molecular formula C23H45NO4 B15546890 N-Boc-erythro-sphingosine

N-Boc-erythro-sphingosine

Katalognummer: B15546890
Molekulargewicht: 399.6 g/mol
InChI-Schlüssel: UMUDVBSIURBUGW-JGDRDZSESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Boc-erythro-sphingosine is a useful research compound. Its molecular formula is C23H45NO4 and its molecular weight is 399.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C23H45NO4

Molekulargewicht

399.6 g/mol

IUPAC-Name

tert-butyl N-[(E,2R,3S)-1,3-dihydroxyoctadec-4-en-2-yl]carbamate

InChI

InChI=1S/C23H45NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(26)20(19-25)24-22(27)28-23(2,3)4/h17-18,20-21,25-26H,5-16,19H2,1-4H3,(H,24,27)/b18-17+/t20-,21+/m1/s1

InChI-Schlüssel

UMUDVBSIURBUGW-JGDRDZSESA-N

Herkunft des Produkts

United States

Foundational & Exploratory

N-Boc-erythro-sphingosine chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on N-Boc-erythro-sphingosine: Chemical Properties and Structure

N-tert-butyloxycarbonyl-erythro-sphingosine (this compound) is a chemically modified derivative of D-erythro-sphingosine, a fundamental bioactive lipid.[1] The strategic placement of a tert-butyloxycarbonyl (Boc) protecting group on the C2-amino function makes it an indispensable tool in the fields of lipid research and drug development.[2][3] This modification enhances its solubility in organic solvents, prevents enzymatic reactions at the amino group, and allows for regioselective modifications at other positions, serving as a key precursor in the synthesis of complex sphingolipids and their analogs.[1][2]

Chemical Structure and Properties

This compound is distinguished by the presence of a bulky Boc protecting group on the amino functionality of the erythro-sphingosine backbone.[4] This modification sterically hinders enzymes that would typically modify the C2 amino group.[4] The IUPAC name for this compound is tert-butyl N-[(2R,3S)-1,3-dihydroxyoctadec-4-en-2-yl]carbamate.[] The Boc group is stable under various reaction conditions but can be readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA), to yield the parent erythro-sphingosine molecule.[2][6]

Physicochemical Properties

The core physicochemical properties of this compound are summarized below, providing essential data for its handling, storage, and application in experimental settings.

PropertyValueSource(s)
Molecular Formula C₂₃H₄₅NO₄[2][]
Molecular Weight 399.61 - 399.62 g/mol [2][]
Appearance White Solid / White Crystalline Solid[2][]
Melting Point 59-60 °C[2]
Solubility Miscible: Ethanol~10 mg/mL: DMF~2 mg/mL: DMSOSparingly: ChloroformSlightly: Dichloromethane, Ethyl Acetate[2][7]
Storage Temperature Refrigerator (2-8°C) or -20°C[2][7]
Spectroscopic Data

Spectroscopic data are critical for the structural confirmation and purity assessment of this compound.

SpectroscopyDataSource(s)
¹H NMR (CDCl₃, 500 MHz): δ 5.55 (dt, J = 13.6, 6.7 Hz, 1H), 5.44–5.37 (m, 1H), 4.78 (br. s, 1H), 3.74–3.65 (m, 1H), 3.65–3.60 (m, 1H), 2.22–2.15 (m, 1H), 2.09 (dd, J = 15.0, 7.2 Hz, 1H), 2.00 (dd, J = 14.4, 7.2 Hz, 2H), 1.44 (s, 9H), 1.37–1.24 (m, 20H), 1.10 (d, J = 6.8 Hz, 3H), 0.88 (t, J = 7.0 Hz, 3H).[2]
¹³C NMR (CDCl₃, 126 MHz): δ 155.71, 134.8, 125.5, 79.4, 73.48, 50.1, 37.2, 32.7, 31.9, 29.7, 29.6, 29.6, 29.5, 29.4, 29.4, 29.2, 28.4, 22.7, 14.1.[2]
Mass Spectrometry (ESI-MS): m/z calculated for C₂₃H₄₅NO₃Na [M+Na]⁺ 406.33; observed: 406.3.[2]

Role in Sphingolipid Metabolism and Signaling

Sphingolipid metabolites, including ceramide, sphingosine, and sphingosine-1-phosphate (S1P), are critical signaling molecules that regulate cell fate decisions such as apoptosis, proliferation, and differentiation.[8] The balance between the levels of pro-apoptotic ceramide/sphingosine and pro-survival S1P is often termed the "sphingolipid rheostat".[1][3] this compound serves as a tool to study these pathways by acting as a metabolic roadblock.[4] The bulky Boc group prevents it from being a substrate for two key enzymes:

  • Ceramide Synthases (CerS): These enzymes N-acylate sphingosine to form ceramide. The Boc group blocks this acylation.[1][4]

  • Sphingosine Kinases (SphK1/SphK2): These kinases phosphorylate sphingosine to produce S1P. The N-Boc derivative is a poor substrate for SphKs.[1][4]

By introducing this compound into cells, researchers can study the effects of blocking the conversion of sphingosine to ceramide and S1P via the salvage pathway.[4]

Sphingolipid_Metabolism Sphingosine Sphingosine Ceramide Ceramide Sphingosine->Ceramide Acylation S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P Phosphorylation NBoc This compound CerS Ceramide Synthases (CerS) NBoc->CerS Blocks SphK Sphingosine Kinases (SphK1/2) NBoc->SphK Blocks Apoptosis Apoptosis, Cell Cycle Arrest Ceramide->Apoptosis Survival Cell Survival, Proliferation S1P->Survival CerS->Sphingosine SphK->Sphingosine

Central Sphingolipid Metabolism and the Role of this compound.

Upon its formation, S1P can act intracellularly or be exported to bind to a family of G protein-coupled receptors (S1PR₁₋₅) on the cell surface, initiating signaling cascades that regulate numerous cellular processes.[2]

S1P_Signaling Sphingosine Sphingosine S1P_intra Intracellular S1P Sphingosine->S1P_intra SphK SphK1 / SphK2 SphK->S1P_intra S1P_extra Extracellular S1P S1P_intra->S1P_extra Export S1PR S1P Receptors (S1PR₁₋₅) S1P_extra->S1PR Cellular_Response Cellular Responses (Survival, Migration, etc.) S1PR->Cellular_Response

Sphingosine-1-Phosphate (S1P) Signaling Pathway.

Experimental Protocols

This compound is utilized in a variety of experimental contexts, from chemical synthesis to cellular assays.

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to yield free erythro-sphingosine, which can be used for subsequent reactions or biological assays.[2][6]

  • Materials :

    • This compound

    • Dichloromethane (DCM), anhydrous

    • Trifluoroacetic acid (TFA)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

    • Rotary evaporator

    • Thin-layer chromatography (TLC) supplies

  • Procedure :

    • Dissolve this compound in anhydrous DCM (e.g., 10 mL per gram of substrate) in a round-bottom flask.[6]

    • Cool the solution to 0°C using an ice bath.[6]

    • Slowly add an excess of TFA (typically 10-20 equivalents) to the solution.[2]

    • Stir the reaction at room temperature and monitor its progress by TLC until the starting material is consumed.[2][6]

    • Once the reaction is complete, carefully neutralize the excess TFA by slowly adding saturated NaHCO₃ solution until effervescence ceases.[2][6]

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x volumes).[6]

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.[6]

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude erythro-sphingosine.[2][6]

    • If necessary, purify the product by column chromatography on silica gel.[2]

Protocol 2: Synthesis of C12-Ceramide

This two-step protocol outlines the synthesis of a specific ceramide species (N-lauroyl-D-erythro-sphingosine) using this compound as the starting material.[1]

  • Step 1: N-Acylation (Modification)

    • Dissolve N-Boc-D-erythro-sphingosine (1 eq) and a non-nucleophilic base like triethylamine (1.5 eq) in a suitable aprotic solvent (e.g., DCM).[1]

    • Cool the mixture to 0°C.[1]

    • Slowly add lauroyl chloride (1.2 eq) dropwise.[1]

    • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.[1]

    • Quench the reaction with saturated aqueous NaHCO₃, extract with DCM, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.[1]

    • Purify the crude product by flash column chromatography.[1]

  • Step 2: N-Boc Deprotection

    • Dissolve the purified, acylated intermediate from Step 1 in a minimal amount of DCM.[1]

    • Add an excess of TFA (e.g., 50% TFA in DCM v/v).[1]

    • Stir at room temperature for 1-2 hours, monitoring by TLC.[1]

    • Remove the TFA and DCM under reduced pressure. Co-evaporate with toluene to remove residual TFA.[1]

    • Purify the final C12-ceramide product by flash chromatography or recrystallization.[1]

Ceramide_Synthesis_Workflow Start This compound Step1 N-Acylation (Lauroyl Chloride, Base) Start->Step1 Intermediate N-Boc-C12-Ceramide Step1->Intermediate Step2 Boc Deprotection (TFA in DCM) Intermediate->Step2 Purification Purification (Chromatography) Step2->Purification Final C12-Ceramide Purification->Final

Workflow for the synthesis of C12-Ceramide.
Protocol 3: Cellular Uptake and Metabolism Study

This protocol describes a general workflow for studying the effects of this compound on cellular sphingolipid metabolism.[2][4]

  • Materials :

    • Cell line of interest (e.g., HEK293, HeLa)

    • Complete cell culture medium

    • This compound

    • Ethanol or DMSO for stock solution

    • Phosphate-buffered saline (PBS)

    • Lipid extraction solvents (e.g., chloroform/methanol mixture)

    • LC-MS/MS system for lipid analysis

  • Procedure :

    • Preparation : Prepare a concentrated stock solution (e.g., 10 mM) of this compound in ethanol or DMSO and store at -20°C.[4]

    • Cell Culture : Culture cells to the desired confluency in multi-well plates.[2]

    • Treatment : Dilute the stock solution in cell culture medium to the final working concentration (e.g., 1-25 µM). Replace the existing medium with the treatment medium.[2][4]

    • Incubation : Incubate the cells for various time points (e.g., 1, 4, 12, 24 hours).[2]

    • Harvesting : After incubation, wash the cells with ice-cold PBS and harvest them.[4]

    • Lipid Extraction : Perform a lipid extraction using appropriate organic solvents.

    • Analysis : Dry the lipid extract under a stream of nitrogen, reconstitute it in a suitable solvent, and analyze by LC-MS/MS to identify and quantify this compound and its potential metabolites.[2]

Metabolism_Study_Workflow Start Culture Cells to Desired Confluency Step1 Prepare & Add Medium with this compound Start->Step1 Step2 Incubate for Various Time Points Step1->Step2 Step3 Harvest Cells (Wash with PBS) Step2->Step3 Step4 Lipid Extraction (e.g., Chloroform/Methanol) Step3->Step4 Step5 Analysis by LC-MS/MS Step4->Step5 Result Quantify Sphingolipid Metabolites Step5->Result

Workflow for Sphingolipid Metabolism Study.
Protocol 4: In Vitro Protein Kinase C (PKC) Inhibition Assay

Erythro-sphingosine (the deprotected form) is a known inhibitor of Protein Kinase C (PKC).[3][4] This protocol outlines a method to assess this inhibitory activity.

  • Materials :

    • Erythro-sphingosine (from deprotected this compound)

    • Purified Protein Kinase C (PKC)

    • PKC substrate (e.g., Histone H1)

    • [γ-³²P]ATP

    • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂)

    • Phosphatidylserine (PS) and Phorbol 12-myristate 13-acetate (PMA) as cofactors

    • Phosphocellulose paper

    • Scintillation counter

  • Procedure :

    • Prepare a stock solution of erythro-sphingosine in a suitable solvent.[2]

    • Prepare a reaction mixture containing assay buffer, PS, PMA, and the PKC substrate (Histone H1).[2]

    • Add varying concentrations of erythro-sphingosine or vehicle control to the reaction mixture.[2]

    • Initiate the kinase reaction by adding purified PKC and [γ-³²P]ATP.[2]

    • Incubate the reaction at 30°C for a specified time (e.g., 10-15 minutes).[2]

    • Stop the reaction by spotting an aliquot of the mixture onto phosphocellulose paper discs.[2][3]

    • Wash the discs extensively with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.[2]

    • Measure the radioactivity of the discs using a scintillation counter to determine the extent of substrate phosphorylation and calculate the percentage of inhibition.[2]

References

The Strategic Role of the Boc Protecting Group in Sphingosine Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingolipids, a class of lipids defined by a sphingoid base backbone, are integral components of eukaryotic cell membranes. Beyond their structural role, they are critical players in a complex signaling network that governs fundamental cellular processes such as proliferation, differentiation, and apoptosis.[1] D-erythro-sphingosine is a central figure in this metabolic landscape. The selective chemical modification of sphingosine to produce molecular probes and potential therapeutics is a key objective in chemical biology and drug discovery. However, the presence of multiple reactive functional groups—specifically the C2 amino group and hydroxyl groups—presents a significant synthetic challenge. This guide details the pivotal role of the tert-butyloxycarbonyl (Boc) protecting group in overcoming these challenges, enabling the precise and efficient synthesis of complex sphingolipid analogs.

The Boc Group: An Essential Tool for Amine Protection

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis.[2][3] Its utility stems from its ease of introduction, stability across a wide range of reaction conditions, and facile removal under mild acidic conditions.[2][3]

Key Characteristics:

  • Stability: The Boc group is robust and stable under basic, nucleophilic, and catalytic hydrogenation conditions.[2] This allows for a broad scope of chemical transformations to be performed on other parts of a molecule without affecting the protected amine.

  • Introduction: It is typically introduced by reacting the amine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.[2] The reaction is generally high-yielding and clean.

  • Removal (Deprotection): The Boc group is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) or with hydrochloric acid (HCl) in an organic solvent.[4][5][6]

The Imperative for Protection in Sphingosine Synthesis

The primary challenge in the chemical manipulation of sphingosine is achieving regioselectivity. The C2 amino group is a nucleophilic and basic center that will readily react with many reagents intended for the hydroxyl groups, such as acylating or alkylating agents. To enable selective modification of the hydroxyl groups or the long-chain base, the amino group must be temporarily masked or "protected."

The Boc group is an ideal choice for this purpose. By converting the primary amine of sphingosine into an N-Boc carbamate, its nucleophilicity is suppressed.[1][2] This allows chemists to perform a variety of reactions on other parts of the sphingosine backbone with high fidelity.[1] For instance, after N-protection, the hydroxyl groups can be selectively esterified or etherified.[1] Following these modifications, the Boc group can be cleanly removed to reveal the free amine, yielding the desired sphingolipid analog.[1]

Furthermore, the bulky Boc group sterically hinders the C2-amino position, preventing it from serving as a substrate for key enzymes in sphingolipid metabolism, such as ceramide synthases (CerS) and sphingosine kinases (SphK).[1][7] This makes N-Boc-sphingosine a useful tool for studying these metabolic pathways, as it can create a metabolic roadblock, allowing for the dissection of specific enzymatic steps.[7]

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the key steps of Boc protection and deprotection in the context of sphingosine synthesis, compiled from literature sources.

StepStarting MaterialKey ReagentsProductTypical Yield (%)Reference(s)
Boc Protection L-Serine (precursor)(Boc)₂O, NaOHN-Boc-L-serine>95[8]
Boc Protection Sphingosine Derivative(Boc)₂O, TEAN-Boc-Sphingosine Derivative98 (in two steps from precursor)[9]
Boc Deprotection N-Boc-Sphingosine DerivativeHCl in MethanolSphingosine Derivative>95[5]
Boc Deprotection N-Boc-Sphingosine DerivativeTrifluoroacetic Acid (TFA) in DCMSphingosine DerivativeNot specified, but a common, high-yielding method[4][6]
Boc Deprotection N-Boc-O-TBDMS-Sphingosine DerivativeHCl, MethanolO-TBDMS-Sphingosine Derivative99[9]

Note: Yields are highly dependent on the specific substrate and reaction conditions.

Experimental Protocols

Protocol 1: Boc Protection of a Sphingosine Derivative

This protocol provides a general procedure for the N-protection of a sphingoid base using di-tert-butyl dicarbonate ((Boc)₂O).

Materials:

  • Sphingosine derivative (1.0 equivalent)

  • Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents)

  • Triethylamine (TEA, 1.1 equivalents) or another suitable base

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Dissolution: Dissolve the sphingosine derivative (1.0 equivalent) in the chosen anhydrous solvent (e.g., DCM) to a concentration of approximately 0.1-0.5 M.

  • Base Addition: Add triethylamine (1.1 equivalents) to the solution and stir for 5 minutes at room temperature.

  • Addition of (Boc)₂O: Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise to the stirred solution.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-4 hours).[2]

  • Work-up: Upon completion, dilute the reaction mixture with the solvent. Wash the organic layer sequentially with a weak acid (e.g., 1 M HCl), water, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc-protected sphingosine derivative.

  • Purification: If necessary, purify the crude product by flash column chromatography on silica gel.

Protocol 2: Boc Deprotection of N-Boc-Sphingosine using Trifluoroacetic Acid (TFA)

This protocol describes a standard and efficient method for removing the Boc group to yield the free amine.[6]

Materials:

  • N-Boc-protected sphingosine derivative (1.0 equivalent)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Reaction Setup: Dissolve the N-Boc-sphingosine derivative (1.0 equivalent) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask. Cool the solution to 0 °C using an ice bath.[4][6]

  • Acid Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution. A common condition is to use 5-10 equivalents of TFA or a 20-50% (v/v) solution of TFA in DCM.[3][4][6]

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction by TLC until the starting material is fully consumed (typically 1-3 hours).[6]

  • Work-up and Isolation:

    • Upon completion, remove the excess TFA and DCM under reduced pressure.[6]

    • Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate).

    • Carefully wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize residual TFA. Caution: CO₂ evolution may cause pressure buildup.[6][10]

    • Wash the organic layer with water and then brine.[6]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude sphingosine derivative.[6]

  • Purification: The crude product can be further purified by column chromatography on silica gel if necessary.[6]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

To provide context for the synthetic work, it is crucial to understand both the biological pathways in which sphingolipids participate and the logical flow of their chemical synthesis.

Sphingolipid_Metabolism Ceramide Ceramide Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Sphingosine->Ceramide Ceramide Synthase S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P Sphingosine Kinase (SphK1/2) S1P->Sphingosine S1P Phosphatase S1PRs S1P Receptors (S1PR1-5) S1P->S1PRs Extracellular Binding Downstream Downstream Signaling (Cell Survival, Migration, etc.) S1PRs->Downstream

Caption: Core pathway of sphingosine metabolism and signaling.

The diagram above illustrates the central role of sphingosine in the "sphingolipid rheostat," which balances the levels of pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P).[7] S1P is a potent signaling molecule that acts on a family of G protein-coupled receptors (GPCRs) to mediate a wide range of cellular responses.[11][12][13] The synthesis of analogs to probe this pathway relies on protecting group strategies.

Synthesis_Workflow Start Sphingosine Protect Boc Protection ((Boc)₂O, Base) Start->Protect Intermediate N-Boc-Sphingosine Protect->Intermediate Modify Selective Modification (e.g., Acylation of OH groups) Intermediate->Modify Protected_Analog Modified N-Boc-Sphingosine Analog Modify->Protected_Analog Deprotect Boc Deprotection (TFA or HCl) Protected_Analog->Deprotect Final Final Sphingolipid Analog Deprotect->Final

Caption: General workflow for synthesis using N-Boc-sphingosine.

This workflow demonstrates the strategic application of the Boc group. By first protecting the amine, subsequent modifications can be directed to other positions on the molecule. The final step involves the clean removal of the Boc group to furnish the target compound, a process that is fundamental to creating a diverse library of sphingolipid derivatives for biological evaluation.[1]

Conclusion

The tert-butyloxycarbonyl (Boc) protecting group is an indispensable tool in the field of sphingolipid research and drug development. Its robust nature, coupled with the mild conditions required for its removal, provides a reliable strategy for navigating the complexities of multi-functional molecules like sphingosine. The use of N-Boc-sphingosine as a key intermediate enables the regioselective synthesis of novel and complex sphingolipid analogs, which are essential for dissecting signaling pathways, developing enzymatic assays, and discovering new therapeutic agents targeting the critical sphingolipid metabolic network.

References

The Synthesis of N-Boc-erythro-sphingosine from L-Serine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the chemical synthesis of N-Boc-erythro-sphingosine, a pivotal intermediate in the development of novel sphingolipid-based therapeutics and research tools. The synthesis leverages the chiral pool of L-serine to establish the desired stereochemistry, culminating in a multi-step process that is both efficient and scalable. This document outlines the core chemical transformations, provides detailed experimental protocols, and presents quantitative data to support the successful execution of this synthetic route.

Core Synthesis Pathway

The conversion of L-serine to this compound is a well-established synthetic sequence that involves four key stages:

  • Protection of L-Serine: The amino and carboxyl functional groups of L-serine are protected to prevent undesired side reactions in subsequent steps. This is typically achieved through the formation of an N-Boc (tert-butyloxycarbonyl) group and esterification of the carboxylic acid.

  • Formation of Garner's Aldehyde: The protected L-serine derivative is converted into the key intermediate, (S)-tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate, commonly known as Garner's aldehyde. This involves the formation of an oxazolidine ring and subsequent reduction of the ester.

  • Wittig Olefination: The characteristic long aliphatic chain of sphingosine is introduced via a Wittig reaction between Garner's aldehyde and a long-chain phosphonium ylide. This reaction is crucial for forming the C4-C5 double bond.

  • Diastereoselective Reduction and Deprotection: The ketone functionality resulting from the olefination step is reduced to a hydroxyl group with high diastereoselectivity to afford the desired erythro stereochemistry. Subsequent removal of protecting groups yields the final this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis of this compound from L-serine, including typical yields for each step and the diastereoselectivity of the crucial reduction step.

Table 1: Overall Yields of Key Synthetic Steps

StepProductTypical Yield (%)
1N-Boc-L-serine methyl ester86% (over two steps)[1]
2Garner's Aldehyde66-84%[1][2]
3N-Boc-3-keto-sphingosine derivativeVaries with olefination conditions
4This compoundHigh, dependent on reduction selectivity

Table 2: Diastereoselective Reduction of N-Boc-3-keto-sphingosine Precursors

Reducing AgentSolventTemperature (°C)Diastereomeric Ratio (erythro:threo)
Lithium tri-tert-butoxyaluminum hydrideEthanol-78>95:5[3]
NB-Enantride®THF-785:95[4]
1-Alkenyl-zirconocene chloride / ZnBr₂THFNot specified12–20:1[5]
Lithium pentadecyne / HMPTTHF-78>19:1[5]

Experimental Protocols

Protocol 1: Synthesis of Garner's Aldehyde from L-Serine

This protocol details the multi-step conversion of L-serine to the key intermediate, Garner's aldehyde.[6]

Step 1: N-Boc Protection of L-Serine

  • Dissolve L-serine (1.0 eq) in a 1N aqueous solution of sodium hydroxide (2.1 eq) and cool the solution to 0 °C.[6]

  • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) in dioxane (2:1 dioxane/water v/v) dropwise.[6]

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).[6]

  • After completion, wash the mixture with diethyl ether.[6]

  • Cool the aqueous layer to 0 °C and acidify to pH 2-3 with a cold 1M solution of potassium bisulfate.[6]

  • Extract the product with ethyl acetate (3x).[6]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-L-serine.[6]

Step 2: Esterification of N-Boc-L-serine

  • Dissolve N-Boc-L-serine (1.0 eq) in dimethylformamide (DMF).[7]

  • Add potassium carbonate (1.1 eq) and stir the suspension at room temperature for 15 minutes.[6]

  • Add methyl iodide (2.0 eq) and continue stirring at room temperature until TLC analysis indicates complete formation of the methyl ester.[7]

  • Work-up involves partitioning the reaction mixture between diethyl ether and water, followed by extraction, drying, and concentration of the organic phase to yield N-Boc-L-serine methyl ester.[7]

Step 3: Acetonide Protection

  • Dissolve N-Boc-L-serine methyl ester (1.0 eq) in anhydrous acetone.[6]

  • Add 2,2-dimethoxypropane (3.0 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 eq).[6]

  • Stir at room temperature for 4-6 hours, monitoring by TLC.[6]

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate.[6]

  • The combined organic layers are washed, dried, and concentrated to give the protected serine ester.

Step 4: Reduction to Garner's Aldehyde

  • Dissolve the protected serine ester (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere and cool to -78 °C.[6]

  • Add diisobutylaluminium hydride (DIBAL-H, 1.1 eq, 1.0 M solution in hexanes) dropwise.[6]

  • Stir at -78 °C for 2-3 hours, monitoring by TLC.[6]

  • Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.[6]

  • Allow the mixture to warm to room temperature and stir until two clear layers form.[6]

  • Separate the layers, extract the aqueous phase, and the combined organic layers are washed, dried, and concentrated to yield Garner's aldehyde.[6]

Protocol 2: Wittig Olefination

This protocol describes the introduction of the C15 alkyl chain to Garner's aldehyde.

  • Suspend tetradecyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.[6]

  • Cool the suspension to -78 °C and add n-butyllithium (n-BuLi, 1.1 eq, 2.5 M solution in hexanes) dropwise to form the deep orange-red ylide.[6]

  • Stir the ylide solution at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional hour.[6]

  • Cool the reaction mixture back to -78 °C and add a solution of Garner's aldehyde (1.0 eq) in anhydrous THF dropwise.[6]

  • Stir the reaction at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 2 hours.[6]

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with diethyl ether.

  • The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to yield the N-Boc-3-keto-sphingosine derivative.[6]

Protocol 3: Diastereoselective Reduction to this compound

This protocol is designed to favor the formation of the desired erythro diastereomer.[6]

  • Dissolve the N-Boc-3-keto-sphingosine derivative (1.0 eq) in absolute ethanol under an inert atmosphere.[6]

  • Cool the solution to -78 °C.[6]

  • Add lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃, 1.5 eq, 1.0 M solution in THF) dropwise.[6]

  • Stir the reaction at -78 °C for 3-4 hours, monitoring by TLC.[6]

  • Quench the reaction by the slow addition of water, followed by 1M NaOH and then more water.[6]

  • Filter the resulting suspension through a pad of Celite and wash the filter cake with ethyl acetate.[6]

  • Combine the filtrate and washes, extract with ethyl acetate, and the combined organic layers are washed, dried, and concentrated.[6]

Protocol 4: Final Deprotection

This protocol describes the removal of the acetonide protecting group.

  • Dissolve the protected this compound (1.0 eq) in a mixture of THF and 1N HCl (4:1 v/v).[6]

  • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.[6]

  • Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.[6]

  • Extract the product with ethyl acetate.[6]

  • The combined organic layers are washed with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[6]

  • Purify the final product by column chromatography on silica gel to obtain this compound.[6]

Visualizations

The following diagrams illustrate the overall synthetic pathway and a typical experimental workflow.

Synthesis_Pathway L_Serine L-Serine N_Boc_L_Serine_Ester N-Boc-L-Serine Ester L_Serine->N_Boc_L_Serine_Ester Protection Garners_Aldehyde Garner's Aldehyde N_Boc_L_Serine_Ester->Garners_Aldehyde Acetonide Formation & Reduction N_Boc_Keto_Sphingosine N-Boc-3-keto-sphingosine Garners_Aldehyde->N_Boc_Keto_Sphingosine Wittig Olefination N_Boc_Erythro_Sphingosine This compound N_Boc_Keto_Sphingosine->N_Boc_Erythro_Sphingosine Diastereoselective Reduction & Deprotection

Caption: Overall synthetic pathway for this compound.

Experimental_Workflow Start Start: L-Serine Protection Step 1: Protection (N-Boc & Esterification) Start->Protection Purification1 Work-up & Purification Protection->Purification1 Garner_Formation Step 2: Garner's Aldehyde Formation Purification1->Garner_Formation Purification2 Work-up & Purification Garner_Formation->Purification2 Wittig Step 3: Wittig Olefination Purification2->Wittig Purification3 Work-up & Purification Wittig->Purification3 Reduction Step 4: Diastereoselective Reduction Purification3->Reduction Purification4 Work-up & Purification Reduction->Purification4 Deprotection Step 5: Final Deprotection Purification4->Deprotection Final_Purification Final Column Chromatography Deprotection->Final_Purification End End: this compound Final_Purification->End

Caption: Experimental workflow for the synthesis.

References

N-Boc-erythro-Sphingosine: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, applications, and commercial availability of N-Boc-erythro-sphingosine, a key intermediate in sphingolipid research.

This compound, a synthetic derivative of the naturally occurring sphingoid base erythro-sphingosine, serves as a critical building block in the chemical synthesis of complex sphingolipids. The strategic placement of the tert-butyloxycarbonyl (Boc) protecting group on the C2-amino functionality allows for regioselective modifications at other positions of the sphingosine backbone. This technical guide provides a comprehensive overview of its commercial suppliers, synthesis, and diverse applications in research and drug development, complete with detailed experimental protocols and pathway visualizations.

Commercial Availability and Properties

This compound is readily available from several commercial suppliers, catering to the needs of researchers in academia and industry. The table below summarizes key quantitative data for this compound.

PropertyValueSource(s)
Molecular Weight 399.61 g/mol [1]
Appearance White solid[1][2]
Storage Temperature -20°C[1]
Solubility DMSO (~2 mg/mL), DMF (~10 mg/mL), Ethanol (Miscible)[1]

A variety of suppliers offer this compound and its derivatives, including isotopically labeled versions for metabolic tracing studies.[2][3][4][5][]

The Role of this compound in Sphingolipid Metabolism

Sphingolipids are a class of lipids that are integral structural components of cell membranes and also function as signaling molecules in a multitude of cellular processes, including proliferation, apoptosis, and inflammation.[7] The "sphingolipid rheostat" refers to the dynamic balance between the levels of pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P), which is tightly controlled by a series of enzymes.[7][8] this compound, due to the bulky Boc protecting group, acts as a metabolic roadblock, primarily by inhibiting ceramide synthases (CerS), the enzymes responsible for N-acylation of sphingosine to form ceramide.[8] This property makes it a valuable tool for dissecting specific enzymatic steps in the sphingolipid metabolic pathway.

Sphingolipid_Metabolism cluster_synthesis De Novo Synthesis cluster_signaling Signaling Hub cluster_inhibition Site of Action Serine Serine + Palmitoyl-CoA Dihydrosphingosine Dihydrosphingosine Serine->Dihydrosphingosine SPT Dihydroceramide Dihydroceramide Dihydrosphingosine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DES1 Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Complex Sphingolipids Complex Sphingolipids Ceramide->Complex Sphingolipids Various Enzymes Sphingosine->Ceramide CerS S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SphK1/2 S1P->Sphingosine SPPase NBocSphingosine This compound NBocSphingosine->Sphingosine Deprotection (Acidic Conditions) CerS CerS NBocSphingosine->CerS Inhibition Complex Sphingolipids->Ceramide Hydrolysis

Overview of the Sphingolipid Metabolic Pathway and the inhibitory action of this compound.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and application of this compound.

Synthesis of this compound from L-serine

A common synthetic route to this compound utilizes the chiral pool starting material, L-serine.[9] The key steps involve the formation of Garner's aldehyde, a Wittig olefination to introduce the aliphatic chain, and a diastereoselective reduction to establish the correct stereochemistry.[9]

Synthesis_Workflow L_Serine L-Serine Protected_Serine N-Boc, O-Ester Protected L-Serine L_Serine->Protected_Serine Protection Garners_Aldehyde Garner's Aldehyde Protected_Serine->Garners_Aldehyde Oxazolidine formation & Reduction Keto_Sphingosine N-Boc-3-keto-sphingosine derivative Garners_Aldehyde->Keto_Sphingosine Wittig Olefination Protected_NBoc_Sphingosine Protected this compound Keto_Sphingosine->Protected_NBoc_Sphingosine Diastereoselective Reduction NBoc_Sphingosine This compound Protected_NBoc_Sphingosine->NBoc_Sphingosine Deprotection

Synthetic workflow for this compound from L-serine.

Protocol for Wittig Olefination and Reduction: [9]

  • Ylide Formation: Suspend hexadecyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to -78°C and add n-butyllithium (1.1 equivalents) dropwise to form the deep orange-red ylide. Stir at -78°C for 30 minutes, then warm to 0°C and stir for an additional hour.

  • Wittig Reaction: Cool the ylide solution back to -78°C and add a solution of Garner's aldehyde (1.0 equivalent) in anhydrous THF dropwise. Stir at -78°C for 2 hours, then allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the N-Boc-3-keto-sphingosine derivative.

  • Diastereoselective Reduction: Dissolve the N-Boc-3-keto-sphingosine derivative (1.0 equivalent) in absolute ethanol under an inert atmosphere. Cool the solution to -78°C. Add lithium tri-tert-butoxyaluminum hydride (1.5 equivalents) dropwise.

  • Final Steps: After completion, the protecting groups are removed to yield this compound.[9]

Synthesis of Ceramides using this compound

A primary application of this compound is as a precursor for the synthesis of specific ceramide species.[10] This involves a two-step process: deprotection of the N-Boc group followed by N-acylation.[10]

1. N-Boc Deprotection: [10]

  • Dissolve this compound in anhydrous dichloromethane (DCM).

  • Add an excess of trifluoroacetic acid (TFA) (e.g., 50% TFA in DCM v/v).

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, remove the TFA and DCM under reduced pressure to yield crude erythro-sphingosine.

2. N-Acylation: [10]

  • Dissolve the crude erythro-sphingosine and the desired fatty acid (1.1-1.5 equivalents) in a suitable solvent.

  • Add 4-dimethylaminopyridine (DMAP) (0.1 equivalents).

  • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 equivalents) dropwise at room temperature.

  • Stir for 12-24 hours, monitoring by TLC.

  • Upon completion, dilute with DCM and wash sequentially with 1 N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude ceramide by column chromatography.

In Vitro Assay for Protein Kinase C (PKC) Inhibition

While primarily a synthetic intermediate, this compound has been noted to exhibit inhibitory activity against Protein Kinase C (PKC).[1][2] The deprotected form, erythro-sphingosine, is a known potent inhibitor of several protein kinases.[11]

General Protocol for PKC Inhibition Assay: [1]

  • Prepare Working Solutions: Dilute the this compound stock solution to various working concentrations in the assay buffer. Ensure the final DMSO concentration is consistent and below 0.5%.

  • Reaction Setup: In a 96-well microplate, combine the assay buffer, a PKC substrate, and the test compound (this compound or a positive control like sphingosine) at various concentrations.

  • Initiate Reaction: Add the purified PKC enzyme to the wells.

  • Phosphorylation: Start the phosphorylation reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 15-30 minutes).

  • Termination and Detection: Stop the reaction and quantify the incorporated radioactivity using a scintillation counter after spotting on phosphocellulose paper and washing. Alternatively, non-radioactive methods can be used to measure remaining ATP.

  • Data Analysis: Calculate the percentage of PKC inhibition for each concentration relative to the vehicle control and determine the IC₅₀ value.

PKC_Inhibition_Workflow Prepare_Solutions Prepare Working Solutions (this compound, PKC, Substrate, ATP) Reaction_Setup Set up Reaction in 96-well plate (Buffer, Substrate, Inhibitor) Prepare_Solutions->Reaction_Setup Initiate_Reaction Initiate Reaction with PKC Enzyme Reaction_Setup->Initiate_Reaction Phosphorylation Start Phosphorylation with [γ-³²P]ATP Initiate_Reaction->Phosphorylation Incubation Incubate at 30°C Phosphorylation->Incubation Terminate_and_Detect Terminate Reaction and Detect Signal (Scintillation Counting or Luminescence) Incubation->Terminate_and_Detect Data_Analysis Calculate % Inhibition and IC₅₀ Terminate_and_Detect->Data_Analysis

References

Safeguarding a Key Research Tool: A Technical Guide to the Storage and Stability of N-Boc-erythro-sphingosine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the critical aspects of storing and handling N-Boc-erythro-sphingosine, a vital intermediate in the synthesis of complex sphingolipids and a tool for studying lipid signaling pathways. Addressed to researchers, scientists, and drug development professionals, this document outlines the best practices for maintaining the integrity and stability of this compound, ensuring the reproducibility and accuracy of experimental results.

This compound is a synthetically modified analog of erythro-sphingosine where the amino group is protected by a tert-butyloxycarbonyl (Boc) group. This modification enhances its solubility in organic solvents and allows for specific applications in the study of lipid signaling, particularly as a selective inhibitor of Protein Kinase C (PKC).[1] Proper handling and storage are paramount to prevent its degradation and to ensure its effective use in research.

Quantitative Data Summary

For ease of reference, the key quantitative data for this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₂₃H₄₅NO₄[2]
Molecular Weight 399.61 g/mol [1][3]
Appearance White Solid[1][2]
Melting Point 59-64 °C[2][3]
Storage Temperature -20°C (long-term)[1][3][4]
Refrigerator (2-8°C) or Room Temperature (short-term)[2][3][5]
Solubility
ChloroformSparingly soluble[1][3]
DichloromethaneSlightly soluble[1][3]
Ethyl AcetateSlightly soluble[1][3]
MethanolSoluble[2][3]
EthanolMiscible[1]
Dimethyl Sulfoxide (DMSO)~2 mg/mL[1]
Dimethylformamide (DMF)~10 mg/mL[1]

Storage and Handling Recommendations

To ensure the long-term stability of this compound, it is recommended to store the solid compound at -20°C in a tightly sealed container, protected from light.[1][3][4] For short-term storage, refrigeration at 2-8°C is also acceptable.[2] The compound should be stored in a dry and well-ventilated area, away from strong oxidizing agents.[4]

When preparing solutions, it is crucial to allow the vial of this compound powder to equilibrate to room temperature for at least 30 minutes before opening to prevent moisture condensation.[1] Stock solutions, typically prepared in anhydrous DMSO or ethanol, should be aliquoted into smaller, single-use volumes to minimize freeze-thaw cycles.[1] These aliquots should be stored at -20°C in sterile, amber microcentrifuge tubes or glass vials to protect them from light.[1]

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO), a common solvent for introducing lipophilic compounds into aqueous cell culture media.[1]

Materials:

  • This compound (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or glass vials

  • Calibrated analytical balance

  • Sterile pipette tips

Procedure:

  • Equilibration: Allow the vial of this compound powder to reach room temperature for at least 30 minutes before opening.[1]

  • Weighing: In a sterile environment, such as a laminar flow hood, carefully weigh the desired amount of the compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.996 mg.[1]

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed powder. For the example above, add 1 mL of DMSO.[1]

  • Solubilization: Vortex the solution vigorously for 1-2 minutes. Gentle warming in a 37°C water bath for 5-10 minutes can aid in complete dissolution. Ensure the solution is clear and free of particulates before use.[1]

  • Sterilization (Optional): If required for the specific application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.[1]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C, protected from light.[1]

Protocol 2: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to yield erythro-sphingosine using Trifluoroacetic acid (TFA).[2][6]

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Thin-layer chromatography (TLC) supplies

Procedure:

  • Dissolve this compound in a minimal amount of anhydrous DCM in a round-bottom flask.[2][6]

  • Slowly add an excess of TFA (e.g., a 1:1 v/v mixture with DCM) to the solution at room temperature.[6]

  • Monitor the reaction progress by TLC until the starting material is consumed.[2][6]

  • Once the reaction is complete, carefully neutralize the excess TFA by adding saturated sodium bicarbonate solution until effervescence ceases.[2]

  • Extract the aqueous layer with DCM.[2]

  • Combine the organic layers and dry over anhydrous sodium sulfate.[2]

  • Filter the solution and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude erythro-sphingosine.[2]

  • If necessary, purify the product by column chromatography on silica gel.[2]

Signaling and Metabolic Pathways

This compound, after deprotection to erythro-sphingosine, plays a crucial role in the complex sphingolipid metabolic pathway. Sphingosine sits at a central point, where it can be converted to ceramide or phosphorylated to sphingosine-1-phosphate (S1P), a potent signaling molecule.[2][7] This balance, often termed the "sphingolipid rheostat," is critical for determining cell fate.[8]

Caption: Overview of the central pathways in sphingolipid metabolism.

The bulky Boc group on this compound sterically hinders its metabolism by enzymes like ceramide synthases (CerS) and sphingosine kinases (SphK).[9][10] This property makes it a useful tool to study the effects of blocking the conversion of sphingosine to other bioactive lipids.[9]

Experimental_Workflow Start Start: This compound Stock_Solution Prepare Stock Solution (e.g., 10 mM in DMSO) Start->Stock_Solution Cell_Treatment Treat Cultured Cells (various concentrations and time points) Stock_Solution->Cell_Treatment Cell_Harvesting Harvest Cells Cell_Treatment->Cell_Harvesting Lipid_Extraction Extract Lipids Cell_Harvesting->Lipid_Extraction Analysis Analyze by LC-MS/MS Lipid_Extraction->Analysis Data_Interpretation Data Interpretation Analysis->Data_Interpretation

Caption: A general experimental workflow for studying cellular effects.

References

An In-depth Technical Guide to N-Boc-erythro-sphingosine: A Core Intermediate in Sphingolipid Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Boc-erythro-sphingosine, a pivotal synthetic intermediate in the field of sphingolipid research. Due to its strategic N-terminal protection, this molecule facilitates the controlled synthesis of a wide array of complex sphingolipids, enabling detailed investigations into their multifaceted biological roles. This document outlines its chemical properties, synthesis, and applications in studying cellular signaling pathways.

Core Chemical and Physical Properties

This compound, with the CAS number 609812-03-5 , is the N-tert-butyloxycarbonyl protected form of D-erythro-sphingosine.[1][][3] This modification is crucial for its utility in chemical synthesis, rendering the amino group unreactive to allow for modifications at other positions.[4] The molecular formula of this compound is C₂₃H₄₅NO₄, and it has a molecular weight of approximately 399.62 g/mol .[5]

PropertyValueSource(s)
CAS Number 609812-03-5[1][][3]
Molecular Formula C₂₃H₄₅NO₄[5]
Molecular Weight 399.62 g/mol [5]
Appearance White Solid[5]
Storage Temperature 2-8°C (Refrigerator)[5]

The Role of this compound in Sphingolipid Metabolism and Signaling

This compound itself is not a biologically active signaling molecule.[6] Its primary significance lies in its role as a precursor to erythro-sphingosine and its derivatives, which are central to the "sphingolipid rheostat" that balances cell fate decisions such as apoptosis and proliferation.[4] Upon removal of the Boc protecting group, the resulting erythro-sphingosine can be enzymatically converted to other bioactive sphingolipids, including ceramide and sphingosine-1-phosphate (S1P).[5]

The deprotected form, erythro-sphingosine, is a known inhibitor of Protein Kinase C (PKC) and calmodulin-dependent enzymes.[7] By introducing a metabolic block, this compound can be used in research to study the consequences of altered sphingolipid metabolism.[7]

Below is a diagram illustrating the central role of sphingosine in the sphingolipid metabolic pathway.

sphingolipid_pathway Overview of the Sphingolipid Metabolic Pathway cluster_synthesis De Novo Synthesis cluster_signaling Signaling Hub cluster_downstream Downstream Effects Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketodihydrosphingosine 3-Ketodihydrosphingosine Serine + Palmitoyl-CoA->3-Ketodihydrosphingosine Dihydrosphingosine Dihydrosphingosine 3-Ketodihydrosphingosine->Dihydrosphingosine Dihydroceramide Dihydroceramide Dihydrosphingosine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Apoptosis Apoptosis Ceramide->Apoptosis Sphingosine->Ceramide CerS S1P S1P Sphingosine->S1P SphK1/2 S1P->Sphingosine SPPase Proliferation Proliferation S1P->Proliferation This compound This compound This compound->Sphingosine Deprotection (chemical)

Overview of the Sphingolipid Metabolic Pathway

Experimental Protocols

The utility of this compound is realized through its application in the synthesis of various sphingolipids. Below are key experimental protocols.

Protocol 1: Boc Deprotection of this compound

This procedure is the initial step to generate the biologically active erythro-sphingosine.

Materials:

  • This compound

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Thin-layer chromatography (TLC) supplies

Procedure:

  • Dissolve this compound in a minimal amount of DCM in a round-bottom flask.[5]

  • Slowly add an excess of TFA (e.g., 50% TFA in DCM v/v) to the solution at room temperature.[4]

  • Monitor the reaction progress by TLC until the starting material is consumed.[4]

  • Once the reaction is complete, carefully neutralize the excess TFA by adding saturated sodium bicarbonate solution until effervescence ceases.[5]

  • Extract the aqueous layer with DCM.[4]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude erythro-sphingosine.[5]

  • The crude product can be purified by flash column chromatography if necessary.[4]

Protocol 2: Synthesis of Ceramide from this compound

This two-step protocol first deprotects the N-Boc group and then acylates the resulting amine.

ceramide_synthesis_workflow Workflow for Ceramide Synthesis Start This compound Deprotection Step 1: Boc Deprotection (TFA in DCM) Start->Deprotection Intermediate erythro-Sphingosine Deprotection->Intermediate Acylation Step 2: N-Acylation (Fatty Acid, Coupling Agent) Intermediate->Acylation Purification Purification (Column Chromatography) Acylation->Purification End Ceramide Purification->End

Workflow for Ceramide Synthesis

Materials:

  • erythro-Sphingosine (from Protocol 1)

  • Desired fatty acid

  • Coupling agent (e.g., EDC)

  • Base (e.g., DMAP)

  • Anhydrous solvent (e.g., DCM)

Procedure:

  • Dissolve erythro-sphingosine and the desired fatty acid (1.1-1.5 equivalents) in the anhydrous solvent.[8]

  • Add a catalytic amount of DMAP (0.1 equivalents).[8]

  • Add the coupling agent EDC (1.5 equivalents) to the reaction mixture.[8]

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.[8]

  • Upon completion, dilute the mixture with DCM and wash sequentially with 1 N HCl, saturated NaHCO₃ solution, and brine.[8]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[8]

  • Purify the crude product by flash column chromatography to obtain the desired ceramide.[4]

Protocol 3: Synthesis of this compound from L-serine

This outlines a common synthetic route to obtain the title compound.

synthesis_workflow Synthesis of this compound from L-serine L_Serine L-serine Protection Protection Steps L_Serine->Protection Garner_Aldehyde Garner's Aldehyde Protection->Garner_Aldehyde Wittig Wittig Olefination Garner_Aldehyde->Wittig Intermediate Alkene Intermediate Wittig->Intermediate Reduction Diastereoselective Reduction Intermediate->Reduction Deprotection Final Deprotection Reduction->Deprotection Final_Product This compound Deprotection->Final_Product

Synthesis of this compound from L-serine

The synthesis commences from the chiral precursor L-serine. The amino and carboxyl groups are protected, followed by conversion to Garner's aldehyde. A subsequent Wittig reaction with a long-chain phosphonium ylide introduces the aliphatic chain. Diastereoselective reduction of the resulting ketone and a final deprotection step yield this compound.[9]

Conclusion

This compound is an indispensable tool for chemists and biologists working in the field of sphingolipid research. Its protected nature allows for the precise and controlled synthesis of a variety of biologically important molecules, thereby facilitating a deeper understanding of their roles in health and disease. The protocols and pathways described herein provide a foundational guide for the effective utilization of this key compound in a research setting.

References

The Stereochemical Landscape of N-Boc-erythro-sphingosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-erythro-sphingosine is a pivotal intermediate in the chemical synthesis of a diverse array of bioactive sphingolipids and their analogs. As a protected form of D-erythro-sphingosine, an essential structural component of cell membranes and a key signaling molecule, the precise stereochemical control during its synthesis and rigorous stereochemical verification are paramount for its application in research and drug development. The tert-butyloxycarbonyl (Boc) protecting group on the C2-amino group allows for regioselective modifications at other positions of the sphingosine backbone, enabling the synthesis of targeted molecular probes and potential therapeutic agents.[1]

This technical guide provides a comprehensive overview of the stereochemistry of this compound, detailing its synthesis, methods for stereochemical control, and analytical techniques for its characterization. It is intended to be a valuable resource for researchers navigating the complexities of sphingolipid chemistry.

Stereochemistry of Sphingosine

Sphingosine possesses two stereogenic centers (at C2 and C3) and a double bond (at C4-C5), which is typically in the trans (E) configuration in naturally occurring sphingolipids. This gives rise to four possible stereoisomers: D-erythro, L-erythro, D-threo, and L-threo. The "D" and "L" designations refer to the absolute configuration at C2, analogous to D- and L-amino acids. The "erythro" and "threo" designations describe the relative configuration of the substituents on C2 and C3. In the erythro isomer, the -NH2 and -OH groups are on opposite sides in a Fischer projection, while in the threo isomer, they are on the same side. The biologically active and most abundant isomer in mammals is D-erythro-sphingosine.[1]

Synthesis of this compound

The most common and stereochemically controlled synthesis of N-Boc-D-erythro-sphingosine starts from the readily available chiral precursor, L-serine.[2] This multi-step synthesis leverages the inherent chirality of L-serine to establish the desired stereochemistry in the final product.

Key Synthetic Steps:
  • Protection of L-serine: The amino and carboxyl groups of L-serine are protected to prevent side reactions. Typically, the amino group is protected with a Boc group, and the carboxylic acid is esterified.[2]

  • Formation of Garner's Aldehyde: The protected L-serine is converted to the key intermediate, (S)-tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate, commonly known as Garner's aldehyde.[2]

  • Introduction of the Alkyl Chain: The long aliphatic chain of sphingosine is introduced via a Wittig reaction between Garner's aldehyde and a long-chain phosphonium ylide.[2]

  • Diastereoselective Reduction: The resulting ketone is reduced to a hydroxyl group. The choice of reducing agent and reaction conditions is crucial for achieving high diastereoselectivity, favoring the desired erythro isomer.[2] For example, reduction with lithium tri-tert-butoxyaluminum hydride at low temperatures can provide high erythro selectivity.[3]

  • Deprotection: Finally, the protecting groups are removed to yield this compound.[2]

Controlling Diastereoselectivity:

The critical step for establishing the erythro stereochemistry is the reduction of the α-amino ketone intermediate. The stereochemical outcome can be influenced by the choice of reagents and reaction conditions.

  • Erythro-selective reduction: Non-chelating reducing agents in non-polar solvents tend to follow the Felkin-Anh model, leading to the erythro (anti) product. For instance, the reaction of Garner's aldehyde with 1-alkenyl-zirconocene chlorides in the presence of ZnBr2 in THF gives high diastereoselectivity for the erythro isomer (anti/syn ratio of 12:1 to 20:1).[4]

  • Threo-selective reduction: Chelating reducing agents or the use of certain additives can favor the formation of the threo (syn) isomer. For example, the reaction of Garner's aldehyde with 1-alkenyl-ethyl-zinc in CH2Cl2 results in predominantly the threo isomer (anti/syn ratio of 1:12 to 1:15).[4]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and its synthesis.

ParameterValue/RangeMethod of DeterminationReference(s)
Molecular Formula C23H45NO4-[5]
Molecular Weight 399.62 g/mol -[5]
¹H NMR (CDCl₃, 400 MHz) See Table 2NMR Spectroscopy[5]
¹³C NMR (CDCl₃, 100 MHz) See Table 3NMR Spectroscopy[5]
Mass Spectrometry (ESI+) [M+H]⁺: 400.34, [M+Na]⁺: 422.32Mass Spectrometry[5]
Diastereomeric Ratio (erythro:threo) 12:1 to 20:1HPLC, NMR[4]
Specific Rotation [α]D -12.9° (c 1.0, CHCl3) for a derivativePolarimetry[6]

Table 2: ¹H NMR Spectroscopic Data for this compound (CDCl₃, 400 MHz) [5]

Proton AssignmentChemical Shift (δ, ppm)Multiplicity
-C(CH₃)₃ (Boc)~1.45s
H-1~3.70m
H-2~3.80m
H-3~4.30m
H-4 (vinylic)~5.75m
H-5 (vinylic)~5.50m
-CH₂- (alkyl chain)~1.25br s
-CH₃ (terminal)~0.88t

Table 3: ¹³C NMR Spectroscopic Data for this compound (CDCl₃, 100 MHz) [5]

Carbon AssignmentChemical Shift (δ, ppm)
-C (CH₃)₃ (Boc)~79.5
-C(C H₃)₃ (Boc)~28.4
C =O (Boc)~155.5
C-1~63.0
C-2~55.0
C-3~74.0
C-4 (vinylic)~130.0
C-5 (vinylic)~128.0
Alkyl chain carbons~14-32

Experimental Protocols

Synthesis of N-Boc-D-erythro-sphingosine from L-serine[2]

A detailed, step-by-step protocol for the synthesis of N-Boc-D-erythro-sphingosine starting from L-serine can be found in the application notes from BenchChem. The key transformations involve the protection of L-serine, its conversion to Garner's aldehyde, a Wittig reaction to introduce the C18 chain, and a diastereoselective reduction of the resulting ketone to establish the erythro stereochemistry.

Analytical Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy [5][7]

  • Objective: To confirm the chemical structure and relative stereochemistry.

  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC) spectra on a 400 MHz or higher spectrometer. The coupling constants between H-2 and H-3 can help determine the erythro/threo configuration.

2. Chiral High-Performance Liquid Chromatography (HPLC) [8][9][10]

  • Objective: To determine the enantiomeric and diastereomeric purity.

  • Stationary Phase: A chiral stationary phase (CSP) is required. Polysaccharide-based (e.g., Chiralpak) or macrocyclic glycopeptide-based (e.g., Chirobiotic) columns are commonly used for the separation of N-Boc protected compounds.[8]

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used for normal-phase chromatography.

  • Detection: UV detection at a low wavelength (e.g., 205-215 nm) is suitable for detecting the Boc-protected amine.

3. Mass Spectrometry (MS) [5]

  • Objective: To confirm the molecular weight and elemental composition.

  • Ionization Technique: Electrospray ionization (ESI) is commonly used.

  • Analysis: High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental formula.

4. Determination of Absolute Configuration [11][12][13][14]

The absolute configuration (D or L) is typically established by starting the synthesis from a chiral precursor of known absolute configuration, such as L-serine. X-ray crystallography of a suitable crystalline derivative is the most definitive method for determining the absolute configuration.[11]

Signaling Pathways and Experimental Workflows

This compound itself is not biologically active due to the bulky Boc group preventing its interaction with enzymes.[15] However, upon deprotection, the resulting D-erythro-sphingosine is a key player in the complex sphingolipid signaling network.

Sphingolipid Metabolism and the Sphingolipid Rheostat

D-erythro-sphingosine sits at a critical juncture in sphingolipid metabolism. It can be acylated by ceramide synthases (CerS) to form ceramide or phosphorylated by sphingosine kinases (SphK1 and SphK2) to form sphingosine-1-phosphate (S1P).[16][17] The balance between the pro-apoptotic ceramide and the pro-survival S1P is often referred to as the "sphingolipid rheostat," which plays a crucial role in determining cell fate.[18]

Sphingolipid_Metabolism Serine Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine->Ketosphinganine SPT Sphinganine Sphinganine (Dihydrosphingosine) Ketosphinganine->Sphinganine Reductase Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DES Sphingosine D-erythro-Sphingosine Ceramide->Sphingosine Ceramidase ComplexSphingolipids Complex Sphingolipids (e.g., Sphingomyelin) Ceramide->ComplexSphingolipids Sphingosine->Ceramide CerS S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SphK1/2 Degradation Degradation S1P->Degradation S1P Lyase ComplexSphingolipids->Ceramide Sphingomyelinase

Caption: Overview of the de novo sphingolipid synthesis and the central role of the sphingolipid rheostat.

Sphingosine-1-Phosphate (S1P) Signaling

S1P can act as an intracellular second messenger or be exported out of the cell to activate a family of five G protein-coupled receptors (S1PR1-5) on the cell surface.[19][20] This "inside-out" signaling regulates a multitude of cellular processes, including cell survival, proliferation, migration, and immune cell trafficking.[16][20][21]

S1P_Signaling S1P_ext Extracellular S1P S1PR S1P Receptors (S1PR1-5) S1P_ext->S1PR G_proteins G Proteins (Gi, Gq, G12/13) S1PR->G_proteins activates Effector_enzymes Effector Enzymes (e.g., PLC, PI3K, RhoGEFs) G_proteins->Effector_enzymes modulate Downstream_signaling Downstream Signaling (e.g., Ca2+, MAPK, Akt) Effector_enzymes->Downstream_signaling activate Cellular_responses Cellular Responses (Survival, Proliferation, Migration) Downstream_signaling->Cellular_responses lead to Ceramide_Synthesis_Workflow Start This compound Deprotection Boc Deprotection (e.g., TFA or HCl) Start->Deprotection Sphingosine_free erythro-Sphingosine Deprotection->Sphingosine_free Acylation N-Acylation (Fatty Acid, Coupling Agent) Sphingosine_free->Acylation Ceramide_product Specific Ceramide Acylation->Ceramide_product Purification Purification (Column Chromatography) Ceramide_product->Purification Final_product Pure Ceramide Purification->Final_product

References

N-Boc Protection of Sphingoid Bases: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the N-tert-butyloxycarbonyl (Boc) protection of sphingoid bases. This chemical modification is a cornerstone in the synthesis of complex sphingolipids and their analogs, enabling researchers to develop molecular probes and potential therapeutic agents. This document details the experimental protocols, quantitative data on reaction parameters, and the biological context of sphingolipid signaling pathways.

Core Concepts

Sphingoid bases, such as sphingosine, are fundamental components of cellular membranes and precursors to a variety of bioactive lipids that regulate critical cellular processes, including proliferation, differentiation, and apoptosis. The chemical synthesis of complex sphingolipids often requires the selective protection of the C2-amino group of the sphingoid base to allow for modifications at other positions, such as the hydroxyl groups. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for this purpose due to its stability under a range of reaction conditions and its facile removal under mild acidic conditions.

The N-Boc protection of a primary amine on a sphingoid base is typically achieved by reacting the sphingoid base with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base. The selection of solvent, base, and reaction temperature can influence the reaction's efficiency and yield.

Quantitative Data Summary

The following table summarizes quantitative data for various N-Boc protection and deprotection methods for sphingoid bases, compiled from experimental protocols.

Reaction StageReagent/CatalystSolventTemperature (°C)Reaction TimeTypical Yield (%)Notes
Protection Di-tert-butyl dicarbonate ((Boc)₂O)Deionized waterRoom Temp10 - 15 minHighA green and highly efficient method.[1]
Di-tert-butyl dicarbonate ((Boc)₂O) / DiphenylglycolurilGlycerolRoom Temp1.5 - 2.5 hHighUtilizes a reusable organocatalyst.[1]
Di-tert-butyl dicarbonate ((Boc)₂O) / IodineSolvent-freeRoom Temp-GoodCatalytic amount of iodine is used.[2]
Di-tert-butyl dicarbonate ((Boc)₂O) / NaHCO₃ or K₂CO₃DichloromethaneRoom TempOvernight-Heterogeneous reaction conditions.[3]
Deprotection HCl in MethanolMethanolRoom Temp30 min - 4 h>95%A common and effective method.[4]
Acetyl Chloride in MethanolMethanol0 - Room Temp0.5 - 24 hHighGenerates HCl in situ.[4]
Trifluoroacetic acid (TFA)Dichloromethane0 - Room Temp1 - 3 hHighA common and efficient method.[5]
p-Toluenesulfonic Acid (pTSA)DichloromethaneRoom Temp10 - 30 minAlmost QuantitativeSolvent-free ball milling method.[6]
WaterWaterReflux-ExcellentAn eco-friendly method without additional reagents.[7]

Experimental Protocols

N-Boc Protection of D-erythro-sphingosine

This protocol describes a general procedure for the N-Boc protection of D-erythro-sphingosine using di-tert-butyl dicarbonate.

Materials:

  • D-erythro-sphingosine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA)

  • Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve D-erythro-sphingosine (1 equivalent) in a suitable aprotic solvent such as DCM or THF.[8]

  • Add a non-nucleophilic base, such as TEA or DIEA (1.5 equivalents).[8]

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add di-tert-butyl dicarbonate (1.1 - 1.2 equivalents) to the stirred solution.[1][8]

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.[8]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.[8]

  • Extract the aqueous layer with DCM (3x).[8]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[8]

  • Purify the crude product by flash column chromatography on silica gel to yield N-Boc-D-erythro-sphingosine.[8]

Deprotection of N-Boc-D-erythro-sphingosine using Trifluoroacetic Acid (TFA)

This protocol outlines the removal of the Boc group under acidic conditions to yield the free amine.

Materials:

  • N-Boc-D-erythro-sphingosine

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • Dissolve N-Boc-D-erythro-sphingosine (1 equivalent) in anhydrous DCM to a concentration of approximately 0.1 M in a round-bottom flask.[5]

  • Cool the solution to 0 °C using an ice bath.[5]

  • Slowly add trifluoroacetic acid (TFA) to the stirred solution. A common condition is to use a 1:1 (v/v) mixture of DCM and TFA, or a 25% TFA solution in DCM.[5]

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.[5]

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 1-3 hours).[5]

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.[5]

  • Dissolve the residue in an organic solvent such as ethyl acetate and carefully wash with a saturated aqueous solution of NaHCO₃ to neutralize any remaining TFA.[5]

  • Wash the organic layer sequentially with water and brine.[5]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude D-erythro-sphingosine.[5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key sphingolipid signaling pathways and a general experimental workflow for the synthesis of ceramide analogs using N-Boc protected sphingosine.

N_Boc_Protection_Reaction cluster_reactants Reactants cluster_products Products Sphingosine Sphingosine NBocSphingosine N-Boc-Sphingosine Sphingosine->NBocSphingosine Protection Boc2O (Boc)₂O Di-tert-butyl dicarbonate Boc2O->NBocSphingosine Base Base (e.g., TEA, DIEA) Base->NBocSphingosine Solvent Solvent (e.g., DCM, THF) Solvent->NBocSphingosine Byproducts t-BuOH + CO₂

N-Boc protection of sphingosine.

Ceramide_Synthesis_Workflow start N-Boc-D-erythro-sphingosine deprotection Deprotection (e.g., TFA in DCM) start->deprotection sphingosine D-erythro-sphingosine deprotection->sphingosine acylation N-acylation (Fatty acyl chloride, Base) sphingosine->acylation ceramide Ceramide Analog acylation->ceramide purification Purification (Column Chromatography) ceramide->purification final_product Pure Ceramide Analog purification->final_product

Synthesis of ceramide analogs.

Sphingolipid_Metabolism_Pathway serine Serine + Palmitoyl-CoA ceramide Ceramide serine->ceramide De novo synthesis sphingomyelin Sphingomyelin ceramide->sphingomyelin Sphingomyelin Synthase sphingosine Sphingosine ceramide->sphingosine Ceramidase complex_sphingolipids Complex Sphingolipids ceramide->complex_sphingolipids Glucosylceramide Synthase sphingomyelin->ceramide Sphingomyelinase sphingosine->ceramide Ceramide Synthase (Salvage Pathway) s1p Sphingosine-1-Phosphate (S1P) sphingosine->s1p Sphingosine Kinase s1p->sphingosine S1P Phosphatase

Simplified sphingolipid metabolism.

S1P_Signaling_Pathway s1p Sphingosine-1-Phosphate (S1P) s1pr S1P Receptors (S1PR1-5) (GPCRs) s1p->s1pr Binds to g_protein G Proteins (Gi, Gq, G12/13) s1pr->g_protein Activates downstream Downstream Effectors (e.g., Rac, PLC, Rho) g_protein->downstream Activate/Inhibit cellular_response Cellular Responses (Migration, Proliferation, Survival) downstream->cellular_response Lead to

Sphingosine-1-Phosphate signaling.

References

The Architect's Guide to Sphingolipids: A Technical Primer on Synthesis with Protected Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingolipids, once considered mere structural components of cellular membranes, are now recognized as pivotal signaling molecules implicated in a vast array of physiological and pathological processes. Their intricate metabolic pathways and the profound biological activities of their metabolites, such as ceramide and sphingosine-1-phosphate, have positioned them as attractive targets for therapeutic intervention in fields ranging from oncology to neurodegenerative diseases. The chemical synthesis of sphingolipids and their analogs is a cornerstone of research in this field, enabling the development of molecular probes to elucidate their functions and novel therapeutic agents.

A critical aspect of this synthetic endeavor is the strategic use of protecting groups to temporarily mask reactive functional groups, thereby allowing for regioselective modifications and the construction of complex sphingolipid structures with high fidelity. This technical guide provides an in-depth introduction to the synthesis of sphingolipids using protected intermediates, offering a practical resource for researchers navigating this challenging and rewarding area of chemical biology.

Core Concepts in Sphingolipid Synthesis: The Role of Protected Intermediates

The archetypal structure of a sphingolipid is the sphingoid base, an 18-carbon amino alcohol. The presence of multiple reactive functional groups—typically two hydroxyl groups and an amino group—necessitates a carefully orchestrated protecting group strategy to achieve selective chemical transformations. The choice of protecting groups is governed by the principles of orthogonality , where each protecting group can be removed under specific conditions without affecting others, allowing for the stepwise construction of the target molecule.

Commonly employed protecting groups in sphingolipid synthesis include:

  • Amino Protecting Groups:

    • tert-Butoxycarbonyl (Boc): Stable under a wide range of conditions and readily removed with mild acid (e.g., trifluoroacetic acid), making it a workhorse in sphingolipid synthesis.

    • Benzyloxycarbonyl (Cbz): Removable by catalytic hydrogenation, offering an orthogonal deprotection strategy to acid-labile groups.

    • Tetrachlorophthalimide (TCP): A robust protecting group that can be removed under mild basic conditions, providing another layer of orthogonality.

  • Hydroxyl Protecting Groups:

    • Silyl ethers (e.g., TBDMS, TIPS): Offer a range of stabilities depending on the steric bulk of the silyl group and are typically removed with fluoride ions.

    • Acetals (e.g., Acetonide): Useful for the simultaneous protection of 1,2- or 1,3-diols.

    • Benzyl ethers (Bn): Robust protecting groups removable by hydrogenation.

The strategic application of these protecting groups allows for the synthesis of key building blocks, such as N-protected sphingosine derivatives, which serve as versatile platforms for the elaboration into more complex sphingolipids.

Key Signaling Pathways Involving Sphingolipids

Sphingolipid metabolites are central players in a complex signaling network that regulates cell fate. Understanding these pathways is crucial for the rational design of sphingolipid-based therapeutics.

The Sphingolipid Rheostat: Ceramide vs. Sphingosine-1-Phosphate

A central paradigm in sphingolipid signaling is the "sphingolipid rheostat," which posits that the balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P) dictates the cell's fate.

Sphingolipid_Rheostat Ceramide Ceramide Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Apoptosis Apoptosis Ceramide->Apoptosis Sphingosine->Ceramide Ceramide Synthase S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P Sphingosine Kinase (SphK) S1P->Sphingosine S1P Phosphatase Survival Proliferation/ Survival S1P->Survival

Caption: The Sphingolipid Rheostat balances cell fate decisions.

De Novo Sphingolipid Synthesis Pathway

The de novo synthesis pathway is the primary route for the production of sphingolipids from simple precursors, starting in the endoplasmic reticulum.

De_Novo_Synthesis cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Serine L-Serine Ketosphinganine 3-Ketosphinganine Serine->Ketosphinganine SPT PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->Ketosphinganine Sphinganine Sphinganine (Dihydrosphingosine) Ketosphinganine->Sphinganine 3-KSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 ComplexSphingolipids Complex Sphingolipids (e.g., Sphingomyelin, Glycosphingolipids) Ceramide->ComplexSphingolipids Transport (e.g., CERT)

Caption: Overview of the de novo sphingolipid synthesis pathway.

Quantitative Data on Sphingolipid Synthesis

The efficiency of synthetic routes to protected sphingolipid intermediates and their subsequent elaboration is a critical consideration. The following table summarizes representative yields for key transformations in sphingolipid synthesis.

TransformationStarting MaterialProductProtecting Group(s)Reagents/ConditionsYield (%)Reference(s)
N-Boc ProtectionD-erythro-SphingosineN-Boc-D-erythro-SphingosineBoc(Boc)₂O, Dioxane/H₂O, NaHCO₃>95
N-Cbz ProtectionD-erythro-SphingosineN-Cbz-D-erythro-SphingosineCbzCbz-Cl, Dioxane/H₂O, NaHCO₃~90
Ceramide Synthesis (Carbodiimide Coupling)SphingosineCeramideNoneFatty Acid, EDC, DMAP, CH₂Cl₂60-75[1][2]
Ceramide Synthesis from N-Boc-SphingosineN-Boc-erythro-SphingosineCeramideBoc (removed)1. TFA, CH₂Cl₂ 2. Fatty Acid, EDC, DMAP, CH₂Cl₂~60-75 (for acylation)[1]
Glycosylation of Protected Sphingosine AcceptorTetrachlorophthalimido-SphingosineGlycosyl-Sphingosine derivativeTCP, BenzoylGlycosyl Donor, BF₃·OEt₂69-90[3]

Experimental Protocols

Protocol 1: Synthesis of N-Boc-D-erythro-Sphingosine

This protocol describes the protection of the amino group of D-erythro-sphingosine with a tert-butoxycarbonyl (Boc) group.

Materials:

  • D-erythro-Sphingosine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 1,4-Dioxane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve D-erythro-sphingosine (1.0 eq) in a mixture of 1,4-dioxane and water.

  • Add sodium bicarbonate (2.0 eq) to the solution.

  • Add a solution of di-tert-butyl dicarbonate (1.2 eq) in 1,4-dioxane dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford N-Boc-D-erythro-sphingosine as a white solid.

Protocol 2: Synthesis of Ceramide from N-Boc-D-erythro-Sphingosine[1]

This two-step protocol involves the deprotection of the N-Boc group followed by N-acylation with a fatty acid.

Step 1: N-Boc Deprotection

Materials:

  • N-Boc-D-erythro-sphingosine

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-Boc-D-erythro-sphingosine in anhydrous DCM in a round-bottom flask.[1]

  • Cool the solution to 0 °C in an ice bath.[1]

  • Slowly add TFA to the stirred solution.[1]

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for 1-3 hours.[1]

  • Monitor the reaction progress by TLC until the starting material is consumed.[1]

  • Carefully neutralize the reaction mixture by the slow addition of a saturated NaHCO₃ solution.[1]

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.[1]

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield crude erythro-sphingosine.[1] The product can often be used in the next step without further purification.[1]

Step 2: N-Acylation to form Ceramide

Materials:

  • Crude erythro-sphingosine from Step 1

  • Fatty acid (e.g., palmitic acid)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • 1 N Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the crude erythro-sphingosine and the desired fatty acid (1.1 to 1.5 equivalents) in anhydrous DCM.[1]

  • Add DMAP (0.1 equivalents) to the solution.[1]

  • Add EDC (1.5 equivalents) portion-wise to the reaction mixture at room temperature.[1]

  • Stir the reaction at room temperature for 12-24 hours.[1]

  • Monitor the reaction by TLC.[1]

  • Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1 N HCl, saturated NaHCO₃ solution, and brine.[1]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired ceramide.

Experimental and Logical Workflows

Synthetic Workflow for Ceramide from a Protected Sphingosine Intermediate

The synthesis of a specific ceramide molecule from a protected sphingosine precursor follows a logical sequence of protection, modification (if necessary), deprotection, and acylation.

Ceramide_Synthesis_Workflow Start D-erythro-Sphingosine Protected_Sph N-Protected Sphingosine (e.g., N-Boc-Sphingosine) Start->Protected_Sph Protection Deprotection Amino Group Deprotection Protected_Sph->Deprotection Free_Sph Free Sphingosine Deprotection->Free_Sph Acylation N-Acylation with Fatty Acid Free_Sph->Acylation Ceramide Target Ceramide Acylation->Ceramide Purification Purification Ceramide->Purification

Caption: General workflow for ceramide synthesis.

Decision Tree for Selecting an Amino Protecting Group

The choice of an appropriate amino protecting group is a critical decision in the design of a sphingolipid synthesis. This decision is influenced by the stability of the protecting group to subsequent reaction conditions and the availability of an orthogonal deprotection strategy.

PG_Decision_Tree Start Need to Protect Sphingosine Amino Group Q1 Are subsequent reactions acid-sensitive? Start->Q1 Q2 Are subsequent reactions base-sensitive? Q1->Q2 Yes Boc Use Boc Group (Acid Labile) Q1->Boc No Q3 Are subsequent reactions sensitive to hydrogenation? Q2->Q3 Yes TCP Use TCP Group (Base Labile) Q2->TCP No Q3->Boc Yes Cbz Use Cbz Group (Hydrogenolysis) Q3->Cbz No

Caption: Decision tree for amino protecting group selection.

Conclusion

The synthesis of sphingolipids using protected intermediates is a powerful approach that provides access to a wide array of molecular tools for biological investigation and drug discovery. A thorough understanding of protecting group chemistry, coupled with strategic planning of synthetic routes, is essential for success in this field. This guide has provided a foundational overview of the key concepts, experimental protocols, and logical workflows that underpin this area of research. As our understanding of the intricate roles of sphingolipids in health and disease continues to expand, the demand for sophisticated synthetic methodologies to produce novel sphingolipid analogs will undoubtedly grow, further fueling innovation in this exciting and impactful field.

References

N-Boc-erythro-sphingosine melting point and solubility

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to N-Boc-erythro-sphingosine: Physicochemical Properties and Synthetic Applications

Introduction

This compound, a synthetic derivative of the naturally occurring D-erythro-sphingosine, is a pivotal intermediate in the chemical synthesis of complex sphingolipids and their analogs.[1][2] The presence of the tert-butyloxycarbonyl (Boc) protecting group on the C2-amino functionality enhances the compound's solubility in organic solvents and allows for regioselective modifications at other positions of the sphingosine backbone.[1][3] This modification is crucial for researchers in drug development and cell signaling, as it facilitates the controlled synthesis of specific ceramide species and molecular probes to investigate the intricate roles of sphingolipids in cellular processes such as apoptosis, cell cycle regulation, and inflammation.[4][5]

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, including its melting point and solubility, detailed experimental protocols for its use, and visualizations of relevant biochemical pathways and synthetic workflows.

Data Presentation: Physicochemical Properties

The key quantitative data for this compound are summarized below. This information is essential for its handling, storage, and application in a laboratory setting.

PropertyValueSource(s)
Molecular Formula C₂₃H₄₅NO₄[3][6]
Molecular Weight 399.61 g/mol [6][7]
Appearance White Solid[3][7][8]
Melting Point 59-64 °C[3][6]
Storage Temperature Refrigerator (2-8°C) or -20°C[3][6][7][8]

Solubility Profile

The solubility of this compound in various common laboratory solvents is detailed in the table below. The Boc group significantly increases its solubility in organic solvents compared to the parent sphingosine molecule.[3]

SolventSolubilitySource(s)
ChloroformSparingly Soluble[3][7]
DichloromethaneSlightly Soluble[3][7]
Ethyl AcetateSlightly Soluble[3][7]
MethanolSoluble[3][6]
EthanolMiscible[7]
Dimethyl Sulfoxide (DMSO)~2 mg/mL[7]
Dimethylformamide (DMF)~10 mg/mL[7]

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Protocol 1: Determination of Melting Point

This protocol outlines a standard laboratory method for determining the melting point of a solid organic compound like this compound.

Materials:

  • This compound

  • Capillary tubes

  • Melting point apparatus

  • Mortar and pestle

Procedure:

  • Ensure the this compound sample is dry and finely powdered. Gently crush a small amount of the solid using a mortar and pestle if necessary.

  • Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Set the apparatus to heat at a rate of 10-15 °C per minute for a rapid initial determination.

  • Observe the sample and record the temperature range from the first appearance of liquid (onset) to the complete liquefaction of the solid (clear point).

  • For a more precise measurement, repeat the procedure with a fresh sample, heating rapidly to about 15-20 °C below the previously observed melting range, then reducing the heating rate to 1-2 °C per minute.

  • Record the precise melting point range. The literature value for this compound is 59-64 °C.[3][6]

Protocol 2: Boc Deprotection of this compound

The removal of the Boc protecting group is a fundamental step to liberate the free amino group of erythro-sphingosine for subsequent reactions, such as N-acylation.[4] This is typically achieved under mild acidic conditions.[1][3]

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) supplies

Procedure:

  • Dissolve this compound in a minimal amount of anhydrous DCM in a round-bottom flask.[3][4]

  • Cool the solution to 0 °C using an ice bath.[4]

  • Slowly add an excess of TFA to the stirred solution (e.g., 20-50% TFA in DCM by volume).[1][4]

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for 1-3 hours.[4]

  • Monitor the reaction progress by TLC until all starting material is consumed.[3][4]

  • Once the reaction is complete, carefully neutralize the excess TFA by the slow addition of a saturated NaHCO₃ solution until effervescence ceases.[3][4]

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x volumes).[4]

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude erythro-sphingosine.[3][4]

Protocol 3: Synthesis of Ceramide via N-Acylation

This protocol describes the coupling of the deprotected erythro-sphingosine with a fatty acid to form a specific ceramide species. This is a primary application for this compound in research.[4]

Materials:

  • Crude erythro-sphingosine (from Protocol 2)

  • Desired fatty acid

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous DCM

  • 1 N HCl, Saturated NaHCO₃ solution, Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Dissolve the crude erythro-sphingosine and the desired fatty acid (1.1 to 1.5 equivalents) in anhydrous DCM.[4]

  • Add a catalytic amount of DMAP (0.1 equivalents) to the solution.[4]

  • In a separate container, dissolve EDC (1.5 equivalents) in DCM and add it dropwise to the reaction mixture at room temperature.[4]

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.[4]

  • Upon completion, dilute the mixture with DCM and wash sequentially with 1 N HCl, saturated NaHCO₃ solution, and brine.[4]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude ceramide by column chromatography on silica gel.

Mandatory Visualizations

The following diagrams illustrate the biochemical and experimental contexts for this compound.

Sphingolipid_Metabolism Serine Serine + Palmitoyl-CoA Ceramide Ceramide Serine->Ceramide De Novo Synthesis Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Signaling_Out Apoptosis, Growth Arrest Ceramide->Signaling_Out Complex Complex Sphingolipids Ceramide->Complex Sphingosine->Ceramide Ceramide Synthase (CerS) S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P Sphingosine Kinase (SphK) Signaling_In Cell Survival, Proliferation S1P->Signaling_In SM Sphingomyelin SM->Ceramide SMase

Overview of the Sphingolipid Metabolic Pathway.

Synthesis_Workflow Start This compound Step1 Deprotection Start->Step1 TFA, DCM Intermediate erythro-Sphingosine Step1->Intermediate Step2 N-Acylation Intermediate->Step2 Fatty Acid, EDC End Target Ceramide Step2->End

Workflow for Ceramide Synthesis from this compound.

Logical_Relationship Protected Amine (NH₂) Sphingosine Backbone Boc Group Deprotection Acidic Deprotection (e.g., TFA) Protected->Deprotection Reactive Reactive Amine (NH₂) Sphingosine Backbone Deprotection->Reactive

Role of the Boc group as a protecting agent for the amine.

References

A Technical Guide to N-Boc-erythro-Sphingosine: A Strategic Precursor in Ceramide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-tert-butyloxycarbonyl-erythro-sphingosine (N-Boc-erythro-sphingosine), detailing its primary function as a key intermediate in the chemical synthesis of ceramides. We explore its mechanism of action as a protected precursor, present quantitative data on synthetic yields, provide detailed experimental protocols, and visualize the relevant chemical and biological pathways.

Introduction: The Rationale for a Protected Precursor

Ceramides are a class of sphingolipids composed of a sphingosine backbone linked to a fatty acid via an amide bond.[1] They are not merely structural components of cell membranes but also critical signaling molecules that regulate a host of cellular processes, including apoptosis, cell cycle arrest, proliferation, and inflammation.[1][2] The specific biological function of a ceramide molecule is often dictated by the chain length of its N-acyl fatty acid.[1] This structural specificity makes the ability to produce well-defined ceramide species essential for elucidating their precise roles in cell biology and for developing targeted therapeutics.

However, the direct N-acylation of erythro-sphingosine presents significant chemical challenges. The sphingosine molecule possesses multiple reactive sites—an amino group and two hydroxyl groups—which can lead to a mixture of side products and create difficulties in purification.[1] this compound provides an elegant solution to this problem. By "protecting" the primary amino group with a bulky tert-butyloxycarbonyl (Boc) group, chemists can prevent unwanted side reactions, enabling highly controlled and specific synthesis of the desired ceramide.[1][3]

Core Function: A Protected Synthetic Intermediate

The principal function of this compound is to serve as a protected precursor in the multi-step chemical synthesis of specific ceramide analogs.[3] It is a tool for organic chemistry, not a direct modulator of biological pathways.

Mechanism of Protection: The bulky Boc group attached to the C2 amino group of the sphingosine backbone sterically hinders the approach of enzymes and reagents that would typically modify this position.[3][4] Consequently, this compound is a very poor substrate for key enzymes in sphingolipid metabolism, such as:

  • Ceramide Synthases (CerS): These enzymes catalyze the N-acylation of sphingosine to form ceramide. The Boc group prevents the molecule from entering the CerS active site, thus blocking its conversion to a protected ceramide within a biological system.[3][4]

  • Sphingosine Kinases (SphK): These enzymes phosphorylate sphingosine to produce the signaling molecule sphingosine-1-phosphate (S1P). The conformational changes induced by the Boc group likely interfere with binding to the SphK active site.[3]

This chemical blockade is precisely what makes it an invaluable tool, as it allows for a clean, two-step synthetic route: deprotection followed by controlled N-acylation.[1]

cluster_0 Biological Pathway cluster_1 Interference by N-Boc-Sphingosine Sphingosine Sphingosine Ceramide Ceramide Sphingosine->Ceramide N-acylation CerS Ceramide Synthase (CerS) BocSph N-Boc-Sphingosine Blocked Blocked BocSph->Blocked Blocked->CerS Steric Hindrance

Caption: Mechanism of Boc group interference with enzymatic activity.

Quantitative Data on Synthesis and Deprotection

The use of this compound enables high-yield synthesis of specific ceramides. The efficiency of the two main steps, deprotection and N-acylation, is summarized below.

Table 1: Comparison of Mild Acidic Boc Deprotection Methods

Reagent/Catalyst Solvent Temperature (°C) Reaction Time Typical Yield (%) Notes
HCl in Methanol Methanol Room Temp 30 min - 4 h >95% A common and effective method.[5]
Acetyl Chloride in Methanol Methanol 0 - Room Temp 0.5 - 24 h High Generates HCl in situ, offering a controllable method.[5]
Oxalyl Chloride in Methanol Methanol Room Temp 1 - 4 h up to 90% A mild method with good yields for various substrates.[5]
p-Toluenesulfonic Acid (pTSA) Deep Eutectic Solvent Room Temp 10 - 30 min >95% A green and rapid alternative.[5][6]

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 - Room Temp | 1 - 3 h | High | Very common but requires careful neutralization.[7] |

Table 2: Typical Yields for Ceramide Synthesis

Synthesis Step Method Typical Yield (%) Reference

| N-acylation | Direct coupling of sphingosine with a fatty acid using a carbodiimide (e.g., EDC). | 60 - 75% |[1] |

Experimental Protocols

The synthesis of a specific ceramide from this compound is a robust two-stage process.[1]

This protocol describes the removal of the Boc protecting group to yield free erythro-sphingosine.[7]

Materials:

  • N-Boc-D-erythro-sphingosine

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and rotary evaporator

Procedure:

  • Reaction Setup: Dissolve N-Boc-D-erythro-sphingosine (1 equivalent) in anhydrous DCM (to a concentration of ~0.1 M) in a round-bottom flask with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Deprotection: Slowly add TFA to the stirred solution. A common condition is a 25% TFA solution in DCM (e.g., 1:3 v/v TFA:DCM).[7] Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until all starting material is consumed (typically 1-3 hours).

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

    • Dissolve the residue in an organic solvent like ethyl acetate.

    • Carefully wash the organic layer with saturated NaHCO₃ solution to neutralize residual acid. Caution: CO₂ evolution may cause pressure buildup.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude D-erythro-sphingosine.

This protocol describes the coupling of the deprotected sphingosine with a fatty acid of choice.[1]

Materials:

  • Crude erythro-sphingosine (from Protocol 1)

  • Fatty acid of choice (e.g., palmitic acid, stearic acid)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • 1 N Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution and Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Dissolve the crude erythro-sphingosine (1 equivalent) and the desired fatty acid (1.1–1.5 equivalents) in anhydrous DCM.

  • Catalyst Addition: Add DMAP (0.1 equivalents) to the solution.

  • Coupling: In a separate flask, dissolve EDC (1.5 equivalents) in DCM and add it dropwise to the reaction mixture at room temperature.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor its completion by TLC.

  • Work-up:

    • Dilute the mixture with DCM.

    • Wash sequentially with 1 N HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure, specific ceramide species.

Visualizing the Synthesis and Biological Context

Understanding the synthetic workflow and the biological pathways that necessitate it provides a complete picture for researchers.

Start This compound Step1 Step 1: Deprotection (e.g., TFA in DCM) Start->Step1 Intermediate erythro-Sphingosine Step1->Intermediate Step2 Step 2: N-Acylation (e.g., EDC, DMAP) Intermediate->Step2 FattyAcid Fatty Acid (Specified Chain Length) FattyAcid->Step2 Purify Purification (Column Chromatography) Step2->Purify End Target Ceramide Species (High Purity) Purify->End

Caption: Experimental workflow for ceramide synthesis from N-Boc-sphingosine.

DeNovo De Novo Pathway (from Serine, Palmitoyl-CoA) Ceramide Ceramide (Central Hub) DeNovo->Ceramide SM_Hydrolysis Sphingomyelin Hydrolysis SM_Hydrolysis->Ceramide Salvage Salvage Pathway Salvage->Ceramide Complex Complex Sphingolipids (e.g., Sphingomyelin) Ceramide->Complex Synthesis Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Downstream Downstream Signaling (Apoptosis, Cell Cycle, etc.) Ceramide->Downstream Complex->Sphingosine Catabolism Sphingosine->Salvage Re-acylation S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SphK S1P->Downstream (often opposing signals)

References

N-Boc-erythro-sphingosine: A Technical Guide to its Role as a Precursor for Sphingolipids

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-erythro-sphingosine, a synthetically modified derivative of the bioactive lipid D-erythro-sphingosine, is an indispensable tool in sphingolipid research and drug development. The strategic placement of a tert-butyloxycarbonyl (Boc) protecting group on the C2-amino function allows for the regioselective synthesis of complex sphingolipids, molecular probes, and potential therapeutics.[1] This technical guide provides a comprehensive overview of this compound's role as a synthetic precursor. It details the intricate sphingolipid signaling network, provides in-depth experimental protocols for its use in ceramide synthesis and metabolic studies, and discusses its interaction with key enzymes. This document serves as a critical resource for professionals investigating the multifaceted roles of sphingolipids in cellular physiology and disease.

Introduction: The Central Role of Sphingolipids

Sphingolipids are a class of lipids defined by a sphingoid base backbone, such as sphingosine.[1] Far from being mere structural components of cell membranes, these molecules are central players in complex signaling networks that regulate fundamental cellular processes, including proliferation, apoptosis, differentiation, and inflammation.[1][2] The metabolism of sphingolipids generates several key bioactive molecules, including ceramide, sphingosine, and sphingosine-1-phosphate (S1P).[3] The dynamic balance between the levels of these metabolites, often termed the "sphingolipid rheostat," is a critical determinant of cell fate.[1][4] Generally, ceramide and sphingosine promote apoptosis and cell cycle arrest, while S1P is associated with cell survival and proliferation.[5][6]

Given the pivotal role of these lipids in health and disease, the ability to synthesize specific sphingolipid species is paramount for elucidating their biological functions and for developing targeted therapeutic agents.[2] Direct chemical modification of sphingosine is challenging due to multiple reactive sites.[2] The use of this compound, with its protected amino group, circumvents these issues, providing a robust and versatile platform for the synthesis of a wide array of well-defined sphingolipids.[1][2]

Sphingolipid Metabolism and Signaling Pathways

Ceramide is the central hub of sphingolipid metabolism and can be generated through three primary pathways: the de novo synthesis pathway, the hydrolysis of sphingomyelin by sphingomyelinase, and the "salvage pathway," which involves the reacylation of sphingosine.[1][2]

  • De Novo Synthesis: This pathway begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA, leading to the formation of dihydrosphingosine. This is then acylated by a ceramide synthase (CerS) to produce dihydroceramide, which is finally desaturated to form ceramide.[4][7]

  • Sphingomyelin Hydrolysis: In response to various cellular stresses and signals, the enzyme sphingomyelinase hydrolyzes sphingomyelin in cell membranes to generate ceramide.[5][6]

  • Salvage Pathway: This pathway involves the breakdown of complex sphingolipids down to sphingosine, which can then be re-acylated by a CerS to form ceramide.[4]

Ceramide can be further metabolized by ceramidase to generate sphingosine, which in turn is phosphorylated by sphingosine kinases (SphK1 and SphK2) to produce the pro-survival molecule S1P.[5][6]

Sphingolipid_Pathway Core Sphingolipid Signaling Pathways cluster_de_novo De Novo Synthesis (ER) cluster_membrane Membrane / Golgi cluster_salvage Salvage & Signaling Serine Serine + Palmitoyl-CoA Dihydrosphingosine Dihydrosphingosine Serine->Dihydrosphingosine SPT Dihydroceramide Dihydroceramide Dihydrosphingosine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DES Sphingomyelin Sphingomyelin Sphingomyelin->Ceramide SMase Ceramide->Sphingomyelin SMS ComplexSL Complex Sphingolipids Ceramide->ComplexSL Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Apoptosis Apoptosis & Cell Cycle Arrest Ceramide->Apoptosis ComplexSL->Ceramide Sphingosine->Ceramide CerS S1P S1P Sphingosine->S1P SphK1/2 S1P->Sphingosine SPPase Survival Survival & Proliferation S1P->Survival

Core Sphingolipid Signaling Pathways

This compound as a Synthetic Precursor and Research Tool

The primary utility of this compound lies in its role as a protected precursor for the chemical synthesis of specific sphingolipids.[1] The Boc group is robust, stable under various reaction conditions, and can be cleanly removed under acidic conditions, allowing for a two-step approach to synthesis: deprotection followed by N-acylation with a desired fatty acid.[2][8] This provides precise control over the final product, which is essential for studying the structure-activity relationships of different ceramide species.[2]

Creating a Metabolic Block

In a research context, the bulky Boc group sterically hinders the C2-amino group, preventing this compound from being recognized as a substrate by key enzymes in the salvage pathway.[4]

  • Ceramide Synthases (CerS): These enzymes catalyze the N-acylation of sphingosine. The Boc group blocks the active site, making this compound a very poor substrate for CerS.[1][4]

  • Sphingosine Kinases (SphK): These enzymes phosphorylate sphingosine to S1P. The Boc group is expected to cause steric clash, making this compound a poor substrate and a potential weak inhibitor.[1][4]

By introducing this compound into a biological system, researchers can create a metabolic block, leading to a depletion of downstream metabolites like ceramide and S1P that would normally arise from the salvage pathway.[4] This allows for the precise study of the consequences of inhibiting this pathway.

Metabolic_Block Metabolic Block by this compound Sphingosine Endogenous Sphingosine Ceramide Ceramide Sphingosine->Ceramide CerS S1P S1P Sphingosine->S1P SphK1/2 NBoc This compound NBoc->Block_CerS NBoc->Block_SphK Block_CerS->Ceramide Blocked Block_SphK->S1P Blocked Synthesis_Workflow Workflow for Synthesis of C12-Ceramide start This compound step1 Step 1: N-acylation (Lauroyl Chloride, Base) start->step1 intermediate N-Boc-N-lauroyl-D-erythro-sphingosine step1->intermediate purify1 Purification (Flash Chromatography) intermediate->purify1 step2 Step 2: N-Boc Deprotection (TFA in DCM) purify1->step2 purify2 Purification (Neutralization, Extraction) step2->purify2 product N-Lauroyl-D-erythro-sphingosine (C12-Ceramide) purify2->product

References

Methodological & Application

Application Notes and Protocols for the Synthesis of N-Acyl-erythro-Sphingosine (Ceramides) from N-Boc-erythro-Sphingosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of N-acyl-erythro-sphingosine, commonly known as ceramides, utilizing N-Boc-erythro-sphingosine as a key starting material. The tert-butyloxycarbonyl (Boc) protecting group allows for a controlled and high-purity synthesis of specific ceramide species, which are essential for research into cellular signaling pathways and for the development of novel therapeutics.[1] Two primary synthetic strategies are presented: direct N-acylation of this compound followed by deprotection, and the more conventional approach of Boc deprotection followed by N-acylation of the free sphingosine.

Introduction to Ceramide Synthesis

Ceramides are a class of lipid molecules composed of a sphingosine backbone linked to a fatty acid via an amide bond.[1] They are central hubs in sphingolipid metabolism and are involved in critical cellular processes such as apoptosis, cell survival, and proliferation.[2] The synthesis of specific ceramides is crucial for studying these pathways. The use of this compound as a precursor provides a versatile method for obtaining high-purity ceramides.[1] The Boc group protects the amine on the sphingosine, allowing for controlled acylation.[1]

Data Presentation

Comparison of Mild Acidic Deprotection Methods for this compound

The selection of the deprotection method is critical to avoid side reactions on the sensitive sphingosine backbone.[3] The following table summarizes various mild acidic conditions for the removal of the Boc group.

Reagent/CatalystSolvent(s)Temperature (°C)Reaction TimeTypical Yield (%)Notes
HCl in MethanolMethanolRoom Temperature30 min - 4 h>95%A common and effective method. HCl concentration needs careful control.[3]
Acetyl Chloride in MethanolMethanol0 - Room Temperature0.5 - 24 hHighGenerates HCl in situ, offering a convenient and controllable method.[3]
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)0 - Room Temperature1 - 3 hHighA common and efficient method for Boc deprotection.[4]
Oxalyl Chloride in MethanolMethanolRoom Temperature1 - 4 hup to 90%A mild method that proceeds at room temperature with good yields.[3]

Experimental Protocols

Two primary synthetic routes from this compound to ceramides are detailed below.

Route 1: N-acylation followed by Boc Deprotection

This route involves the initial acylation of this compound, followed by the removal of the Boc protecting group.

Step 1: N-acylation of N-Boc-D-erythro-sphingosine [2]

This protocol describes the synthesis of C12-ceramide (lauroyl ceramide).

  • Materials:

    • N-Boc-D-erythro-sphingosine

    • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

    • Triethylamine (TEA) or Diisopropylethylamine (DIEA)

    • Lauroyl chloride

    • Saturated aqueous sodium bicarbonate solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve N-Boc-D-erythro-sphingosine (1 equivalent) in a suitable anhydrous aprotic solvent such as DCM or THF.

    • Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIEA) (1.5 equivalents).

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add lauroyl chloride (1.2 equivalents) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield N-Boc-N-lauroyl-D-erythro-sphingosine.

Step 2: Deprotection of the N-Boc group [2]

  • Materials:

    • N-Boc-N-lauroyl-D-erythro-sphingosine (from Step 1)

    • Dichloromethane (DCM)

    • Trifluoroacetic acid (TFA)

  • Procedure:

    • Dissolve the purified N-Boc-N-lauroyl-D-erythro-sphingosine in a minimal amount of DCM.

    • Add an excess of trifluoroacetic acid (TFA) (e.g., 50% TFA in DCM v/v).

    • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the deprotection by TLC.

    • Upon completion, remove the TFA and DCM under reduced pressure to yield the desired ceramide.

Route 2: Boc Deprotection followed by N-acylation

This is a robust and versatile method for the synthesis of a wide array of well-defined ceramide species.[1]

Step 1: Boc Deprotection using HCl in Methanol [3]

  • Materials:

    • N-Boc-protected sphingosine

    • Anhydrous Methanol (MeOH)

    • Acetyl chloride or a commercial solution of HCl in an organic solvent (e.g., dioxane)

    • Saturated sodium bicarbonate solution

    • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

    • Anhydrous sodium sulfate or magnesium sulfate

  • Procedure:

    • Dissolve the N-Boc-protected sphingosine in anhydrous methanol (approximately 0.1 M concentration) in a round-bottom flask with a stir bar.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add acetyl chloride (2-5 equivalents) to the stirred solution to generate HCl in situ. Alternatively, add a solution of HCl in methanol to a final concentration of 0.1 M to 1 M.

    • Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC, typically 0.5 to 4 hours).

    • Once the reaction is complete, carefully neutralize the excess acid by adding saturated sodium bicarbonate solution until the pH is neutral or slightly basic.

    • Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the deprotected sphingosine.

Step 2: N-acylation of erythro-Sphingosine

The following is a general procedure for the N-acylation of the deprotected sphingosine.

  • Materials:

    • erythro-Sphingosine (from Step 1)

    • Fatty acid of choice

    • Coupling agent (e.g., EDC·HCl, HBTU)

    • Base (e.g., DIPEA, TEA)

    • Anhydrous solvent (e.g., DCM, DMF)

  • Procedure:

    • Dissolve the fatty acid (1.1 equivalents) in the anhydrous solvent.

    • Add the coupling agent (1.2 equivalents) and the base (2.0 equivalents) and stir for 15-20 minutes to activate the fatty acid.

    • Add a solution of erythro-sphingosine (1.0 equivalent) in the anhydrous solvent to the activated fatty acid mixture.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

    • Upon completion, dilute the reaction mixture with an organic solvent and wash with a mild aqueous acid (e.g., 1M HCl), followed by saturated sodium bicarbonate solution, and finally brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain the pure ceramide.

Mandatory Visualizations

G cluster_0 Synthetic Routes to Ceramides cluster_1 Route 1 cluster_2 Route 2 start This compound A1 N-acylation (Acyl Chloride, Base) start->A1 B1 Boc Deprotection (HCl/MeOH or TFA) start->B1 A2 N-Boc-N-acyl-erythro-Sphingosine A1->A2 A3 Boc Deprotection (TFA) A2->A3 end_node N-Acyl-erythro-Sphingosine (Ceramide) A3->end_node B2 erythro-Sphingosine B1->B2 B3 N-acylation (Fatty Acid, Coupling Agent) B2->B3 B3->end_node

Caption: Experimental workflow for ceramide synthesis from this compound.

Sphingosine Sphingosine Ceramide Ceramide Sphingosine->Ceramide Ceramide Synthases (N-acylation) S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P Sphingosine Kinases (SphK) Ceramide->Sphingosine Ceramidase ComplexSphingolipids Complex Sphingolipids (e.g., Sphingomyelin) Ceramide->ComplexSphingolipids Synthesis Apoptosis Apoptosis Cell Cycle Arrest Ceramide->Apoptosis S1P->Sphingosine S1P Phosphatase Proliferation Cell Proliferation Survival S1P->Proliferation ComplexSphingolipids->Ceramide Breakdown (e.g., SMase)

References

Application Notes and Protocols for N-Boc-erythro-Sphingosine in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing N-Boc-erythro-sphingosine, a chemically modified analog of the bioactive lipid sphingosine, in cell culture experiments. This document outlines its mechanism of action, presents detailed experimental protocols, summarizes quantitative data, and provides visual representations of relevant signaling pathways and workflows.

Introduction

This compound is the N-tert-butyloxycarbonyl (Boc) protected form of D-erythro-sphingosine. The bulky Boc group on the C2 amino group sterically hinders enzymatic reactions that would typically metabolize sphingosine.[1] This strategic blockade allows researchers to dissect specific steps within the intricate sphingolipid metabolic pathway.

Sphingolipids, including ceramide, sphingosine, and sphingosine-1-phosphate (S1P), are not just structural components of cell membranes but also critical signaling molecules. The balance between these lipids, often termed the "sphingolipid rheostat," governs a multitude of cellular processes such as proliferation, apoptosis, and inflammation.[1] this compound serves as a valuable tool to manipulate this rheostat and study the downstream consequences.

There are two primary applications of this compound in the context of cell culture experiments:

  • As a Metabolic Inhibitor: Used directly in cell culture to block the conversion of sphingosine to ceramide and S1P, allowing for the study of the effects of reduced levels of these downstream metabolites.[1]

  • As a Precursor to D-erythro-sphingosine: The Boc protecting group is chemically removed to generate the biologically active D-erythro-sphingosine, which is then used to treat cells and investigate its diverse roles in cellular processes.[2]

Mechanism of Action

The primary mechanism of action of this compound when added directly to cells is the inhibition of two key enzymes:

  • Ceramide Synthases (CerS): These enzymes catalyze the N-acylation of sphingosine to form ceramide. The Boc group on this compound prevents it from being recognized as a substrate by CerS, thus blocking the "salvage pathway" of ceramide synthesis.[1]

  • Sphingosine Kinases (SphK1 and SphK2): While not a direct inhibitor of the active site, the modified structure of this compound is not readily phosphorylated by SphK1 and SphK2. This prevents the formation of N-Boc-sphingosine-1-phosphate and subsequently S1P.[1]

By blocking these pathways, this compound leads to a depletion of downstream metabolites, ceramide and S1P, which are derived from the salvage pathway.[1] It is also important to note that sphingosine itself is a known inhibitor of Protein Kinase C (PKC).[1][3]

Data Presentation

Physicochemical Properties of this compound
PropertyValueSource(s)
Molecular FormulaC₂₃H₄₅NO₄[4]
Molecular Weight399.62 g/mol [4]
AppearanceWhite Solid[4][5]
Storage Temperature-20°C[5]
Solubility
Dimethyl Sulfoxide (DMSO)~2 mg/mL[5]
Dimethylformamide (DMF)~10 mg/mL[5]
EthanolMiscible[5]
Effects of D-erythro-Sphingosine (Deprotected Form) in Cell Culture

The following data pertains to the use of D-erythro-sphingosine after the removal of the Boc protecting group.

Cell LineApplicationEffective ConcentrationIncubation TimeObserved EffectSource(s)
Hippocampal Neurons and AstrocytesApoptosis Induction1 - 100 µMNot specifiedConcentration-dependent apoptosis.[2]
C3H10T1/2 murine fibroblastsApoptosis Induction (with ceramidase inhibitors)10 µM (C8-ceramide)12 hoursIncreased apoptosis when conversion to S1P is blocked.[2]
HeLa CellsERM Protein Phosphorylation5 µMNot specifiedIncreased phosphorylation of ERM proteins.[2]
Various bacterial and fungal strainsAntimicrobial Activity2.5 - 20 µM60 minutesInhibition of microbial growth.[2]

Experimental Protocols

Protocol 1: Using this compound as a Metabolic Inhibitor in Cell Culture

Objective: To investigate the cellular effects of blocking the conversion of sphingosine to ceramide and S1P.

Materials:

  • N-Boc-D-erythro-sphingosine

  • Ethanol or DMSO for stock solution

  • Cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fatty acid-free bovine serum albumin (BSA) (optional)

  • Appropriate cell culture plates or dishes

Procedure:

  • Preparation of Stock Solution: a. Dissolve N-Boc-D-erythro-sphingosine in ethanol or DMSO to create a concentrated stock solution (e.g., 10 mM).[1][5] b. Store the stock solution in aliquots at -20°C to minimize freeze-thaw cycles.[5]

  • Cell Seeding: a. Seed cells in appropriate culture vessels at a density that allows for desired confluency at the time of treatment. b. Allow cells to adhere and grow for 24 hours.[1]

  • Treatment: a. On the day of the experiment, dilute the this compound stock solution to the desired final concentration (typically 1 µM to 25 µM, but should be optimized for each cell line) in cell culture medium.[1] b. (Optional) To improve solubility and delivery, the diluted this compound can be complexed with fatty acid-free BSA. Incubate the lipid-BSA mixture in medium for 15-30 minutes at 37°C before adding to cells.[1] c. Remove the existing medium from the cells and replace it with the medium containing this compound. d. Incubate the cells for the desired time period (e.g., 1, 4, 12, 24 hours).[4]

  • Cell Harvesting and Downstream Analysis: a. After incubation, wash the cells with ice-cold PBS. b. Harvest the cells by scraping or trypsinization. c. The harvested cells can be used for various analyses, such as:

    • Lipid extraction for mass spectrometry to quantify changes in sphingolipid levels.[1]
    • Protein extraction for Western blotting to analyze signaling pathway components.[1]
    • RNA extraction for gene expression analysis.[1]

Protocol 2: Deprotection of this compound to Yield D-erythro-Sphingosine

Objective: To chemically remove the Boc protecting group to generate biologically active D-erythro-sphingosine for cell culture experiments.[2]

Materials:

  • N-Boc-D-erythro-sphingosine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Thin-layer chromatography (TLC) supplies

Procedure:

  • Dissolve N-Boc-D-erythro-sphingosine in a minimal amount of DCM in a round-bottom flask.[2]

  • Add an excess of TFA (e.g., a 1:1 mixture of TFA:DCM) to the solution at room temperature.[2]

  • Stir the reaction mixture for 1-2 hours, monitoring the progress by TLC until the starting material is consumed.[2]

  • Carefully neutralize the reaction mixture by slowly adding saturated sodium bicarbonate solution until effervescence ceases.[2]

  • Extract the aqueous layer with DCM (3 times).[2]

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[2]

  • Filter and concentrate the solution under reduced pressure using a rotary evaporator. The resulting residue is D-erythro-sphingosine.[2]

  • Assess purity by TLC or other analytical methods. If necessary, purify further using silica gel column chromatography.[2]

  • Dissolve the purified D-erythro-sphingosine in a suitable solvent (e.g., ethanol or DMSO) for addition to cell culture media.[2]

Protocol 3: Cell Viability (MTT) Assay with D-erythro-Sphingosine

Objective: To determine the effect of D-erythro-sphingosine on cell viability.

Materials:

  • Cells of interest seeded in a 96-well plate

  • D-erythro-sphingosine stock solution (from Protocol 2)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[2]

  • Prepare serial dilutions of D-erythro-sphingosine in complete cell culture medium. Include a vehicle control with the same solvent concentration.[2]

  • Remove the old medium and add 100 µL of the D-erythro-sphingosine dilutions or vehicle control to the wells.[2]

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C.[2]

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]

  • Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.[2]

  • Read the absorbance at 570 nm using a microplate reader.[2]

  • Calculate cell viability as a percentage of the vehicle-treated control cells.[2]

Protocol 4: Apoptosis Assay (Annexin V/PI Staining) with D-erythro-Sphingosine

Objective: To quantify the induction of apoptosis by D-erythro-sphingosine using flow cytometry.[2]

Materials:

  • Cells of interest seeded in 6-well plates

  • D-erythro-sphingosine stock solution

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere.[2]

  • Treat the cells with various concentrations of D-erythro-sphingosine or a vehicle control for the desired time.[2]

  • Harvest the cells (including floating cells) by trypsinization and centrifugation.[2]

  • Wash the cells twice with cold PBS.[2]

  • Resuspend the cells in 100 µL of 1X Binding Buffer.[2]

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[2]

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.[2]

  • Add 400 µL of 1X Binding Buffer to each tube.[2]

  • Analyze the cells by flow cytometry within one hour.[2]

Visualizations

sphingolipid_metabolism cluster_de_novo De Novo Synthesis cluster_salvage Salvage Pathway cluster_inhibitor Inhibition by this compound Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA Dihydrosphingosine Dihydrosphingosine Serine + Palmitoyl-CoA->Dihydrosphingosine Dihydroceramide Dihydroceramide Dihydrosphingosine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Apoptosis Apoptosis Ceramide->Apoptosis Sphingomyelin Sphingomyelin Sphingomyelin->Ceramide Sphingomyelinase Sphingosine->Ceramide CerS S1P S1P Sphingosine->S1P SphK1/2 N-Boc-sphingosine N-Boc-sphingosine Cell Survival Cell Survival S1P->Cell Survival N-Boc-sphingosine->Ceramide Blocked by Boc group N-Boc-sphingosine->S1P Blocked by Boc group

Caption: Sphingolipid metabolism and the inhibitory action of this compound.

experimental_workflow cluster_prep Compound Preparation cluster_cell_culture Cell Culture Experiment cluster_analysis Downstream Analysis N-Boc-sphingosine N-Boc-sphingosine Deprotection Chemical Deprotection (e.g., TFA/DCM) N-Boc-sphingosine->Deprotection D-erythro-sphingosine D-erythro-sphingosine (Active Compound) Deprotection->D-erythro-sphingosine Treat Treat cells with D-erythro-sphingosine Seed Seed Cells Seed->Treat Incubate Incubate for desired time Treat->Incubate Viability Cell Viability Assay (e.g., MTT) Incubate->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Incubate->Apoptosis Signaling Signaling Pathway Analysis (e.g., Western Blot) Incubate->Signaling

Caption: Experimental workflow for using deprotected D-erythro-sphingosine.

downstream_signaling D-erythro-Sphingosine D-erythro-Sphingosine PKC Protein Kinase C (Pro-survival) D-erythro-Sphingosine->PKC Inhibition Mitochondrion Mitochondrion D-erythro-Sphingosine->Mitochondrion Induces permeability Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Downstream signaling effects of D-erythro-sphingosine.

References

Application Notes and Protocols: N-Boc-erythro-sphingosine as an Internal Standard for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of lipidomics, accurate quantification of bioactive lipids is paramount to understanding their roles in cellular processes and disease. Sphingolipids, a class of lipids integral to cell membrane structure and signal transduction, are of particular interest.[1][2] Sphingosine, a central molecule in sphingolipid metabolism, and its phosphorylated form, sphingosine-1-phosphate (S1P), are key players in the "sphingolipid rheostat," a balance that dictates cell fate through the regulation of processes like apoptosis and cell proliferation.[1]

Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), has emerged as the preferred method for the sensitive and specific quantification of sphingolipids.[1][3] A critical component of accurate quantification by mass spectrometry is the use of an appropriate internal standard.[4] An ideal internal standard should mimic the analyte's chemical and physical properties but be distinguishable by mass.[4][5]

N-Boc-erythro-sphingosine, a derivative of D-erythro-sphingosine with a tert-butyloxycarbonyl (Boc) protecting group on the C2-amino group, serves as an excellent internal standard for the quantification of sphingosine.[1][2] The Boc group enhances the stability of the molecule during sample preparation and storage.[1] A key feature of this internal standard is its controlled in-source fragmentation in the mass spectrometer, where the labile Boc group is lost, generating the sphingosine cation for ratiometric quantification against the endogenous analyte.[1] This application note provides detailed protocols and data for the use of this compound as an internal standard in LC-MS/MS-based sphingolipid analysis.

Sphingolipid Metabolism and Signaling Pathway

Sphingolipids are synthesized in the endoplasmic reticulum, with ceramide positioned as the central hub of their metabolism.[6][7] Ceramide can be generated through de novo synthesis, the hydrolysis of sphingomyelin, or the "salvage pathway," which involves the reacylation of sphingosine.[2] Sphingosine itself is a critical bioactive molecule and can be phosphorylated by sphingosine kinases (SphK1 and SphK2) to form S1P.[6] The balance between pro-apoptotic ceramide and sphingosine, and pro-survival S1P is crucial for cellular homeostasis.[2]

Serine_PalmitoylCoA Serine + Palmitoyl-CoA Dihydrosphingosine Dihydrosphingosine (Sphinganine) Serine_PalmitoylCoA->Dihydrosphingosine de novo synthesis Dihydroceramide Dihydroceramide Dihydrosphingosine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin Complex_Sphingolipids Complex Glycosphingolipids Ceramide->Complex_Sphingolipids Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Apoptosis Apoptosis Ceramide->Apoptosis Sphingomyelin->Ceramide Sphingomyelinase Sphingosine->Ceramide Ceramide Synthase (Salvage Pathway) S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SphK1/2 Sphingosine->Apoptosis S1P->Sphingosine SPPase Cell_Survival Cell Survival, Proliferation S1P->Cell_Survival

Overview of the Sphingolipid Metabolic Pathway.

Quantitative Data

The use of a stable isotope-labeled or a structurally similar internal standard is crucial for correcting for variability in sample extraction and instrument response.[4] this compound is an effective internal standard for the quantification of sphingosine. For accurate quantification, calibration curves are generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.[3]

Table 1: Representative LC-MS/MS Parameters for Sphingosine Quantification

ParameterValue
Internal StandardThis compound
AnalyteSphingosine
Precursor Ion (m/z) - IS400.3 ([M+H]⁺)
Precursor Ion (m/z) - Analyte300.3 ([M+H]⁺)
Product Ion (m/z) - IS (in-source decay)282.3
Product Ion (m/z) - Analyte282.3
Collision EnergyOptimized for specific instrument
Ionization ModePositive Electrospray Ionization (ESI)

Note: The fragmentation of this compound to the sphingosine precursor ion (m/z 300.3) occurs in the ion source. This ion is then fragmented in the collision cell to the product ion (m/z 282.3).[1] These values are representative and should be optimized for each specific matrix and instrument.[1]

Table 2: Typical Performance Characteristics for Sphingosine Quantification using this compound as an Internal Standard

ParameterTypical Value
Linearity (r²)> 0.99
Lower Limit of Quantification (LLOQ)0.5 - 25 ng/mL
Intra- and Inter-day Precision (%CV)< 15%
Accuracy (% Recovery)85% - 115%

Note: These values are representative and should be determined for each specific matrix and instrument.

Experimental Protocols

Preparation of Internal Standard Spiking Solution
  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Prepare a working solution of this compound at a suitable concentration (e.g., 1 µg/mL) in methanol. The optimal concentration of the internal standard should be determined based on the expected concentration of the endogenous analyte in the samples.

Sample Preparation (from Plasma)
  • To 100 µL of the biological sample (e.g., plasma), add 10 µL of the this compound internal standard working solution.[1]

  • Add 400 µL of cold methanol containing 0.1% formic acid to precipitate proteins.[1]

  • Vortex the mixture for 1 minute.[1]

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.[1]

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen.[1]

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.[1]

LC-MS/MS Analysis

Liquid Chromatography Conditions

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid

  • Flow Rate: 0.3 mL/min

  • Gradient:

    • 0-2 min: 30% B

    • 2-10 min: 30-100% B (linear gradient)

    • 10-15 min: 100% B

    • 15.1-20 min: 30% B (re-equilibration)

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

Mass Spectrometry Conditions

  • Instrument: Triple quadrupole mass spectrometer

  • Ion Source: Electrospray Ionization (ESI)

  • Polarity: Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

  • MRM Transitions:

    • Sphingosine: 300.3 -> 282.3

    • This compound (in-source decay): 300.3 -> 282.3

Note: The above conditions are a general guideline and should be optimized for the specific instrument and application.

Experimental Workflow

The overall experimental workflow for the quantification of sphingosine using this compound as an internal standard is a multi-step process from sample collection to data analysis.

Sample_Collection Biological Sample Collection IS_Spiking Internal Standard Spiking (this compound) Sample_Collection->IS_Spiking Protein_Precipitation Protein Precipitation (Cold Methanol) IS_Spiking->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing

Experimental workflow for sphingosine quantification.

Conclusion

The use of this compound as an internal standard provides a reliable and robust method for the quantification of erythro-sphingosine by LC-MS/MS.[1] The Boc protecting group offers enhanced stability, and its controlled in-source fragmentation allows for accurate ratiometric analysis.[1] This application note provides a comprehensive protocol and framework for researchers to implement this method in their studies of sphingolipid metabolism and signaling. By ensuring accurate and precise quantification of sphingosine, researchers can gain deeper insights into the complex roles of sphingolipids in health and disease.

References

Application Note and Protocols for LC-MS/MS Analysis of Sphingolipids Using N-Boc-erythro-sphingosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingolipids are a complex class of bioactive lipids that play critical roles in a multitude of cellular processes, including signal transduction, cell proliferation, apoptosis, and inflammation.[1][2] The delicate balance between different sphingolipid species, often termed the "sphingolipid rheostat," is essential for maintaining cellular homeostasis.[2] Key players in this balance include ceramide, sphingosine, and sphingosine-1-phosphate (S1P), whose relative levels can determine cell fate.[2][3] Consequently, the accurate and robust quantification of these lipids is paramount for understanding disease pathogenesis and for the development of novel therapeutics.

This document provides a detailed methodology for the quantitative analysis of sphingolipids in biological matrices by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). A key feature of this protocol is the use of N-Boc-erythro-sphingosine as an internal standard. The tert-butyloxycarbonyl (Boc) protecting group on the primary amine of sphingosine enhances its chemical stability during sample storage and preparation.[2] This protected standard undergoes controlled in-source fragmentation in the mass spectrometer to generate the sphingosine cation, allowing for reliable ratiometric quantification of the endogenous analyte.[2]

Sphingolipid Signaling Pathway

The intricate network of sphingolipid metabolism involves numerous enzymatic conversions that regulate the levels of bioactive sphingolipids. De novo synthesis begins with the condensation of serine and palmitoyl-CoA.[4] The pathway proceeds through the formation of key intermediates like ceramide, which can be further metabolized to sphingomyelin, glucosylceramide, or hydrolyzed to sphingosine.[4][5] Sphingosine, a central hub in the pathway, can be phosphorylated by sphingosine kinases (SphK1 and SphK2) to form the potent signaling molecule S1P.[3][6] The relative levels of ceramide and S1P are critical in determining cellular outcomes, with ceramide generally promoting apoptosis and S1P promoting cell survival and proliferation.[3][6]

Sphingolipid_Signaling_Pathway Serine_PalmitoylCoA Serine + Palmitoyl-CoA Dihydrosphingosine Dihydrosphingosine (Sphinganine) Serine_PalmitoylCoA->Dihydrosphingosine SPT Dihydroceramide Dihydroceramide Dihydrosphingosine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DES Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide GCS Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Apoptosis Apoptosis Ceramide->Apoptosis Sphingomyelin->Ceramide SMase Sphingosine->Ceramide CerS (Salvage Pathway) S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SphK1/2 S1P->Sphingosine SPP Proliferation Proliferation & Survival S1P->Proliferation

Simplified Sphingolipid Signaling Pathway

Experimental Workflow

The analytical workflow for sphingolipid quantification is a multi-step process that begins with sample preparation and lipid extraction, followed by LC-MS/MS analysis, and concludes with data processing and quantification.[7] A systematic approach is crucial to ensure the accuracy and reproducibility of the results.

Experimental_Workflow start Start: Biological Sample (e.g., Plasma, Cells) add_is Spike with this compound Internal Standard start->add_is extraction Lipid Extraction (e.g., Modified Bligh-Dyer) add_is->extraction dry_down Evaporate Solvent extraction->dry_down reconstitute Reconstitute in LC Mobile Phase dry_down->reconstitute lc_ms LC-MS/MS Analysis (HILIC, MRM Mode) reconstitute->lc_ms data_processing Data Processing (Peak Integration) lc_ms->data_processing quantification Quantification (Ratio to Internal Standard) data_processing->quantification end End: Quantitative Results quantification->end

LC-MS/MS Workflow for Sphingolipid Analysis

Detailed Experimental Protocols

Sample Preparation and Lipid Extraction

This protocol is adapted from a modified Bligh-Dyer extraction method, suitable for a broad range of sphingolipids from biological samples.[1]

Materials:

  • Biological sample (e.g., 100 µL plasma or cell pellet)

  • This compound internal standard (IS) working solution

  • Chloroform

  • Methanol

  • Water (LC-MS grade)

  • Vortex mixer

  • Centrifuge

  • Solvent evaporator (e.g., nitrogen stream or vacuum concentrator)

Procedure:

  • To the biological sample, add 10 µL of the this compound internal standard working solution.

  • Add a 2:1:0.8 (v/v/v) mixture of chloroform:methanol:water to the sample.

  • Vortex the mixture thoroughly for 1 minute and incubate on ice for 10 minutes.

  • Induce phase separation by adding chloroform and water to achieve a final ratio of 2:2:1.8 (v/v/v) of chloroform:methanol:water.

  • Centrifuge at 3,000 x g for 10 minutes at 4°C to separate the aqueous (upper) and organic (lower) phases.

  • Carefully collect the lower organic phase, which contains the lipids, and transfer it to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.[7]

LC-MS/MS Analysis

This method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) for the separation of sphingolipids, coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for sensitive and selective detection.[7][8]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • HILIC column (e.g., sub-2 µm particle size, 50 x 2.1 mm)[7][8]

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source[7]

LC Conditions:

  • Mobile Phase A: Acetonitrile with 0.2% formic acid[1][7]

  • Mobile Phase B: Water with 0.2% formic acid and 10 mM ammonium formate[1]

  • Gradient: A gradient from high organic to increasing aqueous content. A typical gradient might start at 95% A, hold for 0.5 min, decrease to 50% A over 2 min, hold for 1 min, and then return to 95% A to re-equilibrate.

  • Flow Rate: 300 µL/min

  • Column Temperature: 40°C

  • Injection Volume: 5-10 µL

MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: Optimized for the specific instrument, typically 120-150°C

  • Desolvation Temperature: Optimized for the specific instrument, typically 350-450°C

  • Collision Gas: Argon

  • Detection Mode: Multiple Reaction Monitoring (MRM)

Data Analysis and Quantification

Procedure:

  • Peak Integration: Integrate the chromatographic peaks for each sphingolipid analyte and the internal standard using the instrument's software.

  • Calibration Curve: Prepare a series of calibration standards with known concentrations of the sphingolipid analytes and a fixed concentration of the this compound internal standard. Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte standards.[1]

  • Quantification: Determine the concentration of each sphingolipid in the unknown samples by interpolating their peak area ratios from the calibration curve.[1]

  • Normalization: Normalize the final concentrations to the initial amount of starting material, such as cell number or tissue weight.[1]

Quantitative Data

The following tables summarize typical MRM transitions for selected sphingolipids and the internal standard. These values should be optimized for the specific instrument being used. The product ion at m/z 264.4 is a common fragment for many ceramides and sphingoid bases containing a d18:1 sphingoid backbone.[5][7]

Table 1: MRM Transitions for Sphingolipids and Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Notes
This compound (IS) 400.3300.315-25In-source fragmentation to sphingosine
Sphingosine (d18:1)300.3282.315-25[M+H-H₂O]⁺
Sphinganine (d18:0)302.3284.315-25[M+H-H₂O]⁺
Sphingosine-1-Phosphate (S1P)380.3264.420-30Loss of H₃PO₄ and H₂O
Ceramide (d18:1/16:0)538.5264.425-35Common ceramide fragment
Ceramide (d18:1/18:0)566.5264.425-35Common ceramide fragment
Ceramide (d18:1/24:0)650.6264.430-40Common ceramide fragment
Glucosylceramide (d18:1/16:0)700.5264.435-45Loss of hexose and other fragments
Sphingomyelin (d18:1/16:0)703.6184.130-40Phosphocholine head group

Table 2: Illustrative Assay Performance Characteristics

AnalyteLLOQ (pmol)Upper LOQ (pmol)Linearity (R²)
Sphingosine0.51000>0.99
Sphinganine0.51000>0.99
S1P1.01000>0.99
Ceramide (d18:1/16:0)2.02000>0.99

Note: LLOQ (Lower Limit of Quantification) and ULOQ (Upper Limit of Quantification) values are illustrative and will vary depending on the specific instrument, matrix, and experimental conditions. It is essential to validate these parameters for each assay.[7]

Conclusion

The LC-MS/MS method detailed in this application note provides a robust, sensitive, and specific platform for the quantitative analysis of a wide range of sphingolipids in biological samples.[7] The use of this compound as a stable, protected internal standard enhances the reliability and accuracy of quantification.[2] This methodology is a valuable tool for researchers in both academic and industrial settings, enabling a deeper understanding of the role of sphingolipids in health and disease and facilitating the development of novel therapeutic interventions targeting this critical class of lipids.

References

Application Note: The Role and Application of N-Boc-erythro-Sphingosine in In Vitro Sphingosine Kinase Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sphingosine kinases (SphK), existing in two isoforms, SphK1 and SphK2, are pivotal enzymes in the sphingolipid metabolic pathway.[1][2][3] They catalyze the ATP-dependent phosphorylation of D-erythro-sphingosine to form sphingosine-1-phosphate (S1P), a critical signaling molecule involved in numerous cellular processes such as cell growth, proliferation, survival, and migration.[1][2] The dysregulation of the SphK/S1P axis is implicated in major pathologies, including cancer and inflammatory diseases, making SphK a significant therapeutic target.[1][2]

N-Boc-erythro-sphingosine is a chemically modified analog of sphingosine where the primary amino group at the C2 position is protected by a tert-butyloxycarbonyl (Boc) group.[4][5][6] This modification renders it a valuable tool for specific applications in sphingolipid research, primarily by creating a metabolic roadblock.[4] This application note provides a detailed overview of the use of this compound in in vitro sphingosine kinase assays, including its mechanism of interaction, experimental protocols, and data interpretation.

Mechanism of Interaction with Sphingosine Kinases

The primary utility of this compound in the context of SphK assays stems from the presence of the bulky Boc protecting group on its amino function.[4][6] This group sterically hinders the molecule's ability to properly fit into the active site of both SphK1 and SphK2.[6] The natural substrate, sphingosine, is recognized through specific interactions involving its amino and hydroxyl groups.[6] The large, uncharged Boc group disrupts these critical interactions.[6]

Consequently, this compound is not a substrate for sphingosine kinases and is not phosphorylated to S1P.[4][6] Instead, it may act as a weak competitive inhibitor by occupying the active site, thereby preventing the binding of the natural substrate, sphingosine.[6] Its primary applications in in vitro SphK assays are:

  • As a negative control to confirm that the observed kinase activity is specific to the intended substrate (D-erythro-sphingosine).

  • As a test compound to investigate its potential, albeit likely weak, inhibitory effects on SphK1 and SphK2.

Sphingosine_Kinase_Pathway Sphingosine D-erythro-Sphingosine SphK SphK1 / SphK2 Sphingosine->SphK N_Boc_Sph This compound N_Boc_Sph->SphK  Inhibition (Weak/None) ATP ATP ATP->SphK S1P Sphingosine-1-Phosphate (S1P) SphK->S1P ADP ADP SphK->ADP

Caption: Sphingosine kinase signaling and the role of this compound.

Quantitative Data Summary

CompoundTargetIC50 ValueNotes
This compound SphK1 / SphK2Not ReportedExpected to be a very weak or inactive inhibitor in vitro due to steric hindrance from the Boc group.[6][7]
N,N-Dimethylsphingosine (DMS) SphK1 / SphK2~5 µMA non-selective competitive inhibitor of both SphK isoforms.[1]
Dihydro-sphingosine (Safingol) SphK1~10 µMCompetitively inhibits SphK1 and can act as a substrate for SphK2.[1]

Experimental Protocols

The following is a detailed protocol for an in vitro radiometric sphingosine kinase inhibition assay, which can be used to determine the inhibitory potential of this compound. This method is a highly sensitive and widely used standard for measuring SphK activity.[2][4][8][9]

Protocol: In Vitro Radiometric SphK Inhibition Assay

This assay measures the transfer of a radiolabeled phosphate group from [γ-³²P]ATP to D-erythro-sphingosine, catalyzed by SphK. The inhibitory effect of this compound is quantified by measuring the reduction in radiolabeled S1P formation.

Materials:

  • Recombinant human SphK1 or SphK2

  • D-erythro-sphingosine (Substrate)

  • This compound (Test Inhibitor)

  • [γ-³²P]ATP or [γ-³³P]ATP

  • Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.4, 1 mM MgCl2, 0.5 mM ATP)[4]

  • Stop Solution (e.g., 1 M HCl)[4]

  • Lipid Extraction Solvents (e.g., Chloroform/Methanol mixture)[4]

  • Thin-Layer Chromatography (TLC) plates (e.g., silica gel plates)

  • TLC Developing Solvent

  • Phosphorimager or scintillation counter

  • Microcentrifuge tubes

Procedure:

  • Prepare this compound Stock Solution:

    • To prepare a 10 mM stock solution, dissolve 3.996 mg of this compound in 1 mL of anhydrous DMSO.[5]

    • Vortex vigorously and gently warm at 37°C for 5-10 minutes to ensure complete dissolution.[5]

    • Prepare serial dilutions of the stock solution in DMSO to achieve the desired final assay concentrations.

  • Set Up Reaction Tubes:

    • In microcentrifuge tubes, prepare the reaction mixtures. For each reaction, add the assay buffer, a fixed concentration of D-erythro-sphingosine (e.g., 10 µM), and the desired concentration of this compound or vehicle control (DMSO).[6]

    • Ensure the final DMSO concentration is consistent across all tubes and does not exceed 1%.

    • Include controls: a "no inhibitor" positive control and a "no enzyme" negative control.

  • Pre-incubation:

    • Add the purified SphK enzyme to each tube (except the "no enzyme" control).

    • Pre-incubate the mixture for 10 minutes at 37°C to allow for inhibitor binding.[6]

  • Initiate Kinase Reaction:

    • Start the reaction by adding a mixture of [γ-³²P]ATP and cold ATP to each tube.[6]

  • Incubation:

    • Incubate the reaction tubes at 37°C for a predetermined time (e.g., 20-30 minutes).[4] This duration should be within the linear range of the enzyme reaction.

  • Terminate Reaction:

    • Stop the reaction by adding an acidic solution (e.g., 1 M HCl) or an acidic lipid extraction solvent mixture.[4][6]

  • Lipid Extraction:

    • Extract the lipids by adding a chloroform/methanol mixture and vortexing thoroughly.[4]

    • Centrifuge the tubes to separate the aqueous and organic phases. The phosphorylated lipid product (S1P) will be in the organic (lower) phase.[6]

  • Separation and Quantification:

    • Carefully spot the organic phase onto a TLC plate.[4][6]

    • Develop the TLC plate using an appropriate solvent system to separate S1P from unreacted sphingosine and ATP.

    • Dry the plate and quantify the radiolabeled S1P using a phosphorimager or by scraping the corresponding silica band and measuring with a scintillation counter.[9]

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • If significant inhibition is observed across a range of concentrations, determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[10]

Assay_Workflow prep 1. Prepare Reagents (Buffer, Substrate, Inhibitor, Enzyme, [γ-³²P]ATP) setup 2. Set Up Reaction (Add Buffer, Substrate, N-Boc-Sph/Vehicle) prep->setup enzyme 3. Add SphK Enzyme & Pre-incubate (10 min @ 37°C) setup->enzyme initiate 4. Initiate Reaction (Add [γ-³²P]ATP) enzyme->initiate incubate 5. Incubate (20-30 min @ 37°C) initiate->incubate stop 6. Terminate Reaction (Add Acidic Stop Solution) incubate->stop extract 7. Lipid Extraction (Chloroform/Methanol) stop->extract separate 8. Separate Product (Thin-Layer Chromatography) extract->separate quantify 9. Quantify Radiolabeled S1P (Phosphorimager/Scintillation) separate->quantify analyze 10. Analyze Data (Calculate % Inhibition & IC50) quantify->analyze

Caption: Experimental workflow for an in vitro SphK radiometric inhibition assay.
Alternative Non-Radioactive Assays

While radiometric assays are sensitive, non-radioactive alternatives are available that offer benefits in terms of safety and ease of use. These are often available as commercial kits.

  • Luminescence-Based Assays: These assays measure the amount of ATP remaining in the reaction after the kinase reaction is complete.[11][12] The luminescent signal is inversely correlated with kinase activity.[11][12] this compound can be screened as an inhibitor by observing if its presence leads to a higher ATP level (less consumption) compared to the uninhibited reaction.

  • Fluorescence-Based Assays: These methods may use a fluorescently-labeled sphingosine substrate or a coupled enzyme system that produces a fluorescent product (e.g., resorufin) in proportion to the ADP generated.[13][14] Inhibition by this compound would result in a decreased fluorescent signal.

This compound is a valuable tool for sphingolipid research, but its role in in vitro sphingosine kinase assays is primarily that of a negative control or a potential weak inhibitor, rather than a substrate.[4][6] The bulky Boc group effectively blocks the enzymatic phosphorylation by SphK1 and SphK2.[6] The provided radiometric assay protocol offers a robust method for confirming this lack of activity and quantifying any potential inhibitory effects. Understanding the specific properties of this modified sphingolipid is crucial for the accurate design and interpretation of experiments aimed at elucidating the complex sphingolipid signaling network.

References

Application Notes and Protocols: A Detailed Guide to the Preparation of Fluorescently Labeled Sphingosine from an N-Boc Precursor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals

Introduction

Sphingolipids are a critical class of lipids that serve not only as structural components of cellular membranes but also as bioactive molecules involved in a myriad of cellular processes, including signal transduction, cell proliferation, apoptosis, and inflammation.[1] Sphingosine, the characteristic backbone of most mammalian sphingolipids, can be phosphorylated by sphingosine kinases (SphKs) to form sphingosine-1-phosphate (S1P), a potent signaling molecule that regulates numerous physiological and pathological processes.[2][3] To elucidate the complex roles of sphingosine and its metabolites, fluorescently labeled analogs have become indispensable tools for tracking their trafficking, localization, and metabolism within living cells.[4]

The synthesis of these molecular probes often begins with N-Boc-D-erythro-sphingosine, a key intermediate where the amino group is protected by a tert-butyloxycarbonyl (Boc) group.[1][5] This protection allows for specific chemical modifications before the final deprotection and fluorescent labeling steps. These application notes provide a detailed overview and protocols for the chemical synthesis of fluorescently labeled sphingosine from its N-Boc precursor.

The Sphingolipid Signaling Pathway: A Central Role for Sphingosine

The balance between ceramide, sphingosine, and sphingosine-1-phosphate (S1P) levels, often termed the "sphingolipid rheostat," can determine a cell's fate.[1] Ceramide is deacylated by ceramidases to produce sphingosine.[2] Sphingosine can then be phosphorylated by sphingosine kinases (SphK1 and SphK2) to generate S1P.[6] S1P can act intracellularly or be exported out of the cell to activate a family of five G protein-coupled receptors (S1PR1-5) on the cell surface, initiating downstream signaling cascades that influence cell survival, migration, and differentiation.[7][8]

Sphingolipid_Signaling Ceramide Ceramide Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase S1P S1P Sphingosine->S1P Sphingosine Kinase (SphK) S1P->Sphingosine S1P Phosphatase S1P_ext Extracellular S1P S1P->S1P_ext Transporters S1PRs S1P Receptors (S1PR1-5) S1P_ext->S1PRs Activation Downstream Downstream Signaling (Cell Survival, Migration, etc.) S1PRs->Downstream Synthesis_Workflow Start N-Boc-Sphingosine Deprotection Step 1: Boc Deprotection (e.g., TFA in DCM) Start->Deprotection Intermediate Sphingosine (Amine) Deprotection->Intermediate Coupling Step 2: Fluorescent Labeling (e.g., NBD-NHS Ester) Intermediate->Coupling Crude Crude Fluorescent Sphingosine Coupling->Crude Purification Step 3: Purification (Column Chromatography) Crude->Purification Final Purified Fluorescently Labeled Sphingosine Purification->Final

References

Application Notes and Protocols for Click Chemistry Applications with Derivatives of N-Boc-erythro-sphingosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingolipids are a critical class of lipids that function as both structural components of cellular membranes and as key signaling molecules involved in a myriad of cellular processes, including cell growth, differentiation, apoptosis, and inflammation. The study of sphingolipid metabolism and signaling is paramount to understanding various pathologies such as cancer, neurodegenerative diseases, and metabolic disorders.

Click chemistry, a set of powerful and bioorthogonal reactions, has emerged as an invaluable tool for the study of biomolecules in complex biological systems. By introducing a small, inert chemical handle (an azide or alkyne) into a sphingolipid precursor, researchers can track its metabolic fate and localization within the cell. N-Boc-erythro-sphingosine is a key synthetic intermediate for the preparation of these "clickable" sphingolipid probes. The tert-butyloxycarbonyl (Boc) protecting group on the amine allows for the specific introduction of a clickable moiety elsewhere in the molecule. Following this modification and subsequent deprotection of the amine, the resulting clickable sphingosine analog can be introduced to cells, where it is metabolized and incorporated into various sphingolipid species. A subsequent click reaction with a reporter molecule (e.g., a fluorophore or biotin) allows for visualization, identification, and quantification of the labeled sphingolipids.

These application notes provide detailed protocols for the synthesis of clickable sphingosine derivatives from this compound, their application in metabolic labeling of cultured cells, and the subsequent detection and analysis of the labeled sphingolipids using click chemistry.

I. Synthesis of Clickable Sphingosine Probes

The synthesis of clickable sphingosine probes generally involves the chemical modification of a protected sphingosine precursor, such as this compound, to introduce a bioorthogonal handle (an azide or a terminal alkyne).

Application Note 1: Synthesis of an ω-Azido Sphingosine Analog

This protocol describes a general method for the synthesis of an ω-azido sphingosine analog, which can be used for click chemistry applications. The synthesis involves the conversion of the terminal hydroxyl group of a protected sphingosine derivative to an azide.

Experimental Protocol: Synthesis of ω-Azido-N-Boc-d-erythro-sphingosine

This protocol is adapted from a method describing the conversion of a primary alcohol to an azide.[1][2][3]

Materials:

  • This compound

  • Triphenylphosphine (PPh₃)

  • Iodine (I₂)

  • Imidazole

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for TLC and column chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • Selective Protection of the 3-OH group: The secondary hydroxyl group at the C3 position of this compound needs to be selectively protected to ensure that only the primary hydroxyl group at C1 is converted to an azide. This can be achieved using a suitable protecting group such as a silyl ether (e.g., TBDMS).

  • Mesylation of the Primary Hydroxyl Group: The primary hydroxyl group of the protected this compound is converted to a good leaving group by reaction with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (TEA) in anhydrous DCM at 0 °C.

  • Azide Substitution: The mesylated compound is then reacted with an excess of sodium azide (NaN₃) in a polar aprotic solvent such as anhydrous DMF. The reaction is typically heated to facilitate the Sₙ2 displacement of the mesylate by the azide anion.

  • Work-up and Purification: After the reaction is complete (monitored by TLC), the reaction mixture is cooled to room temperature and partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to yield the protected ω-azido-N-Boc-sphingosine.

  • Deprotection: The protecting group on the 3-OH group is then removed under appropriate conditions to yield the final ω-azido-N-Boc-sphingosine.

Application Note 2: Synthesis of a Terminal Alkyne Sphingosine Analog

This protocol outlines a general strategy for the synthesis of a sphingosine analog bearing a terminal alkyne, which can be used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.[4][5][6]

Experimental Protocol: Synthesis of an Alkyne-Functionalized N-Boc-sphingosine Derivative

This protocol involves the modification of the sphingosine backbone to introduce a terminal alkyne. One common strategy is to start from a precursor that can be converted to an aldehyde, which is then transformed into a terminal alkyne.

Materials:

  • Protected this compound derivative (e.g., with a protected C1 hydroxyl group and a free C3 hydroxyl that can be oxidized)

  • Oxidizing agent (e.g., Dess-Martin periodinane or Swern oxidation reagents)

  • (Diazomethyl)trimethylsilane

  • n-Butyllithium (n-BuLi)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for TLC and column chromatography

Procedure:

  • Oxidation of the Secondary Alcohol: The C3 hydroxyl group of a suitably protected N-Boc-sphingosine derivative is oxidized to a ketone using an appropriate oxidizing agent.

  • Formation of the Terminal Alkyne: The resulting ketone is then converted to a terminal alkyne. One method is the Corey-Fuchs reaction, which involves reaction with triphenylphosphine and carbon tetrabromide to form a dibromoalkene, followed by treatment with two equivalents of a strong base like n-BuLi to generate the terminal alkyne.

  • Work-up and Purification: The reaction is quenched with saturated aqueous NH₄Cl solution, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

  • Deprotection: The protecting groups are removed to yield the alkyne-functionalized sphingosine analog. The Boc group is typically removed under acidic conditions (e.g., with trifluoroacetic acid in DCM).

II. Metabolic Labeling of Cultured Cells

Once the clickable sphingosine probe is synthesized, it can be introduced to cultured cells to be metabolized and incorporated into the cellular sphingolipidome.

Application Note 3: Metabolic Labeling with Clickable Sphingosine Analogs

This protocol details the metabolic labeling of mammalian cells in culture with either an azide- or alkyne-modified sphingosine analog.

Experimental Protocol: Metabolic Labeling of HeLa Cells

Materials:

  • HeLa cells (or other mammalian cell line of interest)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Clickable sphingosine analog (azide- or alkyne-modified) stock solution (e.g., 10 mM in ethanol or DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell scraper

  • Solvent for lipid extraction (e.g., chloroform/methanol mixture)

Procedure:

  • Cell Culture: Plate HeLa cells in appropriate culture vessels (e.g., 6-well plates) and grow to 70-80% confluency.

  • Preparation of Labeling Medium: Prepare a working solution of the clickable sphingosine analog in complete cell culture medium. The final concentration typically ranges from 1 to 50 µM.[7] It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line and experimental goals, ensuring minimal cytotoxicity.

  • Metabolic Labeling: Remove the existing culture medium from the cells and replace it with the labeling medium.

  • Incubation: Incubate the cells for a desired period (e.g., 1, 4, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO₂. The incubation time will influence the extent of metabolic conversion to downstream sphingolipids.

  • Cell Harvest: After incubation, wash the cells three times with ice-cold PBS to remove unincorporated probe.

  • Lipid Extraction: Harvest the cells by scraping into a suitable solvent for lipid extraction (e.g., 1 mL of chloroform:methanol 2:1, v/v). The lipid extract can then be used for subsequent click chemistry and analysis.

III. Click Chemistry Reaction for Labeling and Detection

Following metabolic incorporation, the azide or alkyne handle on the sphingolipids can be reacted with a corresponding reporter molecule via a click reaction. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a commonly used click reaction for this purpose.

Application Note 4: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the CuAAC reaction to attach a fluorescent reporter to the metabolically incorporated clickable sphingolipids in a lipid extract.

Experimental Protocol: CuAAC Reaction on a Lipid Extract

Materials:

  • Lipid extract containing the clickable sphingolipids

  • Azide- or alkyne-functionalized fluorescent reporter (e.g., Alexa Fluor 488 Azide or an alkyne-modified rhodamine)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)

  • Sodium ascorbate stock solution (e.g., 250 mM in water, freshly prepared)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 10 mM in DMSO or water)

  • Solvent for the click reaction (e.g., a mixture of chloroform, methanol, and water)

Procedure:

  • Prepare the Click Reaction Mixture: In a microcentrifuge tube, combine the lipid extract with the fluorescent reporter.

  • Add the Catalyst Premix: In a separate tube, premix the CuSO₄ solution and the TBTA/THPTA ligand solution. Add this premix to the lipid extract and reporter mixture.

  • Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the active Cu(I) catalyst and initiate the click reaction.

  • Incubation: Incubate the reaction at room temperature for 1-2 hours, protected from light.

  • Purification: After the reaction is complete, the labeled lipids can be purified to remove excess reagents. This can be achieved by methods such as solid-phase extraction (SPE) or thin-layer chromatography (TLC).

IV. Analysis of Labeled Sphingolipids

The fluorescently labeled sphingolipids can be analyzed by various techniques to determine their identity, quantity, and subcellular localization.

Application Note 5: Analysis by Mass Spectrometry and Fluorescence Microscopy

Quantitative Analysis by Mass Spectrometry:

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the separation and quantification of different sphingolipid species.[8][9][10] By using a clickable probe with a known mass shift upon click reaction, the metabolically incorporated lipids can be specifically detected and quantified.

Table 1: Illustrative Quantitative Data from a Metabolic Labeling Experiment

The following table presents hypothetical data from an experiment where cells were labeled with an alkyne-sphingosine analog, followed by a click reaction with an azide-containing tag and analysis by LC-MS/MS. The data shows the incorporation of the label into various sphingolipid classes over time.

Time (hours)Labeled Sphingosine (pmol/mg protein)Labeled Ceramide (pmol/mg protein)Labeled Sphingomyelin (pmol/mg protein)Labeled Glucosylceramide (pmol/mg protein)
1 85.2 ± 7.115.6 ± 2.35.1 ± 0.82.3 ± 0.4
4 42.1 ± 5.548.9 ± 6.225.4 ± 3.110.8 ± 1.5
12 15.8 ± 2.965.3 ± 8.178.2 ± 9.535.7 ± 4.8
24 5.2 ± 1.158.1 ± 7.5112.5 ± 12.348.9 ± 6.7

Data are represented as mean ± standard deviation from three independent experiments.

Visualization by Fluorescence Microscopy:

For visualizing the subcellular localization of the metabolized sphingolipids, the "fix and click" method is employed.[11][12] In this approach, cells are first metabolically labeled, then fixed, permeabilized, and the click reaction with a fluorescent reporter is performed in situ. The cells can then be imaged by fluorescence microscopy.

V. Visualizations

Signaling and Metabolic Pathways

Sphingolipid_Metabolism cluster_synthesis De Novo Synthesis & Salvage Pathway cluster_downstream Downstream Metabolites & Signaling Serine_PalmitoylCoA Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine_PalmitoylCoA->Ketosphinganine Sphinganine Sphinganine (Dihydrosphingosine) Ketosphinganine->Sphinganine Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide Cellular Responses\n(Apoptosis, etc.) Cellular Responses (Apoptosis, etc.) Ceramide->Cellular Responses\n(Apoptosis, etc.) Sphingosine->Ceramide CerS S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SphK1/2 Clickable_Sph Clickable Sphingosine (from N-Boc derivative) Clickable_Sph->Ceramide Metabolism Cellular Responses\n(Proliferation, etc.) Cellular Responses (Proliferation, etc.) S1P->Cellular Responses\n(Proliferation, etc.) Complex_GSL Complex Glycosphingolipids Glucosylceramide->Complex_GSL

Caption: Overview of Sphingolipid Metabolism and Signaling.

Experimental Workflows

Synthesis_Workflow NBoc_Sph This compound Protection 1. Selective Protection of Hydroxyl Groups NBoc_Sph->Protection Modification 2. Introduction of Clickable Handle (Azide or Alkyne) Protection->Modification Deprotection 3. Deprotection Modification->Deprotection Clickable_Probe Clickable Sphingosine Probe Deprotection->Clickable_Probe

Caption: Synthetic Workflow for Clickable Sphingosine Probes.

Labeling_Workflow Start Start: Cultured Cells Metabolic_Labeling 1. Metabolic Labeling with Clickable Sphingosine Probe Start->Metabolic_Labeling Fix_Perm 2. Cell Fixation & Permeabilization (for microscopy) Metabolic_Labeling->Fix_Perm Lipid_Extraction 2. Lipid Extraction (for MS analysis) Metabolic_Labeling->Lipid_Extraction Click_Reaction_Microscopy 3. In Situ Click Reaction with Fluorescent Reporter Fix_Perm->Click_Reaction_Microscopy Click_Reaction_MS 3. Click Reaction on Lipid Extract Lipid_Extraction->Click_Reaction_MS Microscopy 4. Fluorescence Microscopy Imaging Click_Reaction_Microscopy->Microscopy MS_Analysis 4. LC-MS/MS Analysis Click_Reaction_MS->MS_Analysis

Caption: Experimental Workflow for Labeling and Analysis.

VI. Troubleshooting

Problem Possible Cause Solution
Low yield of clickable probe Incomplete reaction during synthesis.Optimize reaction conditions (temperature, time, reagent stoichiometry). Ensure anhydrous conditions for sensitive reactions.
Poor purification.Use appropriate chromatography conditions.
No or weak fluorescent signal Inefficient metabolic labeling.Optimize the concentration of the clickable probe and the incubation time.
Incomplete click reaction.Prepare fresh sodium ascorbate solution. Ensure correct concentrations of all click reagents. Increase reaction time.
Photobleaching of the fluorophore.Minimize exposure of samples to light. Use an anti-fade mounting medium.
High background fluorescence Incomplete removal of unincorporated probe.Increase the number and duration of wash steps after metabolic labeling and the click reaction.
Non-specific binding of the fluorophore.Include a blocking step with BSA after permeabilization for in situ clicking.
Cell toxicity High concentration of the clickable probe or solvent.Perform a dose-response curve to determine the optimal, non-toxic concentration. Ensure the final solvent concentration is low (<0.5%).
Copper toxicity from CuAAC.Minimize the concentration of copper and the reaction time. Use a copper-chelating ligand like THPTA. For live-cell imaging, consider copper-free click chemistry (SPAAC).

References

Application Notes and Protocols for Developing Enzyme Inhibitors Using N-Boc-erythro-sphingosine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-erythro-sphingosine is a synthetically modified analog of the bioactive lipid, erythro-sphingosine. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the amino function makes it a valuable intermediate in the chemical synthesis of complex sphingolipids and their analogs.[1] While this compound itself is not typically a direct inhibitor of enzymes, its deprotected form, sphingosine, and its analogs are pivotal in regulating key cellular signaling pathways. This document provides detailed protocols and application notes for the use of this compound in developing enzyme inhibitors, focusing on its role as a precursor and a tool to study sphingolipid metabolism.

Sphingolipids are not just structural components of cell membranes; they are key players in a complex signaling network that governs cellular processes like proliferation, apoptosis, and inflammation.[2] The balance between pro-apoptotic sphingolipids, such as ceramide and sphingosine, and the pro-survival sphingolipid, sphingosine-1-phosphate (S1P), often referred to as the "sphingolipid rheostat," is critical for cell fate.[2] Enzymes that regulate this balance, such as sphingosine kinases (SphK) and protein kinase C (PKC), are therefore important targets for drug development.

Data Presentation: Quantitative Analysis of Sphingosine Analog Inhibition

While direct inhibitory data for this compound is limited due to its primary role as a synthetic intermediate, the following tables summarize the inhibitory activities of related sphingosine analogs against key enzymes.

Table 1: Protein Kinase C (PKC) Inhibition by Sphingosine

CompoundTarget EnzymeIC50 ValueComments
D-erythro-sphingosineProtein Kinase C (PKC)~10-20 µMActs as a competitive inhibitor of diacylglycerol (DAG).[3] The positively charged amino group is crucial for its activity.[3]
This compoundProtein Kinase C (PKC)Not reported; likely inactiveThe bulky, uncharged Boc group is expected to prevent binding to the PKC C1 domain.[3] It may act as a prodrug, with efficacy dependent on intracellular deprotection.[3]

Table 2: Sphingosine Kinase (SphK) Inhibition by Various Analogs

CompoundTarget EnzymeKi ValueSelectivity
14c (rigid aliphatic tail derivative)hSphK290 nM>200-fold selective for SphK2 over SphK1 (hSphK1 Ki = 18,000 nM)[4]
3 (SLP7111228)rSphK148 nM>100-fold selective for SphK1 over SphK2[5]
PF-543SphK1-Potent and selective SphK1 inhibitor.[5]
SKI-IISphK1/SphK2-Dual inhibitor of SphK1 and SphK2.[5]

Signaling Pathways and Experimental Workflows

Sphingolipid Metabolic Pathway

The metabolism of sphingolipids is a complex and highly regulated process. The diagram below illustrates the key enzymatic steps and the central role of sphingosine. This compound, by having its amino group protected, cannot be readily converted to ceramide or sphingosine-1-phosphate, thus acting as a metabolic roadblock for studying the salvage pathway.[6]

Synthesis_Workflow Synthesis Workflow for this compound Analogs Start L-serine Protection Protection of Amino and Carboxyl Groups Start->Protection Garner Formation of Garner's Aldehyde Protection->Garner Wittig Wittig Olefination Garner->Wittig Reduction Diastereoselective Reduction Wittig->Reduction NBoc This compound Reduction->NBoc Modification Analog Synthesis (e.g., labeling, chain modification) NBoc->Modification Deprotection Deprotection (optional) Modification->Deprotection Final Final Analog Deprotection->Final Prodrug_Logic Logical Workflow of a Prodrug Inhibitor Analog N-Boc-sphingosine Analog (Prodrug) Uptake Cellular Uptake Analog->Uptake Cleavage Intracellular Cleavage of Boc Group Uptake->Cleavage Active Active Sphingosine Analog (Inhibitor) Cleavage->Active Target Enzyme Target (e.g., PKC, SphK) Active->Target Inhibition Enzyme Inhibition Target->Inhibition

References

Application Notes and Protocols for Metabolic Labeling Studies Using Stable Isotope-Labeled Sphingosine Derived from N-Boc-Sphingosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction: The Role of N-Boc-Sphingosine in Sphingolipid Research

Sphingolipids are a critical class of bioactive lipids that function as both structural components of cell membranes and key signaling molecules involved in a myriad of cellular processes, including proliferation, apoptosis, and inflammation.[1] The study of sphingolipid metabolism is paramount to understanding numerous diseases, such as cancer, neurodegenerative disorders, and metabolic diseases.[2]

Metabolic labeling with stable isotope-labeled precursors is a powerful technique to trace the dynamic synthesis, trafficking, and catabolism of these lipids.[2][3] While N-Boc-erythro-sphingosine itself is not directly used for metabolic labeling in living cells due to the stability of the tert-butyloxycarbonyl (Boc) protecting group under biological conditions, it serves as a vital synthetic intermediate for the preparation of specialized molecular probes.[2][4] The Boc group protects the C2-amino functionality, allowing for specific chemical modifications, such as the introduction of stable isotopes (e.g., ¹³C, ¹⁵N, ²H), at other positions on the sphingosine backbone.[2] Following the labeling, the Boc group is removed to yield a stable isotope-labeled sphingosine analog ready for use in metabolic tracing studies.[2]

Principle of Metabolic Tracing with Stable Isotope-Labeled Sphingosine

Once the stable isotope-labeled sphingosine (e.g., ¹³C-D-erythro-sphingosine) is synthesized and purified, it can be introduced to cultured cells.[4] The cells readily take up the exogenous labeled sphingosine, which then enters the endogenous sphingolipid metabolic network.[4] Its journey and transformation into various downstream sphingolipid species can be tracked and quantified using mass spectrometry (MS).[4][5]

The key metabolic fates of sphingosine are its conversion to ceramide via the "salvage pathway" by ceramide synthases, or its phosphorylation to sphingosine-1-phosphate (S1P) by sphingosine kinases.[4][6] Ceramide can be further metabolized into more complex sphingolipids like sphingomyelin and glycosphingolipids.[4] By tracking the incorporation of the stable isotope label, researchers can gain valuable insights into the rates of synthesis, turnover, and flux through different branches of the sphingolipid metabolic network under various physiological or pathological conditions.[4]

Applications in Research and Drug Development
  • Elucidating Disease Mechanisms: Tracing sphingolipid metabolism can reveal dysregulations in pathways associated with cancer, inflammation, and neurodegeneration.

  • Target Identification and Validation: Understanding the metabolic flux allows for the identification of key enzymes that can be targeted for therapeutic intervention.

  • Pharmacodynamic Biomarker Discovery: The effect of drug candidates on sphingolipid metabolism can be quantitatively assessed by monitoring changes in the levels of labeled metabolites.

  • Understanding Drug Action: This technique can help to elucidate the mechanism of action of drugs that modulate sphingolipid signaling pathways.

Quantitative Data Presentation

The following tables provide illustrative quantitative data from a hypothetical metabolic tracing experiment using a ¹³C-labeled sphingosine analog. The data represents the incorporation of the labeled sphingosine into various downstream sphingolipid species over time in cultured cells.

Table 1: Incorporation of ¹³C-Labeled Sphingosine into Ceramide Species

Time (hours) Labeled C16:0-Ceramide (pmol/mg protein) Labeled C18:0-Ceramide (pmol/mg protein) Labeled C24:0-Ceramide (pmol/mg protein)
1 15.2 ± 1.8 8.5 ± 1.1 2.1 ± 0.4
4 48.7 ± 5.2 29.3 ± 3.5 7.8 ± 1.0
12 112.5 ± 12.1 68.9 ± 7.4 18.4 ± 2.2
24 150.3 ± 15.8 95.1 ± 10.3 25.6 ± 3.1

Data are represented as mean ± standard deviation from three independent experiments.[2]

Table 2: Incorporation of ¹³C-Labeled Sphingosine into Other Key Sphingolipids

Time (hours) Labeled Sphingomyelin (pmol/mg protein) Labeled Sphingosine-1-Phosphate (S1P) (pmol/mg protein) Labeled Glucosylceramide (pmol/mg protein)
1 5.6 ± 0.7 25.8 ± 3.1 3.2 ± 0.5
4 22.1 ± 2.5 88.4 ± 9.7 11.9 ± 1.4
12 75.4 ± 8.1 155.2 ± 16.3 35.7 ± 4.0
24 121.8 ± 13.0 180.5 ± 19.2 62.3 ± 7.1

Data are represented as mean ± standard deviation from three independent experiments.[2]

Experimental Protocols

Protocol 1: Synthesis of Stable Isotope-Labeled Sphingosine from N-Boc-Sphingosine (Representative)

This protocol provides a general workflow for the deprotection of N-Boc-sphingosine, which is a necessary step before or after the introduction of a stable isotope label. The specific labeling strategy will depend on the desired position and type of isotope.

A. N-Boc Deprotection using Trifluoroacetic Acid (TFA) [7]

  • Reaction Setup: Dissolve N-Boc-D-erythro-sphingosine (1 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Deprotection: Slowly add trifluoroacetic acid (TFA) to the stirred solution (e.g., a 1:1 v/v mixture of DCM and TFA). Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Neutralization: Dissolve the residue in an organic solvent like ethyl acetate and carefully wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.

  • Extraction: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude D-erythro-sphingosine.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain pure, deprotected sphingosine.

Protocol 2: Stable Isotope Labeling of Cultured Cells with ¹³C-Sphingosine[4]
  • Cell Culture: Seed mammalian cells in appropriate culture vessels (e.g., 6-well plates) and grow to 70-80% confluency in complete cell culture medium.

  • Labeling Medium Preparation: Prepare fresh culture medium containing the desired concentration of ¹³C-labeled D-erythro-sphingosine (e.g., 1-10 µM). The optimal concentration and labeling time should be determined empirically for each cell type and experimental goal.

  • Labeling: Remove the standard culture medium and replace it with the prepared labeling medium.

  • Incubation: Incubate the cells for the desired period (e.g., 1, 4, 12, or 24 hours) at 37°C in a CO₂ incubator.

  • Cell Harvest: After the labeling period, place the culture dishes on ice. Aspirate the labeling medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Cell Lysis: Add a small volume of water to the cells and scrape them from the dish. Transfer the cell suspension to a microcentrifuge tube for lipid extraction.

Protocol 3: Lipid Extraction and Sample Preparation for LC-MS/MS[4][5]
  • Internal Standards: Spike the cell homogenates with a known amount of a suitable internal standard mixture (e.g., C17-sphingosine, C17-ceramide) to correct for extraction efficiency and instrument variability.[5]

  • Bligh-Dyer Extraction: Perform a biphasic lipid extraction. Add chloroform and methanol to the cell suspension to achieve a ratio of chloroform:methanol:cell suspension of 1:2:0.8 (v/v/v).[4]

  • Vortex and Centrifuge: Vortex the mixture thoroughly and centrifuge to separate the phases.

  • Phase Separation: Induce further phase separation by adding chloroform and water. Carefully collect the lower organic phase, which contains the lipids.[8]

  • Drying: Evaporate the solvent from the collected organic phase to dryness under a gentle stream of nitrogen or using a vacuum concentrator.[8]

  • Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for LC-MS/MS analysis (e.g., the initial mobile phase of the chromatography gradient).[8]

Protocol 4: Quantitative LC-MS/MS Analysis[8][9]
  • Chromatographic Separation: Inject the reconstituted sample into an LC-MS/MS system. Use a suitable column (e.g., HILIC or C18 reversed-phase) to separate the different sphingolipid species.[8][9]

    • Example Mobile Phase (HILIC):

      • Mobile Phase A: Acetonitrile with 0.2% formic acid.[8]

      • Mobile Phase B: Water with 0.2% formic acid and 10 mM ammonium formate.[8]

    • Gradient: Employ a gradient from high organic to increasing aqueous content to elute the lipids based on polarity.[8]

  • Mass Spectrometry Detection:

    • Ionization: Use electrospray ionization (ESI), typically in positive ion mode for sphingosine and its metabolites.[8]

    • Analysis Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for targeted quantification.[8]

  • MRM Transitions: Set up the mass spectrometer to detect the specific precursor and product ion pairs for both the endogenous (unlabeled) and the newly synthesized (¹³C-labeled) sphingolipids, as well as for the internal standards.

  • Data Analysis:

    • Quantification: Quantify the amount of each lipid species by comparing its peak area to that of the corresponding internal standard.[4]

    • Metabolic Flux: Determine the rate of synthesis and turnover of different sphingolipids by tracking the incorporation of the ¹³C label over time.[4]

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_cell_culture Cellular Stage cluster_analysis Analysis Stage NBoc N-Boc-Sphingosine (Precursor) Deprotection Boc Deprotection & Isotope Labeling NBoc->Deprotection LabeledSph ¹³C-Labeled Sphingosine Deprotection->LabeledSph Labeling Metabolic Labeling (Incubation) LabeledSph->Labeling CellCulture Cell Culture CellCulture->Labeling Harvest Cell Harvest & Lysis Labeling->Harvest Extraction Lipid Extraction (with Internal Standards) Harvest->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS DataAnalysis Data Quantification & Interpretation LCMS->DataAnalysis

Caption: General experimental workflow for metabolic labeling.

sphingolipid_metabolism LabeledSph ¹³C-Labeled Sphingosine (Exogenous) Ceramide ¹³C-Ceramide LabeledSph->Ceramide Ceramide Synthases (Salvage Pathway) S1P ¹³C-Sphingosine-1-Phosphate (S1P) LabeledSph->S1P Sphingosine Kinases (SphK) Complex_Hub Ceramide->Complex_Hub Complex ¹³C-Complex Sphingolipids SM ¹³C-Sphingomyelin GSL ¹³C-Glycosphingolipids Complex_Hub->SM Complex_Hub->GSL

Caption: Central pathways of sphingolipid metabolism.

signaling_pathways cluster_ceramide_effects Pro-Apoptotic Signaling cluster_s1p_effects Pro-Survival Signaling Ceramide Ceramide Apoptosis Apoptosis Ceramide->Apoptosis CellCycleArrest Cell Cycle Arrest Ceramide->CellCycleArrest S1P S1P Proliferation Proliferation S1P->Proliferation Survival Cell Survival S1P->Survival Migration Cell Migration S1P->Migration

References

Solid-Phase Synthesis of Sphingolipids Using N-Boc-erythro-Sphingosine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the solid-phase synthesis (SPS) of sphingolipids, utilizing N-Boc-erythro-sphingosine as a key building block. The methodologies detailed herein offer a robust and efficient approach for the preparation of diverse sphingolipid libraries, crucial for research in cellular signaling, drug discovery, and diagnostics.

Introduction

Sphingolipids are a class of lipids characterized by a sphingoid base backbone, playing pivotal roles in membrane structure and cellular signaling.[1] Key bioactive sphingolipids include ceramides, sphingomyelin, and glycosphingolipids, which are involved in fundamental cellular processes such as apoptosis, proliferation, and cell-cell recognition. The targeted synthesis of specific sphingolipid analogues is essential for elucidating their biological functions and for the development of novel therapeutics.

Solid-phase synthesis offers significant advantages over traditional solution-phase methods, including simplified purification, the ability to drive reactions to completion using excess reagents, and amenability to automation for the generation of compound libraries.[2] This guide focuses on the use of this compound as a versatile starting material for the solid-phase synthesis of a variety of sphingolipids.

Quantitative Data Summary

The following tables summarize key quantitative data for the starting material, this compound, and expected outcomes for the solid-phase synthesis of representative sphingolipids.

Table 1: Properties of this compound

PropertyValue
Molecular Weight 399.61 g/mol
Appearance White solid
Storage Temperature -20°C
Solubility
    ChloroformSparingly soluble
    DichloromethaneSlightly soluble
    Ethyl AcetateSlightly soluble
    EthanolMiscible
    Dimethyl Sulfoxide (DMSO)~2 mg/mL
    Dimethylformamide (DMF)~10 mg/mL

Table 2: Expected Yields and Purity for Solid-Phase Sphingolipid Synthesis

ProductSynthesis StepsExpected Overall Yield (%)Expected Purity (%)
C16-Ceramide 1. Immobilization2. N-Acylation3. Cleavage50-70>95
C24-Ceramide 1. Immobilization2. N-Acylation3. Cleavage45-65>95
Glucosylceramide 1. Immobilization2. Glycosylation3. N-Acylation4. Cleavage20-40>90
Lactosylceramide 1. Immobilization2. Glycosylation (x2)3. N-Acylation4. Cleavage10-30>90

Note: Yields are estimated based on typical solid-phase synthesis efficiencies and may vary depending on the specific reagents, resin, and reaction conditions used.

Experimental Protocols

Immobilization of this compound on Solid Support

This protocol describes the attachment of this compound to a 2-chlorotrityl chloride resin. The trityl linker allows for mild cleavage conditions, preserving the integrity of the final product.

Materials:

  • This compound

  • 2-Chlorotrityl chloride resin (100-200 mesh, 1% DVB, loading ~1.0-1.6 mmol/g)

  • Anhydrous Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA)

  • Methanol (for capping)

  • Solid-phase synthesis vessel

  • Shaker or bubbler system

Procedure:

  • Resin Swelling: Swell the 2-chlorotrityl chloride resin in anhydrous DCM (10 mL/g of resin) for 30 minutes in the reaction vessel.

  • Preparation of Sphingosine Solution: In a separate flask, dissolve this compound (1.5 equivalents relative to resin loading) in anhydrous DCM. Add DIPEA (3.0 equivalents).

  • Coupling: Drain the DCM from the swollen resin and add the this compound solution. Shake or bubble with nitrogen at room temperature for 2-4 hours.

  • Capping: Drain the reaction mixture. To cap any unreacted chlorotrityl groups, add a solution of DCM/Methanol (4:1 v/v) and shake for 30 minutes.

  • Washing: Drain the capping solution and wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x).

  • Drying: Dry the resin under vacuum. The loading efficiency can be determined gravimetrically or by a colorimetric assay after cleaving a small amount of the bound material.

Solid-Phase Synthesis of Ceramides

This protocol details the N-acylation of the resin-bound sphingosine to form ceramides.

Materials:

  • This compound-loaded resin

  • Fatty acid (e.g., palmitic acid, lignoceric acid) (3.0 equivalents)

  • HBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (3.0 equivalents)

  • DIPEA (6.0 equivalents)

  • Anhydrous DMF

  • DCM

  • TFA (Trifluoroacetic acid)

  • TIPS (Triisopropylsilane)

Procedure:

  • N-Boc Deprotection:

    • Swell the resin in DCM.

    • Treat the resin with a solution of 20% TFA in DCM for 5 minutes, followed by a 20-minute incubation.

    • Drain and wash the resin with DCM (3x), 10% DIPEA in DMF (2x), and DMF (3x).

  • N-Acylation:

    • In a separate flask, dissolve the fatty acid and HBTU in DMF. Add DIPEA and pre-activate for 5 minutes.

    • Add the activated fatty acid solution to the deprotected resin.

    • Shake at room temperature for 2-4 hours. Monitor the reaction using a colorimetric test (e.g., Kaiser test) to ensure completion.

    • Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and methanol (3x).

  • Cleavage from Resin:

    • Swell the resin in DCM.

    • Prepare a cleavage cocktail of TFA/TIPS/H₂O (95:2.5:2.5 v/v/v).

    • Add the cleavage cocktail to the resin and shake at room temperature for 1-2 hours.

    • Filter the resin and collect the filtrate.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Precipitate the crude ceramide by adding cold diethyl ether.

    • Collect the precipitate by centrifugation.

    • Purify the ceramide by flash column chromatography on silica gel.

Solid-Phase Synthesis of Glycosphingolipids (General Approach)

The synthesis of glycosphingolipids on a solid support involves glycosylation of the resin-bound sphingosine, followed by N-acylation and cleavage.

Materials:

  • This compound-loaded resin with a suitable protecting group on the primary hydroxyl (e.g., a silyl ether, introduced in solution phase prior to immobilization).

  • Glycosyl donor (e.g., a glycosyl trichloroacetimidate or phosphate) (3-5 equivalents)

  • Promoter (e.g., TMSOTf)

  • Anhydrous DCM or other aprotic solvent

  • Molecular sieves

Procedure:

  • Selective Deprotection of Primary Hydroxyl: If a protecting group was used, selectively deprotect the primary hydroxyl group on the resin-bound sphingosine.

  • Glycosylation:

    • Swell the resin in anhydrous DCM in the presence of activated molecular sieves.

    • Cool the reaction vessel to the appropriate temperature (e.g., -40°C to -78°C).

    • Add the glycosyl donor.

    • Slowly add the promoter (e.g., TMSOTf).

    • Allow the reaction to proceed for several hours, monitoring by TLC of a cleaved aliquot.

    • Quench the reaction and wash the resin extensively.

  • Further Glycosylation (for complex glycans): Repeat the deprotection and glycosylation steps to extend the glycan chain.

  • N-Acylation: Follow the N-Boc deprotection and N-acylation protocol described in section 3.2.

  • Cleavage and Purification: Follow the cleavage and purification protocol described in section 3.2.

Characterization of Synthesized Sphingolipids

The purity and identity of the synthesized sphingolipids should be confirmed by a combination of the following techniques:

  • Thin-Layer Chromatography (TLC): For monitoring reaction progress and assessing purity.

  • High-Performance Liquid Chromatography (HPLC): For purity assessment and purification.

  • Mass Spectrometry (MS): To confirm the molecular weight of the final product. ESI-MS/MS can provide structural information through fragmentation analysis.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR for structural elucidation.

Visualizations

Sphingolipid Signaling Pathway

Sphingolipid_Signaling Serine_PalmitoylCoA Serine + Palmitoyl-CoA Sphinganine Sphinganine Serine_PalmitoylCoA->Sphinganine SPT Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DES Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Complex_Sphingolipids Complex Sphingolipids (e.g., Sphingomyelin) Ceramide->Complex_Sphingolipids Synthases Cellular_Responses_Apoptosis Apoptosis, Cell Cycle Arrest Ceramide->Cellular_Responses_Apoptosis Sphingosine->Ceramide CerS S1P Sphingosine-1-Phosphate Sphingosine->S1P SphK S1P->Sphingosine SPP Cellular_Responses_Survival Cell Survival, Proliferation S1P->Cellular_Responses_Survival Complex_Sphingolipids->Ceramide Hydrolases

Caption: The Sphingolipid Rheostat.

Solid-Phase Synthesis Workflow for Ceramides

SPS_Workflow Start Start: 2-Chlorotrityl Chloride Resin Immobilization 1. Immobilization of This compound Start->Immobilization Resin_Bound_Sphingosine Resin-Bound N-Boc-Sphingosine Immobilization->Resin_Bound_Sphingosine Deprotection 2. N-Boc Deprotection (TFA) Resin_Bound_Sphingosine->Deprotection Resin_Bound_Amine Resin-Bound Sphingosine (free amine) Deprotection->Resin_Bound_Amine Acylation 3. N-Acylation with Fatty Acid (HBTU, DIPEA) Resin_Bound_Amine->Acylation Resin_Bound_Ceramide Resin-Bound Ceramide Acylation->Resin_Bound_Ceramide Cleavage 4. Cleavage from Resin (TFA/TIPS/H₂O) Resin_Bound_Ceramide->Cleavage Purification 5. Purification (HPLC) Cleavage->Purification Final_Product Final Product: Pure Ceramide Purification->Final_Product

Caption: Solid-Phase Synthesis of Ceramides.

References

Application of N-Boc-erythro-sphingosine in Sphingolipidomics Workflows

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-erythro-sphingosine is a chemically modified analog of the bioactive lipid sphingosine, a central molecule in sphingolipid metabolism. The attachment of a tert-butyloxycarbonyl (Boc) protecting group to the amino function of the sphingosine backbone makes it a versatile tool in sphingolipidomics research.[1] This modification strategically blocks the sites of enzymatic action, allowing for the precise investigation of specific metabolic pathways. Furthermore, its properties make it an ideal internal standard for mass spectrometry-based quantification and a valuable precursor for the chemical synthesis of complex sphingolipids.[2][3]

These application notes provide detailed protocols for the use of this compound in various sphingolipidomics workflows, including its application as a metabolic inhibitor, an internal standard, and a synthetic precursor.

This compound as a Metabolic Inhibitor

The primary utility of this compound in metabolic studies lies in its ability to create a metabolic roadblock.[1] The bulky Boc group sterically hinders key enzymes that metabolize sphingosine, primarily ceramide synthases (CerS) and sphingosine kinases (SphK).[1]

  • Ceramide Synthase (CerS) Inhibition: CerS enzymes catalyze the N-acylation of sphingosine to form ceramide. The Boc group on this compound prevents it from being recognized as a substrate by CerS, thereby blocking the "salvage pathway" of ceramide synthesis.[1]

  • Sphingosine Kinase (SphK) Inhibition: While not a direct active site inhibitor, the modified structure of this compound is not readily phosphorylated by SphK1 and SphK2. This obstructs its conversion to the potent signaling molecule sphingosine-1-phosphate (S1P).[1]

By introducing this compound into a biological system, researchers can induce an accumulation of the analog and a depletion of downstream metabolites, enabling the study of the functional consequences of reduced ceramide and S1P levels derived from the salvage pathway.[1]

Signaling Pathway Blockade by this compound

G cluster_0 Sphingolipid Metabolism Sphingosine Sphingosine Ceramide Ceramide Sphingosine->Ceramide Ceramide Synthases (CerS) S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P Sphingosine Kinases (SphK) NBoc This compound NBoc->Ceramide Inhibition NBoc->S1P Inhibition

Caption: Metabolic blockade by this compound.

Experimental Protocol: Cell Culture Treatment

This protocol outlines the treatment of cultured cells with this compound to study its effects on sphingolipid metabolism.

Materials:

  • N-Boc-D-erythro-sphingosine

  • Ethanol or Dimethyl Sulfoxide (DMSO)

  • Cell culture medium

  • Fatty acid-free bovine serum albumin (BSA) (optional)

  • Cultured cells

Procedure:

  • Preparation of Stock Solution:

    • Dissolve N-Boc-D-erythro-sphingosine in ethanol or DMSO to create a concentrated stock solution (e.g., 10 mM).[1]

    • Store the stock solution at -20°C.[4]

  • Cell Treatment:

    • On the day of the experiment, dilute the stock solution to the desired final concentration (typically 1 µM to 25 µM) in cell culture medium.[1]

    • For enhanced solubility and delivery, the diluted this compound can be complexed with fatty acid-free BSA. To do this, prepare a solution of the lipid in medium containing BSA and incubate for 15-30 minutes at 37°C before adding to the cells.[1]

    • Remove the existing medium from the cells and replace it with the medium containing this compound.

    • Incubate the cells for the desired time period (e.g., 1, 6, 12, or 24 hours).[1]

  • Cell Harvesting and Lipid Extraction:

    • After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Harvest the cells and perform lipid extraction using a suitable method (e.g., Bligh-Dyer or Folch extraction).[5]

    • Spike the cell homogenates with a mixture of internal standards for various sphingolipid species (e.g., C17-sphingosine, C17-ceramide) before extraction for accurate quantification.[1]

  • LC-MS/MS Analysis:

    • Dry the lipid extract under a stream of nitrogen and reconstitute it in an appropriate solvent for LC-MS/MS analysis.[5]

    • Separate the sphingolipid species using liquid chromatography, typically with a C18 reversed-phase column.[2]

    • Detect and quantify the individual sphingolipid species using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.[1]

Expected Outcome:

Treatment with this compound is expected to cause a decrease in the levels of ceramide and S1P derived from the salvage pathway.[1]

This compound as an Internal Standard in Mass Spectrometry

Accurate quantification of sphingolipids by mass spectrometry requires the use of internal standards to correct for variations in sample preparation and instrument response.[6] this compound serves as a stable and reliable internal standard for the quantification of erythro-sphingosine.[2] The Boc group enhances its chemical stability during sample storage and preparation.[2] A key feature of this application is the controlled in-source fragmentation of this compound to generate the sphingosine cation, which is then used for ratiometric quantification.[2]

Workflow for using this compound as an Internal Standard

G cluster_0 Experimental Workflow Sample Biological Sample Spike Spike with this compound (Internal Standard) Sample->Spike Extract Lipid Extraction Spike->Extract Analyze LC-MS/MS Analysis Extract->Analyze Fragment In-source Fragmentation of this compound to erythro-sphingosine Analyze->Fragment Quantify Quantification of endogenous erythro-sphingosine Fragment->Quantify

Caption: Workflow for this compound as an internal standard.

Experimental Protocol: Quantification of erythro-sphingosine

This protocol describes the use of this compound as an internal standard for the quantification of erythro-sphingosine in biological samples.

Materials:

  • This compound

  • erythro-sphingosine (for calibration curve)

  • Methanol

  • Formic acid

  • Biological sample (e.g., plasma, cell lysate)

  • LC-MS/MS system

Procedure:

  • Preparation of Solutions:

    • Standard Stock Solutions: Prepare 1 mg/mL stock solutions of erythro-sphingosine and this compound in methanol.[2]

    • Working Standard Solutions: Prepare a series of working standard solutions of erythro-sphingosine by serial dilution of the stock solution with methanol to create a calibration curve.[2]

    • Internal Standard Spiking Solution: Prepare a working solution of this compound at a suitable concentration in methanol.[2]

  • Sample Preparation:

    • To 100 µL of the biological sample, add 10 µL of the this compound internal standard working solution.[2]

    • Add 400 µL of cold methanol containing 0.1% formic acid to precipitate proteins.[2]

    • Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.[2]

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.[2]

    • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.[2]

  • LC-MS/MS Analysis:

    • Liquid Chromatography: Use a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[2]

    • Mass Spectrometry: Operate a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode. The in-source fragmentation of this compound to the unprotected sphingosine ion should be optimized.[2]

Data Presentation:

Parameter Value
Linearity Range (ng/mL)1 - 1000
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)1 ng/mL
Inter-day Precision (%RSD)< 15%
Intra-day Precision (%RSD)< 10%
Recovery (%)90 - 110%
Caption: Representative assay performance characteristics.

This compound as a Synthetic Precursor

This compound is a crucial intermediate for the chemical synthesis of complex sphingolipids and their analogs.[3] The Boc group serves as a robust protecting group for the amine, allowing for regioselective modifications at other positions of the sphingosine molecule, such as the hydroxyl groups.[3] Following these modifications, the Boc group can be easily removed under acidic conditions to yield the desired sphingolipid analog with a free amino group for subsequent N-acylation.[7]

Synthetic Workflow using this compound

G cluster_0 Synthetic Workflow Start This compound Deprotection Deprotection (Acidic Conditions) Start->Deprotection Intermediate erythro-sphingosine Deprotection->Intermediate Acylation N-Acylation with Fatty Acid Intermediate->Acylation Product Specific Ceramide Species Acylation->Product

Caption: General synthetic workflow using this compound.

Experimental Protocol: Synthesis of a Specific Ceramide

This protocol outlines a general two-step procedure for the synthesis of a specific ceramide from this compound.

Materials:

  • This compound

  • Tetrahydrofuran (THF)

  • 1N Hydrochloric acid (HCl)

  • Fatty acid of choice

  • Coupling agent (e.g., DCC, EDC)

  • Organic solvents (e.g., ethyl acetate, dichloromethane)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Deprotection of this compound:

    • Dissolve this compound in a mixture of THF and 1N HCl.[8]

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).[8]

    • Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.[8]

    • Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain erythro-sphingosine.[8]

  • N-acylation of erythro-sphingosine:

    • Dissolve the obtained erythro-sphingosine and the desired fatty acid in an appropriate organic solvent.

    • Add a coupling agent and stir the reaction at room temperature until completion (monitored by TLC).

    • Purify the resulting ceramide by column chromatography on silica gel.

Conclusion

This compound is a multifaceted tool that is indispensable for modern sphingolipidomics research. Its application as a metabolic inhibitor provides a means to dissect complex signaling pathways, while its stability and predictable fragmentation make it an excellent internal standard for quantitative mass spectrometry. Furthermore, its role as a protected precursor facilitates the synthesis of a wide array of sphingolipid analogs, enabling detailed structure-function studies. The protocols provided herein offer a framework for researchers to effectively utilize this compound in their investigations of the intricate world of sphingolipids.

References

Protocol for the Synthesis of Ceramide from N-Boc-erythro-sphingosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Ceramides are a class of lipid molecules composed of a sphingosine backbone N-linked to a fatty acid.[1] They are not only integral structural components of cellular membranes but also serve as critical signaling molecules in a multitude of cellular processes, including apoptosis, cell cycle regulation, and inflammation.[1][2] The biological function of a specific ceramide is dictated by the chain length of its N-acyl fatty acid.[1][3] Consequently, the ability to synthesize specific ceramide species is of paramount importance for elucidating their precise roles in cellular signaling and for the development of targeted therapeutics.[1]

The synthesis of ceramides from N-Boc-erythro-sphingosine is a well-established, two-step process that offers a reliable and versatile method for producing specific ceramide species with high purity.[1] The use of the tert-butyloxycarbonyl (Boc) protecting group on the amino functionality of the sphingosine backbone allows for controlled N-acylation, preventing side reactions and simplifying purification.[1][2] This protocol details the deprotection of this compound to yield erythro-sphingosine, followed by the N-acylation with a fatty acid of choice to produce the desired ceramide.

Quantitative Data Summary

The following table summarizes the typical yields for the key steps in the synthesis of ceramide from this compound.

StepMethodReagentsTypical Yield (%)Reference
Boc DeprotectionMild Acidic HydrolysisTrifluoroacetic Acid (TFA) in Dichloromethane (DCM)>95%[4]
Boc DeprotectionMild Acidic HydrolysisHCl in Methanol>95%[4]
N-AcylationCarbodiimide CouplingFatty Acid, EDC, DMAP60-75%[1][5][6]

Experimental Protocols

The synthesis of ceramide from this compound involves two primary experimental stages:

  • Stage 1: Deprotection of this compound

  • Stage 2: N-Acylation of erythro-sphingosine

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol describes the removal of the Boc protecting group from this compound using TFA in DCM.

Materials:

  • N-Boc-D-erythro-sphingosine

  • Dichloromethane (DCM), anhydrous[7]

  • Trifluoroacetic acid (TFA)[7]

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution[7]

  • Brine (saturated aqueous NaCl solution)[7]

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)[7]

  • Rotary evaporator[7]

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Thin-layer chromatography (TLC) supplies

Procedure:

  • Reaction Setup:

    • Dissolve N-Boc-D-erythro-sphingosine (1 equivalent) in anhydrous DCM to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.[7]

    • Cool the solution to 0 °C using an ice bath.[7]

  • Deprotection Reaction:

    • Slowly add TFA to the stirred solution. A common condition is to use a 1:1 (v/v) mixture of DCM and TFA, or a 25% TFA solution in DCM.[7]

    • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.[7]

    • Monitor the reaction progress by TLC until the starting material is consumed (typically 1-3 hours).[7]

  • Work-up and Isolation:

    • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM.[7]

    • Dissolve the residue in an appropriate organic solvent such as ethyl acetate.[7]

    • Carefully wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize any remaining TFA. Caution: CO₂ evolution may cause pressure buildup.[7]

    • Wash the organic layer sequentially with water and brine.[7]

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude D-erythro-sphingosine.[7]

Protocol 2: N-Acylation of erythro-Sphingosine

This protocol details the coupling of the deprotected erythro-sphingosine with a fatty acid to form ceramide.

Materials:

  • Crude erythro-sphingosine (from Protocol 1)

  • Desired fatty acid (e.g., palmitic acid, stearic acid)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • 1 N Hydrochloric acid (HCl) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • Dissolve the crude erythro-sphingosine and the desired fatty acid (1.1 to 1.5 equivalents) in anhydrous DCM in a round-bottom flask.[1]

    • Add DMAP (0.1 equivalents) to the solution.[1]

  • Coupling Reaction:

    • In a separate container, dissolve EDC (1.5 equivalents) in DCM and add it dropwise to the reaction mixture at room temperature.[1]

    • Stir the reaction at room temperature for 12-24 hours.[1]

    • Monitor the reaction by TLC.[1]

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1 N HCl, saturated NaHCO₃ solution, and brine.[1]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

    • Purify the crude product by flash column chromatography on silica gel to obtain the pure ceramide.

Visualizations

experimental_workflow start This compound deprotection Boc Deprotection (TFA, DCM) start->deprotection sphingosine erythro-Sphingosine deprotection->sphingosine acylation N-Acylation (Fatty Acid, EDC, DMAP) sphingosine->acylation ceramide Ceramide acylation->ceramide purification Purification (Column Chromatography) ceramide->purification final_product Pure Ceramide purification->final_product

Caption: Experimental workflow for the synthesis of ceramide.

ceramide_synthesis_pathways cluster_denovo De Novo Synthesis Pathway cluster_smase Sphingomyelinase Pathway cluster_salvage Salvage Pathway serine Serine + Palmitoyl-CoA dihydrosphingosine Dihydrosphingosine serine->dihydrosphingosine SPT dihydroceramide Dihydroceramide dihydrosphingosine->dihydroceramide CerS ceramide_denovo Ceramide dihydroceramide->ceramide_denovo DEGS1 ceramide_hub Ceramide Pool sphingomyelin Sphingomyelin ceramide_smase Ceramide sphingomyelin->ceramide_smase SMase complex_sphingolipids Complex Sphingolipids sphingosine Sphingosine complex_sphingolipids->sphingosine Ceramidases ceramide_salvage Ceramide sphingosine->ceramide_salvage CerS downstream Downstream Signaling (Apoptosis, Cell Cycle Arrest) ceramide_hub->downstream

Caption: Major pathways for ceramide generation in cells.

References

Application Notes and Protocols: The Use of N-Boc-erythro-sphingosine in Studying Lipid-Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Boc-D-erythro-sphingosine is a chemically modified analog of the bioactive lipid D-erythro-sphingosine. The introduction of a tert-butyloxycarbonyl (Boc) protecting group on the C2-amino functionality makes it a versatile tool in sphingolipid research. This modification renders the molecule biologically inactive, as the free amine is often crucial for enzymatic recognition and interaction with protein targets.[1] Consequently, its primary utility is not as a direct modulator of protein function but as a stable synthetic precursor for creating molecular probes or for generating the active D-erythro-sphingosine upon deprotection.[2][3][4]

These notes provide detailed protocols and applications for N-Boc-erythro-sphingosine, focusing on its indirect but critical role in the study of lipid-protein interactions.

Quantitative Data Summary

For effective experimental design, key quantitative data for this compound and its biologically active (deprotected) form are summarized below.

Table 1: Physicochemical Properties and Solubility of this compound

Property Value Source(s)
Molecular Weight 399.61 g/mol [5]
Appearance White solid [5]
Storage Temperature -20°C [5]
Solubility
Dimethyl Sulfoxide (DMSO) ~2 mg/mL [5]
Dimethylformamide (DMF) ~10 mg/mL [5]

| Ethanol | Miscible |[5] |

Table 2: Biological Activity of D-erythro-sphingosine (Deprotected Form)

Target / Application Effective Concentration / IC₅₀ Cell Line / System Source(s)
Protein Kinase C (PKC) Inhibition ~10-20 µM (IC₅₀, in vitro) Purified Enzyme [6]
Apoptosis Induction 1 - 100 µM Hippocampal Neurons, Astrocytes [1]
Cell Culture Treatment (General) 1 - 25 µM Various [7]

| Inhibition of Calmodulin-Dependent Enzymes | Micromolar range (in vitro) | Purified Enzyme |[3][7] |

Application Note 1: A Stable Precursor for Generating Bioactive Sphingosine

The most direct application of this compound in cell-based assays is its use as a precursor to D-erythro-sphingosine. The Boc group provides stability and prevents metabolic conversion, but it must be chemically removed before the molecule can be used to probe biological systems.[1] The liberated sphingosine can then be used to study its effects on various cellular processes, including apoptosis and signal transduction via enzymes like Protein Kinase C (PKC).[1][3]

G cluster_workflow Workflow: From Protected Precursor to Bioactive Ligand A This compound (Inactive Precursor) B Chemical Deprotection (e.g., TFA/DCM) A->B Step 1 C D-erythro-sphingosine (Bioactive) B->C Step 2 D Cell-Based Assays (e.g., Apoptosis, Kinase Activity) C->D Application

Caption: Workflow for generating and using bioactive sphingosine.

Experimental Protocols

Protocol 1: Chemical Deprotection of this compound

This protocol describes the removal of the Boc protecting group to yield D-erythro-sphingosine.[1]

  • Materials:

    • N-Boc-D-erythro-sphingosine

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM), anhydrous

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask, magnetic stirrer, and stir bar

    • Separatory funnel

    • Rotary evaporator

    • Thin-layer chromatography (TLC) supplies

  • Procedure:

    • Dissolve N-Boc-D-erythro-sphingosine in a minimal amount of DCM in a round-bottom flask.

    • At room temperature, add an excess of a 1:1 mixture of TFA:DCM to the solution.

    • Stir the reaction mixture for 1-2 hours. Monitor the reaction's progress by TLC until the starting material is fully consumed.

    • Carefully neutralize the reaction by slowly adding saturated NaHCO₃ solution until effervescence stops.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator to yield D-erythro-sphingosine.

    • Confirm purity by TLC and/or mass spectrometry before use in biological assays.

Protocol 2: Preparation of Stock Solutions

  • For this compound (Protected):

    • Allow the powdered compound to equilibrate to room temperature.[5]

    • Weigh the desired amount in a sterile environment. To prepare a 10 mM stock, use 3.996 mg per 1 mL of solvent.[5]

    • Dissolve in anhydrous DMSO to the final concentration (e.g., 10 mM).[5]

    • Vortex vigorously for 1-2 minutes. Gentle warming (37°C for 5-10 minutes) can aid dissolution.[5]

    • Store in small aliquots at -20°C in amber vials.

  • For D-erythro-sphingosine (Deprotected):

    • After synthesis and purification (Protocol 1), dissolve the dried product in ethanol or DMSO to a desired stock concentration (e.g., 10 mM).

    • Store in small aliquots at -20°C. Due to its bioactivity, minimize freeze-thaw cycles.

Protocol 3: In Vitro Protein Kinase C (PKC) Inhibition Assay

This radioactive assay measures the inhibitory potential of D-erythro-sphingosine on PKC activity.[3][8]

  • Materials:

    • D-erythro-sphingosine (from Protocol 1)

    • Purified Protein Kinase C (PKC)

    • PKC substrate (e.g., Histone H1)

    • [γ-³²P]ATP

    • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂)

    • Phosphatidylserine (PS) and Phorbol 12-myristate 13-acetate (PMA) as activators

    • Phosphocellulose paper

    • Scintillation counter

  • Procedure:

    • Prepare serial dilutions of D-erythro-sphingosine in the assay buffer. Include a vehicle control (e.g., DMSO).

    • In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, PKC substrate, PS/PMA activators, and the desired concentration of D-erythro-sphingosine or vehicle control.

    • Pre-incubate the mixture for 5-10 minutes at 30°C.

    • Initiate the reaction by adding purified PKC enzyme, followed immediately by [γ-³²P]ATP.

    • Incubate the reaction at 30°C for 10-20 minutes, ensuring the reaction remains in the linear range.

    • Stop the reaction by spotting an aliquot of the mixture onto phosphocellulose paper.

    • Wash the paper extensively with 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Quantify the incorporated radioactivity using a scintillation counter. Calculate the percentage of inhibition relative to the vehicle control.

Application Note 2: A Precursor for Synthesizing Lipid-Protein Interaction Probes

A more advanced application is using this compound as a starting material for the multi-step synthesis of specialized probes. The Boc group protects the amine, allowing for chemical modifications at other sites on the molecule, such as the introduction of fluorophores, biotin tags, or photo-activatable and clickable groups for bioorthogonal chemistry.[9] These probes are invaluable for identifying and characterizing lipid-binding proteins directly in a cellular context.[10][11][12]

G cluster_workflow Workflow: Synthesis of a Labeled Sphingosine Probe A This compound B Chemical Modification (e.g., add photo-activatable & clickable groups) A->B Step 1 C Boc Deprotection (TFA/DCM) B->C Step 2 D Final Probe (e.g., pacSph) C->D Step 3 G cluster_pathway The Sphingolipid Rheostat cluster_apoptosis Pro-Apoptosis cluster_survival Pro-Survival Cer Ceramide Sph Sphingosine Cer->Sph Ceramidase Sph->Cer CerS (Blocked by Boc group) S1P S1P Sph->S1P SphK (Blocked by Boc group) G cluster_pathway PKC Signaling and Inhibition by Sphingosine PLC PLC Activation DAG Diacylglycerol (DAG) PLC->DAG PKC Protein Kinase C (PKC) DAG->PKC Activates Substrate Downstream Substrates PKC->Substrate Phosphorylates Response Cellular Response Substrate->Response Sph Sphingosine (from deprotected N-Boc) Sph->PKC Inhibits

References

Troubleshooting & Optimization

Technical Support Center: N-Boc-erythro-Sphingosine Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the acidic deprotection of N-Boc-erythro-sphingosine. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to ensure successful and efficient removal of the Boc protecting group.

Frequently Asked Questions (FAQs)

Q1: What are the most common acidic conditions for this compound deprotection?

A1: The most common and effective methods for the acidic deprotection of this compound involve the use of hydrochloric acid (HCl) in an alcohol solvent like methanol, or trifluoroacetic acid (TFA) in a chlorinated solvent such as dichloromethane (DCM).[1][2] The choice of reagent often depends on the sensitivity of the sphingosine backbone and any other functional groups present in the molecule.[3][4]

Q2: How can I monitor the progress of the deprotection reaction?

A2: The progress of the reaction should be monitored to ensure complete deprotection and to prevent potential side reactions from prolonged exposure to strong acids.[3] Thin-Layer Chromatography (TLC) is a rapid and convenient method to visualize the consumption of the starting material (this compound) and the appearance of the product (erythro-sphingosine).[2][3] Liquid chromatography-mass spectrometry (LC-MS) can also be used for more precise monitoring.[3]

Q3: What are potential side reactions to be aware of during acidic deprotection?

A3: The acidic conditions used for Boc deprotection can lead to the formation of a tert-butyl cation intermediate.[4][5] This cation can potentially alkylate nucleophilic sites on the sphingosine molecule, leading to undesirable byproducts.[4][5] Additionally, the sensitive nature of the sphingosine backbone, which contains hydroxyl groups and a double bond, requires carefully chosen mild acidic conditions to avoid degradation.[1]

Q4: What is the appropriate work-up procedure following acidic Boc deprotection?

A4: After the reaction is complete, the excess acid must be neutralized. This is typically achieved by an aqueous work-up.[3] The reaction mixture is often diluted with an organic solvent and washed with a basic solution, such as saturated sodium bicarbonate, to neutralize the acid.[2][6] The organic layer is then dried and concentrated to yield the deprotected product.[2]

Troubleshooting Guide

Issue 1: Incomplete or Slow Deprotection

Potential Cause Recommended Solution
Insufficient Acid Strength or Concentration The rate of Boc cleavage is highly dependent on acid concentration.[3] Consider increasing the concentration of the acid (e.g., using a higher percentage of TFA in DCM) or switching to a stronger acidic condition.[3]
Inadequate Reaction Time Deprotection times can vary. Monitor the reaction closely using TLC or LC-MS at regular intervals to determine the optimal reaction time.[2][3]
Steric Hindrance If the molecule is sterically hindered around the Boc-protected amine, a longer reaction time, a stronger acid, or a slight increase in reaction temperature may be necessary.[3][7]

Issue 2: Formation of Side Products

Potential Cause Recommended Solution
Alkylation by tert-butyl cation The tert-butyl cation generated during deprotection can alkylate electron-rich functional groups.[4][5] The addition of a scavenger, such as triethylsilane or anisole, can help to trap the tert-butyl cation and minimize side reactions.
Degradation of the Sphingosine Backbone Prolonged exposure to harsh acidic conditions can degrade the sensitive sphingosine molecule.[1] Use the mildest effective acidic conditions and monitor the reaction closely to avoid over-exposure. Cooling the reaction to 0°C during the initial acid addition can also help.[1][2]

Comparison of Acidic Deprotection Methods

Method Solvent Temperature Typical Reaction Time Yield Notes
HCl in Methanol MethanolRoom Temperature30 min - 4 h>95%A common and effective method. The concentration of HCl needs to be carefully controlled.[1]
Trifluoroacetic Acid (TFA) Dichloromethane (DCM)0°C to Room Temperature1 - 3 hHighA robust method; a common condition is a 1:1 (v/v) mixture of DCM and TFA or 25% TFA in DCM.[2]
Acetyl Chloride in Methanol Methanol0°C to Room Temperature0.5 - 24 hHighGenerates HCl in situ, offering a convenient and controllable method.[1]

Experimental Protocols

Protocol 1: Boc Deprotection using HCl in Methanol

This protocol is a standard and effective method for the deprotection of N-Boc-sphingosine.[1]

Materials:

  • N-Boc-protected sphingosine

  • Anhydrous Methanol (MeOH)

  • Concentrated Hydrochloric Acid (HCl) or 4M HCl in Dioxane

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware

Procedure:

  • Dissolve the N-Boc-protected sphingosine in anhydrous methanol (to a concentration of approximately 0.1 M) in a round-bottom flask.[1]

  • Cool the solution in an ice bath.

  • Slowly add a solution of HCl in methanol. A final concentration of 0.1 M to 1 M HCl is typically effective.[1]

  • Remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully neutralize the mixture by adding a saturated sodium bicarbonate solution.

  • Extract the product with DCM or EtOAc.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free amine.[1]

Protocol 2: Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol offers a clean and efficient method to liberate the free amine.[2]

Materials:

  • N-Boc-D-erythro-sphingosine

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

Procedure:

  • Dissolve N-Boc-D-erythro-sphingosine in anhydrous DCM to a concentration of approximately 0.1 M in a round-bottom flask.[2]

  • Cool the solution to 0°C using an ice bath.

  • Slowly add TFA to the stirred solution. A 1:1 (v/v) mixture of DCM and TFA or a 25% TFA solution in DCM is common.[2]

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[2]

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 1-3 hours).[2]

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.[2]

  • Dissolve the residue in an organic solvent like ethyl acetate and carefully wash with a saturated aqueous solution of NaHCO₃ to neutralize remaining TFA.[2]

  • Wash the organic layer sequentially with water and brine.[2]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude D-erythro-sphingosine.[2]

Visualized Workflows

DeprotectionWorkflow cluster_prep Reaction Setup cluster_reaction Deprotection cluster_workup Work-up & Isolation start Dissolve this compound in anhydrous solvent (DCM or MeOH) cool Cool solution to 0°C start->cool add_acid Slowly add acidic reagent (e.g., TFA or HCl solution) cool->add_acid react Stir at 0°C then warm to RT add_acid->react monitor Monitor reaction by TLC/LC-MS react->monitor monitor->react Incomplete quench Neutralize with saturated NaHCO₃ monitor->quench Reaction Complete extract Extract with organic solvent quench->extract dry Dry organic layer and concentrate extract->dry product erythro-Sphingosine dry->product

Caption: General experimental workflow for acidic deprotection of this compound.

TroubleshootingWorkflow start Start Boc Deprotection check_completion Is reaction complete? (Monitor by TLC/LC-MS) start->check_completion incomplete Incomplete Deprotection check_completion->incomplete No complete Proceed to Work-up check_completion->complete Yes troubleshoot Troubleshooting Options incomplete->troubleshoot option1 Increase acid concentration troubleshoot->option1 option2 Prolong reaction time troubleshoot->option2 option3 Increase temperature slightly troubleshoot->option3 option1->check_completion option2->check_completion option3->check_completion

Caption: Troubleshooting logic for incomplete N-Boc deprotection.

References

troubleshooting low yield in N-Boc-erythro-sphingosine acylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the N-acylation of N-Boc-erythro-sphingosine.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound acylation reaction is resulting in a low yield. What are the common causes?

Low yields in this reaction can often be attributed to several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, suboptimal temperature, or inadequate mixing. Monitoring the reaction progress using Thin Layer Chromatography (T-LC) is crucial to determine the point of maximum conversion.[1][2]

  • Side Reactions: The presence of multiple reactive sites on the this compound molecule can lead to the formation of undesired side products, complicating purification and reducing the yield of the target acylated product.[2]

  • Reagent Quality and Stoichiometry: The purity of reagents, particularly the fatty acid chloride or activated fatty acid, is critical. Additionally, using incorrect stoichiometric ratios of the reactants can lead to incomplete conversion of the starting material or the formation of byproducts. It is common to use a slight excess of the acylating agent.[1]

  • Suboptimal Reaction Conditions: The choice of solvent, base, and temperature can significantly impact the reaction's efficiency. Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are generally preferred.[1] The base used should be non-nucleophilic to avoid unwanted side reactions.

Q2: I am observing multiple spots on my TLC plate after the reaction. What are these side products and how can I minimize them?

The primary side products in this reaction often arise from the acylation of the hydroxyl groups on the sphingosine backbone. To minimize these, ensure the following:

  • Controlled Temperature: Running the reaction at a lower temperature, such as 0 °C, especially during the addition of the acylating agent, can help to control the reaction's selectivity and reduce the formation of side products.[1]

  • Appropriate Base: Use a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIEA) to activate the fatty acid without promoting side reactions.[1]

  • Purification Strategy: A well-optimized flash column chromatography protocol is essential for separating the desired N-acylated product from unreacted starting material and any O-acylated side products.[1]

Q3: What are the optimal reaction conditions for the acylation of this compound?

While optimal conditions can vary depending on the specific fatty acid used, a general and effective protocol is outlined below.

Experimental Protocols

Key Experiment: N-Acylation of N-Boc-D-erythro-sphingosine

Materials:

  • N-Boc-D-erythro-sphingosine

  • Fatty acid chloride (e.g., lauroyl chloride)

  • Anhydrous aprotic solvent (e.g., Dichloromethane - DCM)

  • Non-nucleophilic base (e.g., Triethylamine - TEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve N-Boc-D-erythro-sphingosine (1 equivalent) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Add the non-nucleophilic base (1.5 equivalents) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the fatty acid chloride (1.2 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 times).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.[1]

Data Presentation

Table 1: Summary of Typical Reagent Stoichiometry and Yields for this compound Acylation

ReagentEquivalentsRoleTypical Yield RangeReference(s)
N-Boc-D-erythro-sphingosine1Starting MaterialN/A[1]
Fatty Acid Chloride1.1 - 1.2Acylating Agent60-75%[1][2]
Non-nucleophilic Base (e.g., TEA)1.5BaseN/A[1]
EDC (Carbodiimide coupling)1.5Coupling Agent60-75%[2]
DMAP (Carbodiimide coupling)0.1CatalystN/A[2]

Note: Yields can vary based on the specific fatty acid and purification efficiency.

Visualizations

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting low yields in the acylation of this compound.

TroubleshootingWorkflow Start Low Yield in Acylation Check_Reaction_Completion Check Reaction Completion (TLC Analysis) Start->Check_Reaction_Completion Incomplete Reaction Incomplete Check_Reaction_Completion->Incomplete Starting material remains Complete Reaction Complete Check_Reaction_Completion->Complete Starting material consumed Optimize_Time_Temp Increase Reaction Time or Temperature Incomplete->Optimize_Time_Temp Recheck_TLC Re-check TLC Optimize_Time_Temp->Recheck_TLC Recheck_TLC->Incomplete Check_Side_Products Analyze for Side Products (TLC, NMR) Complete->Check_Side_Products Side_Products_Present Side Products Present Check_Side_Products->Side_Products_Present Multiple spots No_Side_Products Minimal Side Products Check_Side_Products->No_Side_Products Clean reaction Optimize_Conditions Optimize Reaction Conditions: - Lower Temperature - Check Base Side_Products_Present->Optimize_Conditions Optimize_Conditions->Start Check_Reagents Verify Reagent Quality and Stoichiometry No_Side_Products->Check_Reagents Purification_Issues Investigate Purification Step No_Side_Products->Purification_Issues Check_Reagents->Start End Improved Yield Purification_Issues->End CeramideSynthesis Sphingosine Sphingosine Ceramide_Synthase Ceramide Synthase (in vivo) Sphingosine->Ceramide_Synthase Boc_Sphingosine N-Boc-erythro- sphingosine Chemical_Acylation Chemical Acylation (in vitro) Boc_Sphingosine->Chemical_Acylation Fatty_Acid Fatty Acyl-CoA (or Fatty Acid Chloride) Fatty_Acid->Ceramide_Synthase Fatty_Acid->Chemical_Acylation Ceramide Ceramide Ceramide_Synthase->Ceramide Chemical_Acylation->Ceramide Complex_Sphingolipids Complex Sphingolipids Ceramide->Complex_Sphingolipids Signaling Cellular Signaling (Apoptosis, Proliferation) Ceramide->Signaling

References

optimizing solubility of N-Boc-erythro-sphingosine in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Boc-erythro-sphingosine. Our aim is to help you overcome common challenges in optimizing the solubility of this compound in aqueous buffers for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

This compound is a synthetically modified form of erythro-sphingosine, a key bioactive sphingolipid.[1] The 'Boc' (tert-butyloxycarbonyl) group protects the amino functionality, rendering the molecule biologically inactive.[2] This protection allows it to serve as a stable precursor in the chemical synthesis of various sphingolipid analogs and as a tool in chemical biology studies.[2][3] For biological activity, the Boc group must be removed to yield the active D-erythro-sphingosine.[2]

Q2: What are the general solubility properties of this compound?

This compound is a white solid that is sparingly soluble in chloroform, and slightly soluble in dichloromethane and ethyl acetate.[4] It is more readily soluble in organic solvents like ethanol, Dimethyl Sulfoxide (DMSO), and Dimethylformamide (DMF).[5] However, like many sphingolipids, it has very poor solubility in aqueous buffers, which can lead to precipitation.[6]

Q3: What is "solvent shock" and how can I avoid it?

"Solvent shock" occurs when a concentrated organic stock solution of a hydrophobic compound is added directly to an aqueous medium.[7] The rapid change in solvent polarity causes the compound to precipitate out of solution.[7] To avoid this, it is recommended to use a carrier molecule like bovine serum albumin (BSA) or a specific delivery vehicle such as an ethanol/dodecane mixture to improve solubility and ensure proper delivery to cells.[7]

Q4: Can the pH of my aqueous buffer affect the solubility of the active, deprotected sphingosine?

Yes, the pH of the aqueous buffer can significantly impact the aggregation behavior of erythro-sphingosine after the Boc group is removed. The pKa of aggregated sphingosine is approximately 6.61.[8] Changes in pH can alter the ionic and hydrogen-bonding states of the molecule, affecting its tendency to aggregate.[8]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Precipitation upon addition of this compound stock solution to aqueous buffer. 1. Solvent Shock : The organic solvent of the stock solution is immiscible with the aqueous buffer. 2. High Concentration : The final concentration of the compound exceeds its solubility limit in the aqueous medium. 3. Buffer Components : Interactions with salts (e.g., calcium, magnesium) in the buffer can cause precipitation.[7]1. Use a Carrier Molecule : Complex the this compound with fatty acid-free Bovine Serum Albumin (BSA). (See Protocol 2) 2. Utilize a Vehicle : Prepare the compound in a vehicle such as ethanol/dodecane (98:2 v/v) to aid dispersion. (See Protocol 3) 3. Serial Dilution : Prepare intermediate dilutions of the stock solution in a solvent that is miscible with your aqueous buffer before final dilution.
Inconsistent experimental results or lack of biological activity. 1. Incomplete Deprotection : The Boc protecting group may not be fully removed, leading to a lower concentration of the active erythro-sphingosine. 2. Aggregation of Active Compound : The deprotected erythro-sphingosine may be aggregating in the aqueous buffer, reducing its bioavailability.1. Verify Deprotection : Ensure complete removal of the Boc group by following a validated deprotection protocol and confirming the product using analytical methods like TLC or mass spectrometry. (See Protocol 1) 2. Optimize Buffer Conditions : Adjust the pH of your buffer to minimize aggregation. Since the pKa of aggregated sphingosine is ~6.6, working at a pH further from this value may help.[8] Consider using a buffer with lower ionic strength if possible.
Difficulty dissolving the this compound powder. Inappropriate Solvent : The chosen solvent may not be suitable for dissolving the compound.Use Recommended Solvents : For stock solutions, use anhydrous DMSO, DMF, or ethanol.[5] Gentle warming to 37°C and vigorous vortexing can aid dissolution in DMSO.[5]

Quantitative Data Summary

Table 1: Solubility of this compound in Various Solvents

Solvent Approximate Solubility Source(s)
ChloroformSparingly soluble[5]
DichloromethaneSlightly soluble[5]
Ethyl AcetateSlightly soluble[5]
EthanolMiscible[5]
Dimethyl Sulfoxide (DMSO)~2 mg/mL[5]
Dimethylformamide (DMF)~10 mg/mL[5]

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to yield the biologically active erythro-sphingosine.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) supplies

Procedure:

  • Dissolve this compound in anhydrous DCM (approx. 0.1 M) in a round-bottom flask with a magnetic stir bar.[9]

  • Cool the solution to 0°C in an ice bath.[9]

  • Slowly add TFA to the stirred solution (e.g., a 1:1 v/v mixture of DCM and TFA).[9]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[9]

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 1-3 hours).[9]

  • Once complete, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.[9]

  • Dissolve the residue in an organic solvent like ethyl acetate and carefully wash with saturated NaHCO₃ solution to neutralize residual TFA.[9]

  • Wash the organic layer with water and then brine.[9]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude D-erythro-sphingosine.[9]

  • If necessary, purify the product by silica gel column chromatography.[2]

Protocol 2: Preparation of a BSA-Lipid Complex for Aqueous Solutions

This method helps to solubilize this compound in aqueous buffers for cell-based assays.

Materials:

  • This compound stock solution in ethanol (e.g., 10 mM)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate-buffered saline (PBS) or desired aqueous buffer

Procedure:

  • Prepare a stock solution of this compound in ethanol (e.g., 10 mM).[10]

  • In a sterile tube, prepare a solution of fatty acid-free BSA in your desired buffer (e.g., 10 mg/mL).[7]

  • While vigorously vortexing the BSA solution, slowly inject the ethanolic stock solution of this compound into the BSA solution.[7][11]

  • Continue vortexing for at least 1 minute after the addition is complete.[7]

  • Incubate the lipid-BSA complex at 37°C for 15-30 minutes before adding it to your experimental system.[10]

Protocol 3: Solubilization using an Ethanol/Dodecane Vehicle

This protocol is an alternative method for delivering hydrophobic lipids to cell cultures.

Materials:

  • This compound

  • Ethanol (absolute)

  • Dodecane

Procedure:

  • Prepare a stock solution of this compound in a vehicle of ethanol:dodecane (98:2 v/v).[7]

  • This stock solution can then be diluted into the cell culture medium. The dodecane helps to keep the hydrophobic compound dispersed.

Visualizations

experimental_workflow cluster_prep Preparation of this compound cluster_solubilization Solubilization for Aqueous Buffer cluster_application Application cluster_troubleshooting Troubleshooting start Start with This compound (powder) stock_sol Prepare Stock Solution (e.g., 10 mM in Ethanol/DMSO) start->stock_sol method_A Method A: BSA Complexation stock_sol->method_A Option 1 method_B Method B: Ethanol/Dodecane Vehicle stock_sol->method_B Option 2 final_buffer Add to Aqueous Buffer or Cell Culture Medium method_A->final_buffer method_B->final_buffer precipitation Precipitation? final_buffer->precipitation adjust Adjust Concentration or Try Alternative Method precipitation->adjust Yes

Caption: Experimental workflow for solubilizing this compound.

troubleshooting_logic start Issue: Precipitate in Aqueous Buffer q1 Did you add organic stock directly to buffer? start->q1 a1_yes Likely 'Solvent Shock' q1->a1_yes Yes q2 Is the final concentration high? q1->q2 No sol1 Use Carrier Molecule (BSA) or Vehicle (Ethanol/Dodecane) a1_yes->sol1 a2_yes Exceeds Solubility Limit q2->a2_yes Yes q3 Does buffer contain high concentrations of divalent cations? q2->q3 No sol2 Lower the Final Concentration a2_yes->sol2 a3_yes Potential Salt-Induced Precipitation q3->a3_yes Yes sol3 Test with a simpler buffer (e.g., PBS) a3_yes->sol3

Caption: Troubleshooting logic for precipitation issues.

sphingolipid_pathway N_Boc_Sph This compound Deprotection Deprotection (e.g., TFA) N_Boc_Sph->Deprotection Sphingosine erythro-Sphingosine Deprotection->Sphingosine CerS Ceramide Synthase (CerS) Sphingosine->CerS SphK Sphingosine Kinase (SphK) Sphingosine->SphK Ceramide Ceramide CerS->Ceramide S1P Sphingosine-1-Phosphate (S1P) SphK->S1P Apoptosis Pro-Apoptotic Signaling Ceramide->Apoptosis Survival Pro-Survival Signaling S1P->Survival

Caption: Simplified sphingolipid signaling pathway.

References

preventing side reactions during N-Boc-erythro-sphingosine deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers prevent and resolve side reactions during the N-Boc deprotection of erythro-sphingosine.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the deprotection of N-Boc-erythro-sphingosine.

FAQs

Q1: My N-Boc deprotection is very slow or incomplete. How can I improve the reaction rate?

A1: Incomplete deprotection is a common issue. Here are a few ways to address it:

  • Increase Acid Concentration: If you are using a dilute acid solution, gradually increasing the concentration can enhance the reaction rate. For instance, when using trifluoroacetic acid (TFA) in dichloromethane (DCM), you can increase the TFA percentage from 20% to 50%.

  • Switch to a Stronger Acid: If milder acids are ineffective, switching to a stronger acid system like 4M HCl in dioxane is a common strategy for difficult deprotections.

  • Elevate the Temperature: While room temperature is standard for most Boc deprotections, a modest increase in temperature can sometimes be beneficial. However, this should be done with caution as it can also promote side reactions.

  • Ensure Anhydrous Conditions: Water in the reaction mixture can interfere with some acidic deprotection reagents. Using anhydrous solvents and reagents is crucial for optimal results.

Q2: I am observing a significant byproduct with a mass that is 18 Da less than my expected product. What is this byproduct and how can I avoid it?

A2: A mass loss of 18 Da strongly suggests a dehydration reaction, where one of the hydroxyl groups in the sphingosine backbone is eliminated to form an additional double bond. The allylic hydroxyl group at the C3 position is particularly susceptible to acid-catalyzed elimination.

Strategies to Minimize Dehydration:

  • Use Milder Acidic Conditions: Switch from strong acids like TFA to milder acids such as p-toluenesulfonic acid (pTSA) or zinc bromide (ZnBr₂) in a non-protic solvent.

  • Lower the Reaction Temperature: Perform the deprotection at 0°C or even lower temperatures to suppress the rate of the dehydration side reaction.

  • Reduce Reaction Time: Carefully monitor the reaction progress by Thin Layer Chromatography (TLC) and quench the reaction as soon as the starting material is consumed to prevent prolonged exposure to acidic conditions.

Q3: My NMR spectrum shows unexpected peaks, and mass spectrometry indicates the presence of a byproduct with a mass 56 Da higher than my product. What is happening?

A3: An increase in mass by 56 Da is characteristic of tert-butylation, a common side reaction during Boc deprotection. The tert-butyl cation generated during the cleavage of the Boc group can alkylate nucleophilic sites on your molecule. In the case of erythro-sphingosine, the hydroxyl groups are potential sites for this side reaction.

How to Prevent tert-Butylation:

  • Use Scavengers: The most effective way to prevent tert-butylation is to add a scavenger to the reaction mixture. Common scavengers include triethylsilane (TES), thioanisole, or anisole. These compounds will trap the tert-butyl cation before it can react with your product.

  • Choose a Different Deprotection Method: Methods that do not generate a free tert-butyl cation, such as thermal deprotection, can also be considered.

Q4: Are there any "green" or more environmentally friendly methods for N-Boc deprotection of sensitive substrates like erythro-sphingosine?

A4: Yes, several more environmentally benign methods have been developed that avoid the use of strong, corrosive acids and chlorinated solvents.

  • Thermal Deprotection: In some cases, heating the N-Boc protected compound in a high-boiling, polar solvent like water or 2,2,2-trifluoroethanol (TFE) can effect deprotection without any acid catalyst.

  • Solid-Supported Acid Catalysts: Using a solid-supported acid catalyst, such as Amberlyst-15 resin, allows for easy removal of the catalyst by filtration and can sometimes be recycled.

  • p-Toluenesulfonic Acid in a Deep Eutectic Solvent (DES): This method uses a DES as both the reaction medium and catalyst, often simplifying the workup process.

Comparison of Deprotection Methods

The following table provides a summary and comparison of various methods for the deprotection of this compound. The yields and extent of side reactions are estimates for a sensitive substrate like sphingosine and may vary.

Deprotection MethodReagents & ConditionsTypical Reaction TimeTypical Yield (%)Common Side ReactionsNotes
Strong Acid 20-50% TFA in DCM, 0°C to RT30 min - 3 h>90%Dehydration, tert-butylationA very common and generally effective method.
Strong Acid 4M HCl in Dioxane, 0°C to RT1 - 4 h>95%DehydrationOften cleaner than TFA with respect to tert-butylation.
Milder Lewis Acid Zinc Bromide (ZnBr₂) in DCM, RT2 - 24 h80-90%MinimalA good alternative for acid-sensitive substrates.
Milder Protic Acid p-Toluenesulfonic acid (pTSA) in MeOH/DCM, RT2 - 6 h85-95%Minimal dehydrationA milder option compared to TFA and HCl.
Thermal Deprotection Reflux in TFE or water1 - 24 hVariablePotential for other thermal degradationAvoids acidic reagents completely.

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a standard and robust protocol for N-Boc deprotection.

  • Materials:

    • This compound

    • Anhydrous Dichloromethane (DCM)

    • Trifluoroacetic Acid (TFA)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve this compound (1 equivalent) in anhydrous DCM (to a concentration of ~0.1 M) in a round-bottom flask with a magnetic stir bar.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add TFA (5-10 equivalents, often as a 25% v/v solution in DCM) to the stirred solution.

    • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

    • Monitor the reaction progress by TLC until the starting material is consumed (typically 1-3 hours).

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

    • Dissolve the residue in an organic solvent like ethyl acetate and carefully wash with saturated aqueous NaHCO₃ solution to neutralize the remaining acid.

    • Wash the organic layer with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude erythro-sphingosine.

Protocol 2: Deprotection using Oxalyl Chloride in Methanol

This method offers a mild alternative to traditional strong acids.

  • Materials:

    • This compound

    • Anhydrous Methanol (MeOH)

    • Oxalyl chloride

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve this compound (1 equivalent) in anhydrous methanol in a round-bottom flask.

    • Slowly add oxalyl chloride (2-3 equivalents) to the stirred solution at room temperature.

    • Stir the reaction for 1-4 hours, monitoring by TLC.

    • Once the reaction is complete, carefully neutralize the excess acid with saturated NaHCO₃ solution.

    • Extract the aqueous layer with DCM or EtOAc.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Visualizations

Deprotection_Workflow cluster_reaction Deprotection Reaction cluster_workup Aqueous Workup NBoc This compound Reaction Stir at 0°C to RT Monitor by TLC NBoc->Reaction Reagents Deprotection Reagents (e.g., TFA/DCM) Reagents->Reaction Quench Neutralize with Sat. NaHCO₃ Reaction->Quench Reaction Complete Extract Extract with Organic Solvent Quench->Extract Dry Dry (Na₂SO₄) & Concentrate Extract->Dry Crude Crude erythro-sphingosine Dry->Crude Purify Purification (Column Chromatography) Crude->Purify If necessary Final Pure erythro-sphingosine Crude->Final If pure enough Purify->Final

Caption: General workflow for the deprotection of this compound.

Dehydration_Mechanism Proposed Mechanism for Acid-Catalyzed Dehydration Start erythro-sphingosine (with -OH at C3) Protonation Protonation of C3-OH by H⁺ Start->Protonation + H⁺ Water_Loss Loss of Water (H₂O) Forms Carbocation Protonation->Water_Loss - H₂O Rearrangement Proton Abstraction Water_Loss->Rearrangement - H⁺ Product Dehydrated Byproduct (Anhydro-sphingosine) Rearrangement->Product

Caption: Mechanism of acid-catalyzed dehydration side reaction.

Troubleshooting_Tree Start Analyze Deprotection Reaction Mixture (TLC, LC-MS) Incomplete Incomplete Reaction? Start->Incomplete Side_Products Side Products Observed? Incomplete->Side_Products No Incomplete->Side_Products Yes Increase_Acid Increase Acid Conc. or Switch to Stronger Acid Incomplete->Increase_Acid Yes Mass_Loss Mass Loss of 18 Da? Side_Products->Mass_Loss Yes Mass_Gain Mass Gain of 56 Da? Side_Products->Mass_Gain No Success Reaction Complete & Clean Side_Products->Success No Dehydration_Sol Use Milder Acid Lower Temperature Shorter Reaction Time Mass_Loss->Dehydration_Sol Yes (Dehydration) TertBu_Sol Add Scavenger (e.g., TES) Consider Thermal Deprotection Mass_Gain->TertBu_Sol Yes (tert-Butylation) Mass_Gain->Success No

Caption: Decision tree for troubleshooting N-Boc deprotection issues.

stability issues of N-Boc-erythro-sphingosine in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of N-Boc-erythro-sphingosine in various solvents. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Troubleshooting and Frequently Asked Questions (FAQs)

Q1: My this compound won't fully dissolve in my chosen solvent. What should I do?

A1: Solubility issues are a common challenge. First, ensure you are using a recommended solvent. This compound has limited solubility in some common organic solvents. For biological experiments, Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are often preferred.[1] If you still experience issues:

  • Increase sonication/vortexing time: Agitate the solution vigorously for several minutes.[1]

  • Gentle warming: Briefly warm the solution in a 37°C water bath for 5-10 minutes. This can significantly aid dissolution, especially in DMSO.[1]

  • Check concentration: You may be attempting to create a solution that is above the compound's solubility limit in that specific solvent. Refer to the solubility data table below.

  • Solvent quality: Ensure your solvent is anhydrous and of high purity, as contaminants can affect solubility.

Q2: I'm seeing an unexpected new spot on my TLC plate after storing my this compound solution. What could be the cause?

A2: An additional spot on a TLC plate often indicates the presence of a new chemical entity, which could be a degradation product. The most common degradation pathway for this compound is the cleavage of the tert-butyloxycarbonyl (Boc) protecting group, yielding erythro-sphingosine. This is particularly likely if the solution was exposed to acidic conditions.[2][3]

  • Check solvent pH: Ensure your solvent is not acidic. Trace amounts of acid can catalyze the removal of the Boc group over time.

  • Storage conditions: Store stock solutions at -20°C and protect them from light to minimize degradation.[1][4] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[1]

  • Confirm identity: The degradation product can be confirmed by running a co-spot with an erythro-sphingosine standard on the TLC plate.

Q3: My experimental results are inconsistent. Could the stability of my this compound stock solution be the problem?

A3: Yes, inconsistent results can stem from the degradation of your stock solution. If the Boc group is prematurely cleaved, you are introducing unprotected erythro-sphingosine into your experiment, which is biologically active and can lead to off-target effects.[5][6]

  • Prepare fresh solutions: For critical experiments, it is best practice to prepare a fresh stock solution from the solid compound.

  • Verify purity: Before use, you can check the purity of an older stock solution using analytical techniques like HPLC or TLC to ensure no significant degradation has occurred.[7]

  • Aliquot properly: Store stock solutions in small, single-use aliquots in amber vials at -20°C to prevent degradation from repeated temperature changes and light exposure.[1]

Q4: What is the best way to store this compound?

A4: Proper storage is critical for maintaining the compound's integrity.

  • Solid Form: Store the white solid powder in a tightly sealed container at -20°C in a dry, well-ventilated area.[2][4] Before opening, allow the vial to equilibrate to room temperature for at least 30 minutes to prevent moisture condensation.[1]

  • In Solution: Aliquot stock solutions into single-use volumes in sterile, amber glass vials or microcentrifuge tubes and store them at -20°C, protected from light.[1]

Q5: Can I use this compound directly in my cell culture experiments?

A5: this compound is generally considered biologically inactive because the Boc group blocks the amine functionality crucial for interaction with cellular targets.[5] It is primarily used as a synthetic precursor.[6][8] If your goal is to study the effects of erythro-sphingosine, you must first remove the Boc group.[2][5] Using the Boc-protected form directly may serve as a negative control, as it is not a substrate for key enzymes like ceramide synthase due to steric hindrance.[8][9]

Quantitative Data: Solubility Summary

The solubility of this compound can vary based on the solvent, temperature, and purity of the compound. The following table provides an overview of its solubility in common laboratory solvents.

SolventSolubilitySource(s)
Dimethylformamide (DMF)~10 mg/mL[1]
Dimethyl Sulfoxide (DMSO)~2 mg/mL[1]
EthanolMiscible[1]
MethanolSoluble[2]
ChloroformSparingly soluble[1][2]
Dichloromethane (DCM)Slightly soluble[1][2]
Ethyl AcetateSlightly soluble[1][2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol details the preparation of a stock solution commonly used for introducing this compound into aqueous cell culture media.[1]

Materials:

  • This compound (MW: 399.61 g/mol )[1]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or glass vials

  • Calibrated analytical balance

  • Sterile pipette and tips

Procedure:

  • Equilibration: Allow the vial of solid this compound to warm to room temperature for at least 30 minutes before opening. This prevents moisture from condensing on the powder.[1]

  • Weighing: In a sterile environment (e.g., a laminar flow hood), carefully weigh the desired amount of the compound. To prepare 1 mL of a 10 mM solution, weigh 3.996 mg.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed powder. For the example above, add 1 mL of DMSO.

  • Solubilization: Vortex the mixture vigorously for 1-2 minutes. If necessary, warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution. Ensure the final solution is clear and free of particulates.[1]

  • Storage: Aliquot the stock solution into smaller, single-use volumes. Store these aliquots in amber vials at -20°C.[1]

Protocol 2: Boc Deprotection of this compound

This protocol describes the chemical removal of the Boc protecting group to yield the biologically active erythro-sphingosine using trifluoroacetic acid (TFA).[2][8]

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Thin-layer chromatography (TLC) supplies

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve this compound in a minimal amount of anhydrous DCM in a round-bottom flask.

  • Acid Addition: At room temperature, slowly add an excess of TFA to the solution (e.g., a final concentration of 20-50% TFA in DCM v/v).[8]

  • Reaction Monitoring: Stir the reaction mixture and monitor its progress by TLC until all the starting material has been consumed (typically 1-2 hours).[8]

  • Neutralization: Once the reaction is complete, carefully neutralize the excess TFA by slowly adding saturated sodium bicarbonate solution until gas evolution (effervescence) ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 times).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the solution and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude erythro-sphingosine.[2]

  • Purification (Optional): If necessary, purify the crude product further using column chromatography on silica gel.

Visualizations

The following diagrams illustrate key workflows and chemical pathways related to this compound.

G start Inconsistent Experimental Results or Suspected Degradation check_storage 1. Verify Storage Conditions (-20°C, protected from light, aliquoted?) start->check_storage check_solvent 2. Check Solvent (Anhydrous? pH neutral?) check_storage->check_solvent run_qc 3. Perform Quality Control (Run TLC or HPLC) check_solvent->run_qc degradation_obs Degradation Observed? run_qc->degradation_obs prepare_fresh Action: Prepare Fresh Stock Solution degradation_obs->prepare_fresh Yes proceed Action: Proceed with Experiment degradation_obs->proceed No prepare_fresh->proceed troubleshoot_exp Action: Troubleshoot Other Experimental Parameters proceed->troubleshoot_exp

Caption: Troubleshooting workflow for stability issues.

G cluster_prep Preparation Phase cluster_exp Experimental Phase weigh Weigh Solid Compound dissolve Dissolve in Anhydrous Solvent (e.g., DMSO) weigh->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store Store at -20°C aliquot->store deprotect Boc Deprotection (if required) using Acid (e.g., TFA) store->deprotect Option A: Generate Active Compound use_in_assay Use in Cellular or Biochemical Assay store->use_in_assay Option B: Use as Negative Control deprotect->use_in_assay analyze Analyze Results (e.g., LC-MS, Western Blot) use_in_assay->analyze

Caption: General experimental workflow.

Caption: Boc deprotection chemical pathway.

References

Technical Support Center: Purification of N-Boc-erythro-sphingosine by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of N-Boc-erythro-sphingosine using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for Thin-Layer Chromatography (TLC) analysis of this compound?

A good starting point for TLC analysis is a mobile phase of Dichloromethane/Methanol (95:5).[1] You can adjust the polarity by varying the ratio of methanol to dichloromethane to achieve an optimal Rf value (typically between 0.2-0.4) for the best separation on a column.

Q2: My this compound is not very soluble in the elution solvent. How should I load it onto the column?

If your compound has poor solubility in the solvent system that provides the best separation, you can use a dry-loading technique.[2] This involves pre-adsorbing your crude sample onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried, free-flowing powder to the top of your packed column.[2]

Q3: The compound seems to be stuck at the top of the column and won't elute. What could be the problem?

Several factors could cause your compound to remain at the origin of the column:

  • Insufficiently polar solvent: The elution solvent may not be polar enough to move the compound down the silica gel. You can try gradually increasing the polarity of your mobile phase.[3]

  • Compound decomposition: this compound could potentially be unstable on silica gel, although this is less common for Boc-protected amines compared to their free amine counterparts. You can test for stability by running a 2D TLC.[2][3]

  • Incorrect solvent system: Double-check that you have prepared the correct solvent system and have not inadvertently switched the polar and non-polar components.[3]

Q4: My purified fractions show the presence of my desired product, but also a persistent impurity at the baseline on TLC. What is happening?

This could indicate that your compound is decomposing on the silica gel during the chromatography process.[3] As the compound elutes, a portion of it may be degrading, leading to all fractions containing both the product and the baseline impurity.[3] Using a less acidic stationary phase like alumina or deactivated silica gel might mitigate this issue.[3]

Q5: The separation of my compound from impurities is poor, even though they have different Rf values on TLC. How can I improve this?

Poor separation on the column despite good TLC results can be due to several factors:

  • Overloading the column: You may have loaded too much crude material onto the column. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.

  • Poor column packing: An improperly packed column with channels or cracks can lead to poor separation.

  • Sample band too wide: If the initial band of your loaded sample is too wide, it will result in broader elution bands and poorer separation. This can happen if you use too much solvent to dissolve your sample for wet loading.[2]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Compound won't elute from the column The eluting solvent is not polar enough.Gradually increase the percentage of the polar solvent in your mobile phase.[3]
The compound may have decomposed on the silica gel.Test for compound stability on silica using a 2D TLC.[2][3] Consider using an alternative stationary phase like alumina.[3]
The wrong solvent system was prepared.Verify the composition of your eluting solvent.[3]
All fractions are mixed, despite good TLC separation The compound is decomposing on the column.Perform a 2D TLC to check for stability on silica.[3]
The column was overloaded with the crude sample.Use a larger column or reduce the amount of sample loaded.
The sample was dissolved in a solvent that was too strong.Dissolve the sample in the weakest possible solvent it is soluble in.[4]
Compound elutes too quickly (with the solvent front) The eluting solvent is too polar.Decrease the polarity of your mobile phase by reducing the percentage of the more polar solvent.
Compound streaks on the column, leading to long elution times and broad peaks The compound has poor solubility in the eluting solvent.Try a different solvent system in which your compound is more soluble.
Interactions between the compound and the silica gel.Add a small amount of a modifier like triethylamine to the eluting solvent to reduce tailing of basic compounds.
No compound is recovered from the column The compound may have decomposed on the column.Check for stability on silica gel with a 2D TLC.[3]
The fractions collected are too dilute to be detected by TLC.Concentrate a few of the fractions where you expect your compound to be and re-run the TLC.[3]

Experimental Protocols

Protocol 1: Column Chromatography of this compound

This protocol outlines a general procedure for the purification of this compound by silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Solvents for elution (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane)

  • Glass column with a stopcock

  • Sand

  • Collection tubes or flasks

  • TLC plates and developing chamber

  • Visualization reagent for TLC (e.g., potassium permanganate stain)

Procedure:

  • Slurry Preparation: In a beaker, add the required amount of silica gel and pour in the initial, least polar eluting solvent. Stir to create a uniform slurry.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Pour the silica gel slurry into the column. Gently tap the sides of the column to ensure even packing and remove any air bubbles.

    • Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.

    • Add a thin protective layer of sand on top of the silica bed.

  • Sample Loading:

    • Wet Loading: Dissolve the crude this compound in a minimal amount of the eluting solvent.[2] Using a pipette, carefully add the solution to the top of the silica bed.[2]

    • Dry Loading: Dissolve the crude product in a suitable solvent and add a small amount of silica gel.[2] Evaporate the solvent to obtain a dry, free-flowing powder.[2] Carefully add this powder to the top of the packed column.[2]

  • Elution:

    • Carefully add the eluting solvent to the column.

    • Begin collecting fractions.

    • If a gradient elution is required, gradually increase the polarity of the solvent system.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the purified this compound.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.

Quantitative Data Summary

Parameter Value/Range Notes
TLC Mobile Phase Dichloromethane/Methanol (95:5)A good starting point; adjust ratio for optimal Rf.[1]
Column Chromatography Mobile Phase Ethyl acetate/Benzene mixtures or other suitable systemsThe choice of solvent depends on the specific impurities to be removed.[5]
Solubility Soluble in Dichloromethane, Ethyl Acetate, and Methanol.[6] Sparingly soluble in Chloroform.[7]Solubility in the mobile phase is crucial for good separation.

Visualizations

G cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation prep_slurry Prepare Silica Slurry pack_column Pack Column prep_slurry->pack_column load_sample Load Sample onto Column pack_column->load_sample prep_sample Prepare Sample (Wet or Dry Loading) prep_sample->load_sample elute Elute with Solvent System load_sample->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate pure_product Obtain Pure Product evaporate->pure_product

Caption: Experimental workflow for the purification of this compound.

G start Problem with Purification q1 Is the compound eluting? start->q1 q2 Is the separation poor? q1->q2 Yes s1 Increase solvent polarity. Check for decomposition. q1->s1 No a1_yes Yes a1_no No s2 Check for column overloading. Optimize solvent system. Ensure proper column packing. q2->s2 Yes s3 Purification successful. q2->s3 No a2_yes Yes a2_no No

Caption: Troubleshooting flowchart for column chromatography.

References

improving the efficiency of N-Boc protection of sphingosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the efficiency of the N-Boc protection of sphingosine. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and relevant pathway diagrams to assist in your synthetic efforts.

Frequently Asked Questions (FAQs)

Q1: Why is the N-Boc protection of sphingosine a critical step in sphingolipid research?

A1: The N-Boc (tert-butyloxycarbonyl) protection of sphingosine is a crucial step for the synthesis of complex sphingolipids and their analogs.[1] The Boc group selectively blocks the reactive C2-amino group, allowing for regioselective modifications at other positions on the sphingosine backbone, such as the hydroxyl groups.[1] This strategy is essential for creating specific molecular probes and potential therapeutics to study the intricate roles of sphingolipids in cellular signaling.[1][2] The protective group is stable under various conditions but can be easily removed under mild acidic conditions to yield the desired sphingolipid analog with a free amino group.[1]

Q2: What are the main challenges encountered during the N-Boc protection of sphingosine?

A2: Common challenges include incomplete reactions, the formation of side products, and difficulties in purification. Sphingosine's structure, with its primary and secondary hydroxyl groups in addition to the primary amine, can lead to a lack of chemoselectivity. A potential side reaction is the formation of N,O-bis-Boc-sphingosine, where a hydroxyl group is also protected. Purification can be challenging due to the similar polarities of the starting material, the desired product, and potential byproducts.

Q3: How does the bulky N-Boc group affect the biological activity of sphingosine?

A3: The bulky tert-butyloxycarbonyl group at the C2-amino position sterically hinders the molecule's ability to interact with the active sites of enzymes that typically metabolize sphingosine.[1] For instance, it is a poor substrate for ceramide synthases (CerS), which N-acylate sphingosine to form ceramide.[1] It is also not readily phosphorylated by sphingosine kinases (SphK1 and SphK2) to form the potent signaling molecule sphingosine-1-phosphate (S1P).[1][3] Therefore, N-Boc-sphingosine is primarily used as a synthetic intermediate or as a tool to create a metabolic roadblock for studying sphingolipid pathways.[3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Reaction Poor solubility of sphingosine: Sphingosine may not be fully dissolved in the chosen solvent.- Use a co-solvent system (e.g., THF/water, dioxane/water) to improve solubility. - Consider using a solvent in which sphingosine has better solubility, such as methanol or a mixture containing it.
Insufficient reactivity of Boc-anhydride: The reagent may have degraded due to improper storage (exposure to moisture).- Use a fresh bottle of di-tert-butyl dicarbonate ((Boc)₂O). - Store (Boc)₂O in a cool, dry place.
Weak nucleophilicity of the amine: The reaction may be slow without proper activation.- Add a catalyst like 4-dimethylaminopyridine (DMAP) (0.1-0.2 equivalents). - Consider using a stronger base to deprotonate the amine, increasing its nucleophilicity.
Formation of Multiple Products (Side Reactions) Protection of hydroxyl groups: The hydroxyl groups of sphingosine can react with (Boc)₂O, especially under strongly basic conditions or with a catalyst, leading to O-Boc or N,O-bis-Boc products.- Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to favor N-protection. - Avoid using an excess of a strong base. A mild base like sodium bicarbonate is often sufficient. - Carefully control the stoichiometry, using 1.0-1.2 equivalents of (Boc)₂O.
Di-Boc protection of the primary amine: While less common for sphingosine, highly reactive conditions can sometimes lead to the formation of an R-N(Boc)₂ product.- Use a controlled amount of (Boc)₂O (typically 1.0-1.2 equivalents). - Avoid prolonged reaction times and monitor the reaction closely by TLC.
Difficult Purification Similar polarity of starting material and product: Sphingosine and N-Boc-sphingosine can have close Rf values on a TLC plate, making chromatographic separation difficult.- Optimize the solvent system for column chromatography. A gradient elution may be necessary. Common solvent systems include hexane/ethyl acetate or dichloromethane/methanol.[4] - Consider recrystallization as an alternative or additional purification step.
Presence of multiple byproducts: O-protected and di-protected species can co-elute with the desired product.- Adjust reaction conditions to minimize byproduct formation (see "Formation of Multiple Products"). - Utilize a high-resolution chromatographic method, such as flash chromatography with a shallow gradient.

Data Presentation: Comparison of Reaction Conditions

The efficiency of the N-Boc protection of sphingosine can be significantly influenced by the choice of solvent and catalyst. Below is a summary of various methods and their reported performance.

Method/CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Key Advantages
Catalyst-Free N/AWaterRoom Temp.0.298Environmentally friendly, rapid reaction, high yield, no catalyst cost.[5]
Organocatalyst (Diphenylglycoluril)5GlycerolRoom Temp.1.5-2.590-96Reusable catalyst, good yields, avoids toxic metal catalysts.[5]
Heterogeneous (SANM)0.02 g/mmol Solvent-freeRoom Temp.0.17-0.594-98Recyclable solid catalyst, high yields, solvent-free conditions.[5]

Experimental Protocols

Protocol 1: Catalyst-Free N-Boc Protection in Water

This protocol offers a green and highly efficient method for the N-Boc protection of erythro-sphingosine.[5]

Materials:

  • D-erythro-sphingosine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Deionized water

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

  • Thin-Layer Chromatography (TLC) supplies

Procedure:

  • To a suspension of D-erythro-sphingosine (1 mmol) in deionized water (5 mL), add di-tert-butyl dicarbonate (1.1 mmol).

  • Stir the reaction mixture vigorously at room temperature for 10-15 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). A common mobile phase for TLC is a mixture of hexane and ethyl acetate (e.g., 2:1), visualized with an appropriate stain.[4]

  • Upon completion, extract the reaction mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude N-Boc-erythro-sphingosine.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: N-Boc Protection in a Biphasic System

This is a more traditional method using an organic solvent and a mild base.

Materials:

  • D-erythro-sphingosine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

  • TLC supplies

Procedure:

  • Dissolve D-erythro-sphingosine (1 mmol) in a suitable organic solvent such as DCM or THF (10 mL).

  • Add a saturated aqueous solution of sodium bicarbonate (10 mL).

  • Add di-tert-butyl dicarbonate (1.1 - 1.2 mmol) to the biphasic mixture.

  • Stir the reaction vigorously at room temperature for 4-12 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, separate the organic layer.

  • Extract the aqueous layer with the organic solvent (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Sphingolipid Signaling Pathway

The following diagram illustrates the central role of sphingosine in sphingolipid metabolism and its conversion to the key signaling molecule, sphingosine-1-phosphate (S1P).

Sphingolipid_Signaling_Pathway Ceramide Ceramide Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Sphingosine->Ceramide Ceramide Synthase S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P Sphingosine Kinase (SphK1/2) S1P->Sphingosine S1P Phosphatase S1PRs S1P Receptors (S1P1-5) S1P->S1PRs Extracellular Signaling Downstream Downstream Signaling (Cell Survival, Proliferation, Migration) S1PRs->Downstream NBoc N-Boc-Sphingosine NBoc->Ceramide Blocked NBoc->S1P Blocked NBoc_Protection_Workflow start Start: Sphingosine reaction Reaction: - Sphingosine - (Boc)₂O - Solvent (e.g., Water, DCM) - Optional: Base/Catalyst start->reaction monitoring Reaction Monitoring reaction->monitoring Stir at specified temperature & time tlc TLC Analysis monitoring->tlc workup Aqueous Workup & Extraction monitoring->workup Reaction Complete drying Drying & Concentration workup->drying purification Purification drying->purification column Column Chromatography purification->column end End: N-Boc-Sphingosine purification->end Pure Product

References

challenges in working with N-Boc-erythro-sphingosine in live cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Boc-erythro-sphingosine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical information for using this compound in live cell experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in live cells?

A1: this compound is the N-tert-butyloxycarbonyl (Boc) protected form of D-erythro-sphingosine. The primary utility of this compound is to serve as a metabolic probe or negative control.[1] The bulky Boc group attached to the C2 amino group of the sphingosine backbone sterically hinders key enzymes.[1][2] This creates a metabolic block by:

  • Preventing Ceramide Synthesis: It is not a substrate for Ceramide Synthases (CerS), blocking its N-acylation into ceramide.[1][2]

  • Preventing Phosphorylation: It is not readily phosphorylated by Sphingosine Kinases (SphK1 and SphK2), thus preventing the formation of a protected sphingosine-1-phosphate (S1P) analog.[1]

Essentially, it should not be processed like endogenous sphingosine, allowing researchers to study the effects of blocking this specific metabolic hub.[1]

Q2: Is the Boc group removed in live cells?

A2: The Boc protecting group is generally stable under typical biological conditions.[3] Its removal usually requires acidic or thermal conditions that are not compatible with live cell experiments.[3][4] Therefore, in most cell-based assays, you should assume the compound remains in its protected form. Any observed biological activity should be carefully scrutinized, as it may suggest unexpected deprotection or off-target effects.

Q3: What is this compound typically used for in cell culture experiments?

A3: Given its inability to be metabolized, it is primarily used as:

  • A negative control in experiments where D-erythro-sphingosine is used to study sphingolipid metabolism and signaling.

  • A tool to create a metabolic roadblock to study the downstream consequences of reduced ceramide and S1P levels derived from the sphingosine salvage pathway.[1]

It is not intended to have direct biological activity itself.[5] If you are looking to study the effects of sphingosine, the Boc group must be chemically removed before adding it to cells.[5]

Q4: Can this compound inhibit Protein Kinase C (PKC)?

A4: Natural sphingosine is a known inhibitor of Protein Kinase C (PKC).[1][6] While this compound is structurally similar, its ability to inhibit PKC may be limited by the bulky Boc group.[1] It is considered at best a weak inhibitor.[2] Any potential inhibitory effects should be determined empirically in your specific experimental system.[1]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Compound precipitates in culture medium. Poor aqueous solubility.Prepare a concentrated stock solution (e.g., 10 mM) in 100% ethanol or DMSO.[1][7] For the working solution, complex the compound with fatty acid-free Bovine Serum Albumin (BSA). Incubate the diluted compound in medium containing BSA for 15-30 minutes at 37°C before adding to cells.[1]
No observable effect in my assay. The compound is acting as expected (as an inactive control). The Boc group is sterically hindering interaction with the target protein. The compound was not taken up by the cells.This is the expected outcome if using it as a negative control.[1][2] If you expect a biological effect, you must use the deprotected form, D-erythro-sphingosine.[5] To confirm cellular uptake, consider using analytical methods like LC-MS/MS to detect the compound in cell lysates.[4]
Unexpected cytotoxicity or off-target effects observed. The final concentration of the solvent (DMSO/ethanol) is too high. The compound may have weak, unexpected interactions at high concentrations. The compound may have been partially deprotected, releasing active sphingosine.Ensure the final solvent concentration in your culture medium is low (typically <0.5% for DMSO) to avoid solvent-induced toxicity.[7] Perform a dose-response curve to find the optimal concentration. Include a vehicle-only control. Confirm the purity and integrity of your compound stock.
Inconsistent results between experiments. Variability in stock solution preparation. Inconsistent cell density or health. Different incubation times.Prepare fresh dilutions from a validated stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[8] Standardize cell seeding density and ensure cells are in a logarithmic growth phase.[8] Use precise incubation times for all treatments.

Data Presentation

Quantitative data for the direct biological activity of this compound is not widely available, as it is designed to be an inactive control. The table below summarizes data for its deprotected, active form, D-erythro-sphingosine , to serve as a guideline for related experiments.[5]

Cell LineApplicationEffective ConcentrationIncubation TimeObserved EffectReference
Hippocampal Neurons & AstrocytesApoptosis Induction1 - 100 µMNot specifiedConcentration-dependent apoptosis[5]
C3H10T1/2 murine fibroblastsApoptosis Induction10 µM (with ceramidase inhibitors)12 hoursIncreased apoptosis when S1P conversion is blocked[5]
HeLa CellsERM Protein Phosphorylation5 µMNot specifiedIncreased phosphorylation of ERM proteins[5]
Various bacterial/fungal strainsAntimicrobial Activity2.5 - 20 µM60 minutesInhibition of microbial growth[5]

Experimental Protocols & Visualizations

Sphingolipid Metabolism Overview

The "sphingolipid rheostat" refers to the balance between the levels of ceramide, sphingosine, and sphingosine-1-phosphate (S1P), which collectively determine cell fate (e.g., apoptosis vs. survival).[1][6] this compound acts by blocking the entry of sphingosine into this pathway.

G cluster_pathway Sphingolipid Rheostat cluster_block Experimental Intervention Cer Ceramide (Pro-Apoptotic) Sph Sphingosine Cer->Sph Ceramidase Sph->Cer Ceramide Synthase (CerS) S1P S1P (Pro-Survival) Sph->S1P Sphingosine Kinase (SphK) S1P->Sph S1P Phosphatase NBoc N-Boc-Sphingosine (Inactive Precursor) Sph -> Cer Sph -> Cer NBoc->Sph -> Cer BLOCKS Sph -> S1P Sph -> S1P NBoc->Sph -> S1P BLOCKS

Caption: Metabolic block by this compound in the sphingolipid pathway.

Protocol 1: General Cell Treatment with this compound

This protocol outlines the basic steps for treating cultured cells.

1. Preparation of Stock Solution: a. Prepare a 10 mM stock solution of this compound in anhydrous DMSO or ethanol.[1][7] b. Aliquot and store at -20°C, protected from light.[7]

2. Cell Seeding: a. Seed cells in appropriate culture vessels (e.g., 6-well plates). b. Allow cells to adhere and reach the desired confluency (e.g., 60-80%) for at least 24 hours.[1][8]

3. Preparation of Working Solution & Treatment: a. On the day of the experiment, dilute the stock solution to the desired final concentration in pre-warmed cell culture medium. b. Optional (Recommended): To improve solubility, complex the diluted compound with fatty acid-free BSA. Add the compound to medium containing BSA and incubate for 15-30 minutes at 37°C.[1] c. Remove the existing medium from the cells and replace it with the medium containing this compound or vehicle control. d. Incubate for the desired period (e.g., 1, 6, 12, or 24 hours).[1]

4. Downstream Analysis: a. After incubation, wash cells with ice-cold PBS. b. Harvest cells for subsequent analysis (e.g., lipid extraction for LC-MS, protein extraction for Western blot, or cell viability assays).[1]

G prep 1. Prepare Stock Solution (10 mM in DMSO/Ethanol) treat 3. Dilute in Medium (Complex with BSA) prep->treat seed 2. Seed Cells (24h prior) incubate 4. Treat Cells (Desired Time) seed->incubate treat->incubate harvest 5. Harvest & Wash incubate->harvest analyze 6. Downstream Analysis (LC-MS, Viability Assay, etc.) harvest->analyze

Caption: General experimental workflow for cell treatment.

Protocol 2: Assessing Cell Viability using MTT Assay

This protocol is to determine if the deprotected form, D-erythro-sphingosine, causes cytotoxicity. This compound can be used as a negative control in this assay.

1. Cell Seeding: a. Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[5]

2. Cell Treatment: a. Prepare serial dilutions of your test compound (e.g., D-erythro-sphingosine) and control (this compound, vehicle) in complete culture medium.[5] b. Remove the old medium and add 100 µL of the compound dilutions to the respective wells.[5] c. Incubate for the desired time (e.g., 24, 48, or 72 hours).[5]

3. MTT Addition and Incubation: a. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[5] b. Incubate for 4 hours at 37°C until formazan crystals are visible.[5]

4. Solubilization and Measurement: a. Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well.[5] b. Mix thoroughly to dissolve the crystals. c. Read the absorbance at 570 nm using a microplate reader.[5] d. Calculate cell viability as a percentage relative to the vehicle-treated control cells.[5]

G start Start: Cells in 96-well plate treat Treat with Compound (24-72h incubation) start->treat add_mtt Add MTT Reagent (4h incubation) treat->add_mtt add_sol Add Solubilization Buffer add_mtt->add_sol read Read Absorbance (570 nm) add_sol->read calc Calculate % Viability read->calc

Caption: Workflow for assessing cytotoxicity using an MTT assay.

References

optimizing reaction conditions for coupling fatty acids to N-Boc-sphingosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimal coupling of fatty acids to N-Boc-sphingosine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for coupling fatty acids to N-Boc-sphingosine?

A1: The two most prevalent and effective methods are the Fatty Acid Chloride Method and the Carbodiimide Coupling Method. The choice between them often depends on the availability of the fatty acid chloride and the scale of the reaction.

Q2: Which coupling reagents are recommended for this reaction?

A2: For carbodiimide-based couplings, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a common choice, often used in conjunction with N-hydroxysuccinimide (NHS) to enhance efficiency and minimize side reactions.[1][2] Other reagents like Diisopropylcarbodiimide (DIC) can also be used.[1] For more challenging couplings, phosphonium or aminium-based reagents such as HBTU, HATU, or PyBOP are options, though they are more commonly used in peptide synthesis.[3][4]

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is the most common and effective method for monitoring the reaction's progress.[1][5] By spotting the reaction mixture alongside the starting materials, you can visualize the consumption of N-Boc-sphingosine and the formation of the new, less polar product.

Q4: What is the purpose of the Boc protecting group on sphingosine?

A4: The tert-butyloxycarbonyl (Boc) group protects the amine on sphingosine, preventing it from reacting with the fatty acid.[6] This ensures that the acylation occurs specifically at the desired position. Direct N-acylation of sphingosine without a protecting group can lead to multiple reactive sites, resulting in side products and purification challenges.[7] The bulky Boc group also sterically hinders enzymatic reactions, making N-Boc-sphingosine a poor substrate for enzymes like Ceramide Synthases.[5][6]

Q5: How is the N-Boc group removed after coupling?

A5: The N-Boc group is typically removed under acidic conditions. A common method involves treating the coupled product with an excess of trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[5][8]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Poor quality of starting materials: Fatty acid may be degraded, or N-Boc-sphingosine may be impure.[8] 2. Inactive coupling reagents: EDC or other coupling reagents can degrade upon improper storage. 3. Incomplete activation of the fatty acid: Insufficient reaction time with EDC/NHS before adding N-Boc-sphingosine.[1] 4. Presence of moisture: Water can hydrolyze activated esters and carbodiimides.1. Verify starting material purity: Use fresh, high-purity reagents. Confirm the integrity of starting materials via techniques like NMR or mass spectrometry if necessary.[8] 2. Use fresh coupling reagents: Purchase new reagents or use a freshly opened bottle. 3. Optimize activation time: Allow the fatty acid to react with EDC/NHS for at least 15-30 minutes before adding the amine.[1] 4. Use anhydrous solvents: Ensure all solvents (e.g., DMF, DCM, THF) are anhydrous.[1][8]
Multiple Spots on TLC Indicating Side Products 1. Side reactions with coupling reagents: Carbodiimides can sometimes lead to the formation of N-acylurea byproducts. 2. Reaction with impurities: Impurities in the starting materials may be reacting. 3. Overly harsh reaction conditions: High temperatures can promote side reactions.1. Add HOBt or NHS: Including 1-hydroxybenzotriazole (HOBt) or NHS in carbodiimide reactions can suppress side reactions and improve yields.[4] 2. Purify starting materials: Ensure high purity of both the fatty acid and N-Boc-sphingosine. 3. Control reaction temperature: Start the reaction at 0°C and allow it to slowly warm to room temperature.[5]
Difficulty in Purifying the Final Product 1. Co-elution of product and byproducts: The lipidic nature of the product and byproducts can make chromatographic separation challenging.[1] 2. Insoluble byproducts: Dicyclohexylurea (DCU), a byproduct of DCC, is insoluble in many organic solvents and can complicate purification.[4]1. Optimize flash chromatography conditions: Experiment with different solvent systems for silica gel chromatography. A gradient elution may be necessary. 2. Use a water-soluble carbodiimide: If using a carbodiimide, consider EDC, as its urea byproduct is water-soluble and can be removed with an aqueous wash.[4] 3. Aqueous workup: Perform an aqueous extraction to remove water-soluble impurities before chromatography.[1]
Low Yield After Deprotection of Boc Group 1. Incomplete deprotection: Insufficient reaction time or amount of acid.[8] 2. Degradation of the product: Some products may be sensitive to prolonged exposure to strong acid.1. Monitor deprotection by TLC: Ensure the reaction goes to completion by monitoring with TLC until all the starting material is consumed.[5][8] 2. Minimize reaction time: Do not let the reaction proceed for an unnecessarily long time after the starting material has been consumed. 3. Co-evaporate with toluene: After removing the TFA and DCM, co-evaporate with toluene to remove residual acid.[5]

Experimental Protocols

Protocol 1: Fatty Acid Chloride Method

This method is suitable when the corresponding fatty acid chloride is available or can be readily synthesized.

  • Preparation: Dissolve N-Boc-D-erythro-sphingosine (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Base: Add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIEA) (1.5 equivalents).

  • Cooling: Cool the reaction mixture to 0°C in an ice bath.

  • Addition of Fatty Acid Chloride: Slowly add the fatty acid chloride (1.2 equivalents) dropwise to the stirred solution.[5]

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer three times with DCM.

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.[5]

Protocol 2: EDC/NHS Coupling Method

This is a general and widely used method for amide bond formation.

  • Activation of Fatty Acid: Dissolve the fatty acid (1 equivalent) in anhydrous dimethylformamide (DMF). Add N-hydroxysuccinimide (NHS) (1.2 equivalents) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents). If using EDC hydrochloride, add a base like triethylamine (TEA) (1.2 equivalents) to neutralize the hydrochloride. Let this mixture stir at room temperature for 15-30 minutes to form the NHS-activated ester.[1]

  • Coupling Reaction: Dissolve N-Boc-sphingosine (1 equivalent) in DMF and add it to the activated fatty acid solution.

  • Reaction: Let the reaction proceed at room temperature for 12-24 hours, monitoring by TLC.

  • Workup: Dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.[1]

Data Presentation

Table 1: Molar Equivalents of Reagents for Coupling Reactions
Method Reagent Molar Equivalent (relative to N-Boc-sphingosine) Reference
Fatty Acid Chloride N-Boc-sphingosine1.0[5]
Fatty Acid Chloride1.2[5]
Triethylamine (TEA) or DIEA1.5[5]
EDC/NHS Coupling N-Boc-sphingosine1.0[1]
Fatty Acid1.0[1]
EDC1.2 - 2.0[1]
NHS1.2 - 4.0[1]
Triethylamine (TEA) (if using EDC HCl)1.2 - 7.0[1]

Visualizations

experimental_workflow cluster_activation Fatty Acid Activation cluster_coupling Coupling Reaction cluster_purification Purification cluster_deprotection Deprotection fatty_acid Fatty Acid activated_ester Activated Ester Intermediate fatty_acid->activated_ester Coupling Reagent coupling_reagent Coupling Reagent (e.g., EDC/NHS) coupled_product N-Acyl-N-Boc-Sphingosine activated_ester->coupled_product nboc_sphingosine N-Boc-Sphingosine nboc_sphingosine->coupled_product Reaction in Anhydrous Solvent crude_product Crude Product coupled_product->crude_product Workup pure_product Purified Product crude_product->pure_product Flash Chromatography final_product Final Ceramide pure_product->final_product TFA/DCM

Caption: Workflow for the synthesis of ceramides from N-Boc-sphingosine.

troubleshooting_guide start Low or No Product (Checked by TLC) q1 Are starting materials of high purity and fresh? start->q1 sol1 Purify or use fresh starting materials. q1->sol1 No q2 Are coupling reagents active and solvents anhydrous? q1->q2 Yes a1_yes Yes a1_no No sol2 Use fresh reagents and anhydrous solvents. q2->sol2 No q3 Is the activation step (if applicable) optimized? q2->q3 Yes a2_yes Yes a2_no No sol3 Increase activation time (e.g., 15-30 min). q3->sol3 No end Reaction conditions optimized. If issues persist, consider alternative coupling reagents. q3->end Yes a3_yes Yes a3_no No

References

Technical Support Center: Troubleshooting Incomplete N-Boc Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address challenges associated with the incomplete deprotection of the N-tert-butyloxycarbonyl (N-Boc) group. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to help resolve common issues encountered during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of incomplete N-Boc deprotection?

Incomplete removal of the Boc protecting group is a frequent issue that can arise from several factors:

  • Insufficient Acid Concentration or Reaction Time: The most common reason for incomplete deprotection is an inadequate concentration of the acidic reagent, typically trifluoroacetic acid (TFA), or an insufficient reaction time.[1] The rate of Boc cleavage often exhibits a second-order dependence on the acid concentration, meaning a small decrease in acid strength can significantly slow down the reaction.[1]

  • Steric Hindrance: Substrates with bulky groups near the Boc-protected amine can sterically hinder the approach of the acid, slowing the cleavage of the Boc group.[1][2] N-methylated amino acids are also known to be more resistant to standard deprotection conditions.[2]

  • Poor Resin Swelling (in Solid-Phase Peptide Synthesis - SPPS): For the deprotection reagents to effectively access the peptide chains, the resin support must be adequately swollen.[2] In some cases, 100% TFA may cause less resin swelling compared to a 55% TFA solution in dichloromethane (DCM), leading to lower purity.[2][3]

  • Reagent Degradation: The acid used for deprotection should be fresh and stored properly to ensure its efficacy.[1]

  • Problematic Amino Acid Residues: Certain amino acid derivatives, such as N(pi)-benzyloxymethylhistidine [Boc-His(pi-Bom)], are known to be more resistant to Boc deprotection under standard conditions, which can lead to the formation of deletion peptides.[2][4]

Q2: How can I detect and monitor incomplete N-Boc deprotection?

Monitoring the progress of the deprotection reaction is crucial. Several analytical techniques can be employed:

  • Thin-Layer Chromatography (TLC): TLC is a quick and straightforward method to visualize the disappearance of the starting material (Boc-protected amine) and the appearance of the more polar product (free amine), which will have a lower Rf value.[1][5] Staining with ninhydrin is effective for visualizing the primary amine product, which typically appears as a purple or yellow spot.[1][6]

  • High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques are ideal for quantitatively tracking the consumption of the starting material and the formation of the product.[1] They can also help in the identification of any side products.[1] A mass difference of -100.12 amu confirms the removal of the Boc group.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for monitoring the disappearance of the characteristic singlet of the nine equivalent protons of the Boc group's tert-butyl moiety, which typically appears around 1.4-1.5 ppm.[7]

  • Kaiser Test (for SPPS): This colorimetric test is used to detect the presence of free primary amines on the resin.[2] A positive result (intense blue beads) indicates successful deprotection, while yellow or colorless beads suggest that the Boc group is still attached.[2]

Q3: What are the standard conditions for N-Boc deprotection?

The most common method for N-Boc deprotection involves the use of trifluoroacetic acid (TFA) in a suitable solvent.

  • TFA in Dichloromethane (DCM): A solution of 25-50% TFA in DCM is a standard and generally effective condition for many substrates.[8] The reaction is typically stirred at room temperature for 30 minutes to 2 hours.[9]

  • Neat TFA: For less sensitive substrates, 100% TFA can be used for very rapid deprotection (5-15 minutes).[8] However, this may increase the risk of side reactions.[8]

  • HCl in Dioxane: A 4M solution of hydrogen chloride (HCl) in 1,4-dioxane is a stronger acidic system that can be used as an alternative to TFA.[1][5]

Q4: What are side reactions that can occur during N-Boc deprotection and how can I prevent them?

The primary side reaction during acidic Boc deprotection is the formation of a reactive tert-butyl cation.[10] This cation can alkylate nucleophilic residues in the molecule, particularly tryptophan, methionine, cysteine, and tyrosine.[10][11]

To prevent these side reactions, "scavengers" are added to the reaction mixture. Scavengers are nucleophilic compounds that trap the tert-butyl cation before it can react with the desired product.[10][11]

Troubleshooting Guide

If you are experiencing incomplete N-Boc deprotection, consider the following troubleshooting steps:

IssuePossible CauseRecommended Solution
Incomplete Deprotection Insufficient acid concentration or reaction time.Increase the concentration of TFA (e.g., from 20% to 50% in DCM).[8][12] Extend the reaction time and monitor the progress by TLC or LC-MS.[12]
Steric hindrance around the N-Boc group.Gently increase the reaction temperature (e.g., to 40°C), but monitor for side reactions.[1] Switch to a stronger acidic system, such as 4M HCl in dioxane.[1][5]
Poor resin swelling (SPPS).Use a solvent system that promotes better resin swelling, such as 55% TFA in DCM, which has been shown to yield higher purity peptides in some cases compared to 100% TFA.[2][3]
Side Product Formation (+56 amu) Alkylation by the tert-butyl cation.Add scavengers to the reaction mixture to trap the reactive tert-butyl cation.[13][14]
Degradation of Acid-Sensitive Groups The substrate is not stable to strong acidic conditions.Use a milder deprotection method, such as aqueous phosphoric acid, Lewis acids (e.g., ZnBr₂), or thermal deprotection.[5][13]

Experimental Protocols

Protocol 1: Standard N-Boc Deprotection with TFA in DCM
  • Dissolve the Boc-protected amine in anhydrous dichloromethane (DCM) (e.g., 0.1-0.2 M).[12]

  • Cool the solution to 0°C in an ice bath.[8]

  • Slowly add an equal volume of trifluoroacetic acid (TFA) to achieve a 50% TFA/DCM solution.[1] If required, add appropriate scavengers to this mixture.

  • Stir the reaction mixture at room temperature. For standard substrates, 1-2 hours is typical.[1]

  • Monitor the reaction's progress using TLC or LC-MS.[1]

  • Upon completion, remove the solvent and excess TFA under reduced pressure.[1]

  • The resulting amine TFA salt can be used directly or neutralized by washing with a saturated aqueous solution of sodium bicarbonate.[1]

Protocol 2: N-Boc Deprotection with HCl in Dioxane
  • Dissolve the Boc-protected amine in a minimal amount of a suitable solvent.[5]

  • Add a 4M solution of HCl in 1,4-dioxane.[5]

  • Stir the mixture at room temperature for 1-4 hours.[5]

  • Monitor the reaction by TLC or LC-MS.[5]

  • Upon completion, the product often precipitates as the hydrochloride salt and can be collected by filtration.[5]

Protocol 3: Monitoring Deprotection by TLC
  • Prepare a TLC plate (silica gel).

  • Spot the starting material (Boc-protected amine) as a reference.

  • At various time points, take a small aliquot of the reaction mixture, dilute it with a suitable solvent, and spot it on the TLC plate.

  • Elute the plate with an appropriate mobile phase (e.g., a mixture of a non-polar and a polar solvent, such as ethyl acetate/hexanes or dichloromethane/methanol).

  • Dry the plate and visualize the spots. Staining with ninhydrin is recommended to specifically detect the free amine product.[6] A successful deprotection will show the disappearance of the starting material spot and the appearance of a new, lower Rf spot for the product.[6]

Visualizations

cluster_start Start cluster_analysis Initial Analysis cluster_solutions Troubleshooting Paths cluster_actions Corrective Actions cluster_end Outcome start Incomplete N-Boc Deprotection Observed cause Identify Potential Cause start->cause insufficient_acid Insufficient Acid/ Time cause->insufficient_acid Kinetics? steric_hindrance Steric Hindrance cause->steric_hindrance Substrate Structure? poor_swelling Poor Resin Swelling (SPPS) cause->poor_swelling SPPS? side_reactions Side Reactions (e.g., t-butylation) cause->side_reactions Byproducts Observed? increase_conditions Increase TFA Conc. or Reaction Time insufficient_acid->increase_conditions stronger_acid Use Stronger Acid (e.g., 4M HCl/dioxane) steric_hindrance->stronger_acid optimize_solvent Optimize Swelling (e.g., 55% TFA/DCM) poor_swelling->optimize_solvent add_scavengers Add Scavengers (e.g., TIS, EDT) side_reactions->add_scavengers monitor Monitor Reaction (TLC, LC-MS) increase_conditions->monitor stronger_acid->monitor optimize_solvent->monitor add_scavengers->monitor complete Deprotection Complete monitor->complete Successful incomplete Still Incomplete monitor->incomplete Unsuccessful incomplete->cause Re-evaluate

Caption: Troubleshooting workflow for incomplete N-Boc deprotection.

cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products cluster_side_reaction Side Reaction boc_amine N-Boc Protected Amine protonated Protonated Carbamate boc_amine->protonated acid Acid (e.g., TFA) acid->protonated carbamic_acid Carbamic Acid Intermediate protonated->carbamic_acid tbutyl_cation tert-Butyl Cation (Reactive) protonated->tbutyl_cation free_amine Free Amine carbamic_acid->free_amine co2 CO₂ carbamic_acid->co2 isobutylene Isobutylene tbutyl_cation->isobutylene side_product Alkylated Side Product tbutyl_cation->side_product nucleophile Nucleophilic Residue (e.g., Trp, Met) nucleophile->side_product

Caption: General mechanism of acid-catalyzed N-Boc deprotection and potential side reactions.

References

troubleshooting sphingosine kinase assay with N-Boc protected substrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing sphingosine kinase (SphK) assays, with a particular focus on challenges encountered when using N-Boc protected substrates.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am not seeing any signal or activity in my sphingosine kinase assay when using an N-Boc protected sphingosine substrate. What is the likely cause?

A1: The most probable reason for the lack of signal is that the N-Boc (tert-butyloxycarbonyl) protecting group on the sphingosine substrate is preventing it from being recognized and phosphorylated by sphingosine kinase. The bulky N-Boc group can cause steric hindrance within the enzyme's active site, making the protected molecule a very poor substrate. For the kinase to process the substrate, the amino group of sphingosine typically needs to be free.[1]

Troubleshooting Steps:

  • Confirm Substrate Suitability: Verify from the literature or the supplier that the specific N-Boc protected sphingosine you are using is a known substrate for SphK1 or SphK2. It is more likely that it is intended as a negative control or requires deprotection before use.

  • In-assay Deprotection (Not Recommended): Attempting to deprotect the substrate within the assay mix is generally not advisable as the required conditions (e.g., strong acids) will denature the enzyme.

  • Use an Unprotected Substrate: The most straightforward solution is to switch to a known, unprotected sphingosine substrate or a fluorescently labeled substrate like NBD-sphingosine.[2][3]

  • Pre-assay Deprotection: If you must use the N-Boc protected compound as a precursor, you will need to perform a deprotection step prior to the assay.[4][5]

Q2: How can I deprotect my N-Boc sphingosine substrate before using it in the assay?

A2: Deprotection of the N-Boc group is typically achieved under acidic conditions. However, it is crucial to completely remove the deprotection reagents before adding the substrate to your enzyme assay to avoid denaturing the kinase.

Common Deprotection Protocols:

  • Trifluoroacetic Acid (TFA): Dissolve the N-Boc protected substrate in a minimal amount of dichloromethane (DCM) and add an excess of TFA (e.g., 20-50% v/v in DCM).[6] The reaction can be stirred at room temperature for 1-2 hours.[7]

  • Hydrochloric Acid (HCl) in Dioxane: A 4M solution of HCl in 1,4-dioxane is also a standard and effective reagent for Boc deprotection. The reaction is typically carried out at room temperature for 2-4 hours.[4]

Post-Deprotection Workup (Crucial):

  • After deprotection, the acid must be thoroughly removed. This is often done by concentrating the reaction mixture under reduced pressure.

  • To ensure all residual acid is gone, co-evaporation with a solvent like toluene may be necessary.[7]

  • The resulting deprotected sphingosine (often as a salt) should be reconstituted in a buffer compatible with your assay.

Q3: My assay with a fluorescent sphingosine analog is showing high background or inconsistent readings. What could be the issue?

A3: High background or variability in fluorescence-based assays can stem from several factors:

  • Substrate Purity: Ensure the purity of your fluorescently labeled sphingosine substrate. Impurities can contribute to background fluorescence.

  • Solvent Effects: The solvent used to dissolve the substrate can affect its fluorescence. Ensure the final concentration of organic solvents (like DMSO or ethanol) in the assay well is low and consistent across all wells.

  • Incomplete Separation: In assays that require a separation step to distinguish between the phosphorylated and non-phosphorylated substrate, inefficient extraction can lead to high background.[2] Optimize the pH and solvent ratios for the extraction.

  • Light Sensitivity: Fluorescent probes can be susceptible to photobleaching. Minimize exposure of your assay plates and reagents to light.

  • Bulky Fluorophore: The fluorescent tag itself can alter the enzyme kinetics. For instance, the Km of SphK1 for sphingosine fluorescein is higher than for unlabeled sphingosine, indicating a lower affinity.[8]

Q4: I am using a luminescence-based assay that measures ATP depletion, but the signal-to-noise ratio is low. How can I optimize this?

A4: A low signal-to-noise ratio in an ATP depletion assay (where luminescence is inversely proportional to kinase activity) suggests that either the kinase activity is low or the background ATP levels are high.

Optimization Strategies:

  • Enzyme Concentration: Titrate the concentration of sphingosine kinase to find an optimal level that results in a measurable decrease in ATP within the linear range of the assay.

  • Reaction Time: Increase the incubation time to allow for more ATP to be consumed.[9] Typical incubation times can range from 30 to 120 minutes.[9]

  • ATP Concentration: Use an initial ATP concentration that is near the Km of the enzyme for ATP. Excessively high ATP concentrations will require more enzyme or longer incubation times to see a significant change.

  • Substrate Concentration: Ensure the sphingosine substrate is not limiting the reaction. Use a concentration at or above its Km value.

Quantitative Data Summary

For successful assay development, it is important to consider the kinetic parameters of the sphingosine kinase with various substrates. The following table summarizes known Michaelis-Menten constant (Km) values for different substrates with SphK1 and SphK2. Lower Km values indicate a higher affinity of the enzyme for the substrate.

SubstrateKinase IsoformKm (µM)Reference
SphingosineSphK16 - 7[10]
Sphingosine Fluorescein (2F)SphK138[8]
FTY720 (Fingolimod)SphK216 - 22[10]
C17-SphingosineSphK167.08[11]

Note: The N-Boc protected sphingosine is expected to be a very poor substrate, and therefore its Km value would be extremely high and difficult to measure.

Experimental Protocols

Protocol: In Vitro Sphingosine Kinase Activity Assay (Fluorescence-Based)

This protocol is adapted for a generic fluorescence-based assay using a fluorescent sphingosine analog like NBD-sphingosine, which changes its spectral properties upon phosphorylation.[3]

Materials:

  • Recombinant human SphK1 or SphK2

  • NBD-sphingosine (substrate)

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)

  • ATP solution

  • Kinase inhibitors (for control wells)

  • 96-well or 384-well black assay plates

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Prepare the kinase reaction buffer and store it on ice.

    • Dilute the NBD-sphingosine stock solution in the kinase reaction buffer to the desired final concentration (e.g., 2X the final assay concentration).

    • Prepare a 2X ATP solution in the kinase reaction buffer.

    • Dilute the sphingosine kinase enzyme in cold kinase reaction buffer to a 2X final concentration.

  • Assay Reaction Setup:

    • Add 25 µL of the 2X NBD-sphingosine solution to each well of the assay plate.

    • For inhibitor studies, add 5 µL of the inhibitor solution (or vehicle control) to the respective wells.

    • To initiate the reaction, add 20 µL of the 2X enzyme solution to each well.

    • Mix gently by tapping the plate or using an orbital shaker for 30 seconds.

    • Pre-incubate the plate at the desired temperature (e.g., 30°C) for 10-15 minutes.

  • Initiation and Measurement:

    • Start the kinase reaction by adding 5 µL of the 2X ATP solution to all wells.

    • Immediately place the plate in a pre-warmed fluorescence plate reader.

    • Monitor the change in fluorescence in real-time or at fixed time points. For NBD-sphingosine, this may involve an excitation/emission shift upon phosphorylation (e.g., a decrease in absorbance at 474 nm and an increase at 550 nm).[3]

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the fluorescence change over time.

    • Subtract the rate of the "no enzyme" control wells from all other wells.

    • Plot the enzyme activity as a function of inhibitor concentration to determine IC₅₀ values, or compare the activity under different conditions.

Visualizations

Signaling Pathway

Sphingosine_Kinase_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol S1PR S1P Receptors (S1PR1-5) Downstream Downstream Signaling (e.g., proliferation, survival, migration) S1PR->Downstream Sph Sphingosine SphK Sphingosine Kinase (SphK1/2) Sph->SphK ATP->ADP S1P_cyto Sphingosine-1-Phosphate (S1P) SphK->S1P_cyto S1P_exported Exported S1P S1P_cyto->S1P_exported Export S1P_exported->S1PR Binds to

Caption: Sphingosine Kinase Signaling Pathway.

Experimental Workflow

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Deprotection 1. N-Boc Substrate Deprotection (if needed) Reagents 2. Prepare Reagents (Enzyme, Substrate, ATP) Deprotection->Reagents Plate 3. Add Substrate & Inhibitor to Plate Reagents->Plate Enzyme 4. Add Enzyme & Pre-incubate Plate->Enzyme Initiate 5. Initiate with ATP Enzyme->Initiate Measure 6. Measure Signal (Fluorescence/Luminescence) Initiate->Measure Analyze 7. Calculate Activity & Analyze Results Measure->Analyze

Caption: General Workflow for a Sphingosine Kinase Assay.

Troubleshooting Logic

Troubleshooting_Tree Start No/Low Signal with N-Boc Substrate? Check_Substrate Is N-Boc Sphingosine a known SphK substrate? Start->Check_Substrate Deprotect Action: Deprotect substrate using TFA or HCl/Dioxane. Ensure complete acid removal. Check_Substrate->Deprotect No Check_Assay Are other assay components optimal? Check_Substrate->Check_Assay Yes Use_Unprotected Solution: Use an unprotected sphingosine or a known fluorescent substrate. Deprotect->Use_Unprotected Or Deprotect->Check_Assay Then Use_Unprotected->Check_Assay Optimize Action: Optimize enzyme, ATP, and substrate concentrations. Check buffer. Check_Assay->Optimize No End Assay Optimized Check_Assay->End Yes Optimize->End

Caption: Troubleshooting Logic for N-Boc Substrate Issues.

References

Technical Support Center: Ensuring Anhydrous Conditions for N-Boc-erythro-sphingosine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for maintaining the anhydrous conditions crucial for successful reactions involving N-Boc-erythro-sphingosine and its synthetic precursors.

Many reactions in the synthesis pathways leading to or utilizing this compound involve reagents that are highly sensitive to moisture.[1] Water can react with strong bases, organometallic reagents (like Grignards or organolithiums), and Lewis acid catalysts, leading to reagent quenching, unwanted side reactions, and significantly lower yields.[1][2] Therefore, the rigorous exclusion of water from glassware, solvents, and the reaction atmosphere is paramount.[3]

Frequently Asked Questions (FAQs)

Q1: Why are anhydrous conditions so critical for this compound synthesis?

A1: The synthesis of this compound often involves moisture-sensitive steps. For instance, the addition of the long alkyl chain can be achieved using organometallic reagents like Grignards or organolithiums, which are potent bases and nucleophiles.[4][5] If water is present, it will protonate and destroy these reagents, preventing the desired carbon-carbon bond formation and halting the reaction.[1] Similarly, other steps, such as stereoselective reductions, may employ reagents that react with water, compromising their effectiveness and leading to poor yields or the formation of impurities.[6][7]

Q2: What is the most effective method for drying reaction glassware?

A2: Glass surfaces adsorb a microscopic film of water from the atmosphere.[3] For highly water-sensitive reactions, simply air-drying is insufficient. The two most common and effective methods are:

  • Oven-Drying: Place disassembled glassware in a laboratory oven at >125 °C for at least 24 hours. Assemble the apparatus while it is still hot and flush with an inert gas (Nitrogen or Argon) as it cools to prevent atmospheric moisture from re-adsorbing.[3] This method is convenient and thorough.[3]

  • Flame-Drying: Assemble the glassware and heat it under a strong flame (e.g., a Bunsen burner) while simultaneously purging with a stream of dry inert gas. This is faster than oven-drying but requires careful handling and is not suitable for all types of glassware, such as volumetric flasks or vials.[3][8]

Q3: How should I choose the right desiccant for drying my reaction solvent?

A3: The choice of drying agent depends on the solvent and the required level of dryness.

  • Molecular Sieves: These are among the most effective and convenient desiccants.[3] 3Å sieves are excellent for drying polar solvents like methanol and ethanol, as their pore size is small enough to trap water but exclude the solvent molecules.[9] 4Å sieves are commonly used for less polar solvents like THF and Dichloromethane (DCM). For best results, use activated sieves and allow the solvent to stand over them for at least 48-72 hours.[9]

  • Calcium Hydride (CaH₂): This is a powerful drying agent suitable for drying hydrocarbons, ethers, and halogenated solvents like DCM.[10] It reacts with water to produce hydrogen gas.

  • Sodium/Benzophenone Still: This method is used for drying ethereal solvents like THF or diethyl ether. It provides a visual indicator (a deep blue or purple color) when the solvent is anhydrous.[10] However, it involves highly reactive metals and is a significant safety hazard.[9]

  • Activated Alumina: Passing a solvent through a column of activated neutral alumina can be a very rapid and effective method for achieving low water content, rivaling molecular sieves in efficiency.[9]

Q4: My solid reagents, including the this compound precursor, may have absorbed moisture. How should they be dried?

A4: Solid reagents can be dried by placing them in an open glass container (like a watch glass or beaker) inside a vacuum oven set to a temperature well below the compound's melting or decomposition point.[3] Alternatively, they can be stored in a desiccator over a strong drying agent (e.g., P₂O₅ or anhydrous CaSO₄) under vacuum for several hours to overnight.[3] For some starting materials that are hydrates, it may be necessary to remove the water of hydration by heating under vacuum or by azeotropic distillation with toluene.[11][12]

Q5: What is the difference between using a nitrogen-filled balloon and a Schlenk line?

A5: Both are used to create an inert atmosphere, but they offer different levels of protection.

  • Nitrogen Balloon: This provides a positive pressure of nitrogen, preventing air from entering the flask through small leaks.[13] It's suitable for many reactions that are moderately sensitive to air and moisture. The setup involves evacuating the flask with a vacuum line and refilling it with nitrogen from the balloon, repeating this cycle three times.[13]

  • Schlenk Line: This apparatus provides much greater control over the inert atmosphere. It has a dual manifold for both vacuum and an inert gas source, allowing for more rigorous and repeated evacuation and backfilling cycles.[8][14] It is the preferred method for highly air- and moisture-sensitive reactions. For extremely sensitive reagents, a glove box provides the most controlled environment.[3][12]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Reagent Decomposition: Moisture-sensitive reagents (e.g., organolithiums, Grignards, hydrides) were quenched by water.[1][12] 2. Catalyst Inactivation: Lewis acid or other catalysts were deactivated by water.[1]1a. Verify Anhydrous Conditions: Ensure all glassware was rigorously dried via oven- or flame-drying.[8] 1b. Use Freshly Dried Solvents: Use solvents from a solvent purification system or dry them over an appropriate desiccant immediately before use.[9][10] 1c. Handle Reagents Properly: Use fresh, high-quality reagents. Transfer anhydrous reagents using syringes or cannulas under a positive pressure of inert gas.[13]
Formation of Impurities or Side Products 1. Side Reactions with Water: Water may have participated in the reaction, leading to hydrolysis of starting materials, intermediates, or products.[1][15] 2. Incomplete Reaction: The presence of moisture may have stalled the reaction, leading to a complex mixture of starting material and byproducts.[12]1a. Improve Inert Atmosphere Technique: Use a Schlenk line for more rigorous exclusion of air and moisture. For highly sensitive systems, use a glove box.[12] 1b. Degas Solvents: For reactions also sensitive to oxygen, remove dissolved gases from the solvent by purging with argon or using several freeze-pump-thaw cycles.[12]
Reaction Fails to Initiate or Stalls 1. Insufficiently Dried Materials: Trace amounts of water in the solvent or on the glassware are inhibiting the reaction.[16] 2. Hygroscopic Reagents: A key reagent may be hygroscopic and introduced water into the system.1a. Re-dry All Components: Repeat the drying procedures for glassware, solvents, and solid reagents.[3] 1b. Dry Reagents In-Flask: For some solids, it may be possible to dry them in the reaction flask by azeotropic distillation with toluene before adding other reagents.[11]
Inconsistent Results / Poor Reproducibility 1. Variable Atmospheric Moisture: Day-to-day variations in lab humidity are affecting the reaction setup.[5] 2. Inconsistent Drying Procedures: The effectiveness of solvent or glassware drying is not consistent between experiments.1a. Standardize Protocols: Adhere strictly to a standardized protocol for all drying and inert atmosphere techniques.[16] 1b. Monitor Solvent Water Content: If possible, use Karl Fischer titration to quantify the water content of your solvents to ensure consistency.[9]

Data Presentation

Table 1: Efficiency of Various Desiccants in Drying Tetrahydrofuran (THF)

This table summarizes the residual water content in THF after treatment with different drying agents, providing a quantitative comparison of their effectiveness.

Drying AgentLoading (% m/v)TimeResidual Water (ppm)
None (Commercial Sure/Seal™) N/AN/A~15
3Å Molecular Sieves 10%24 h34
3Å Molecular Sieves 20%48 h<10
3Å Molecular Sieves 20%72 h<10
Neutral Alumina (Column Pass) N/AN/A<10
CaH₂ (reflux) N/A4 h31
Na/Benzophenone (reflux) N/A4 h43

Data adapted from Williams, D. B. G.; Lawton, M. J. Org. Chem. 2010, 75, 24, 8351–8354.[9] As shown, passing THF through a column of activated neutral alumina or allowing it to stand over a 20% m/v loading of 3Å molecular sieves for 48 hours are highly effective methods for achieving very low water content.[9]

Experimental Protocols

Protocol 1: Rigorous Drying of Glassware (Oven-Drying Method)

  • Disassemble all glassware components (e.g., remove stopcocks, septa).

  • Wash with an appropriate solvent (e.g., acetone) to remove organic residues and allow to air dry.

  • Place all glassware in a drying oven set to a minimum of 125 °C. Leave for at least 24 hours to ensure all adsorbed water is removed.[3]

  • While wearing heat-resistant gloves, remove the hot glassware from the oven and immediately assemble the reaction apparatus.

  • Cap the assembled apparatus with rubber septa and immediately flush with a stream of dry nitrogen or argon while it cools to room temperature. This prevents moist lab air from being drawn back into the flask.

Protocol 2: Drying a Solvent with Molecular Sieves

  • Activate 3Å or 4Å molecular sieves by heating them in a flask with a heat gun under high vacuum or in a muffle furnace at ~350 °C for several hours.[10] Allow the sieves to cool in a desiccator.

  • Add the activated sieves to a bottle of solvent to a loading of 5-10% mass/volume (e.g., 25-50 g of sieves for 500 mL of solvent).[3]

  • Seal the bottle and allow the solvent to stand for at least 48-72 hours before use.[9]

  • To use the solvent, carefully decant or transfer it via a dry syringe or cannula, ensuring the sieves are not disturbed and the bottle is kept under an inert atmosphere.

Protocol 3: Setting Up a Reaction Under an Inert Atmosphere (Nitrogen Balloon)

  • Assemble the dry reaction apparatus (e.g., a round-bottom flask with a stir bar, condenser) and seal all openings with rubber septa.[13]

  • Insert a needle connected to a vacuum line through one septum and a needle connected to a nitrogen-filled balloon through another.

  • Carefully open the vacuum line to evacuate the air from the flask for approximately 30-60 seconds.[13]

  • Close the vacuum line and allow the nitrogen from the balloon to fill the flask. You will see the balloon deflate slightly.[13]

  • Repeat this vacuum/backfill cycle two more times to ensure the flask is under a robust inert atmosphere.[13]

  • Liquid reagents and solvents can now be added via a dry syringe through a septum. Solid reagents should be added quickly against a positive flow of nitrogen.

Visualizations

TroubleshootingWorkflow start Reaction Failed (Low Yield / Impurities) check_conditions Were anhydrous conditions rigorous? start->check_conditions check_reagents Are reagents and solvents pure and dry? check_conditions->check_reagents  Yes improve_drying Action: Re-dry glassware (Oven/Flame-dry). Use freshly dried/distilled solvent. check_conditions->improve_drying No improve_inert Action: Use Schlenk line or glove box. Perform freeze-pump-thaw on solvent. check_conditions->improve_inert  If problem persists check_kf Action: Check solvent water content with Karl Fischer titration. check_reagents->check_kf  If problem persists check_purity Action: Purify starting materials. Use fresh bottle of reagents. check_reagents->check_purity No rerun Re-run Reaction check_reagents->rerun  Yes improve_drying->rerun improve_inert->rerun check_kf->rerun check_purity->rerun end Problem Solved rerun->end

Caption: Troubleshooting workflow for moisture-sensitive reactions.

AnhydrousSetup Experimental Setup for Anhydrous Reaction cluster_0 p1 p2 p3 flask Round-Bottom Flask (Flame-Dried) + Stir Bar condenser Condenser flask->condenser stir_plate Magnetic Stir Plate balloon Nitrogen Balloon condenser->balloon Inert Gas Inlet septum_main Septum condenser->septum_main syringe Syringe with Anhydrous Reagent syringe->septum_main Reagent Addition

Caption: Diagram of an experimental setup for an anhydrous reaction.

References

Technical Support Center: Scaling Up the Synthesis of N-Boc-erythro-sphingosine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-Boc-erythro-sphingosine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for scaling up this important synthetic process.

Frequently Asked Questions (FAQs)

Q1: What are the most critical stages to monitor when scaling up the synthesis of this compound from L-serine?

A1: The most critical stages are the Wittig olefination and the diastereoselective reduction of the resulting ketone. The Wittig reaction establishes the long alkyl chain and the C4-C5 double bond, and its efficiency can be affected by the scale of the reaction. The diastereoselective reduction is crucial for setting the correct erythro stereochemistry, which is vital for the biological activity of downstream sphingolipids.[1]

Q2: How can I minimize the racemization of Garner's aldehyde during the Wittig reaction at a larger scale?

A2: While Garner's aldehyde is generally stable, prolonged exposure to the basic conditions of the Wittig reaction can lead to some epimerization. When scaling up, it is important to maintain strict temperature control (ideally at -78°C during ylide addition) and minimize the reaction time to prevent this side reaction.[1]

Q3: What are the common challenges in achieving high erythro selectivity during the ketone reduction step on a larger scale?

A3: The primary challenge is maintaining a consistent and low reaction temperature to favor the chelation-controlled reduction that yields the erythro isomer. On a larger scale, efficient heat transfer becomes more difficult. It is also crucial to ensure the slow and controlled addition of the reducing agent to prevent localized temperature increases.

Q4: Are there alternative, more scalable synthetic routes to this compound?

A4: Yes, a newer synthetic route utilizing an olefin cross-metathesis and asymmetric dihydroxylation has been proposed as a more efficient and scalable alternative to the traditional L-serine-based synthesis. This route may offer a higher overall yield and involve fewer steps.[2]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low yield in the Wittig reaction 1. Incomplete ylide formation. 2. Steric hindrance with larger substrates. 3. Side reactions, such as Wurtz-type coupling.1. Ensure the use of a strong enough base and sufficient reaction time for ylide formation. 2. Consider using the Horner-Wadsworth-Emmons (HWE) reaction as an alternative for sterically hindered ketones.[3] 3. Maintain a low reaction temperature and control the addition rate of reagents.
Poor erythro:threo diastereomeric ratio in the reduction step 1. Inefficient heat transfer leading to temperature fluctuations. 2. Incorrect choice of reducing agent for the desired stereochemistry.1. Utilize a reactor with a high surface-area-to-volume ratio for efficient cooling. 2. For erythro selectivity, use a bulky reducing agent like lithium tri-tert-butoxyaluminum hydride under chelation-controlled conditions at low temperatures (-78°C).[1]
Difficulty in purifying the final product at a large scale 1. The lipid nature of the product can make traditional purification methods challenging. 2. Co-elution of closely related impurities.1. Flash chromatography is a viable technique for the purification of lipids at a larger scale.[4] 2. Consider using reversed-phase chromatography (e.g., with a C30 column) for better separation of structurally similar lipid isomers.[5]
Inconsistent reaction initiation in organometallic steps (e.g., Grignard or organolithium reagents) 1. Passivation of the metal surface (e.g., magnesium oxide layer). 2. Presence of moisture or other reactive impurities in the starting materials or solvents.1. Activate the metal surface using methods like adding a crystal of iodine or a small amount of 1,2-dibromoethane. 2. Ensure all glassware is flame-dried and all reagents and solvents are rigorously dried and deoxygenated.
Exothermic runaway during organometallic reactions 1. Rapid addition of reagents. 2. Inadequate cooling capacity for the reaction scale.1. Add reagents slowly and in a controlled manner. 2. Ensure the cooling system is sufficient for the scale of the reaction and consider using a semi-batch process where one reagent is added over time to control the reaction rate.

Experimental Protocols

Key Stage 1: Wittig Olefination

This protocol describes the introduction of the aliphatic chain to Garner's aldehyde.

  • Ylide Formation:

    • Suspend n-tetradecyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen).

    • Cool the suspension to -78°C.

    • Add n-butyllithium (n-BuLi, 1.1 equivalents, 2.5 M solution in hexanes) dropwise. The solution will turn a deep orange-red, indicating ylide formation.

    • Stir the ylide solution at -78°C for 30 minutes, then warm to 0°C and stir for an additional hour.[1]

  • Wittig Reaction:

    • Cool the ylide solution back to -78°C.

    • Add a solution of Garner's aldehyde (1.0 equivalent) in anhydrous THF dropwise.

    • Stir the reaction at -78°C for 2 hours, then allow it to warm to room temperature and stir for an additional 2 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the N-Boc-3-keto-sphingosine derivative.[1]

Key Stage 2: Diastereoselective Reduction for erythro Isomer

This protocol details the reduction of the N-Boc-3-keto-sphingosine derivative to yield the desired erythro stereochemistry.

  • Reaction Setup:

    • Dissolve the N-Boc-3-keto-sphingosine derivative (1.0 equivalent) in absolute ethanol under an inert atmosphere.

    • Cool the solution to -78°C.

  • Reduction:

    • Add lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃, 1.5 equivalents, 1.0 M solution in THF) dropwise.

    • Stir the reaction mixture at -78°C for 3-4 hours.

    • Monitor the reaction by TLC.[1]

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water, followed by 1M NaOH and then more water.

    • Filter the resulting suspension through a pad of Celite® and wash the filter cake with ethyl acetate.

    • Combine the filtrate and washes, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.[1]

Quantitative Data

Table 1: Comparison of Synthetic Routes to this compound [2]

ParameterEstablished Route 1: From L-SerineNew Synthetic Route
Starting Material L-SerineN-Boc-allylglycinol and 1-pentadecene
Number of Steps 5-73-4
Overall Yield 35-45%~65%
Key Reactions Weinreb amide formation, Grignard reaction, stereoselective reductionOlefin cross-metathesis, asymmetric dihydroxylation
Stereoselectivity Moderate to highHigh (catalyst-controlled)
Scalability ModerateHigh
Reagent Toxicity Use of organometallic reagentsUse of less toxic catalysts

Visualizations

experimental_workflow cluster_start Starting Materials cluster_synthesis Synthesis Pathway cluster_product Final Product L-Serine L-Serine Protection Protection of L-Serine L-Serine->Protection Boc₂O Garner_Aldehyde Formation of Garner's Aldehyde Protection->Garner_Aldehyde Acetonide formation, Ester reduction Wittig_Olefination Wittig Olefination with long-chain phosphonium ylide Garner_Aldehyde->Wittig_Olefination C14-ylide Diastereoselective_Reduction Diastereoselective Reduction Wittig_Olefination->Diastereoselective_Reduction LiAlH(Ot-Bu)₃ Deprotection Deprotection Diastereoselective_Reduction->Deprotection Acidic conditions This compound This compound Deprotection->this compound

Caption: Synthetic workflow for this compound from L-serine.

troubleshooting_logic Start Low Diastereoselectivity in Reduction Step Check_Temp Is reaction temperature consistently at -78°C? Start->Check_Temp Check_Reagent Is the correct reducing agent (e.g., LiAlH(Ot-Bu)₃) being used? Check_Temp->Check_Reagent Yes Improve_Cooling Improve reactor cooling and heat transfer Check_Temp->Improve_Cooling No Verify_Reagent Verify reagent identity and concentration Check_Reagent->Verify_Reagent No Slow_Addition Ensure slow, controlled addition of reducing agent Check_Reagent->Slow_Addition Yes Improve_Cooling->Check_Temp Verify_Reagent->Check_Reagent Success High erythro Selectivity Slow_Addition->Success

Caption: Troubleshooting logic for poor diastereoselectivity.

References

Technical Support Center: Post-Deprotection Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of trifluoroacetic acid (TFA) or hydrochloric acid (HCl) following N-Boc deprotection.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove TFA or HCl after N-Boc deprotection?

A1: Residual TFA or HCl can lead to several downstream complications:

  • Cellular Toxicity: TFA can be toxic to cells, potentially confounding results in cell-based assays by affecting cell viability and growth.[1]

  • Alteration of Product Properties: As a counterion, TFA can bind to free amino groups, potentially altering the secondary structure and biological activity of peptides and other molecules.[1]

  • Interference with Analytical Techniques: Residual acid can suppress signals in mass spectrometry (MS) and interfere with infrared (IR) spectroscopy.[1]

  • Inaccurate Quantification: The presence of TFA salts contributes to the total weight of the sample, leading to an overestimation of the actual product content. This can impact the accuracy of concentration calculations for subsequent experiments.[1][2]

  • Side Reactions in Subsequent Steps: The acidic residue can interfere with subsequent reaction steps that require basic or neutral conditions.

Q2: What are the most common methods for removing residual TFA or HCl?

A2: Common methods include:

  • Aqueous Workup: Neutralizing the acid with a mild aqueous base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) followed by extraction of the product into an organic solvent.[3][4][5]

  • Co-evaporation: Repeatedly adding and evaporating a solvent such as dichloromethane (B109758) (DCM), methanol, or toluene (B28343) to azeotropically remove the volatile acid.[4][6]

  • Precipitation: Precipitating the product by adding the reaction mixture to a solvent in which the product is insoluble but the acid is soluble, such as cold diethyl ether.[4][7]

  • Solid-Phase Extraction (SPE): Using cartridges with basic sorbents to retain the acid while allowing the freebased product to be eluted.[8]

  • Ion-Exchange Chromatography: This method separates the product from the counterion based on charge.[1][9]

  • Lyophilization with HCl (Salt Exchange): This technique is commonly used to replace the TFA counterion with a more biologically compatible chloride ion.[1][7][9][10]

Q3: My product is an oil and I suspect it's the TFA salt. How can I confirm this and remove the TFA?

A3: An oily residue is a common sign of residual TFA.[4] To confirm, you can use analytical techniques like ¹⁹F-NMR to detect the fluorine signal of TFA.[1][11] Removal can be achieved by several methods depending on your product's properties. If your product is not water-soluble, a basic aqueous workup is often effective.[3][4] Alternatively, co-evaporation with a suitable solvent or using a basic resin like Amberlyst A-21 can remove the TFA without an aqueous workup.[3][4][12]

Q4: I performed a basic workup, but my product is water-soluble and I have low recovery. What should I do?

A4: This is a common issue with polar or water-soluble products.[3] Instead of a liquid-liquid extraction, consider the following:

  • Solid-Phase Extraction (SPE): Use an SPE cartridge that can retain your product while the salt is washed away, or vice-versa.

  • Ion-Exchange Resin: A basic ion-exchange resin can be used to neutralize the TFA salt and isolate the free base without an aqueous workup.[4][12]

  • Lyophilization: If applicable, lyophilization can remove water and volatile salts. For TFA removal, a salt exchange to the HCl salt via lyophilization with dilute HCl is a common strategy.[1][13]

Q5: How many cycles of lyophilization with HCl are needed for complete TFA removal?

A5: The number of cycles can vary, but repeating the process of dissolving the peptide in a dilute HCl solution and lyophilizing 2-3 times is often necessary for complete removal of TFA.[9][14] The efficiency of the exchange increases with higher HCl concentrations, but concentrations between 2 and 10 mM are generally recommended to avoid potential modification of the peptide's secondary structure.[11][15][16]

Troubleshooting Guides

This section addresses specific issues you might encounter during the removal of TFA or HCl after N-Boc deprotection.

Issue 1: Incomplete Acid Removal
  • Symptom: The product is oily, NMR shows residual acid signals, or the subsequent reaction fails.

  • Possible Cause: The chosen removal method is not efficient enough for the amount of acid present.

  • Troubleshooting Workflow:

G Troubleshooting Incomplete Acid Removal start Incomplete Acid Removal Detected is_product_soluble Is the product soluble in a non-polar organic solvent and insoluble in water? start->is_product_soluble aqueous_workup Perform aqueous workup with NaHCO3 solution. is_product_soluble->aqueous_workup Yes is_product_polar Is the product polar/water-soluble? is_product_soluble->is_product_polar No check_completion Check for acid removal (e.g., NMR). aqueous_workup->check_completion co_evaporation Try co-evaporation with DCM or Toluene. check_completion->co_evaporation No success Acid Removed Successfully check_completion->success Yes co_evaporation->check_completion is_product_polar->co_evaporation No spe_resin Use Solid-Phase Extraction (SPE) or a basic resin (e.g., Amberlyst A-21). is_product_polar->spe_resin Yes lyophilization Consider TFA/HCl exchange via lyophilization. is_product_polar->lyophilization Yes, and is a peptide spe_resin->check_completion lyophilization->check_completion

Caption: Troubleshooting workflow for incomplete TFA or HCl removal.

Issue 2: Low Product Yield After Aqueous Workup
  • Symptom: Significant loss of product after neutralization and extraction.

  • Possible Cause: The product has some solubility in the aqueous phase, or an emulsion formed during extraction.

  • Solutions:

    • Back-Extraction: Extract the aqueous layer multiple times with the organic solvent.

    • Brine Wash: Add a saturated sodium chloride (brine) solution to the aqueous layer to decrease the solubility of the organic product ("salting out").

    • Alternative Workup: If the product is highly water-soluble, avoid aqueous workup. Use methods like solid-phase extraction, basic resin, or co-evaporation.[3][5]

Issue 3: Product Degradation During Workup
  • Symptom: Appearance of new, unexpected peaks in HPLC or spots on TLC after workup.

  • Possible Cause: The product is sensitive to the basic conditions of the aqueous workup (e.g., ester hydrolysis).

  • Solutions:

    • Milder Base: Use a weaker base like sodium bicarbonate instead of stronger bases like sodium hydroxide.

    • Avoid Aqueous Workup: Utilize non-aqueous methods for acid removal:

      • Co-evaporation: With a suitable solvent.[6]

      • Basic Resin: Stirring the crude product in a solvent with a basic resin like Amberlyst A-21.[3][12]

      • Precipitation: In a non-polar solvent like cold diethyl ether.[7]

Data Presentation

Table 1: Comparison of Common TFA/HCl Removal Methods

MethodPrincipleAdvantagesDisadvantagesBest Suited For
Aqueous Workup Neutralization with a base and extraction.Simple, effective for non-polar products.Can cause emulsions; not suitable for water-soluble or base-sensitive products.Non-polar, base-stable products.
Co-evaporation Azeotropic removal of volatile acids.Non-aqueous; good for base-sensitive products.Can be time-consuming; may not remove all non-volatile acid salts.Products sensitive to aqueous base.
Precipitation Differential solubility of product and acid.Quick; can remove other small molecule impurities.Product must be a solid and insoluble in the precipitation solvent; may not be effective for small peptides.[6]Larger molecules that precipitate easily.
Solid-Phase Extraction (SPE) Chromatographic separation based on affinity.High throughput; avoids aqueous workup.Requires selection of the correct cartridge; may have some product loss on the solid phase.High-throughput synthesis; polar products.
Basic Resin Neutralization using a solid-supported base.Avoids aqueous workup; simple filtration to remove the resin.Resin capacity needs to be considered; potential for adsorption of the product.Water-soluble and base-sensitive products.
TFA/HCl Exchange via Lyophilization Replacement of TFA with a stronger, more volatile acid.Effective for complete TFA removal; yields a biocompatible salt.Requires multiple cycles; requires a lyophilizer.Peptides and other biomolecules for biological assays.

Table 2: Quantitative Analysis of Residual TFA

Analytical MethodPrincipleDetection LimitNotes
Ion Chromatography (IC) Separation of anions followed by conductivity detection.< 90 ng/mL[17][18]Sensitive and can be automated.[2]
¹⁹F-NMR Spectroscopy Detects the fluorine atoms in TFA.-Provides direct evidence of TFA presence.
FT-IR Spectroscopy Detects the characteristic absorption band of TFA.-TFA has a strong absorption band around 1673 cm⁻¹ which can overlap with the amide I band of peptides.[16]
HPLC with ELSD Evaporative Light Scattering Detector for non-volatile analytes.-Can quantify non-volatile TFA salts.[11]

Experimental Protocols

Protocol 1: TFA/HCl Exchange via Lyophilization

This protocol is adapted for exchanging TFA for chloride ions, a common procedure for peptide samples.[1][7][13]

  • Dissolution: Dissolve the peptide-TFA salt in high-purity water at a concentration of approximately 1 mg/mL. A phosphate (B84403) buffer (e.g., 50 mM phosphate, 100 mM NaCl) can also be used.[13][14]

  • Acidification: Add a 100 mM HCl stock solution to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[13][15][16]

  • Incubation: Allow the solution to stand at room temperature for at least one minute to facilitate the counter-ion exchange.[7][14]

  • Freezing: Freeze the solution, preferably in liquid nitrogen, or at -80°C.[7][14]

  • Lyophilization: Lyophilize the frozen solution overnight until all the liquid has sublimated.

  • Repeat: For optimal TFA removal, re-dissolve the lyophilized powder in the same volume of the 2-10 mM HCl solution and repeat the freezing and lyophilization steps at least two more times (for a total of three lyophilization cycles).[14]

  • Final Product: After the final lyophilization, the product will be in its hydrochloride salt form.

Protocol 2: Removal of TFA using a Basic Ion-Exchange Resin

This protocol is suitable for products that are sensitive to aqueous basic conditions or are water-soluble.[4][12]

  • Dissolution: Dissolve the crude product (TFA salt) in a suitable organic solvent (e.g., dichloromethane or methanol).

  • Resin Addition: Add a basic ion-exchange resin (e.g., Amberlyst A-21) to the solution. A general guideline is to use a significant excess of the resin's capacity relative to the amount of TFA.

  • Stirring: Stir the mixture at room temperature for 30-60 minutes.

  • Filtration: Filter the mixture to remove the resin. A simple filtration through a cotton plug in a pipette can be sufficient for small scales.

  • Rinsing: Rinse the resin with a small amount of the solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and the rinsings, and remove the solvent under reduced pressure to obtain the free amine product.

Protocol 3: General Aqueous Workup for HCl or TFA Removal

This is a standard procedure for non-polar, base-stable products.[5][19]

  • Concentration: After the deprotection reaction is complete, remove the solvent (e.g., DCM) and excess acid under reduced pressure (e.g., using a rotary evaporator).

  • Dissolution: Dissolve the residue in a suitable organic solvent for extraction, such as ethyl acetate (B1210297) or DCM.

  • Neutralization: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Be cautious as CO₂ gas will evolve.[4] Repeat the wash until the aqueous layer is no longer acidic (test with pH paper).

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water and salts.

  • Drying: Dry the organic layer over an anhydrous drying agent, such as sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the deprotected product.

Visualization of Key Processes

G N-Boc Deprotection and Workup Decision Pathway start N-Boc Protected Compound deprotection Deprotection with TFA or HCl start->deprotection crude_product Crude Product (Amine Salt) deprotection->crude_product is_sensitive Is the product sensitive to aqueous base? crude_product->is_sensitive non_aqueous_workup Non-Aqueous Workup is_sensitive->non_aqueous_workup Yes aqueous_workup Aqueous Workup is_sensitive->aqueous_workup No co_evaporation Co-evaporation non_aqueous_workup->co_evaporation basic_resin Basic Resin non_aqueous_workup->basic_resin precipitation Precipitation non_aqueous_workup->precipitation neutralization Neutralization (e.g., NaHCO3) aqueous_workup->neutralization final_product Purified Deprotected Product co_evaporation->final_product basic_resin->final_product precipitation->final_product extraction Extraction neutralization->extraction extraction->final_product

Caption: Decision pathway for post-deprotection workup.

References

Validation & Comparative

chiral HPLC analysis for enantiomeric purity of N-Boc-erythro-sphingosine

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Chiral HPLC Analysis for Enantiomeric Purity of N-Boc-erythro-sphingosine

For researchers and professionals in drug development, ensuring the enantiomeric purity of chiral molecules like this compound is critical. High-Performance Liquid Chromatography (HPLC) is the premier technique for this analysis. This guide provides a comparative overview of two primary methodologies: direct analysis on a chiral stationary phase (CSP) and indirect analysis following derivatization.

Comparison of Analytical Approaches

The enantiomeric purity of this compound can be determined using either a direct or an indirect HPLC method. The direct method offers the advantage of a simpler workflow by directly resolving the enantiomers on a specialized chiral column. In contrast, the indirect method involves a chemical reaction to create diastereomers, which can then be separated on a more common achiral column. The choice between these methods depends on factors such as sample complexity, availability of chiral columns, and the need for high throughput.

FeatureDirect Chiral HPLCIndirect HPLC via Derivatization
Principle Enantiomers are separated on a chiral stationary phase (CSP) based on differential transient diastereomeric complex formation.Enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which are then separated on an achiral column.
Primary Advantage Simpler sample preparation and direct analysis without chemical modification.Utilizes standard, less expensive achiral columns (e.g., C18).
Primary Disadvantage Requires specialized and more expensive chiral columns; method development can be more empirical.Requires a derivatization step, which adds complexity, time, and potential for side reactions or incomplete conversion.
Typical Stationary Phase Polysaccharide-based (e.g., cellulose or amylose derivatives) or Macrocyclic glycopeptide-based.[1]Reversed-phase C18 or silica for normal-phase.
Typical Mobile Phase Normal Phase: Hexane/Isopropanol.[1] Reversed Phase: Acetonitrile/Water or Methanol/Water with additives.Gradient elution with Acetonitrile/Water or Methanol/Water, often with an acid modifier like formic acid.
Detection UV (typically 205-220 nm for Boc-protected compounds) or Evaporative Light Scattering Detector (ELSD).[1]UV (wavelength depends on the chromophore of the derivatizing agent) or Mass Spectrometry (MS).

Experimental Protocols

Method 1: Direct Chiral HPLC Analysis (Proposed)

This protocol is a proposed starting point for the direct chiral analysis of this compound, based on established methods for similar N-Boc protected amino alcohols.[1] Optimization of the mobile phase composition will likely be necessary to achieve baseline separation.

Instrumentation:

  • HPLC system with UV detector

Chromatographic Conditions:

  • Chiral Stationary Phase: CHIRALPAK® IC (Cellulose tris(3,5-dichlorophenylcarbamate)), 5 µm, 4.6 x 250 mm

  • Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (IPA). A typical starting ratio is 90:10 (v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of the this compound sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Method 2: Indirect HPLC Analysis via Derivatization with Marfey's Reagent

This method involves the derivatization of the primary amine of the sphingosine backbone (after Boc-group removal) with Marfey's Reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide) to form diastereomers. The resulting diastereomers can be separated by standard reversed-phase HPLC.[]

Materials:

  • Marfey's Reagent (FDAA)

  • Trifluoroacetic acid (TFA)

  • Acetone

  • Sodium bicarbonate

  • Standard Reversed-Phase HPLC system with a C18 column

Experimental Procedure:

Step 1: Deprotection of this compound

  • Dissolve approximately 1 mg of the this compound sample in 1 mL of a 1:1 mixture of Dichloromethane and Trifluoroacetic acid.

  • Allow the reaction to proceed at room temperature for 1 hour to remove the Boc protecting group.

  • Evaporate the solvent under a stream of nitrogen.

Step 2: Derivatization with Marfey's Reagent

  • Dissolve the dried residue (now erythro-sphingosine) in 100 µL of acetone.

  • Add 200 µL of a 1% (w/v) solution of Marfey's Reagent in acetone.

  • Add 40 µL of 1 M sodium bicarbonate.

  • Incubate the mixture at 40 °C for 1 hour.

  • Cool the reaction mixture to room temperature and neutralize by adding 20 µL of 2 M HCl.

  • Evaporate the solvent and redissolve the residue in the HPLC mobile phase for analysis.

Instrumentation:

  • HPLC system with UV detector

Chromatographic Conditions:

  • Stationary Phase: C18 silica column, 5 µm, 4.6 x 250 mm

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start at a suitable percentage of B (e.g., 30%) and increase linearly to 100% B over 30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 340 nm (for the DNP chromophore of the derivative)

  • Injection Volume: 20 µL

Visualizing the Workflow

G cluster_0 Direct Chiral HPLC Workflow cluster_1 Indirect HPLC Workflow via Derivatization D_Sample This compound Sample D_Dissolve Dissolve in Mobile Phase D_Sample->D_Dissolve D_Filter Filter (0.45 µm) D_Dissolve->D_Filter D_Inject Inject into Chiral HPLC D_Filter->D_Inject D_Analyze Analyze Chromatogram for Enantiomers D_Inject->D_Analyze I_Sample This compound Sample I_Deprotect Remove Boc Group (TFA) I_Sample->I_Deprotect I_Derivatize Derivatize with Marfey's Reagent I_Deprotect->I_Derivatize I_Prepare Prepare for Injection I_Derivatize->I_Prepare I_Inject Inject into Achiral (C18) HPLC I_Prepare->I_Inject I_Analyze Analyze Chromatogram for Diastereomers I_Inject->I_Analyze

Caption: Workflow comparison for chiral analysis.

G cluster_direct Direct Method Logic cluster_indirect Indirect Method Logic enantiomers Enantiomer 1 Enantiomer 2 csp Chiral Stationary Phase (CSP) enantiomers->csp separation Differential Interaction (Diastereomeric Complexes) csp->separation peaks Peak 1 (t_R1) Peak 2 (t_R2) separation->peaks enantiomers2 Enantiomer 1 Enantiomer 2 derivatization + Chiral Derivatizing Agent (CDA) enantiomers2->derivatization diastereomers Diastereomer 1 Diastereomer 2 derivatization->diastereomers achiral_col Achiral C18 Column diastereomers->achiral_col peaks2 Peak 1 (t_R1) Peak 2 (t_R2) achiral_col->peaks2

Caption: Logical flow of direct vs. indirect separation.

References

A Comparative Guide to N-Boc-erythro-sphingosine and Unprotected Sphingosine in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison between N-Boc-erythro-sphingosine and its unprotected counterpart, sphingosine, for researchers, scientists, and drug development professionals. We will explore their distinct chemical properties, biological activities, and applications in common assays, supported by experimental data and protocols.

Introduction: The Critical Role of the Boc Protecting Group

Sphingosine is a vital bioactive lipid, acting as a signaling molecule in numerous cellular processes, including apoptosis, cell cycle regulation, and inflammation.[1][2] It is a central component of the sphingolipid metabolic pathway.[3][4]

This compound is a synthetic derivative of sphingosine where the primary amine at the C2 position is protected by a tert-butyloxycarbonyl (Boc) group.[5][6] This chemical modification renders the molecule biologically inert, as the free amine is essential for sphingosine's biological activity.[7] The primary utility of this compound is as a synthetic intermediate for creating sphingolipid analogs or as a precursor that can be deprotected to yield biologically active sphingosine for experimental use.[4][8] Understanding the differences between these two molecules is crucial for the proper design and interpretation of experiments in sphingolipid research.

Physicochemical Properties

The addition of the Boc group significantly alters the molecular weight and other chemical properties of the sphingosine backbone.

PropertyThis compoundUnprotected SphingosineSource(s)
Molecular Formula C₂₃H₄₅NO₄C₁₈H₃₇NO₂[3][5]
Molecular Weight 399.62 g/mol 299.50 g/mol [3][5]
Appearance White SolidWhite Crystalline Solid[5][]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, MethanolSparingly soluble in organic solvents[5]
Storage Temperature Refrigerator (2-8°C)-20°C[5]

Comparison of Biological Activity and Function in Assays

The functional differences between N-Boc-sphingosine and sphingosine are stark, stemming directly from the presence or absence of the Boc protecting group. Unprotected sphingosine is a potent bioactive molecule, while the N-Boc derivative is largely inactive until the Boc group is cleaved.[10]

FeatureThis compoundUnprotected SphingosineSource(s)
Primary Role Synthetic intermediate; precursor for generating sphingosine.[4]Endogenous bioactive lipid; signaling molecule.[11]
Mechanism of Action The bulky Boc group sterically hinders interaction with enzyme active sites.[4][8]Interacts with cellular targets to modulate their activity. Known inhibitor of Protein Kinase C (PKC).[6][12]
PKC Inhibition Inactive as a direct inhibitor.[10]Potent inhibitor. IC₅₀ value of ~10-20 µM (in vitro).[10]
Substrate for Sphingosine Kinase (SphK) Poor substrate; the Boc group prevents efficient phosphorylation.[4][8]Natural substrate; phosphorylated to form sphingosine-1-phosphate (S1P).[3]
Substrate for Ceramide Synthase (CerS) Poor substrate; cannot be acylated to form ceramide.[8]Natural substrate; acylated to form ceramide in the salvage pathway.[6]
Use in Cellular Assays Used as a negative control or as a precursor that requires deprotection before use.[7]Applied directly to cells to study apoptosis, cell cycle arrest, and other signaling events.[1]

Sphingolipid Signaling Pathway

Sphingosine occupies a central position in the sphingolipid metabolic pathway. It can be phosphorylated by sphingosine kinases (SphK) to form the pro-survival molecule sphingosine-1-phosphate (S1P), or acylated by ceramide synthases (CerS) to form the pro-apoptotic molecule ceramide.[6] This balance is often termed the "sphingolipid rheostat." this compound, due to its protected amine, cannot participate in these key enzymatic conversions.[8]

G cluster_0 Sphingolipid Metabolism cluster_1 Blocked Pathway Ceramide Ceramide Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Sphingosine->Ceramide Ceramide Synthase (CerS) S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P Sphingosine Kinase (SphK) NBoc N-Boc-Sphingosine note N-Boc-Sphingosine cannot be processed by CerS or SphK due to the Boc protecting group.

Caption: The central role of sphingosine in the sphingolipid rheostat and the metabolic block created by the N-Boc protecting group.

Experimental Protocols

Detailed methodologies for key experiments involving these compounds are provided below.

Protocol 1: Deprotection of this compound

This protocol describes the removal of the Boc group to generate biologically active sphingosine.[7][13]

Objective: To yield D-erythro-sphingosine from its N-Boc protected form for use in biological assays.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography (if necessary)

Procedure:

  • Dissolve this compound in DCM.

  • Add an excess of TFA to the solution and stir at room temperature for 1-2 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, neutralize the excess acid by carefully adding saturated sodium bicarbonate solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator.

  • If necessary, purify the resulting D-erythro-sphingosine by silica gel column chromatography.

  • Confirm the purity of the final product by an appropriate analytical method (e.g., NMR, Mass Spectrometry).

  • Dissolve the purified sphingosine in a suitable solvent like ethanol or DMSO for cell culture experiments.

Protocol 2: In Vitro Protein Kinase C (PKC) Inhibition Assay

This assay measures the ability of a compound to inhibit PKC activity.[10]

Objective: To compare the inhibitory effects of unprotected sphingosine and this compound on PKC activity.

Materials:

  • Purified PKC enzyme

  • PKC substrate (e.g., myelin basic protein or a specific peptide substrate)

  • [γ-³²P]ATP

  • Phosphatidylserine and Diacylglycerol (DAG) for PKC activation

  • Test compounds (sphingosine, this compound) dissolved in DMSO

  • Assay buffer

  • Trichloroacetic acid (TCA) or phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing assay buffer, PKC activators (phosphatidylserine, DAG), and the PKC substrate.

  • Add varying concentrations of the test compounds (sphingosine, N-Boc-sphingosine) or vehicle control (DMSO) to the reaction mixture.

  • Initiate the kinase reaction by adding [γ-³²P]ATP and the purified PKC enzyme.

  • Incubate the reaction at 30°C for a specified time (e.g., 10-15 minutes).

  • Stop the reaction by adding TCA to precipitate the proteins or by spotting the reaction mixture onto phosphocellulose paper.

  • Wash the precipitate or paper extensively to remove unincorporated [γ-³²P]ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value for sphingosine.

Protocol 3: MTT Cell Viability Assay

This protocol assesses the cytotoxic effects of unprotected sphingosine on a chosen cell line.[7]

Objective: To determine the effect of D-erythro-sphingosine on cell viability.

Materials:

  • Adherent cell line (e.g., HeLa, A549)

  • Complete cell culture medium

  • D-erythro-sphingosine (deprotected) dissolved in DMSO

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

  • Prepare serial dilutions of D-erythro-sphingosine in complete cell culture medium. Include a vehicle control (medium with DMSO).

  • Remove the existing medium from the cells and add 100 µL of the sphingosine dilutions or vehicle control to the wells.

  • Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • Following incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for using this compound as a precursor in a cellular assay.

G start Start with N-Boc-Sphingosine deprotection Chemical Deprotection (e.g., TFA in DCM) start->deprotection purification Purification & QC (Chromatography, MS) deprotection->purification dissolve Dissolve Sphingosine in Vehicle (DMSO) purification->dissolve cell_assay Treat Cells in Culture with Sphingosine dissolve->cell_assay data_analysis Perform Cellular Assay (e.g., MTT, Apoptosis) cell_assay->data_analysis end Analyze and Interpret Results data_analysis->end

Caption: A standard experimental workflow for utilizing N-Boc-sphingosine as a precursor to active sphingosine for cell-based assays.

Conclusion

The choice between this compound and unprotected sphingosine is dictated entirely by the experimental objective.

  • Unprotected sphingosine is the biologically active molecule and should be used directly in assays designed to investigate its effects on enzymes, signaling pathways, and cellular processes.

  • This compound serves as a crucial, biologically inactive precursor. Its value lies in synthetic chemistry for the creation of complex sphingolipid probes and as a stable starting material that can be converted to pure, active sphingosine immediately before an experiment. It can also serve as an ideal negative control in assays to ensure that the observed biological effects are due to the free amine of sphingosine and not other features of the molecule's backbone.

A clear understanding of these differences is paramount for obtaining accurate and interpretable data in the complex field of sphingolipid research.

References

A Comparative Guide to N-Boc-erythro-sphingosine and N-Boc-L-threo-sphingosine in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of N-Boc-erythro-sphingosine and N-Boc-L-threo-sphingosine, two synthetic derivatives of sphingosine. While direct comparative studies on these specific N-Boc protected molecules are limited in the scientific literature, this document synthesizes information on their parent compounds—D-erythro-sphingosine and L-threo-sphingosine—to provide a comprehensive overview of their expected biological activities, mechanisms of action, and potential research applications.

Introduction to Sphingosine Stereoisomers

Sphingolipids are a critical class of lipids that serve as both structural components of cell membranes and as key signaling molecules regulating cellular processes like proliferation, apoptosis, and inflammation.[1][2] The biological activity of sphingolipids is highly dependent on their stereochemistry. Sphingosine, the backbone of many complex sphingolipids, has four possible stereoisomers, with the D-erythro and L-threo forms being of significant biological interest.[3]

  • D-erythro-sphingosine is the naturally occurring isomer in mammals and a central player in the "sphingolipid rheostat," a balance between pro-apoptotic ceramide/sphingosine and pro-survival sphingosine-1-phosphate (S1P) that determines cell fate.[4][5]

  • L-threo-sphingosine is not physiologically abundant but is recognized as a potent pharmacological inhibitor of key enzymes in cellular signaling pathways.[3]

The N-Boc (tert-butyloxycarbonyl) protecting group is a chemical modification on the amino group of sphingosine. This modification renders the molecules useful as intermediates in chemical synthesis and is expected to significantly alter their direct biological activity, as the free amino group is crucial for many of sphingosine's functions.[3][5]

Mechanism of Action: A Tale of Two Isomers

The primary difference between the two molecules lies in the stereochemistry of their parent compounds, which dictates their interaction with key cellular enzymes. The N-Boc group acts as a bulky shield on the C2-amino group, likely preventing either molecule from acting as a substrate for enzymes like ceramide synthase (CerS) or sphingosine kinase (SphK).[5][6] Therefore, any observed biological activity in cell-based assays would likely necessitate the intracellular removal of the Boc group.

This compound: As a protected version of the natural D-erythro isomer, its primary role is as a synthetic precursor.[5][7] If deprotected within the cell, the resulting D-erythro-sphingosine would enter the sphingolipid metabolic pathway. It can be phosphorylated by sphingosine kinases (SphK1 and SphK2) to form S1P or acylated by ceramide synthases to form ceramide.[4] Unprotected D-erythro-sphingosine is also a known inhibitor of Protein Kinase C (PKC).[8]

N-Boc-L-threo-sphingosine: This molecule is the protected form of a potent enzyme inhibitor. The L-threo isomer of sphingosine is a known inhibitor of both SphK and PKC.[3] Notably, L-threo-sphingosine is a slightly more potent inhibitor of PKC than its D-erythro counterpart.[9] Therefore, if the Boc group is removed intracellularly, N-Boc-L-threo-sphingosine would act as a prodrug, releasing a powerful inhibitor of key signaling kinases.

Signaling Pathway Visualization

The diagram below illustrates the central sphingolipid metabolic pathway, highlighting the enzymatic targets of the unprotected sphingosine isomers.

The Sphingolipid Rheostat and Points of Inhibition.

Comparative Data on Parent Compounds

The following tables summarize the known quantitative data for the unprotected parent compounds, D-erythro-sphingosine and L-threo-sphingosine, which are indicative of the potential activities of their N-Boc protected counterparts upon deprotection.

Table 1: Comparison of General Characteristics and Primary Roles
FeatureThis compoundN-Boc-L-threo-sphingosine
Parent Isomer D-erythro-sphingosine (natural)[3]L-threo-sphingosine (synthetic)[3]
Primary Role Synthetic intermediate, potential prodrug of D-erythro-sphingosine.[1][5]Synthetic intermediate, potential prodrug of a potent enzyme inhibitor.
Expected Direct Activity Low to none; bulky Boc group sterically hinders enzyme active sites.[5]Low to none; bulky Boc group sterically hinders enzyme active sites.
Activity after Deprotection Enters endogenous sphingolipid metabolic pathways; inhibits PKC.[4][8]Potent inhibitor of SphK and PKC.[3]
Table 2: Quantitative Inhibitory Activity of Unprotected Isomers
Target EnzymeD-erythro-sphingosineL-threo-sphingosineReference
Protein Kinase C (PKC) Inhibition at 2.8 mol %Inhibition at 2.2 mol % (more potent)[9]
Sphingosine Kinase (SphK) Natural SubstratePotent Inhibitor[3][10]

Experimental Protocols

Detailed experimental protocols are essential for accurately assessing the biological effects of these compounds. Below are representative methodologies for key assays.

Protocol 1: In Vitro Sphingosine Kinase (SphK) Activity Assay

This assay determines the inhibitory potential of a compound against SphK.

  • Prepare Reaction Mixture: In a microcentrifuge tube, combine a buffered solution (e.g., Tris-HCl) containing MgCl₂, ATP, and recombinant human SphK1.

  • Add Inhibitor: Add the test compound (e.g., deprotected N-Boc-L-threo-sphingosine) at various concentrations. Include a vehicle control (e.g., DMSO).

  • Initiate Reaction: Start the reaction by adding the substrate, D-erythro-sphingosine, and [γ-³²P]ATP.

  • Incubate: Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

  • Stop Reaction: Terminate the reaction by adding an acidic solution (e.g., HCl).

  • Lipid Extraction: Extract the lipids from the reaction mixture using a chloroform/methanol solution.

  • Analyze Products: Separate the radiolabeled sphingosine-1-phosphate from unreacted [γ-³²P]ATP using thin-layer chromatography (TLC).[5]

  • Quantify: Quantify the amount of radiolabeled S1P formed using a phosphorimager. Calculate the percentage of inhibition at each concentration to determine the IC₅₀ value.[5]

Workflow for SphK Inhibition Assay

G A 1. Prepare Reaction Mix (Buffer, SphK1, ATP) B 2. Add Test Compound (e.g., L-threo-Sphingosine) A->B C 3. Add Substrate & [γ-³²P]ATP to Start Reaction B->C D 4. Incubate at 37°C C->D E 5. Stop Reaction (Acid Quench) D->E F 6. Lipid Extraction E->F G 7. TLC Separation F->G H 8. Quantify ³²P-S1P & Calculate IC₅₀ G->H

Workflow for an in vitro Sphingosine Kinase Assay.
Protocol 2: Cell Viability and Apoptosis Assay (Annexin V/PI Staining)

This assay measures the effect of the compounds on cell death.

  • Cell Seeding: Seed cells (e.g., a cancer cell line) in a culture plate and allow them to adhere.

  • Treatment: Treat the cells with various concentrations of the test compounds (this compound or N-Boc-L-threo-sphingosine) for a specified period (e.g., 24-48 hours). Include appropriate controls.

  • Harvest Cells: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend cells in Annexin V binding buffer. Add Annexin V-FITC (stains apoptotic cells) and Propidium Iodide (PI, stains necrotic or late apoptotic cells).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells.[4]

Conclusion and Research Implications

While both this compound and N-Boc-L-threo-sphingosine are structurally similar, their potential biological activities are profoundly different due to the stereochemistry of their parent molecules.

  • This compound is primarily a synthetic tool.[4][5] Its use in cell-based assays should account for potential deprotection to the natural D-erythro-sphingosine, which can modulate the sphingolipid rheostat.[4]

  • N-Boc-L-threo-sphingosine , upon intracellular deprotection, is expected to act as a potent inhibitor of both SphK and PKC.[3][9] This makes it a valuable tool for pharmacologically interrogating these pathways and as a potential lead for developing therapeutics that induce apoptosis or inhibit cell proliferation, particularly in cancer research where SphK1 is often upregulated.[10][11][12]

Researchers must consider the stability of the N-Boc group in their experimental system.[2] In vitro assays with purified enzymes will likely show little to no activity for either compound, whereas cell-based assays may reveal the distinct inhibitory profile of the L-threo isomer, assuming intracellular cleavage of the protecting group. This stereospecific difference is a critical consideration for the design and interpretation of experiments in sphingolipid research.

References

comparative study of different protecting groups for sphingosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is fundamental in the chemical synthesis and modification of complex molecules like sphingosine. As a backbone of various bioactive lipids, including ceramides and sphingosine-1-phosphate (S1P), precise control over its reactive amino and hydroxyl functionalities is paramount for the successful synthesis of sphingolipid analogs and probes. This guide provides a comparative overview of commonly employed protecting groups for the amino and hydroxyl moieties of sphingosine, supported by available data and experimental protocols.

Protecting the Amino Group of Sphingosine

The primary amino group at the C2 position of sphingosine is a key site for acylation to form ceramides. Its protection is crucial to prevent undesired reactions during the modification of the hydroxyl groups. The most common protecting groups for amines are carbamates, such as Boc, Fmoc, and Cbz.

Data Presentation: Comparison of Amino Group Protecting Groups
Protecting GroupStructureProtection ConditionsDeprotection ConditionsYield (General)StabilityOrthogonality Notes
Boc (tert-Butoxycarbonyl)Boc-NH-R(Boc)₂O, base (e.g., TEA, DIPEA), solvent (e.g., DCM, THF)Strong acid (e.g., TFA in DCM, HCl in MeOH)[1][2]>95%[3]Stable to bases, nucleophiles, and catalytic hydrogenation.[4]Orthogonal to Fmoc (base-labile) and Cbz (hydrogenolysis).[5][6]
Fmoc (9-Fluorenylmethoxycarbonyl)Fmoc-NH-RFmoc-Cl or Fmoc-OSu, base (e.g., NaHCO₃), solvent (e.g., dioxane/water)Secondary amine base (e.g., 20% piperidine in DMF)[7]HighStable to acidic conditions and catalytic hydrogenation.[7]Orthogonal to Boc (acid-labile) and Cbz (hydrogenolysis).[5]
Cbz (Carboxybenzyl)Cbz-NH-RCbz-Cl, base (e.g., NaHCO₃), solvent (e.g., THF/water)Catalytic hydrogenation (e.g., H₂, Pd/C)[6][8]HighStable to acidic and mildly basic conditions.[9]Orthogonal to Boc (acid-labile) and Fmoc (base-labile).[5]
TCP (Tetrachlorophthaloyl)TCP-N-RTetrachlorophthalic anhydride, heatHydrazine or ethylenediamine[10][11][12]HighVery robust, stable to a wide range of conditions.Removal conditions can affect other functional groups.

Note: The yields presented are general for amine protection and may vary for sphingosine specifically. Direct comparative studies on sphingosine are limited in the available literature.

Experimental Protocols: Amino Group Protection and Deprotection

Protocol 1: Boc Protection of Sphingosine Amino Group

  • Reagents: Sphingosine, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (TEA), Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve sphingosine in THF.

    • Add TEA (1.1 equivalents) to the solution.

    • Add (Boc)₂O (1.1 equivalents) portion-wise at room temperature.

    • Stir the reaction mixture for 4-12 hours, monitoring by TLC.

    • Upon completion, concentrate the mixture under reduced pressure.

    • Purify the residue by column chromatography (silica gel, ethyl acetate/hexanes) to yield N-Boc-sphingosine.[2]

Protocol 2: Boc Deprotection of N-Boc-Sphingosine using TFA

  • Reagents: N-Boc-sphingosine, Dichloromethane (DCM), Trifluoroacetic acid (TFA).

  • Procedure:

    • Dissolve N-Boc-sphingosine in DCM.

    • Add TFA (typically 25-50% v/v) at 0 °C.

    • Stir the mixture at room temperature for 1-3 hours, monitoring by TLC.

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in an appropriate solvent and neutralize with a mild base (e.g., saturated NaHCO₃ solution).

    • Extract the product with an organic solvent and dry over anhydrous sulfate, filter, and concentrate to obtain the deprotected sphingosine.[1]

Protecting the Hydroxyl Groups of Sphingosine

Sphingosine contains two hydroxyl groups: a primary hydroxyl at C1 and a secondary hydroxyl at C3. Selective protection of these groups is often necessary for specific synthetic transformations. Common protecting groups for hydroxyls include silyl ethers, trityl ethers, and benzyl ethers.

Data Presentation: Comparison of Hydroxyl Group Protecting Groups
Protecting GroupStructureProtection ConditionsDeprotection ConditionsSelectivity for Primary OHStabilityOrthogonality Notes
TBDMS (tert-Butyldimethylsilyl)TBDMS-O-RTBDMS-Cl, imidazole, DMFFluoride source (e.g., TBAF), or acid (e.g., AcOH)[13]HighStable to basic conditions, mild acids, and some oxidizing/reducing agents.Can be cleaved in the presence of TBDPS under certain conditions.[14]
Trityl (Triphenylmethyl)Tr-O-RTr-Cl, pyridineMild acid (e.g., 80% acetic acid)[15]High (due to steric bulk)Stable to basic and neutral conditions.Can be removed in the presence of silyl ethers.[15]
Benzyl (Bn)Bn-O-RBnBr, NaH, THFCatalytic hydrogenation (H₂, Pd/C)[16][17]Low (can protect both primary and secondary)Stable to a wide range of acidic and basic conditions, and many redox reagents.Orthogonal to acid- and base-labile groups.

Note: The selectivity and stability can be influenced by the specific reaction conditions and the overall substrate.

Experimental Protocols: Hydroxyl Group Protection and Deprotection

Protocol 3: TBDMS Protection of Sphingosine Primary Hydroxyl Group

  • Reagents: N-protected sphingosine, tert-Butyldimethylsilyl chloride (TBDMS-Cl), Imidazole, Dimethylformamide (DMF).

  • Procedure:

    • Dissolve N-protected sphingosine in anhydrous DMF.

    • Add imidazole (2.5 equivalents).

    • Add TBDMS-Cl (1.1 equivalents) at 0 °C.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

    • Quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sulfate, filter, and concentrate.

    • Purify by column chromatography to yield the 1-O-TBDMS-protected sphingosine derivative.

Protocol 4: TBDMS Deprotection

  • Reagents: TBDMS-protected sphingosine, Tetrabutylammonium fluoride (TBAF), Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve the TBDMS-protected sphingosine derivative in THF.

    • Add a 1M solution of TBAF in THF (1.1 equivalents) at room temperature.

    • Stir for 1-4 hours, monitoring by TLC.

    • Quench with saturated aqueous NH₄Cl and extract with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sulfate, filter, and concentrate.

    • Purify by column chromatography to obtain the deprotected product.[13]

Visualizations

Experimental Workflow for Sphingosine Protection

experimental_workflow sphingosine Sphingosine protection Protection Reaction (e.g., Boc₂O, TEA, THF) sphingosine->protection protected_sphingosine N-Protected Sphingosine protection->protected_sphingosine purification1 Purification (Column Chromatography) protected_sphingosine->purification1 hydroxyl_protection Hydroxyl Protection (e.g., TBDMS-Cl, Imidazole) purification1->hydroxyl_protection fully_protected Fully Protected Sphingosine hydroxyl_protection->fully_protected purification2 Purification fully_protected->purification2 deprotection Selective Deprotection purification2->deprotection final_product Modified Sphingosine deprotection->final_product

Caption: A generalized workflow for the protection of sphingosine.

Sphingosine-1-Phosphate (S1P) Signaling Pathway

s1p_signaling cluster_cell Cell Membrane cluster_synthesis Intracellular S1PR S1P Receptor (S1PR1-5) G_protein G-protein S1PR->G_protein Activation PLC PLC G_protein->PLC Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway G_protein->Ras_Raf_MEK_ERK PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt Rac Rac G_protein->Rac Cellular_Response Cellular Responses (Proliferation, Survival, Migration) PLC->Cellular_Response Ras_Raf_MEK_ERK->Cellular_Response PI3K_Akt->Cellular_Response Rac->Cellular_Response Sph Sphingosine SphK Sphingosine Kinase (SphK1/2) Sph->SphK Phosphorylation S1P_intra Intracellular S1P SphK->S1P_intra S1P_extra Extracellular S1P S1P_intra->S1P_extra Export S1P_extra->S1PR Binding

References

Confirming the Structure of N-Boc-erythro-sphingosine: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and application of sphingolipids, rigorous structural confirmation of key intermediates is paramount. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy and other common analytical techniques for the structural elucidation of N-Boc-erythro-sphingosine, a crucial building block in the synthesis of various bioactive sphingolipids.

This compound is a protected form of erythro-sphingosine, an 18-carbon amino alcohol that constitutes the backbone of sphingolipids. The tert-butyloxycarbonyl (Boc) protecting group on the amine allows for selective chemical modifications at other positions of the molecule.[1] Accurate structural verification is essential for ensuring the desired stereochemistry and purity of this intermediate, which directly impacts the outcome of subsequent synthetic steps and the biological activity of the final products.

Performance Comparison: NMR Spectroscopy vs. Alternative Methods

While NMR spectroscopy stands as a powerful tool for detailed structural analysis, a multi-technique approach is often employed for comprehensive characterization. The following table summarizes the strengths and weaknesses of NMR in comparison to other commonly used analytical methods for the confirmation of this compound's structure.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Detailed 3D molecular structure, stereochemistry, connectivity of atoms, and purity.Non-destructive, provides unambiguous structural elucidation.Requires higher sample amounts, sensitive to sample purity and solvent.
Mass Spectrometry (MS) Molecular weight and elemental composition.High sensitivity, requires minimal sample.Does not provide detailed structural or stereochemical information.
High-Performance Liquid Chromatography (HPLC) Purity and quantification.High resolution and sensitivity for separating mixtures.Does not provide structural information.
Thin-Layer Chromatography (TLC) Qualitative purity assessment.Simple, rapid, and cost-effective for monitoring reactions.Limited resolution and not quantitative.

Experimental Data for this compound

The following tables present the expected quantitative data for the analysis of this compound using various techniques.

NMR Spectroscopic Data

Table 1: ¹H NMR (500 MHz, CDCl₃) Chemical Shift Data for this compound [2][3]

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-NH-Boc~4.78br. s-
H-4~5.55dt13.6, 6.7
H-5~5.40m-
H-2~3.70m-
H-3~3.62m-
H-1a, H-1b~3.65m-
H-6a, H-6b~2.00dd14.4, 7.2
-C(CH₃)₃1.44s-
-(CH₂)n-1.24-1.37m-
-CH₃0.88t7.0

Table 2: ¹³C NMR (126 MHz, CDCl₃) Chemical Shift Data for this compound [2][3]

Carbon AssignmentChemical Shift (δ, ppm)
C=O (Boc)155.71
C-4134.8
C-5125.5
-C(CH₃)₃79.4
C-373.48
C-250.1
C-637.2
-(CH₂)n-22.7-32.7
-C(CH₃)₃28.4
-CH₃14.1
Mass Spectrometry Data

Table 3: ESI-MS Data for this compound [2][3]

IonCalculated m/zObserved m/z
[M+Na]⁺406.33406.3

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

  • Weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry glass vial.[1]

  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[1]

  • Gently vortex the vial until the sample is completely dissolved.[1]

  • Transfer the solution to a 5 mm NMR tube using a pipette.[1]

  • Ensure the solvent height in the NMR tube is between 4 and 5 cm and cap the tube securely.[1]

Data Acquisition:

  • 1D NMR (¹H and ¹³C): Acquire spectra on a 400 MHz or higher spectrometer.[4] For ¹H NMR, use a spectral width appropriate for the chemical shift range of organic molecules. For ¹³C NMR, a sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • 2D NMR (COSY, HSQC): These experiments are crucial for unambiguous assignment of proton and carbon signals.[1] Use standard pulse programs and parameters as recommended by the spectrometer manufacturer.

Mass Spectrometry (Electrospray Ionization - ESI)

Sample Preparation:

  • Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile.

  • Infuse the sample solution directly into the ESI source of the mass spectrometer.

Data Acquisition:

  • Acquire the mass spectrum in positive ion mode to observe protonated molecules ([M+H]⁺) or sodium adducts ([M+Na]⁺).

High-Performance Liquid Chromatography (HPLC)

Methodology:

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol.

  • Detection: UV detection at a low wavelength (e.g., 205-215 nm) or an evaporative light scattering detector (ELSD).

Thin-Layer Chromatography (TLC)

Methodology:

  • Stationary Phase: Silica gel plates.

  • Mobile Phase: A mixture of non-polar and polar solvents, such as petroleum ether and ethyl acetate.

  • Visualization: Staining with a solution like ninhydrin, which reacts with the free amine upon deprotection, or a general stain like potassium permanganate.[3]

Visualizing the Workflow and Comparison

Workflow for Structure Confirmation of this compound cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Structural Analysis cluster_confirmation Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR MS Mass Spectrometry (ESI-MS) Purification->MS HPLC HPLC Purification->HPLC TLC TLC Purification->TLC Confirmation Structure Confirmed NMR->Confirmation MS->Confirmation HPLC->Confirmation TLC->Confirmation

Caption: Workflow for the structure confirmation of this compound.

Comparison of Analytical Techniques center This compound NMR NMR (Detailed Structure) center->NMR Provides MS MS (Molecular Weight) center->MS Provides HPLC HPLC (Purity) center->HPLC Assesses TLC TLC (Qualitative Check) center->TLC Assesses

Caption: Comparison of information provided by different analytical techniques.

References

Synthetic vs. Natural Sphingolipids: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of natural sphingolipids and their synthetic analogs, supported by experimental data. This document delves into their differential effects on cellular processes, outlines detailed experimental methodologies, and visualizes key signaling pathways.

Sphingolipids are a critical class of lipids that serve not only as structural components of cell membranes but also as bioactive molecules in signal transduction, regulating vital cellular processes such as proliferation, differentiation, and apoptosis.[1] Ceramide, a central molecule in sphingolipid metabolism, is a well-established mediator of anti-proliferative and pro-apoptotic cellular responses. Consequently, synthetic analogs of ceramides, often termed pseudoceramides, have been developed for various applications, including in dermatology to improve skin barrier function.[2]

This guide focuses on a comparative analysis of natural ceramides against two commercially available synthetic pseudoceramides, Sphingolipid E (PC-104) and BIO391, to elucidate their distinct biological activities.

Comparative Analysis of Cellular Effects

A key study investigated the effects of the cell-permeant natural ceramide (C2-Ceramide) versus the synthetic pseudoceramides (Sphingolipid E and BIO391) on cultured human keratinocytes. The study assessed cell proliferation, cytotoxicity, and the induction of apoptosis. The results indicate that while natural ceramides exhibit dose-dependent effects on these cellular processes, the synthetic analogs display a more favorable safety profile at comparable concentrations.[3]

Cell Proliferation (MTT Assay)

The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells. In this assay, the natural C2-Ceramide demonstrated a dose-dependent inhibition of keratinocyte proliferation. In contrast, neither Sphingolipid E (PC-104) nor BIO391 showed a significant effect on cell growth at similar concentrations.[3][4]

CompoundConcentration (µM)Cell Proliferation (% of Control)
C2-Ceramide (Natural) 1~90%
5~75%
10~60%
Sphingolipid E (PC-104) 1~100%
5~100%
10~100%
BIO391 (Synthetic) 1~100%
5~100%
10~100%

Table 1: Comparative effects of natural and synthetic ceramides on human keratinocyte proliferation. Data is approximated from the findings of Uchida et al. (2008).[3][4]

Cytotoxicity (LDH Release Assay)

The lactate dehydrogenase (LDH) release assay is a method for quantifying cell death by measuring the amount of LDH released from damaged cells. Exogenous C2-Ceramide induced a dose-dependent release of LDH, indicating cytotoxicity. Conversely, the synthetic pseudoceramides, Sphingolipid E and BIO391, did not exhibit significant toxic effects on the keratinocytes.[3][5]

CompoundConcentration (µM)LDH Release (% of Maximum)
C2-Ceramide (Natural) 1~10%
5~25%
10~40%
Sphingolipid E (PC-104) 1<5%
5<5%
10<5%
BIO391 (Synthetic) 1<5%
5<5%
10<5%

Table 2: Comparative cytotoxicity of natural and synthetic ceramides on human keratinocytes. Data is approximated from the findings of Uchida et al. (2008).[3][5]

Apoptosis (Mitochondrial Membrane Potential Assay)

A decrease in mitochondrial membrane potential is an early indicator of apoptosis. In semi-intact, membrane-permeabilized keratinocytes, both natural C18-Ceramide and cell-permeant C2-Ceramide induced a significant decrease in mitochondrial membrane potential.[3][5] Sphingolipid E (PC-104) showed a much lower level of membrane depolarization, while BIO391 had no significant effect compared to the vehicle-treated control.[3]

CompoundConcentration (µM)Mitochondrial Membrane Potential (% of Control)
C18-Ceramide (Natural) 10~75%
C2-Ceramide (Natural) 10~65%
Sphingolipid E (PC-104) 10~90%
BIO391 (Synthetic) 10~100%
Hydrogen Peroxide (Positive Control) 250~50%

Table 3: Comparative effects on mitochondrial membrane potential in human keratinocytes. Data is approximated from the findings of Uchida et al. (2008).[3]

Detailed Experimental Protocols

Cell Proliferation Assessment (MTT Assay)

This protocol is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[6][7]

Methodology:

  • Cell Seeding: Plate cultured human keratinocytes in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate overnight.

  • Treatment: Expose the cells to varying concentrations of natural ceramides (e.g., C2-Ceramide) and synthetic pseudoceramides (e.g., Sphingolipid E, BIO391) for 24 hours.[3] Include untreated cells as a negative control.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.[8]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Cytotoxicity Assessment (LDH Release Assay)

This assay quantifies the amount of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.

Methodology:

  • Cell Culture and Treatment: Seed and treat keratinocytes with the sphingolipids as described in the MTT assay protocol.[3]

  • Controls: Include three types of controls: untreated cells (spontaneous LDH release), cells treated with a lysis buffer (maximum LDH release), and culture medium without cells (background).

  • Supernatant Collection: After the incubation period, centrifuge the plate and carefully transfer the supernatant from each well to a new plate.[10]

  • LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[11]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Calculation of Cytotoxicity: Calculate the percentage of cytotoxicity using the absorbance values from the experimental and control wells.

Apoptosis Assessment (Mitochondrial Membrane Potential Assay)

This assay uses a fluorescent dye (e.g., JC-1 or TMRE) to measure the mitochondrial membrane potential, a key indicator of cell health and apoptosis.[12]

Methodology:

  • Cell Preparation: Prepare semi-intact keratinocytes by treating them with a hypotonic buffer to permeabilize the cell membrane.[3]

  • Treatment: Incubate the semi-intact cells with the test compounds (natural and synthetic sphingolipids) and a positive control (e.g., hydrogen peroxide or FCCP).[3][12]

  • Staining: Add the fluorescent dye (e.g., TMRE) to the cells and incubate for 15-30 minutes at 37°C.

  • Washing: Gently wash the cells with an assay buffer to remove excess dye.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope, flow cytometer, or microplate reader. For JC-1, the ratio of red (J-aggregates in healthy mitochondria) to green (monomers in depolarized mitochondria) fluorescence is determined.[12] For TMRE, a decrease in fluorescence intensity indicates depolarization.

  • Data Analysis: Normalize the fluorescence signal of treated cells to that of the untreated control to determine the change in mitochondrial membrane potential.

Signaling Pathways and Experimental Workflow

Sphingolipid Signaling Pathways

Natural ceramides are key signaling molecules that can initiate apoptosis through the intrinsic (mitochondrial) pathway.[13] This involves the activation of pro-apoptotic proteins like Bax, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.[14] In contrast, another natural sphingolipid, sphingosine-1-phosphate (S1P), often promotes cell survival and proliferation by activating a family of G protein-coupled receptors (S1PRs).[15][16] The balance between pro-apoptotic ceramide and pro-survival S1P is crucial for cell fate decisions. The available data suggests that synthetic pseudoceramides like Sphingolipid E and BIO391 are significantly less potent in activating the ceramide-mediated apoptotic pathway.[3]

Ceramide_Apoptosis_Pathway Stress Cellular Stress SMase Sphingomyelinase Stress->SMase Ceramide Natural Ceramide SMase->Ceramide Bax Bax Activation Ceramide->Bax Mito Mitochondrion Bax->Mito CytC Cytochrome C Release Mito->CytC Caspases Caspase Cascade CytC->Caspases Apoptosis Apoptosis Caspases->Apoptosis PC104 Sphingolipid E (PC-104) PC104->Apoptosis Weak/No Induction BIO391 BIO391 BIO391->Apoptosis

Caption: Ceramide-Induced Apoptosis Pathway.

S1P_Signaling_Pathway Sphingosine Sphingosine SphK Sphingosine Kinase (SphK) Sphingosine->SphK S1P S1P SphK->S1P S1PR S1P Receptor (S1PR) S1P->S1PR G_protein G-protein Signaling S1PR->G_protein Downstream Downstream Effectors (e.g., Akt, ERK) G_protein->Downstream Survival Cell Survival & Proliferation Downstream->Survival

Caption: S1P Pro-Survival Signaling Pathway.

Experimental Workflow

The general workflow for assessing the biological activity of sphingolipids involves a series of in vitro assays to determine their effects on cell viability, cytotoxicity, and specific signaling pathways.

Experimental_Workflow Start Cell Culture (e.g., Keratinocytes) Treatment Treatment with Natural vs. Synthetic Sphingolipids Start->Treatment Proliferation Cell Proliferation (MTT Assay) Treatment->Proliferation Cytotoxicity Cytotoxicity (LDH Assay) Treatment->Cytotoxicity Apoptosis Apoptosis (Mitochondrial Potential) Treatment->Apoptosis Data Data Analysis & Comparison Proliferation->Data Cytotoxicity->Data Apoptosis->Data Conclusion Conclusion on Biological Activity Data->Conclusion

Caption: Workflow for Assessing Sphingolipid Bioactivity.

References

A Researcher's Guide to Quantitative Sphingolipid Analysis: A Comparative Look at Deuterated N-Boc-Sphingosine and Other Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of sphingolipids is critical to unraveling their complex roles in cellular signaling and disease. This guide provides an objective comparison of analytical methods for sphingolipid quantification, with a special focus on the use of deuterated N-Boc-sphingosine as an internal standard alongside other common alternatives. The information presented is supported by experimental data and detailed protocols to aid in methodological selection and implementation.

Sphingolipids, including key bioactive molecules like ceramide, sphingosine, and sphingosine-1-phosphate (S1P), are integral to a multitude of cellular processes, from proliferation and differentiation to apoptosis and inflammation.[1][2] The delicate balance between these metabolites, often referred to as the "sphingolipid rheostat," is crucial for determining cell fate. Consequently, the ability to accurately measure the levels of these lipids in biological samples is of paramount importance.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for sphingolipid analysis due to its high sensitivity, specificity, and throughput.[3][4] A cornerstone of accurate quantification by LC-MS/MS is the use of an appropriate internal standard (IS) to correct for variability in sample extraction, recovery, and instrument response.[5][6] The ideal internal standard should mimic the physicochemical properties of the analyte as closely as possible.[7]

This guide explores the use of deuterated N-Boc-sphingosine as an internal standard and compares its utility with other widely used standards, such as other stable isotope-labeled (SIL) sphingolipids and odd-chain sphingolipids.

The Role of N-Boc-Sphingosine in Quantitative Analysis

N-Boc-erythro-sphingosine is a synthetically modified version of sphingosine where the primary amine is protected by a tert-butyloxycarbonyl (Boc) group.[2][8] This modification offers potential advantages in the context of an internal standard. The Boc group can enhance the chemical stability of the molecule during sample storage and preparation.[2] A unique aspect of using N-Boc-sphingosine as an internal standard is its behavior in the mass spectrometer. The Boc group is designed to be labile in the electrospray ionization (ESI) source, where it is efficiently removed through in-source fragmentation to generate the sphingosine cation.[2] This allows for the ratiometric analysis of the analyte of interest against the in-situ generated deuterated sphingosine.

Performance Comparison of Internal Standards

The choice of internal standard is a critical factor that influences the accuracy and precision of quantitative results. The most common types of internal standards used in sphingolipidomics are stable isotope-labeled (SIL) standards and odd-chain standards.

  • Stable Isotope-Labeled (SIL) Standards: These are considered the "gold standard" as they are chemically identical to the analyte, with the only difference being the presence of heavy isotopes (e.g., deuterium, 13C).[7][9][10] This near-identical nature ensures they co-elute with the analyte and experience the same extraction efficiency and ionization effects, providing the most accurate correction.[9] Deuterated N-Boc-sphingosine falls into this category.

  • Odd-Chain Standards: These are sphingolipids with fatty acid chains of a length not typically found in mammalian cells (e.g., C17).[10][11] They are structurally similar to the endogenous analytes and can provide reliable quantification. A key advantage is that they are often more cost-effective than SIL standards.[11]

The following table summarizes the typical performance characteristics of different classes of internal standards for sphingolipid quantification.

Performance Metric Deuterated N-Boc-Sphingosine (SIL-IS) Other Deuterated/13C-Labeled Sphingolipids (SIL-IS) Odd-Chain Sphingolipids (e.g., d17:1) Rationale for Performance
Accuracy (% Bias) Expected to be within ±15%Typically within ±15%Can be within ±15%, but may vary moreSIL-IS co-elute and have identical ionization behavior, ensuring the most effective normalization for matrix effects and extraction inconsistencies.[7]
Precision (%CV) Expected to be <15%Typically <15%Generally <15%The near-identical physicochemical properties of SIL-IS lead to more consistent and reproducible measurements.[9]
Linearity (r²) Expected to be >0.99Typically >0.99Typically >0.99All methods can achieve good linearity over a defined concentration range.
Limit of Detection (LOD) Sub-picomole to low femtomole rangeSub-picomole to low femtomole rangePicomole to femtomole rangeHigh sensitivity is a hallmark of LC-MS/MS methods for sphingolipids.[12]
Limit of Quantification (LOQ) Low picomole to femtomole rangeLow picomole to femtomole rangeLow picomole to femtomole rangeThe LOQ is the lowest concentration that can be measured with acceptable precision and accuracy.[13][14]
Recovery High and consistent with analyteHigh and consistent with analyteHigh, but may differ slightly from analyteSIL-IS best mimic the recovery of the endogenous analyte throughout the sample preparation process.[15]

Sphingolipid Signaling Pathways

To fully appreciate the importance of accurate sphingolipid quantification, it is essential to understand their central role in cell signaling. The diagram below illustrates the key metabolic and signaling pathways involving ceramide, sphingosine, and sphingosine-1-phosphate.

cluster_0 De Novo Synthesis (ER) cluster_1 Signaling Hub cluster_2 Complex Sphingolipids Serine_PalmitoylCoA Serine + Palmitoyl-CoA Dihydrosphingosine Dihydrosphingosine Serine_PalmitoylCoA->Dihydrosphingosine SPT Dihydroceramide Dihydroceramide Dihydrosphingosine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 Sphingosine Sphingosine Ceramide->Sphingosine CDase Apoptosis Apoptosis Ceramide->Apoptosis Ceramide->Apoptosis Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Glycosphingolipids Glycosphingolipids Ceramide->Glycosphingolipids GCS Sphingosine->Ceramide CerS S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SPHK1/2 S1P->Sphingosine SGPP1/2 Proliferation_Survival Proliferation & Survival S1P->Proliferation_Survival S1P->Proliferation_Survival Sphingomyelin->Ceramide Glycosphingolipids->Ceramide

Caption: The sphingolipid rheostat, balancing pro-apoptotic ceramide and pro-survival S1P.

Experimental Workflows

The general workflow for quantitative sphingolipid analysis by LC-MS/MS is similar regardless of the internal standard chosen, with the main difference being the specific standard added at the beginning of the process.

Sample Biological Sample (Plasma, Cells, Tissue) Spike Spike with Internal Standard (e.g., Deuterated N-Boc-Sphingosine) Sample->Spike Extract Lipid Extraction (e.g., Bligh-Dyer) Spike->Extract Dry Dry Down Extract Extract->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Data Data Analysis & Quantification LCMS->Data

Caption: General workflow for quantitative sphingolipid analysis.

Experimental Protocols

Below are detailed protocols for the quantitative analysis of sphingolipids using deuterated N-Boc-sphingosine and two common alternative internal standards.

Protocol 1: Quantitative Analysis Using Deuterated N-Boc-Sphingosine

This protocol is adapted from a method utilizing this compound as a stable, protected internal standard for the quantification of erythro-sphingosine.[2]

1. Materials:

  • Deuterated this compound (Internal Standard)

  • Erythro-sphingosine (Analyte Standard)

  • HPLC-grade Methanol, Acetonitrile, and Water

  • Formic Acid

  • Biological Matrix (e.g., plasma, cell lysate)

2. Sample Preparation:

  • Standard Stock Solutions: Prepare 1 mg/mL stock solutions of erythro-sphingosine and deuterated this compound in methanol.

  • Working Standard Solutions: Create a calibration curve by serially diluting the erythro-sphingosine stock solution with methanol.

  • Internal Standard Spiking Solution: Prepare a working solution of deuterated this compound at an appropriate concentration in methanol.

  • Sample Extraction:

    • To 100 µL of the biological sample, add 10 µL of the deuterated this compound internal standard working solution.

    • Add 400 µL of cold methanol containing 0.1% formic acid to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

3. LC-MS/MS Analysis:

  • LC System: High-performance liquid chromatography system.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Develop a suitable gradient to separate sphingosine from other lipids.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Monitor the transition for endogenous sphingosine.

    • Monitor the transition for deuterated sphingosine, which is generated by in-source fragmentation of the deuterated N-Boc-sphingosine. The Boc group is labile in the ESI source and is efficiently removed.

4. Data Analysis:

  • Integrate the peak areas for the MRM transitions of both the analyte and the internal standard.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Quantify the analyte concentration using the calibration curve.

Protocol 2: Quantitative Analysis Using Other Deuterated Sphingolipids (e.g., d7-Sphingosine)

This protocol is a general method for sphingosine quantification using a deuterated internal standard without a Boc protecting group.[1]

1. Materials:

  • d7-Sphingosine (Internal Standard)

  • Sphingosine (Analyte Standard)

  • Methanol, Chloroform, Water (LC-MS grade)

  • Formic Acid

  • 4% Bovine Serum Albumin (BSA) in water (for calibration standards)

2. Sample Preparation:

  • Standard Stock Solutions: Prepare 1 mg/mL stock solutions of sphingosine and d7-sphingosine in methanol.

  • Calibration Standards: Prepare a calibration curve (e.g., 1-1000 ng/mL) by serial dilution of the sphingosine stock solution in 4% BSA.

  • Internal Standard Spiking Solution: Prepare a working solution of d7-sphingosine in methanol.

  • Sample Extraction:

    • To 20 µL of sample, calibration standard, or quality control sample, add 200 µL of methanol containing the d7-sphingosine internal standard.

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

3. LC-MS/MS Analysis:

  • LC System: High-performance liquid chromatography system.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Methanol with 0.1% formic acid.

  • Gradient: A linear gradient suitable for sphingolipid separation.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive ESI.

  • Scan Type: MRM.

  • MRM Transitions: Optimize and monitor the specific precursor-to-product ion transitions for sphingosine and d7-sphingosine.

4. Data Analysis:

  • Integrate the peak areas for the MRM transitions of sphingosine and d7-sphingosine.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Determine the concentration of sphingosine from the calibration curve.

Protocol 3: Quantitative Analysis Using an Odd-Chain Sphingolipid (e.g., d17:1 Sphingosine)

This protocol outlines a method using a non-naturally occurring odd-chain sphingolipid as an internal standard.[12][16]

1. Materials:

  • d17:1 Sphingosine (Internal Standard)

  • Sphingosine (Analyte Standard)

  • Methanol, 1-Butanol, Water (LC-MS grade)

  • Citric acid/Disodium hydrogenphosphate buffer (pH 4)

2. Sample Preparation:

  • Standard Stock Solutions: Prepare stock solutions of sphingosine and d17:1 sphingosine in methanol.

  • Calibration Standards: Prepare a calibration curve by spiking known amounts of sphingosine into a suitable matrix.

  • Internal Standard Spiking Solution: Prepare a working solution of d17:1 sphingosine.

  • Sample Extraction:

    • To 500 µL of sample homogenate, add a known amount of the d17:1 sphingosine internal standard.

    • Add 60 µL of a buffer containing 200 mM citric acid and 270 mM disodium hydrogenphosphate (pH 4).

    • Perform a butanolic extraction with 1 mL of 1-butanol and 500 µL of water-saturated 1-butanol.

    • Vortex and centrifuge to separate the phases.

    • Recover the butanol phase and evaporate to dryness under reduced pressure.

    • Reconstitute the dried extract in the initial mobile phase.

3. LC-MS/MS Analysis:

  • LC System: High-performance liquid chromatography system.

  • Column: A suitable column for sphingolipid separation, such as a HILIC column.[16]

  • Mobile Phase A: Acetonitrile.

  • Mobile Phase B: Water with 0.2% formic acid and 200 mM ammonium formate.

  • Gradient: A gradient optimized for the separation of sphingolipid classes.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive ESI.

  • Scan Type: MRM.

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for sphingosine and d17:1 sphingosine.

4. Data Analysis:

  • Integrate the peak areas for the MRM transitions of the analyte and the internal standard.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Quantify the analyte concentration using the calibration curve.

Conclusion

The accurate quantification of sphingolipids is essential for advancing our understanding of their roles in health and disease. While various types of internal standards can be employed for LC-MS/MS analysis, stable isotope-labeled standards, including deuterated N-Boc-sphingosine and other deuterated sphingolipids, are generally preferred due to their ability to most accurately correct for analytical variability. The choice of a specific internal standard will depend on the specific research question, the available instrumentation, and budget considerations. The protocols and comparative data presented in this guide are intended to provide a valuable resource for researchers to make informed decisions and to implement robust and reliable methods for sphingolipid quantification.

References

Evaluating the Impact of Boc Protection on Enzyme Kinetics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and biochemical research, the use of protecting groups is a cornerstone of chemical synthesis, particularly in the creation of peptides and other complex molecules. The tert-butoxycarbonyl (Boc) group is a widely utilized shield for amine functionalities, preventing unwanted side reactions. However, the introduction of this bulky, hydrophobic moiety can significantly influence the interaction of the molecule with its biological targets, most notably enzymes. This guide provides a comparative analysis of the impact of N-terminal Boc protection on enzyme kinetics, offering insights into how this common chemical modification can alter substrate recognition and turnover.

The Influence of Boc Protection on Enzyme-Substrate Interactions

The primary function of the Boc group is to prevent the nucleophilic amine from participating in unintended reactions. However, its presence can introduce steric hindrance and alter the electronic and hydrophobic properties of a substrate, thereby affecting its binding to an enzyme's active site. This can manifest as changes in key enzyme kinetic parameters: the Michaelis constant (Km), which reflects substrate binding affinity, and the maximum reaction velocity (Vmax), which indicates the catalytic rate.[1]

Generally, the bulky nature of the Boc group is expected to decrease the affinity of the substrate for the enzyme's active site, leading to an increase in the Km value. The impact on Vmax can be more variable. In some cases, the altered binding orientation caused by the Boc group may lead to a less optimal positioning of the scissile bond for catalysis, resulting in a lower Vmax.

Quantitative Comparison of Kinetic Parameters

Direct, side-by-side comparative kinetic data for Boc-protected versus unprotected substrates for the same enzyme is not abundantly available in the public literature. However, we can construct a hypothetical yet illustrative comparison based on established principles of enzyme kinetics. The following table presents a putative dataset for the hydrolysis of a p-nitrophenyl ester substrate by the serine protease α-chymotrypsin, comparing the kinetic parameters for an unprotected alanine substrate, a Boc-protected alanine substrate, and a Cbz-protected alanine substrate.

SubstrateProtecting GroupKm (mM)Vmax (µM/min)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Ala-p-nitrophenyl esterNone1.21502520833
Boc-Ala-p-nitrophenyl ester Boc 2.5 100 16.7 6680
Cbz-Ala-p-nitrophenyl esterCbz2.111519.29143

This table presents hypothetical data for illustrative purposes, based on the expected effects of N-terminal protecting groups on enzyme kinetics.

Experimental Protocols

To experimentally determine the impact of Boc protection on enzyme kinetics, a continuous spectrophotometric or chromatographic assay can be employed. Below is a detailed methodology for a comparative kinetic analysis.

Experimental Protocol: Comparative Kinetic Analysis of α-Chymotrypsin with Protected and Unprotected Substrates

1. Materials:

  • α-Chymotrypsin (from bovine pancreas)

  • Ala-p-nitrophenyl ester (unprotected substrate)

  • Boc-Ala-p-nitrophenyl ester (Boc-protected substrate)

  • Cbz-Ala-p-nitrophenyl ester (Cbz-protected substrate)

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • Dimethyl sulfoxide (DMSO) for substrate stock solutions

  • Spectrophotometer or HPLC system

2. Substrate Stock Solution Preparation:

  • Prepare 100 mM stock solutions of each substrate (unprotected, Boc-protected, and Cbz-protected) in DMSO.

3. Enzyme Solution Preparation:

  • Prepare a stock solution of α-chymotrypsin (e.g., 1 mg/mL) in a suitable buffer (e.g., 1 mM HCl).

  • For the assay, dilute the enzyme stock solution in the Tris-HCl assay buffer to a final concentration that results in a linear reaction rate over the desired time course (e.g., 10-50 nM).

4. Kinetic Assay (Spectrophotometric Method):

  • Set up a series of reactions in a 96-well plate or cuvettes.

  • To each well/cuvette, add the Tris-HCl buffer.

  • Add varying concentrations of the substrate stock solution to achieve a range of final substrate concentrations (e.g., 0.1x to 10x the expected Km).

  • Pre-incubate the reaction mixtures at a constant temperature (e.g., 25°C).

  • Initiate the reaction by adding the diluted enzyme solution.

  • Immediately monitor the increase in absorbance at 405 nm, which corresponds to the release of p-nitrophenol.

  • Record the absorbance at regular intervals (e.g., every 15 seconds) for a set period (e.g., 5-10 minutes).

5. Data Analysis:

  • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot for each substrate concentration.

  • Plot V₀ against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

  • Alternatively, use a linear transformation such as the Lineweaver-Burk plot (1/V₀ vs. 1/[S]) to determine the kinetic parameters.

  • Calculate the catalytic efficiency (kcat/Km), where kcat = Vmax / [E]t (total enzyme concentration).

6. HPLC Method for Monitoring Hydrolysis (Alternative to Spectrophotometry):

  • At various time points, quench the enzymatic reaction by adding an acid (e.g., 10% trifluoroacetic acid).

  • Analyze the reaction mixture by reverse-phase HPLC to separate the substrate from the product.

  • Monitor the decrease in the substrate peak area or the increase in the product peak area over time to determine the reaction rate.[2]

Visualizing the Workflow and Potential Pathway Interactions

To further clarify the experimental process and the potential biological relevance, the following diagrams have been generated.

Experimental_Workflow cluster_prep Preparation cluster_assay Kinetic Assay cluster_analysis Data Analysis Enzyme_Prep Enzyme Solution Preparation Reaction_Setup Reaction Setup (Varying [S]) Enzyme_Prep->Reaction_Setup Substrate_Prep Substrate Stock (Unprotected, Boc, Cbz) Substrate_Prep->Reaction_Setup Buffer_Prep Assay Buffer Preparation Buffer_Prep->Reaction_Setup Incubation Temperature Equilibration Reaction_Setup->Incubation Reaction_Initiation Add Enzyme Incubation->Reaction_Initiation Monitoring Spectrophotometric or HPLC Monitoring Reaction_Initiation->Monitoring V0_Calc Calculate Initial Velocity (V₀) Monitoring->V0_Calc MM_Plot Michaelis-Menten Plot (V₀ vs. [S]) V0_Calc->MM_Plot Kinetic_Params Determine Km, Vmax, kcat, kcat/Km MM_Plot->Kinetic_Params

Caption: Experimental workflow for comparative enzyme kinetic analysis.

Signaling_Pathway cluster_pathway Hypothetical Signaling Pathway Ligand External Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Ligand->Receptor activates Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade phosphorylates Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor activates Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression regulates Cellular_Response Cellular Response (e.g., Proliferation) Gene_Expression->Cellular_Response Protease Protease Protease->Kinase_Cascade modulates activity Boc_Substrate Boc-Protected Substrate/Inhibitor Boc_Substrate->Protease inhibits/ alters activity

Caption: Boc-protected molecules can modulate signaling pathways.

Conclusion

The use of a Boc protecting group on a substrate can have a discernible impact on its interaction with an enzyme, often leading to a decrease in binding affinity (increased Km) and a potential reduction in the catalytic rate (decreased Vmax and kcat). This is primarily attributed to the steric bulk and altered physicochemical properties imparted by the Boc group. For researchers in drug development and related fields, it is crucial to consider these potential effects. While Boc protection is an invaluable tool in chemical synthesis, its influence on biological activity necessitates careful evaluation. The experimental framework provided in this guide offers a robust approach to quantifying the kinetic consequences of Boc protection, enabling a more informed design and interpretation of structure-activity relationships.

References

A Comparative Guide to Ceramide Synthesis: Exploring Alternatives to N-Boc-erythro-sphingosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ceramides, the central molecules of sphingolipid metabolism, are crucial not only as structural components of cellular membranes but also as bioactive lipids involved in a myriad of signaling pathways, including apoptosis, cell cycle regulation, and inflammation. The precise biological function of a ceramide is dictated by the length of its N-acyl chain. Consequently, the ability to synthesize specific ceramide species with high purity is paramount for both basic research and the development of novel therapeutics.

The use of N-tert-butyloxycarbonyl (Boc)-erythro-sphingosine as a protected precursor is a well-established method for achieving high-purity, specific ceramides. The Boc group shields the amino functionality of the sphingosine backbone, allowing for controlled N-acylation with a desired fatty acid, followed by a clean deprotection step.[1] While effective, this two-step approach has prompted the exploration of alternative synthetic strategies that may offer advantages in terms of efficiency, cost, or substrate scope.

This guide provides an objective comparison of the performance of the traditional N-Boc-erythro-sphingosine method with key alternatives, supported by available experimental data. We will delve into direct N-acylation of unprotected sphingosine, enzymatic synthesis, and the synthesis of structurally related ceramide analogs.

Comparative Performance of Ceramide Synthesis Methods

The choice of synthetic route for ceramide production depends on the desired purity, yield, scale, and the specific ceramide or analog to be synthesized. The following table summarizes quantitative data from various reported methods.

Synthesis MethodPrecursor/SubstrateKey Reagents/EnzymeReported YieldPurity/Side ProductsKey AdvantagesKey Disadvantages
N-Boc Protected Sphingosine This compoundTFA (deprotection), EDC/DMAP (acylation)~60-75% (acylation step)[1]High purity, minimizes side reactions[1]High purity of final product, good control over N-acylation.[1]Two-step process (deprotection and acylation).
Direct N-Acylation erythro-SphingosineMixed carbodiimide60-75%[2]Potential for side products due to multiple reactive sites.[1]One-step acylation.Lower purity compared to protected methods, potential for O-acylation.[1]
Enzymatic Synthesis (Lipase) Sphingosine/Phytosphingosine & Fatty Acid/EsterPseudomonas alcaligenes lipase, Candida antarctica lipase B (Novozym® 435)50% (sphingosine)[3], 78% conversion (phytosphingosine)[4], up to 89.41% (pseudo-ceramides)[5]High stereoselectivity, minimal side products.[3]High stereospecificity, mild reaction conditions.Reaction times can be long (e.g., 24 hours)[3], enzyme cost and stability.
Enzymatic Synthesis (Deacylase) Sphingosine & Fatty AcidSphingolipid ceramide N-deacylase (SCDase)>80% fatty acid transferHigh specificity.High conversion rates.Enzyme availability may be limited.
Synthesis of Ceramide Analogs Serinol & Fatty AcidChemical acylationNot specified in abstractsProduct is an analog, not a natural ceramide.Access to novel structures with potential biological activity.[6]The biological activity may differ from natural ceramides.

Experimental Protocols

Ceramide Synthesis via this compound

This method involves two key steps: the deprotection of the N-Boc group and the subsequent N-acylation.

Step 1: N-Boc Deprotection

  • Materials: this compound, anhydrous Dichloromethane (DCM), Trifluoroacetic acid (TFA), saturated sodium bicarbonate (NaHCO₃) solution, brine, anhydrous sodium sulfate (Na₂SO₄).

  • Procedure:

    • Dissolve this compound in anhydrous DCM.

    • Add TFA to the solution and stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, neutralize the reaction mixture with saturated NaHCO₃ solution.

    • Extract the aqueous layer with DCM.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain crude erythro-sphingosine.[1]

Step 2: N-Acylation

  • Materials: Crude erythro-sphingosine, desired fatty acid, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 4-Dimethylaminopyridine (DMAP), anhydrous DCM.

  • Procedure:

    • Dissolve the crude erythro-sphingosine and the fatty acid (1.1-1.5 equivalents) in anhydrous DCM.

    • Add DMAP (0.1 equivalents) to the solution.

    • Add a solution of EDC (1.5 equivalents) in DCM dropwise to the reaction mixture at room temperature.

    • Stir the reaction until completion (monitored by TLC).

    • Wash the reaction mixture with 1 N HCl and then with saturated NaHCO₃ solution.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude ceramide by silica gel column chromatography.[1]

Direct N-Acylation of Sphingosine using a Mixed Carbodiimide

This method provides a more direct route to ceramides, albeit with potential challenges in purity.

  • Materials: Sphing-4-enine (or sphinganine), fatty acid, 1-cyclohexyl-3-(2-morpholinoethyl)carbodiimide metho-p-toluenesulfonate (mixed carbodiimide).

  • Procedure:

    • Dissolve the long-chain base and the fatty acid in a suitable solvent (e.g., a mixture of dichloromethane and pyridine).

    • Add the mixed carbodiimide to the solution.

    • Stir the reaction at room temperature until completion.

    • Purify the resulting ceramide using column chromatography.[2]

Enzymatic Synthesis of Ceramides using Lipase

This protocol utilizes the high selectivity of lipases for N-acylation.

  • Materials: Phytosphingosine, methyl stearate, Pseudomonas alcaligenes lipase, molecular sieves (4 Å), tetrahydrofuran (THF).

  • Procedure:

    • Combine phytosphingosine, methyl stearate, Pseudomonas alcaligenes lipase, and molecular sieves in anhydrous THF.

    • Incubate the mixture at a controlled temperature (e.g., 35-65°C) with stirring.

    • Monitor the reaction for the disappearance of the starting lysosphingolipid by TLC.

    • Upon completion, filter the reaction mixture to remove the enzyme and molecular sieves.

    • The product, N-stearoyl phytosphingosine, may precipitate and can be collected by filtration. Further purification can be achieved by recrystallization or chromatography.[4]

Synthesis of N-palmitoylated serinol (Ceramide Analog)

This protocol describes the synthesis of a ceramide mimic with potential pro-apoptotic properties.

  • Materials: Serinol (2-amino-1,3-propanediol), palmitoyl chloride, a suitable base (e.g., triethylamine), and an appropriate solvent (e.g., DCM).

  • Procedure:

    • Dissolve serinol and the base in the solvent.

    • Add palmitoyl chloride dropwise to the solution at a controlled temperature (e.g., 0°C).

    • Allow the reaction to warm to room temperature and stir until completion.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer, concentrate, and purify the resulting N-palmitoylated serinol by chromatography.[6]

Visualizing Ceramide Synthesis Pathways

The following diagrams illustrate the general pathways for ceramide synthesis, highlighting the strategic advantage of the N-Boc protecting group and the entry points for alternative synthetic methods.

Ceramide_Synthesis_Workflow cluster_protected N-Boc Protected Method cluster_direct Direct Acylation Method cluster_enzymatic Enzymatic Method This compound This compound erythro-Sphingosine_protected erythro-Sphingosine This compound->erythro-Sphingosine_protected Deprotection (TFA) Ceramide_protected High-Purity Ceramide erythro-Sphingosine_protected->Ceramide_protected N-Acylation (Fatty Acid, EDC) erythro-Sphingosine_direct erythro-Sphingosine Ceramide_direct Ceramide erythro-Sphingosine_direct->Ceramide_direct N-Acylation (Fatty Acid, Carbodiimide) erythro-Sphingosine_enzymatic erythro-Sphingosine Ceramide_enzymatic Ceramide erythro-Sphingosine_enzymatic->Ceramide_enzymatic N-Acylation (Fatty Acid, Lipase/Deacylase)

Caption: Workflow comparison of ceramide synthesis methods.

Ceramide Signaling and Metabolism

Ceramides are central to a complex network of metabolic pathways. The balance between ceramide and its metabolites, such as sphingosine-1-phosphate (S1P), acts as a "sphingolipid rheostat" that determines cell fate.

Sphingolipid_Metabolism Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA Sphinganine Sphinganine Serine + Palmitoyl-CoA->Sphinganine de novo Synthesis Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide Ceramide Synthase Ceramide Ceramide Dihydroceramide->Ceramide Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Complex Sphingolipids Complex Sphingolipids Ceramide->Complex Sphingolipids Sphingomyelin Synthase Apoptosis_GrowthArrest Apoptosis / Cell Cycle Arrest Ceramide->Apoptosis_GrowthArrest Sphingosine->Ceramide Ceramide Synthase (Salvage Pathway) S1P Sphingosine-1-Phosphate Sphingosine->S1P Sphingosine Kinase Proliferation_Survival Proliferation / Survival S1P->Proliferation_Survival Complex Sphingolipids->Ceramide Sphingomyelinase

Caption: Simplified overview of sphingolipid metabolism.

Conclusion

The synthesis of specific ceramide species is a critical capability for researchers in sphingolipid biology and drug development. While the use of This compound remains a robust method for achieving high-purity ceramides, several viable alternatives exist.

  • Direct N-acylation offers a more straightforward, one-step process, but at the potential cost of purity.

  • Enzymatic synthesis provides an excellent approach for achieving high stereoselectivity and good yields under mild conditions, though enzyme cost and reaction times are important considerations.

  • The synthesis of ceramide analogs opens up avenues for exploring novel biological activities and developing new therapeutic agents.

The optimal choice of synthetic strategy will depend on the specific research goals, required purity, and available resources. This guide provides a foundational comparison to aid in this decision-making process, empowering researchers to select the most appropriate method for their ceramide synthesis needs.

References

comparative analysis of sphingolipid profiles with and without N-Boc standards

Author: BenchChem Technical Support Team. Date: December 2025

The accurate quantification of sphingolipids, a class of bioactive lipids integral to cellular structure and signaling, is paramount for researchers in numerous fields, from oncology to neurodegenerative diseases. The complexity of the sphingolipidome necessitates robust analytical methods, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS), to achieve the required specificity and sensitivity. A critical component of quantitative accuracy in these assays is the use of appropriate internal standards. This guide provides a comparative analysis of sphingolipid profiling with and without the use of N-tert-butyloxycarbonyl (N-Boc) protected standards, offering insights into their respective performances and applications.

The Role of Internal Standards in Sphingolipidomics

Internal standards are essential in mass spectrometry-based quantification to correct for variations that can occur during sample preparation, extraction, and analysis.[1][2] Ideally, an internal standard should behave identically to the analyte of interest throughout the entire analytical process.[1] Common choices for sphingolipid analysis include stable isotope-labeled (e.g., ¹³C or ²H) and odd-chain length sphingolipids, which are not naturally abundant in most biological systems.[1][3]

N-Boc protected sphingolipids are a class of internal standards where the free amine group on the sphingoid base is derivatized with a bulky tert-butyloxycarbonyl group. This chemical modification alters the molecule's properties in a way that can be advantageous for analytical purposes.

Performance Comparison: With and Without N-Boc Standards

Key Performance Metrics:

FeatureAnalysis with Non-Protected Standards (e.g., Stable Isotope Labeled)Analysis with N-Boc StandardsRationale and Supporting Data
Chromatographic Retention Elution time is very similar to the endogenous analyte.Increased retention time in reversed-phase liquid chromatography (RPLC).The N-Boc group increases the hydrophobicity of the sphingolipid molecule, leading to longer retention times. This can be beneficial for resolving the standard from potential interferences.[4]
Mass Spectrometry Fragmentation Fragmentation pattern is nearly identical to the endogenous analyte, with a mass shift corresponding to the isotopic label.Characteristic neutral losses of isobutylene (56 Da) or the entire Boc group (100 Da) are observed, followed by fragmentation of the sphingolipid backbone.[4]This distinct fragmentation pattern can enhance specificity in Multiple Reaction Monitoring (MRM) assays by moving the precursor and product ion masses to a region of the spectrum with less background noise.
Ionization Efficiency Generally good in positive ion mode due to the protonation of the free amine.The presence of the nitrogen atom in the sphingoid backbone still facilitates protonation, leading to the formation of [M+H]⁺ ions.[4]While the Boc group might slightly alter ionization efficiency, positive ion mode remains the preferred method for analysis.[4]
Quantification Accuracy High accuracy when using stable isotope-labeled standards due to their near-identical physicochemical properties to the analyte.Potentially improved accuracy due to better chromatographic separation from interferences and a more specific fragmentation pattern, which can lead to a better signal-to-noise ratio.The use of any appropriate internal standard, including N-Boc derivatives, is crucial for correcting for sample extraction efficiency and instrumentation variability.[1]
Potential for In-Source Fragmentation Less prone to in-source fragmentation of the primary amine group.The Boc group can be susceptible to cleavage in the ion source, especially in the presence of strong acids like trifluoroacetic acid (TFA) in the mobile phase.[4]Using a weaker acid, such as formic acid, is recommended to minimize this effect.[4]

Experimental Protocols

1. General Sphingolipid Extraction from Biological Samples

This protocol is a widely used method for the extraction of a broad range of sphingolipids.

  • Sample Homogenization: Homogenize tissue samples or cell pellets in a suitable buffer.

  • Addition of Internal Standards: Spike the homogenate with a cocktail of internal standards, either with or without N-Boc protection, at known concentrations.

  • Lipid Extraction: Perform a liquid-liquid extraction using a solvent system such as chloroform/methanol or methyl-tert-butyl ether (MTBE).[5][6] For instance, a common method involves a single-phase extraction with a chloroform:methanol:water mixture, followed by phase separation induced by the addition of more chloroform and water.

  • Phase Separation and Collection: Centrifuge the mixture to achieve phase separation. The lower organic phase, containing the lipids, is carefully collected.

  • Drying and Reconstitution: Evaporate the solvent from the collected organic phase under a stream of nitrogen. Reconstitute the dried lipid extract in a solvent compatible with the LC-MS system, such as methanol/acetonitrile.[6]

2. LC-MS/MS Analysis of Sphingolipids

  • Chromatographic Separation: Employ a reversed-phase C18 column for the separation of sphingolipid species. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid and ammonium formate) and an organic component (e.g., acetonitrile/isopropanol with formic acid and ammonium formate) is typically used.

  • Mass Spectrometry Detection: Utilize a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • MRM Method: Develop a Multiple Reaction Monitoring (MRM) method to specifically detect and quantify each sphingolipid and its corresponding internal standard. The MRM transitions for non-protected standards will correspond to the precursor ion ([M+H]⁺) and a characteristic product ion (e.g., the sphingoid base fragment). For N-Boc standards, the transitions will involve the precursor ion ([M+H]⁺) and product ions resulting from the neutral loss of the Boc group or isobutylene, followed by further fragmentation.[4]

3. Synthesis of N-Boc Sphingolipid Standards (General Procedure)

  • Starting Material: Begin with the corresponding unprotected sphingolipid (e.g., sphingosine, ceramide).

  • Protection Reaction: Dissolve the sphingolipid in a suitable solvent (e.g., dichloromethane or a mixture of dioxane and water). Add di-tert-butyl dicarbonate ((Boc)₂O) and a base (e.g., triethylamine or sodium bicarbonate) to the solution.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using thin-layer chromatography (TLC) or LC-MS.

  • Workup and Purification: Once the reaction is complete, perform an aqueous workup to remove excess reagents. Purify the resulting N-Boc protected sphingolipid using column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Visualizing Key Processes

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Tissue, Cells, Plasma) Homogenization Homogenization Sample->Homogenization Spiking Spiking with Internal Standards Homogenization->Spiking Extraction Lipid Extraction Spiking->Extraction Drying Drying Extraction->Drying Reconstitution Reconstitution Drying->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Data_Processing Data Processing LC_MS->Data_Processing Quantification Quantification Data_Processing->Quantification

Caption: Experimental workflow for sphingolipid profiling.

sphingolipid_pathway Serine Serine + Palmitoyl-CoA KDS 3-Ketodihydrosphingosine Serine->KDS SPT DHSph Dihydrosphingosine (Sphinganine) KDS->DHSph KSR DHCer Dihydroceramide DHSph->DHCer CerS Cer Ceramide DHCer->Cer DEGS1 SM Sphingomyelin Cer->SM SMS GlcCer Glucosylceramide Cer->GlcCer GCS Sph Sphingosine Cer->Sph CDase S1P Sphingosine-1-Phosphate S1P->Sph SPP Sph->Cer CerS Sph->S1P SphK

Caption: A simplified diagram of the sphingolipid metabolic pathway.

logical_relationship cluster_without Without N-Boc Standard cluster_with With N-Boc Standard A1 Co-elution with endogenous lipids A3 Potential for isobaric interference A1->A3 A2 Similar fragmentation A2->A3 Improved_Quant Improved Quantification Accuracy A3->Improved_Quant B1 Shifted retention time B3 Reduced interference B1->B3 B2 Unique fragmentation (loss of Boc) B2->B3 B3->Improved_Quant

Caption: Logical flow of how N-Boc standards can improve quantification.

Conclusion

The use of internal standards is non-negotiable for accurate and reliable quantification of sphingolipids by LC-MS/MS. While traditional stable isotope-labeled and odd-chain standards are effective, N-Boc protected standards offer distinct advantages in certain analytical scenarios. The increased hydrophobicity and unique fragmentation patterns of N-Boc sphingolipids can lead to improved chromatographic resolution and reduced isobaric interferences, ultimately enhancing the accuracy and robustness of the quantification. Researchers should consider the specific goals of their study, the complexity of the biological matrix, and the available instrumentation when selecting the most appropriate internal standard strategy for their sphingolipid profiling needs.

References

Validating the Stereochemistry of Synthesized N-Boc-erythro-sphingosine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise stereochemical confirmation of synthesized bioactive molecules is a critical step in ensuring experimental validity and therapeutic potential. This guide provides a comprehensive comparison of analytical methodologies for validating the stereochemistry of N-Boc-erythro-sphingosine, a key intermediate in the synthesis of complex sphingolipids. We present supporting experimental data and detailed protocols to differentiate the desired erythro isomer from its threo diastereomer.

The stereochemistry of sphingolipids is paramount to their biological function. The naturally occurring D-erythro configuration is a fundamental component of cell membranes and a precursor to critical signaling molecules like ceramide and sphingosine-1-phosphate (S1P). In contrast, the unnatural threo isomers often exhibit distinct, and sometimes inhibitory, biological activities. Therefore, rigorous analytical validation of the stereochemistry of synthetic sphingolipid precursors like this compound is not merely a procedural formality but a cornerstone of reliable downstream biological investigation.

Comparative Analysis of Analytical Techniques

A multi-pronged analytical approach is essential for the unambiguous determination of the stereochemistry of N-Boc-sphingosine. The primary techniques employed are Nuclear Magnetic Resonance (NMR) Spectroscopy and High-Performance Liquid Chromatography (HPLC), often complemented by Mass Spectrometry (MS) and Thin-Layer Chromatography (TLC).

Spectroscopic and Chromatographic Data
Analytical TechniqueThis compoundN-Boc-threo-sphingosine (Anticipated)Key Differentiating Features
¹H NMR Protons at C2 and C3 exhibit a smaller coupling constant (J)Protons at C2 and C3 are expected to show a larger coupling constant (J)The magnitude of the J-coupling constant between the protons on the two stereocenters is indicative of their relative orientation (anti for erythro and syn for threo).
¹³C NMR Distinct chemical shifts for C2 and C3.Different chemical shifts for C2 and C3 compared to the erythro isomer.The chemical shifts of the carbons bearing the hydroxyl and N-Boc groups are sensitive to the stereochemical environment.
Chiral HPLC A specific retention time on a chiral stationary phase.A different retention time compared to the erythro isomer on the same chiral stationary phase.Chiral stationary phases provide differential interaction with stereoisomers, leading to their separation.
TLC A specific Rf value.May show a slightly different Rf value, though baseline separation can be challenging.Useful for monitoring reaction progress and assessing purity, but less definitive for stereochemical assignment than HPLC.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy is a powerful tool for elucidating the relative stereochemistry of diastereomers. The key is to analyze the coupling constants between the protons on the stereogenic centers (C2 and C3).

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the synthesized N-Boc-sphingosine in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Data Acquisition: Acquire a high-resolution ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Data Analysis:

    • Identify the signals corresponding to the protons at C2 (H-2) and C3 (H-3).

    • Measure the coupling constant (J-value) between H-2 and H-3.

    • An erythro configuration typically displays a smaller coupling constant, while a threo configuration exhibits a larger one.

For enhanced differentiation, derivatization with a chiral agent like Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) can be employed. The resulting diastereomeric esters will exhibit distinct chemical shifts in both ¹H and ¹⁹F NMR spectra, allowing for quantification of the diastereomeric ratio.[1]

Table 1: Representative ¹H and ¹³C NMR Data for this compound

Assignment ¹H NMR (CDCl₃, 400 MHz) - Chemical Shift (δ, ppm) ¹³C NMR (CDCl₃, 100 MHz) - Chemical Shift (δ, ppm)
Boc Group ~1.45 (s, 9H, -C(CH₃)₃)~155.5 (C=O), ~79.5 (-C(CH₃)₃), ~28.4 (-C(CH₃)₃)
Sphingosine Backbone
H-1~3.70 (m, 2H)~63.0
H-2~3.80 (m, 1H)~55.0
H-3~4.30 (m, 1H)~74.0
H-4 (olefinic)~5.75 (m, 1H)~128.8
H-5 (olefinic)~5.50 (m, 1H)~133.5
Alkyl Chain~0.88 (t, 3H), ~1.25 (br s, 22H), ~2.05 (q, 2H)~14.1, ~22.7, ~29.2-29.7, ~31.9, ~32.3

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.[2]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for separating and quantifying stereoisomers. The choice of the chiral stationary phase (CSP) is crucial for achieving baseline separation of the erythro and threo diastereomers.

Protocol:

  • Column Selection: Utilize a polysaccharide-based chiral column (e.g., Chiralpak®) or a macrocyclic glycopeptide-based column (e.g., Chirobiotic™).

  • Mobile Phase: A typical mobile phase for normal-phase separation consists of a mixture of hexane and a polar modifier like isopropanol or ethanol. For reversed-phase, a mixture of acetonitrile or methanol with water or a buffer is used.

  • Sample Preparation: Dissolve the N-Boc-sphingosine sample in the mobile phase or a compatible solvent.

  • Analysis: Inject the sample onto the HPLC system and monitor the elution profile using a UV detector (typically around 205-215 nm). The two diastereomers should elute at different retention times.

Mass Spectrometry (MS)

While MS alone cannot typically distinguish between stereoisomers, it is essential for confirming the molecular weight and fragmentation pattern of the synthesized compound.

Expected Fragmentation:

In positive ion mode Electrospray Ionization (ESI-MS), this compound is expected to show the following ions:

  • [M+H]⁺: Corresponding to the protonated molecule.

  • [M+Na]⁺: Corresponding to the sodiated molecule.

  • Fragment ions: Resulting from the loss of the Boc group (-100 Da) and water (-18 Da).

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental process and the biological context, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_synthesis Synthesis cluster_validation Stereochemical Validation cluster_analysis Data Analysis & Confirmation start Starting Materials synthesis Chemical Synthesis start->synthesis crude Crude N-Boc-Sphingosine (Mixture of Stereoisomers) synthesis->crude nmr NMR Spectroscopy (¹H, ¹³C, COSY) crude->nmr hplc Chiral HPLC crude->hplc ms Mass Spectrometry crude->ms tlc TLC crude->tlc coupling Analyze J-Coupling (erythro vs. threo) nmr->coupling retention Compare Retention Times hplc->retention mass Confirm Molecular Weight ms->mass rf Check Purity & Rf tlc->rf confirmation Stereochemically Pure This compound coupling->confirmation retention->confirmation mass->confirmation rf->confirmation

Experimental workflow for the synthesis and stereochemical validation of this compound.

sphingolipid_pathway serine Serine + Palmitoyl-CoA sphinganine Sphinganine serine->sphinganine SPT ceramide Ceramide sphinganine->ceramide Ceramide Synthase sphingosine Sphingosine ceramide->sphingosine Ceramidase sphingosine->ceramide Ceramide Synthase s1p Sphingosine-1-Phosphate (S1P) sphingosine->s1p Sphingosine Kinase s1p->sphingosine S1P Phosphatase nboc This compound (Synthetic Precursor) nboc->sphingosine Deprotection

Simplified sphingolipid metabolic pathway showing the central role of sphingosine.

Conclusion

The validation of the stereochemistry of synthesized this compound is a critical quality control step that requires a combination of robust analytical techniques. While MS and TLC are valuable for confirming identity and purity, ¹H NMR spectroscopy and chiral HPLC are indispensable for the definitive assignment of the erythro configuration. By carefully analyzing NMR coupling constants and employing a suitable chiral HPLC method, researchers can confidently verify the stereochemical integrity of their synthetic intermediates, ensuring the reliability and reproducibility of subsequent biological studies.

References

A Comparative Guide to the Applications of N-Boc-erythro-Sphingosine in Sphingolipid Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Boc-erythro-sphingosine, a synthetically modified analog of the bioactive lipid D-erythro-sphingosine, serves as a pivotal tool in the field of sphingolipid research. The strategic placement of a tert-butyloxycarbonyl (Boc) protecting group on the C2-amino function fundamentally alters its chemical reactivity and biological activity, making it an invaluable intermediate for the synthesis of complex sphingolipids and a unique probe for studying metabolic pathways. This guide provides a comprehensive comparison of its primary applications, supported by available data and detailed experimental protocols.

I. Application as a Synthetic Precursor for Ceramide Synthesis

The foremost application of this compound is as a protected precursor for the chemical synthesis of specific ceramide species.[1] Ceramides, composed of a sphingosine backbone N-linked to a fatty acid, are crucial signaling molecules involved in cellular processes like apoptosis, cell cycle arrest, and inflammation.[1] The fatty acid chain length dictates the specific biological function of the ceramide, necessitating the ability to synthesize well-defined ceramide species for research.[1]

Comparison of Synthetic Strategies

Direct N-acylation of erythro-sphingosine can be challenging due to the presence of multiple reactive hydroxyl groups, potentially leading to side products and purification difficulties. The use of this compound circumvents these issues by protecting the amino group, allowing for clean deprotection and subsequent N-acylation with a specific fatty acid.[1]

Synthetic Strategy Description Reported Acylation Yield Advantages Disadvantages
Two-Step Synthesis via this compound 1. Deprotection of the N-Boc group under acidic conditions. 2. N-acylation of the free amine with a specific fatty acid.[1]Comparable to direct coupling (anticipated)[1]High purity of the final ceramide product; precise control over the N-acyl chain; regioselective modifications at other positions are possible before deprotection.[1][2]Requires an additional deprotection step.
Direct Coupling of Sphingosine and Fatty Acid Direct condensation of erythro-sphingosine with a fatty acid, often facilitated by a coupling agent like a carbodiimide.[3]60-75%[3]Fewer synthetic steps.Potential for side reactions at hydroxyl groups, leading to impurities and lower purity of the final product.[1]
Novel Synthetic Route to this compound Itself A newer approach starting from a protected amino alcohol, utilizing olefin cross-metathesis and asymmetric dihydroxylation.[4]Higher overall yield for the precursor synthesis (see table below).[4]More efficient and scalable synthesis of the precursor; uses more environmentally benign reagents.[4]This is a route to the precursor, not the final ceramide. The subsequent steps are still required.
Comparative Data on the Synthesis of this compound

A novel synthetic route for this compound has been shown to be more efficient than established methods.[4]

Parameter Established Routes (e.g., from L-Serine) Novel Synthetic Route
Number of Steps More steps[4]Fewer steps[4]
Overall Yield Lower[4]Higher[4]
Reagents May involve sensitive organometallic reagents.[4]Utilizes modern, less toxic catalysts (e.g., Grubbs' II catalyst).[4]
Scalability Less scalable[4]More scalable[4]
Experimental Protocols

Protocol 1: Two-Stage Ceramide Synthesis from this compound [1]

Stage 1: Deprotection of this compound

  • Dissolve this compound in a suitable organic solvent (e.g., dichloromethane).

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA), and stir at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is fully consumed.

  • Neutralize the excess acid with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extract the deprotected erythro-sphingosine with an organic solvent, dry the organic layer, and concentrate under reduced pressure. The product can be used in the next step without further purification.

Stage 2: N-acylation of erythro-sphingosine

  • Dissolve the erythro-sphingosine from Stage 1 in a suitable solvent.

  • Add the desired fatty acid and a coupling agent (e.g., a carbodiimide).

  • Stir the reaction at room temperature until completion, as monitored by TLC.

  • Purify the resulting ceramide using column chromatography to obtain a high-purity product.

cluster_0 Ceramide Synthesis Workflow N-Boc-Sphingosine N-Boc-Sphingosine Deprotection Deprotection N-Boc-Sphingosine->Deprotection Acidic Conditions (e.g., TFA) erythro-Sphingosine erythro-Sphingosine Deprotection->erythro-Sphingosine N-Acylation N-Acylation erythro-Sphingosine->N-Acylation Fatty Acid + Coupling Agent Purified Ceramide Purified Ceramide N-Acylation->Purified Ceramide

Workflow for ceramide synthesis using this compound.

II. Application as a Metabolic Probe

This compound can serve as a tool to investigate the intricate pathways of sphingolipid metabolism.[5] The bulky Boc group sterically hinders the molecule from being recognized and processed by key enzymes, effectively creating a metabolic roadblock.[5] This allows for the study of specific enzymatic steps and the downstream consequences of their inhibition.[5]

Comparison with Bioactive Sphingosine

The primary difference in biological application lies in the presence of the Boc group, which renders this compound largely inactive compared to its deprotected counterpart, erythro-sphingosine.[6]

Compound Mechanism of Action Primary Application Direct Biological Activity
This compound The bulky Boc group prevents interaction with the active sites of enzymes like Ceramide Synthases (CerS) and Sphingosine Kinases (SphK).[5][7]As a metabolic probe to block the salvage pathway of ceramide synthesis; as a synthetic precursor.[5]Not considered to have significant direct biological activity; may act as a prodrug if the Boc group is cleaved intracellularly.[6][8]
erythro-Sphingosine Acts as a substrate for CerS and SphK; known inhibitor of Protein Kinase C (PKC).[2][6]Studying the induction of apoptosis, inhibition of PKC, and the "sphingolipid rheostat".[2]Potent bioactive lipid involved in apoptosis, cell cycle arrest, and signal transduction.[6]
Quantitative Data on Inhibitory Activities

Direct comparative IC50 values for this compound are not widely reported, as it is generally considered inactive until deprotected. The data below for erythro-sphingosine serves as a benchmark for the activity of the parent compound.

Enzyme Target Inhibitor Reported IC50 Comments
Protein Kinase C (PKC) erythro-Sphingosine~10-20 µM (in vitro)[8]Acts as a competitive inhibitor of diacylglycerol (DAG).[8]
Protein Kinase C (PKC) This compoundNot reported; likely inactive.[8]The Boc group is expected to prevent binding to the C1 domain of PKC.[8]
Ceramide Synthases (CerS) This compoundNot an inhibitor, but a poor substrate.[7]The bulky N-Boc group likely prevents entry into the active site.[7]
Experimental Protocols

Protocol 2: In Vitro Ceramide Synthase (CerS) Activity Assay [5]

Objective: To determine if this compound is a substrate for CerS.

  • Prepare reaction mixtures containing an appropriate buffer, a source of CerS (e.g., cell or tissue homogenate), and a fatty acyl-CoA.

  • Set up control tubes: a negative control with no sphingoid base and a positive control with D-erythro-sphingosine.

  • Initiate the reactions by adding the sphingoid base substrates: D-erythro-sphingosine to the positive control and this compound to the test sample.

  • Incubate the reactions at 37°C for a defined period.

  • Terminate the reactions and extract the lipids.

  • Analyze the formation of ceramide using techniques such as TLC or LC-MS/MS. The absence of ceramide formation in the this compound sample would indicate it is not a substrate.

cluster_pathway Sphingolipid Metabolism cluster_probe Metabolic Probe Action Sphingosine Sphingosine CerS Ceramide Synthase Sphingosine->CerS SphK Sphingosine Kinase Sphingosine->SphK Ceramide Ceramide S1P Sphingosine-1-Phosphate CerS->Ceramide SphK->S1P NBoc This compound CerS_target Ceramide Synthase NBoc->CerS_target Steric Hindrance SphK_target Sphingosine Kinase NBoc->SphK_target Steric Hindrance

This compound as a metabolic probe.

Conclusion

This compound is a versatile and indispensable tool in sphingolipid research, primarily excelling as a protected intermediate for the synthesis of well-defined ceramides and other complex sphingolipids. Its use ensures high-purity products, which are essential for accurately elucidating the distinct biological roles of various sphingolipid species. While it is not a biologically active molecule in its own right, its ability to act as a metabolic probe by obstructing key enzymatic pathways provides a valuable method for dissecting the complexities of sphingolipid metabolism. Researchers should select this compound for applications requiring a protected sphingosine backbone for chemical synthesis or for studies where blocking the salvage pathway of ceramide synthesis is desired. For direct studies of sphingosine-induced biological effects, the deprotected form, erythro-sphingosine, remains the compound of choice.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of N-Boc-erythro-sphingosine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is paramount. This guide provides essential, step-by-step procedures for the proper disposal of N-Boc-erythro-sphingosine, a key intermediate in sphingolipid research.

While specific hazard information for this compound is not extensively documented, its structural similarity to other sphingosine derivatives necessitates cautious handling and disposal as hazardous chemical waste.[1] Adherence to these protocols is critical for maintaining a safe laboratory environment and preventing environmental contamination.

Immediate Safety and Disposal Protocols

All waste materials containing this compound, including unused solid compounds, solutions, and contaminated labware, must be handled as hazardous waste.[1] The following table summarizes the essential information for the safe disposal of this compound.

ParameterGuidelineSource
Waste Classification Hazardous Waste[1]
Collection Collect all unused compound, contaminated materials (e.g., pipette tips, gloves, tubes), and solutions in a designated, compatible, and properly sealed hazardous waste container.[1]
Container Labeling Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[1]
Disposal Route Dispose of waste in accordance with all local, state, and federal regulations. Do not discharge down the drain.[1]
Institutional Contact Consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for pickup and final disposal.[1]
Spill Management In case of a spill, evacuate the area. Wearing appropriate Personal Protective Equipment (PPE), cover the spill with an absorbent material. Clean the area with a suitable solvent, followed by soap and water. All cleanup materials must be disposed of as hazardous waste.[1]

Experimental Workflow for Disposal

The proper disposal of this compound is a systematic process that begins at the point of waste generation and concludes with its removal by trained EHS personnel. The following diagram illustrates the required step-by-step workflow for ensuring safe and compliant disposal.

G cluster_0 Waste Generation cluster_1 Waste Collection & Segregation cluster_2 Labeling and Storage cluster_3 Final Disposal A Unused Solid Compound D Select Designated Hazardous Waste Container A->D B Contaminated Materials (Gloves, Pipettes, etc.) B->D C Experimental Solutions C->D E Place All Waste into Container D->E F Label Container: 'Hazardous Waste' 'this compound' E->F G Store in a Secure, Designated Area F->G H Contact Institutional EHS for Pickup G->H I Follow All Local, State, & Federal Regulations H->I

Disposal workflow for this compound waste.

Detailed Disposal Procedure

  • Waste Segregation and Collection :

    • Identify all waste streams containing this compound. This includes pure, unused chemical, solutions containing the compound, and any materials that have come into contact with it, such as gloves, pipette tips, weighing boats, and glassware.[1]

    • Use a designated hazardous waste container that is chemically compatible with the compound and any solvents used.

  • Container Labeling :

    • The waste container must be clearly and accurately labeled.[1] The label must include the words "Hazardous Waste" and the full name of the chemical, "this compound".[1] This ensures that anyone handling the container is aware of its contents.

  • Storage :

    • Keep the hazardous waste container sealed when not in use.

    • Store the container in a designated, secure location away from general laboratory traffic, and incompatible materials. Recommended storage for the pure compound is typically at -20°C in a tightly sealed container.[2]

  • Regulatory Compliance and Final Disposal :

    • Crucially, the disposal of this compound must comply with all applicable local, state, and federal environmental regulations.[1]

    • Under no circumstances should this chemical or its solutions be poured down the drain. [1]

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the waste container. They will provide guidance on specific institutional procedures and ensure the waste is disposed of by a licensed facility.[1]

References

Safeguarding Research: A Guide to Handling N-Boc-erythro-sphingosine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the safe handling of specialized compounds like N-Boc-erythro-sphingosine is critical for both personal safety and research integrity. While specific hazard information for this compound is not extensively documented, its structural similarity to other sphingosine derivatives requires cautious handling based on established best practices for similar chemical compounds.[1] Adherence to these safety and logistical protocols is essential for a secure laboratory environment.

Personal Protective Equipment (PPE): The First Line of Defense

A multi-layered approach to personal protection is crucial to minimize exposure when working with this compound. The necessary personal protective equipment (PPE) varies depending on the specific laboratory activity.

ActivityRequired Personal Protective Equipment
Receiving and Unpacking Chemically resistant gloves (e.g., Nitrile), Laboratory coat, Safety glasses with side shields.[1]
Weighing and Aliquoting (Dry Powder) Chemically resistant gloves (double-gloving recommended), Disposable gown (long-sleeved and back-closing), Safety goggles or a full-face shield, NIOSH-approved respirator (e.g., N95) if not handled in a chemical fume hood or ventilated balance enclosure.[1]
Solution Preparation and Handling Chemically resistant gloves, Laboratory coat or disposable gown, Safety glasses with side shields or goggles.[1]
Experimental Use Chemically resistant gloves, Laboratory coat, Safety glasses with side shields.[1]
Spill Cleanup Chemically resistant gloves (double-gloving), Disposable gown, Safety goggles or a full-face shield, NIOSH-approved respirator.[1]
Waste Disposal Chemically resistant gloves, Laboratory coat, Safety glasses with side shields.[1]

It is imperative to wear a fully buttoned lab coat, long pants, and closed-toe shoes to protect your body, legs, and feet from potential spills.[2][3] Gloves should be well-fitted, and it is advisable not to reuse disposable gloves.[3] For any situation with a splash hazard, a face shield should be worn in addition to safety glasses or goggles.[2][4]

Operational Plan: From Receipt to Disposal

A systematic workflow for managing this compound from its arrival in the laboratory to its final disposal is essential for safety and compliance.

1. Receiving and Storage: Upon receipt, visually inspect the container for any signs of damage.[2] The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[1] The recommended storage temperature is typically -20°C.[1][5] Before opening, allow the vial to equilibrate to room temperature for at least 30 minutes to prevent moisture condensation.[5]

2. Handling and Solution Preparation: All handling of solid this compound should occur in a chemical fume hood or a ventilated balance enclosure to prevent the inhalation of dust particles.[1] When preparing solutions, slowly add the solvent to the pre-weighed compound to avoid splashing.[1] While soluble in solvents like ethanol, DMSO, and DMF, it is important to use the appropriate solvent for your experimental needs.[5]

3. Spill Management: In the event of a spill, the immediate area should be evacuated.[1] While wearing the appropriate PPE, cover the spill with an absorbent material.[1] The spill area should then be cleaned with a suitable solvent followed by soap and water.[1] All materials used for the cleanup must be disposed of as hazardous waste.[1]

4. Waste Disposal: All unused this compound, as well as contaminated materials such as pipette tips, gloves, and solutions, must be collected in a designated and clearly labeled hazardous waste container.[1] The container must be marked with "Hazardous Waste" and the chemical name "this compound".[1] Disposal of chemical waste must be in accordance with all local, state, and federal regulations; do not empty into drains.[1] It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidance.[1]

G cluster_receiving Receiving and Storage cluster_handling Handling and Use cluster_disposal Disposal Receive Receive Shipment Inspect Inspect Container Receive->Inspect Unpack Unpack with PPE Inspect->Unpack Store Store at -20°C Unpack->Store Weigh Weigh in Fume Hood Store->Weigh Prepare Prepare Solution Weigh->Prepare Use Use in Experiment Prepare->Use Collect Collect Waste Use->Collect Label Label Container Collect->Label Dispose Dispose via EHS Label->Dispose

Safe Handling Workflow for this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.